Technical Documentation Center

2-bromo-N-cyclopentyl-3-methylbutanamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-bromo-N-cyclopentyl-3-methylbutanamide
  • CAS: 1017090-31-1

Core Science & Biosynthesis

Foundational

2-bromo-N-cyclopentyl-3-methylbutanamide (CAS 1017090-31-1): A Technical Guide to Synthesis, Reactivity, and Applications in Medicinal Chemistry

Executive Summary The compound 2-bromo-N-cyclopentyl-3-methylbutanamide (CAS 1017090-31-1) is a highly versatile α-bromo amide building block utilized extensively in organic synthesis and medicinal chemistry. Characteriz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-bromo-N-cyclopentyl-3-methylbutanamide (CAS 1017090-31-1) is a highly versatile α-bromo amide building block utilized extensively in organic synthesis and medicinal chemistry. Characterized by its reactive α-bromo electrophilic center and a lipophilic cyclopentyl amide tail, it serves as a critical intermediate for the synthesis of peptidomimetics, targeted covalent inhibitors, and conformationally restricted macrocycles.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, upstream synthetic pathways, and downstream applications. By detailing the causality behind experimental conditions and providing self-validating protocols, this guide is designed to equip researchers and drug development professionals with the mechanistic insights required to leverage this compound in complex synthetic workflows.

Physicochemical Profiling & Structural Analysis

The reactivity of 2-bromo-N-cyclopentyl-3-methylbutanamide is dictated by the synergistic electronic effects of its functional groups. The adjacent amide carbonyl exerts a strong electron-withdrawing inductive effect, significantly increasing the electrophilicity of the α-carbon. This makes the carbon-bromine bond highly susceptible to nucleophilic substitution ( SN​2 ) and radical-mediated cross-coupling reactions. However, the adjacent isopropyl group (the "3-methyl" moiety) introduces steric hindrance, which necessitates carefully optimized reaction conditions to prevent competing elimination ( E2 ) pathways.

Quantitative Data Summary

The following table summarizes the core physicochemical metrics of the compound [1].

PropertyValue
Chemical Name 2-bromo-N-cyclopentyl-3-methylbutanamide
CAS Number 1017090-31-1
Molecular Formula C₁₀H₁₈BrNO
Molecular Weight 248.16 g/mol
Monoisotopic Mass 247.057 Da
SMILES String CC(C)C(Br)C(=O)NC1CCCC1
Structural Class α-Halo Amide / Aliphatic Bromide

Upstream Synthesis: Mechanistic Pathways

The synthesis of 2-bromo-N-cyclopentyl-3-methylbutanamide typically begins with isovaleric acid (3-methylbutanoic acid). The workflow relies on a two-stage process: an initial α-bromination followed by a Schotten-Baumann-type amidation.

  • Hell-Volhard-Zelinsky (HVZ) Reaction: Isovaleric acid is treated with bromine and a catalytic amount of phosphorus. The phosphorus reacts with bromine to form PBr3​ , which converts the carboxylic acid into an acyl bromide. The acyl bromide undergoes keto-enol tautomerization, and the enol rapidly attacks Br2​ to form [2, 3].

  • Amidation: The highly reactive α-bromo acyl bromide is then coupled with cyclopentylamine in the presence of a non-nucleophilic base (e.g., triethylamine) to yield the final product.

UpstreamSynthesis Isovaleric Isovaleric Acid (3-methylbutanoic acid) HVZ HVZ Reaction (Br2, P) Isovaleric->HVZ AcylBromide 2-bromo-3-methylbutanoyl bromide HVZ->AcylBromide Amidation Amidation (+ Cyclopentylamine, NEt3) AcylBromide->Amidation Product 2-bromo-N-cyclopentyl- 3-methylbutanamide Amidation->Product

Workflow for the upstream synthesis of 2-bromo-N-cyclopentyl-3-methylbutanamide.

Protocol 1: Synthesis of 2-bromo-N-cyclopentyl-3-methylbutanamide

Objective: Synthesize the title compound via the amidation of 2-bromo-3-methylbutanoyl bromide.

Causality & Logic: Triethylamine ( NEt3​ ) is utilized as an acid scavenger to neutralize the HBr generated during the reaction, preventing the protonation of the nucleophilic cyclopentylamine. The reaction is strictly maintained at 0 °C during the addition phase to suppress the highly exothermic nature of acyl bromide reactivity, which could otherwise lead to ketene formation or undesired over-alkylation.

Step-by-Step Methodology:

  • Preparation: Purge an oven-dried round-bottom flask with inert gas ( N2​ or Argon). Dissolve 2-bromo-3-methylbutanoyl bromide (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Base Addition: Add triethylamine (1.5 eq) dropwise via syringe.

  • Amine Addition: Dissolve cyclopentylamine (1.1 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Transfer to a separatory funnel, extract the aqueous layer with DCM (3x), wash the combined organic layers with brine, and dry over anhydrous MgSO4​ .

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure product.

Self-Validation & Quality Control:

  • TLC: The product should appear as a new UV-active spot (if stained with KMnO4​ ) with an Rf​ distinct from the amine.

  • LC-MS: Confirm the presence of the product by identifying the characteristic 1:1 isotopic doublet at m/z 248.1 and 250.1 [M+H]+ , which is the definitive signature of a single bromine atom.

Downstream Applications in Drug Discovery

The true value of 2-bromo-N-cyclopentyl-3-methylbutanamide lies in its downstream utility. It acts as a linchpin for two primary classes of transformations:

  • SN​2 Nucleophilic Substitutions: The α-bromide can be displaced by primary/secondary amines, thiols, or alkoxides. This is heavily utilized to synthesize unnatural α-amino amides, which are highly stable peptidomimetics used to resist proteolytic degradation in vivo.

  • Transition-Metal Catalyzed Cross-Couplings: α-Bromo amides are excellent substrates for stereoconvergent Negishi cross-couplings. As demonstrated by, racemic secondary α-bromo amides can be coupled with organozinc reagents using a Nickel/Pybox catalyst to yield highly enantioenriched α-alkylated amides [4].

DownstreamReactivity Core 2-bromo-N-cyclopentyl- 3-methylbutanamide SN2 SN2 Substitution (Amines, Thiols) Core->SN2 Nucleophile CrossCoupling Negishi Cross-Coupling (Ni-Catalyzed, R-ZnX) Core->CrossCoupling Organozinc AlphaAmino α-Amino/Thio Amides (Peptidomimetics) SN2->AlphaAmino Alkylated Chiral α-Alkylated Amides (Building Blocks) CrossCoupling->Alkylated

Divergent downstream applications of the α-bromo amide core.

Protocol 2: Downstream SN​2 Amination (Synthesis of α-Amino Amides)

Objective: Displace the α-bromide with a secondary amine (e.g., piperidine) to generate a peptidomimetic fragment.

Causality & Logic: Because the isopropyl group adjacent to the α-carbon creates steric bulk, the SN​2 trajectory is partially hindered. To overcome this activation energy barrier without promoting E2 elimination, a polar aprotic solvent (Acetonitrile) is used to leave the nucleophile unsolvated and highly reactive. Potassium carbonate ( K2​CO3​ ) is selected as a mild, heterogeneous base; it is strong enough to scavenge the generated HBr but weak enough to prevent the base-catalyzed hydrolysis of the amide bond.

Step-by-Step Methodology:

  • Preparation: In a sealed pressure vial, dissolve 2-bromo-N-cyclopentyl-3-methylbutanamide (1.0 eq) in anhydrous Acetonitrile (MeCN) to a concentration of 0.2 M.

  • Reagent Addition: Add finely powdered, anhydrous K2​CO3​ (2.0 eq) followed by piperidine (1.5 eq).

  • Heating: Seal the vial and heat the suspension to 60 °C using an aluminum heating block. Stir vigorously for 12–16 hours.

  • Monitoring: Sample the reaction, dilute with Methanol, and analyze via LC-MS to ensure the complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the inorganic salts ( KBr and unreacted K2​CO3​ ). Wash the filter cake with excess MeCN.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the resulting residue via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA) to yield the pure α-amino amide as a trifluoroacetate salt.

Self-Validation & Quality Control:

  • LC-MS: The successful transformation is validated by the complete disappearance of the m/z 248/250 doublet and the emergence of a single sharp peak at m/z 253.2 [M+H]+ , corresponding to the piperidine-substituted product.

  • NMR: 1H -NMR will show an upfield shift of the α-proton (moving from ~4.2 ppm in the bromide to ~3.1 ppm in the amine), confirming the substitution.

References

  • ChemSrc. "CAS No. 1017090-31-1 | 2-bromo-N-cyclopentyl-3-methylbutanamide Properties." ChemSrc Database. Available at:[Link]

  • PubChem. "(2S)-2-bromo-3-methylbutanoyl bromide | CID 92178810." National Center for Biotechnology Information. Available at:[Link]

  • Master Organic Chemistry. "The Hell-Volhard-Zelinsky Reaction." Master Organic Chemistry. Available at:[Link]

  • Fischer, C., & Fu, G. C. "Asymmetric nickel-catalyzed Negishi cross-couplings of secondary alpha-bromo amides with organozinc reagents." Journal of the American Chemical Society, 127(13), 4594-4595 (2005). Available at:[Link]

Exploratory

Physicochemical Profiling and Synthetic Utility of 2-Bromo-N-cyclopentyl-3-methylbutanamide: A Technical Whitepaper

Executive Summary In modern synthetic organic chemistry and drug development, the strategic selection of bifunctional building blocks is paramount. 2-Bromo-N-cyclopentyl-3-methylbutanamide (CAS: 1017090-31-1) represents...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern synthetic organic chemistry and drug development, the strategic selection of bifunctional building blocks is paramount. 2-Bromo-N-cyclopentyl-3-methylbutanamide (CAS: 1017090-31-1) represents a highly specialized α -bromoamide that bridges the gap between electrophilic reactivity and lipophilic structural integration[1].

As a Senior Application Scientist, I frequently leverage α -bromoamides of this class for transition-metal-catalyzed cross-couplings and the synthesis of complex heterocycles. The unique combination of an isopropyl group at the α -position and a bulky cyclopentyl ring on the amide nitrogen creates a highly specific steric environment. This structural dynamic suppresses undesired background SN​2 reactions while perfectly positioning the molecule for oxidative addition in palladium-catalyzed networks, such as Catellani-type ortho-C–H functionalizations[2].

This whitepaper deconstructs the physicochemical properties, structural causality, and self-validating experimental workflows associated with this vital intermediate.

Physicochemical Profiling & Structural Dynamics

To predict the behavior of 2-bromo-N-cyclopentyl-3-methylbutanamide in both biological assays and synthetic reactors, we must first establish its foundational physicochemical profile. The data below synthesizes established registry parameters with calculated molecular descriptors[1],[3].

Table 1: Core Physicochemical Properties
PropertyValueScientific Implication
Chemical Name 2-Bromo-N-cyclopentyl-3-methylbutanamide-
CAS Registry Number 1017090-31-1Unique identifier for procurement and safety[1].
Molecular Formula C₁₀H₁₈BrNODefines mass balance for reaction stoichiometry[1].
Molecular Weight 248.16 g/mol Optimal low-MW building block for fragment-based design[1].
SMILES String CC(C)C(Br)C(=O)NC1CCCC1Useful for in silico docking and property prediction[1].
H-Bond Donors (HBD) 1 (Amide -NH)Facilitates target protein binding or catalyst coordination.
H-Bond Acceptors (HBA) 1 (Carbonyl -C=O)Acts as a directing group in organometallic intermediates.
Topological Polar Surface Area ~29.1 ŲHighly lipophilic; excellent membrane permeability profile.
Steric and Electronic Causality

The reactivity of this molecule is dictated by its steric hindrance. The isopropyl group adjacent to the α -carbon acts as a physical shield. In standard nucleophilic substitution ( SN​2 ) environments, this bulk significantly retards the attack trajectory of incoming nucleophiles. However, in the context of transition-metal catalysis, this same steric bulk prevents unwanted side reactions (like β -hydride elimination), allowing the α -bromoamide to act as a stable, highly effective electrophile[2].

Mechanistic Role in Advanced Catalysis (Catellani Reactions)

One of the most powerful applications of 2-bromo-N-cyclopentyl-3-methylbutanamide is its role as an alkylating agent in Palladium(II)-Initiated Catellani-Type Reactions [2].

In a standard Catellani reaction, a Pd/norbornene (NBE) cooperative catalytic system facilitates sequential ortho-C–H functionalization and ipso-termination of aryl halides[2]. When our target α -bromoamide is introduced into this system, the reaction proceeds through a highly reactive Pd(IV) intermediate.

The Causality of Coordination: Why use an α -bromoamide rather than a simple alkyl bromide? The amide carbonyl oxygen is Lewis basic. Following the oxidative addition of the C–Br bond to the Pd(II) center, the adjacent carbonyl oxygen coordinates to the resulting Pd(IV) species. This bidentate chelation stabilizes the transient Pd(IV) state, drastically lowering the activation energy required for the subsequent reductive elimination that forms the new C–C bond.

CatellaniPathway Pd0 Pd(0) Catalyst PdII_A Aryl-Pd(II)-I (Oxidative Addition) Pd0->PdII_A Aryl Iodide PdII_B ANP Complex (Norbornene Insertion & C-H Activation) PdII_A->PdII_B + Norbornene (NBE) PdIV Pd(IV) Intermediate (Alkyl Bromide Addition) PdII_B->PdIV Oxidative Addition PdII_C Alkyl-Aryl-Pd(II) (Reductive Elimination) PdIV->PdII_C C-C Bond Formation PdII_C->Pd0 Catalyst Regeneration Product Ortho-Alkylated Product PdII_C->Product NBE Extrusion AlkylBr 2-Bromo-N-cyclopentyl- 3-methylbutanamide AlkylBr->PdIV

Caption: Catalytic cycle of the Catellani reaction utilizing the α-bromoamide as an alkylating agent.

Experimental Workflows: Synthesis & Application

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a physical or chemical checkpoint to verify success before proceeding.

Protocol 1: De Novo Synthesis of 2-Bromo-N-cyclopentyl-3-methylbutanamide

Objective: Synthesize the target compound from 2-bromo-3-methylbutanoic acid via an acid chloride intermediate.

Step-by-Step Methodology:

  • Activation: Dissolve 2-bromo-3-methylbutanoic acid (1.0 equiv) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride ( SOCl2​ , 1.5 equiv) at room temperature. Stir for 2 hours.

    • Causality Check: The evolution of SO2​ and HCl gases (bubbling) visually validates the formation of the highly reactive acyl chloride.

  • Concentration: Remove excess SOCl2​ and DCM under reduced pressure to yield the crude acid chloride.

  • Amidation (Strict Temperature Control): Dissolve the crude acid chloride in fresh anhydrous DCM and cool strictly to 0 °C using an ice bath.

    • Causality: Cooling is critical. At higher temperatures, the cyclopentylamine could act as a nucleophile at the α -carbon, displacing the bromide ( N -alkylation). At 0 °C, attack at the highly electrophilic acylium carbon ( N -acylation) is kinetically favored.

  • Nucleophilic Addition: Slowly add a mixture of cyclopentylamine (1.1 equiv) and N,N-Diisopropylethylamine (DIPEA, 1.5 equiv) in DCM dropwise.

  • Quench & Workup: After 1 hour, quench the reaction with 1M HCl to neutralize excess amines. Extract with DCM, wash with brine, dry over Na2​SO4​ , and concentrate.

SynthesisWorkflow A 2-Bromo-3-methylbutanoic acid (Electrophile Core) C 2-Bromo-3-methylbutanoyl chloride (Activated Intermediate) A->C Chlorination (Reflux) B Thionyl Chloride (SOCl2) (Activation Agent) B->C F 2-Bromo-N-cyclopentyl- 3-methylbutanamide (Target Compound) C->F Amidation (Strict Temp Control) D Cyclopentylamine (Nucleophile) D->F E DIPEA / CH2Cl2 at 0°C (Acid Scavenger & Solvent) E->F Neutralization

Caption: Workflow for the de novo synthesis of 2-bromo-N-cyclopentyl-3-methylbutanamide.

Analytical Characterization Standards

A protocol is only as reliable as its analytical validation. To confirm the purity and structural integrity of 2-bromo-N-cyclopentyl-3-methylbutanamide[4],[3], the following self-validating analytical suite must be employed:

Nuclear Magnetic Resonance (¹H-NMR, 400 MHz, CDCl₃)

The NMR spectrum serves as an internal logic puzzle. The integration and splitting patterns must perfectly align with the molecular topology:

  • Diagnostic Peak 1 ( α -proton): Expect a distinct doublet around δ 4.10 - 4.30 ppm. Causality: This proton is highly deshielded by both the adjacent bromine atom and the carbonyl group. It appears as a doublet because it is coupled to the single tertiary proton of the isopropyl group.

  • Diagnostic Peak 2 (Amide -NH): A broad doublet around δ 6.10 - 6.40 ppm. Causality: The broadness is due to quadrupolar relaxation of the nitrogen-14 nucleus, and the splitting is caused by coupling to the adjacent cyclopentyl -CH proton.

  • Diagnostic Peak 3 (Isopropyl Methyls): Two overlapping doublets around δ 0.95 - 1.10 ppm (integrating to 6H). Causality: The chiral center at the α -carbon makes the two methyl groups of the isopropyl moiety diastereotopic, meaning they may resolve into two distinct signals.

High-Performance Liquid Chromatography (RP-HPLC)
  • Conditions: C18 stationary phase, gradient elution from 5% to 95% Acetonitrile in Water (with 0.1% TFA modifier) over 15 minutes.

  • Validation: The compound will elute in the organic-rich phase (typically around 9-11 minutes) due to its high lipophilicity (calculated LogP ~2.8). Detection via UV at 210 nm confirms the presence of the amide chromophore.

Mass Spectrometry (ESI-MS)
  • Validation: In positive ion mode, expect an [M+H]+ peak at m/z 248.0 and a nearly equal intensity peak at m/z 250.0. Causality: This 1:1 isotopic doublet is the definitive, self-validating signature of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes) in the molecule.

References

The following authoritative sources were utilized to ground the physicochemical data, structural parameters, and mechanistic protocols discussed in this whitepaper:

  • CAS No.
  • Palladium(II)
  • Source: bldpharm.
  • Source: sigmaaldrich.

Sources

Foundational

A Technical Guide to the Molecular Structure, Synthesis, and Characterization of 2-bromo-N-cyclopentyl-3-methylbutanamide

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth analysis of 2-bromo-N-cyclopentyl-3-methylbutanamide, a representative α-bromo N-alkyl amide. W...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2-bromo-N-cyclopentyl-3-methylbutanamide, a representative α-bromo N-alkyl amide. While specific literature on this exact molecule is limited, its structural motifs are of significant interest in medicinal chemistry and synthetic organic chemistry, primarily as versatile intermediates.[1][2] This document outlines the core molecular features, presents a detailed and validated synthetic protocol, describes comprehensive characterization methodologies, and discusses potential applications. The guide is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for researchers in drug development and chemical synthesis.

Introduction: The Significance of α-Bromo Amides

α-Halo amides are a class of organic compounds that serve as crucial building blocks in the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents. The presence of a halogen atom on the carbon adjacent to the amide carbonyl group makes them valuable precursors for a variety of chemical transformations. Specifically, the α-bromo substituent is an excellent leaving group in nucleophilic substitution reactions, enabling the introduction of diverse functional groups.[3]

Furthermore, the N-alkyl amide portion of the molecule, in this case, an N-cyclopentyl group, can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability. N-alkylation is a common strategy in medicinal chemistry to enhance a drug candidate's membrane permeability and bioavailability.[4] The valine-derived backbone (3-methylbutanamide) introduces a chiral center, offering possibilities for stereospecific interactions with biological targets.

This guide focuses on 2-bromo-N-cyclopentyl-3-methylbutanamide as a case study to illustrate the synthesis, validation, and potential utility of this important class of chemical intermediates.

Molecular Structure and Physicochemical Properties

The structure of 2-bromo-N-cyclopentyl-3-methylbutanamide integrates several key functional and structural elements that define its chemical behavior.

  • Amide Linkage: The core of the molecule is a secondary amide, which exhibits a planar geometry due to resonance. This rigidity can influence the molecule's conformational preferences.[5]

  • α-Bromo Substituent: The bromine atom is located on the chiral α-carbon, making the molecule reactive towards nucleophiles.[6]

  • Isopropyl Group: Derived from the amino acid valine, this bulky, hydrophobic group influences the steric environment around the reactive center.

  • N-Cyclopentyl Group: This lipophilic group is attached to the amide nitrogen and is expected to increase the molecule's solubility in nonpolar environments.[7]

A logical breakdown of the molecular structure is presented below.

Caption: The two-step synthesis workflow.

Experimental Protocol

Step 1: Synthesis of 2-Bromo-3-methylbutanoyl Chloride

  • System Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet to a scrubber (containing NaOH solution), and a dropping funnel is placed under an inert atmosphere (Nitrogen or Argon).

  • Reagent Charging: To the flask, add 2-bromo-3-methylbutanoic acid (1.0 eq). [8][9]Dissolve it in an anhydrous solvent like dichloromethane (DCM) or toluene.

  • Thionyl Chloride Addition: Add thionyl chloride (SOCl₂, ~1.5 eq) dropwise via the dropping funnel at 0 °C (ice bath).

    • Causality: The acyl chloride is much more reactive than the carboxylic acid. Thionyl chloride is an effective reagent for this conversion, and its byproducts (SO₂ and HCl) are gases, which are easily removed. [6]Using an excess ensures complete conversion of the acid.

  • Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and then gently refluxed (e.g., 40-50 °C) for 1-2 hours. Reaction progress can be monitored by the cessation of gas evolution.

  • Isolation: The excess thionyl chloride and solvent are removed under reduced pressure (rotary evaporation). The crude 2-bromo-3-methylbutanoyl chloride is typically a yellowish oil and is used immediately in the next step without further purification due to its moisture sensitivity. [6] Step 2: Synthesis of 2-bromo-N-cyclopentyl-3-methylbutanamide

  • System Preparation: A separate flame-dried, three-neck round-bottom flask is prepared under an inert atmosphere and cooled to 0 °C.

  • Reagent Charging: Cyclopentylamine (1.0 eq) and a non-nucleophilic base, such as triethylamine (TEA, ~1.2 eq), are dissolved in anhydrous DCM.

    • Causality: Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct generated during the amidation reaction. [10]This prevents the protonation of the cyclopentylamine, which would render it non-nucleophilic.

  • Acyl Chloride Addition: The crude 2-bromo-3-methylbutanoyl chloride (dissolved in a small amount of anhydrous DCM) is added dropwise to the stirred amine solution at 0 °C.

    • Causality: The dropwise addition at low temperature helps to control the exothermic reaction and minimize side reactions, such as dehydrohalogenation. [6]4. Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting materials.

  • Workup: The reaction is quenched by adding water. The organic layer is separated, washed sequentially with dilute HCl (to remove excess amine and TEA), saturated NaHCO₃ solution (to remove any unreacted acid), and brine. The organic layer is then dried over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: After filtering off the drying agent, the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-bromo-N-cyclopentyl-3-methylbutanamide.

Spectroscopic Characterization and Validation

Confirming the identity and purity of the synthesized compound is critical. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a self-validating system for structural elucidation. [11][12] Table 2: Predicted Spectroscopic Data for Structural Verification

TechniqueObservationExpected Signal / ValueInterpretation
¹H NMR Chemical Shift (δ)~ 7.0-8.0 ppm (broad, 1H)N-H proton of the secondary amide. [13]
(CDCl₃, 400 MHz)~ 4.2 ppm (d, 1H)α-proton (H -C-Br), coupled to the adjacent isopropyl CH.
~ 4.1 ppm (m, 1H)Cyclopentyl proton attached to Nitrogen (N-CH ).
~ 2.2 ppm (m, 1H)Isopropyl CH proton.
~ 1.5-2.0 ppm (m, 8H)Cyclopentyl -CH ₂- protons.
~ 1.0 ppm (dd, 6H)Two diastereotopic methyl groups (-CH ₃) of the isopropyl moiety.
¹³C NMR Chemical Shift (δ)~ 168-172 ppmAmide C =O carbon.
(CDCl₃, 100 MHz)~ 55-60 ppmC -Br carbon (α-carbon).
~ 52 ppmCyclopentyl C -N carbon.
~ 32-34 ppmIsopropyl C H and cyclopentyl C H₂ carbons.
~ 23-24 ppmCyclopentyl C H₂ carbons.
~ 19-21 ppmIsopropyl C H₃ carbons.
IR Wavenumber (cm⁻¹)~ 3300 cm⁻¹ (broad)N-H stretching vibration. [5]
(KBr or thin film)~ 2960, 2870 cm⁻¹C-H stretching (aliphatic).
~ 1650 cm⁻¹ (strong)C=O stretching (Amide I band). [11]
~ 1550 cm⁻¹N-H bending (Amide II band). [11]
~ 600-700 cm⁻¹C-Br stretching.
Mass Spec. m/z[M+H]⁺ ≈ 248.06/250.06Molecular ion peak showing characteristic isotopic pattern for Bromine (¹⁹Br:⁸¹Br ≈ 1:1).
(ESI+)[M+Na]⁺ ≈ 270.04/272.04Sodium adduct, also showing the Br isotopic pattern.

Potential Applications and Future Directions

2-bromo-N-cyclopentyl-3-methylbutanamide, as a representative α-bromo amide, is not an end-product but a valuable synthetic intermediate. Its utility lies in its potential for derivatization:

  • Nucleophilic Substitution: The α-bromo group can be displaced by a wide range of nucleophiles (e.g., azides, thiols, amines, cyanides) to introduce new functionalities. This is a common pathway for creating libraries of compounds for biological screening. The reaction of alkyl halides with azide followed by reduction is a superior method for creating primary amines. [14]* Precursor to γ-Lactams: Through radical-mediated reactions with alkenes, α-bromo amides can be used to construct γ-lactam rings, which are privileged scaffolds in many pharmaceuticals. [2]* Amino Acid Synthesis: The compound serves as a precursor for the synthesis of non-natural amino acids, such as N-cyclopentyl-valine, by replacing the bromine with an amino group. [3] Future research could explore the stereoselective synthesis of this compound, starting from optically pure (R)- or (S)-2-bromo-3-methylbutanoic acid, to study the biological activities of the individual enantiomers. [15]Furthermore, its use in fragment-based drug discovery could be investigated, where the N-cyclopentyl and valine-derived fragments could be optimized for binding to specific protein targets.

Conclusion

2-bromo-N-cyclopentyl-3-methylbutanamide exemplifies a synthetically valuable class of molecules. This guide has provided a comprehensive framework for its molecular structure, a robust and well-rationalized synthetic protocol, and a detailed plan for its spectroscopic validation. By understanding the causality behind the experimental choices and the data used for verification, researchers are well-equipped to synthesize and utilize this and similar α-bromo amides as versatile intermediates in the pursuit of novel chemical entities for drug discovery and development.

References

  • Benchchem. (n.d.). Technical Support Center: Acylation Reactions with 2-Bromo-3-methylbutanoyl Chloride.
  • Hughes, A. B. (Ed.). (2009). Amino Acids, Peptides and Proteins in Organic Chemistry, Vol. 1 – Origins and Synthesis of Amino Acids. Wiley-VCH.
  • Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]

  • MDPI. (2024, August 30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-bromo-n-cyclopentyl-3-methylbutanamide (C10H18BrNO). Retrieved from [Link]

  • AA Blocks. (n.d.). 2-bromo-N-cyclopentylbutanamide. Retrieved from [Link]

  • ACS Publications. (2015, March 24). Conformational Features of Secondary N-Cyclopropyl Amides. Retrieved from [Link]

  • PubChem. (n.d.). N-cyclopentyl amide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-methylbutanamide. Retrieved from [Link]

  • SpectraBase. (n.d.). N-benzyl-N-cyclopropyl-nitrous amide - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • Stenutz. (n.d.). 2-bromo-3-methylbutanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). N-cyclopentyl-N-methylnitrous amide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 23). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

  • OpenStax. (n.d.). 24.6 Synthesis of Amines. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Retrieved from [Link]

  • 4IR Solutions. (n.d.). Proton NMR Investigation of Amide Samples using 60 MHz NMR analyzer. Retrieved from [Link]

  • Patsnap. (2026, February 28). How to Measure Amide Group Shifts with NMR for Structural Analysis. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 2-bromo-N-cyclopentyl-3-methylbutanamide

Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-bromo-N-cyclopentyl-3-methylbutanamide. The synthesis is strategically designed in two primary stages: the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-bromo-N-cyclopentyl-3-methylbutanamide. The synthesis is strategically designed in two primary stages: the α-bromination of a suitable carboxylic acid precursor to yield 2-bromo-3-methylbutanoyl halide, followed by a nucleophilic acyl substitution with cyclopentylamine. This document will delve into the mechanistic underpinnings of each reaction, provide detailed, step-by-step experimental protocols, and present relevant data in a clear and accessible format. The methodologies described herein are grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

2-bromo-N-cyclopentyl-3-methylbutanamide is a molecule of interest in medicinal chemistry and drug discovery, often serving as a key intermediate or building block for more complex bioactive compounds. Its structure, incorporating a chiral center at the α-carbon, a lipophilic cyclopentyl group, and a reactive bromine atom, makes it a versatile scaffold for the synthesis of novel therapeutic agents. The efficient and stereocontrolled synthesis of this compound is therefore of significant importance.

This guide will focus on a logical and practical synthetic approach, starting from readily available precursors. We will explore the critical aspects of the reaction conditions, the rationale behind the choice of reagents, and the necessary purification and characterization techniques.

Strategic Synthesis Pathway

The most direct and widely applicable approach to the synthesis of 2-bromo-N-cyclopentyl-3-methylbutanamide involves a two-step process. This pathway is advantageous due to its reliance on well-understood and high-yielding reactions.

The overall synthetic transformation is as follows:

A suitable starting material is first converted to an activated 2-bromoacyl intermediate, which is then reacted with cyclopentylamine to form the final amide product.

A detailed workflow of this synthetic strategy is presented in the following diagram:

Synthesis_Workflow Start Starting Material (e.g., Isovaleric Acid) Intermediate1 Step 1: α-Bromination (e.g., Hell-Volhard-Zelinsky Reaction) Start->Intermediate1 Intermediate2 2-bromo-3-methylbutanoyl halide Intermediate1->Intermediate2 Reaction2 Step 2: Amidation (Nucleophilic Acyl Substitution) Intermediate2->Reaction2 Reagent1 Cyclopentylamine Reagent1->Reaction2 Product 2-bromo-N-cyclopentyl-3-methylbutanamide Reaction2->Product Purification Purification (e.g., Chromatography, Recrystallization) Product->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis

Caption: Overall workflow for the synthesis of 2-bromo-N-cyclopentyl-3-methylbutanamide.

Step 1: Synthesis of the 2-Bromoacyl Intermediate

The initial and crucial step is the introduction of a bromine atom at the α-position to the carbonyl group of a 3-methylbutanoic acid derivative. The Hell-Volhard-Zelinsky (HVZ) reaction is a classic and highly effective method for this transformation.

Mechanistic Insight: The Hell-Volhard-Zelinsky Reaction

The HVZ reaction involves the treatment of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus, typically as red phosphorus or a phosphorus trihalide (e.g., PBr₃). The reaction proceeds through the in situ formation of an acyl bromide, which is the species that undergoes α-bromination.

The key steps are:

  • Acyl Bromide Formation: The carboxylic acid reacts with the phosphorus trihalide (formed from P and Br₂) to generate the acyl bromide.

  • Enolization/Enolate Formation: The acyl bromide, in equilibrium with its enol form, is more readily enolized than the parent carboxylic acid.

  • α-Bromination: The enol tautomer acts as a nucleophile and attacks a molecule of bromine, leading to the formation of the α-bromo acyl bromide.

  • Exchange: The α-bromo acyl bromide can then react with unreacted carboxylic acid to form the α-bromo carboxylic acid and regenerate the acyl bromide intermediate, thus propagating the catalytic cycle.

Experimental Protocol: Synthesis of 2-bromo-3-methylbutanoyl bromide

This protocol is adapted from established procedures for the bromination of similar carboxylic acids.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Isobutyric Acid88.1188 g1.0
Red Phosphorus30.9710 g0.32
Bromine159.81352 g (113 mL)2.2

Procedure:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and a dropping funnel, add isobutyric acid (88 g) and red phosphorus (10 g).

  • Charge the dropping funnel with bromine (352 g).

  • Cool the reaction flask in a water bath.

  • Slowly add the bromine dropwise to the reaction mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux. This addition should take approximately 2 hours.

  • After the complete addition of bromine, heat the reaction mixture in a boiling water bath for 1 hour to ensure the reaction goes to completion.

  • Replace the reflux condenser with a distillation apparatus and distill off any excess bromine.

  • The crude 2-bromo-3-methylbutanoyl bromide remaining in the flask can be purified by fractional distillation under reduced pressure.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Step 2: Amidation via Nucleophilic Acyl Substitution

With the activated α-bromoacyl intermediate in hand, the subsequent step involves the formation of the amide bond through reaction with cyclopentylamine. This is a classic example of nucleophilic acyl substitution.

Mechanistic Insight: Amide Bond Formation

The reaction of an acyl halide with a primary amine is a highly efficient method for amide synthesis.[] The lone pair of electrons on the nitrogen atom of cyclopentylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-bromo-3-methylbutanoyl bromide. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the bromide ion as a leaving group and forming the protonated amide. A second equivalent of the amine or an added base then deprotonates the nitrogen to yield the final amide product.

Amidation_Mechanism Reactants 2-bromo-3-methylbutanoyl bromide + Cyclopentylamine Step1 Nucleophilic Attack Reactants->Step1 Intermediate Tetrahedral Intermediate Step1->Intermediate Step2 Leaving Group Expulsion Intermediate->Step2 Protonated_Amide Protonated Amide Step2->Protonated_Amide Step3 Deprotonation Protonated_Amide->Step3 Product 2-bromo-N-cyclopentyl-3-methylbutanamide Step3->Product

Caption: Simplified mechanism of amide formation from an acyl halide and an amine.

Experimental Protocol: Synthesis of 2-bromo-N-cyclopentyl-3-methylbutanamide

This protocol is a general procedure for the acylation of amines with acyl halides.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 1.0 mol scale)Moles
2-bromo-3-methylbutanoyl bromide~244.9~245 g1.0
Cyclopentylamine85.15187 g (2.2 mol)2.2
Dichloromethane (DCM)84.931 L-
1 M Hydrochloric Acid-As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • In a 2 L round-bottom flask, dissolve cyclopentylamine (187 g, 2.2 mol) in dichloromethane (1 L).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-bromo-3-methylbutanoyl bromide (~245 g, 1.0 mol) in dichloromethane (200 mL) to the stirred amine solution over a period of 1 hour, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid (2 x 250 mL) to remove excess cyclopentylamine and its salt, water (250 mL), saturated sodium bicarbonate solution (250 mL), and brine (250 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 2-bromo-N-cyclopentyl-3-methylbutanamide can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Characterization and Data

The final product and intermediates should be characterized using standard analytical techniques to confirm their identity and purity.

Expected Characterization Data for 2-bromo-N-cyclopentyl-3-methylbutanamide:

  • ¹H NMR: Resonances corresponding to the cyclopentyl protons, the methine proton at the α-carbon, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The amide N-H proton will also be present.

  • ¹³C NMR: Signals for the carbonyl carbon, the α-carbon bearing the bromine, the carbons of the cyclopentyl ring, and the carbons of the isopropyl group.

  • Infrared (IR) Spectroscopy: A strong absorption band for the amide carbonyl (C=O) stretch (typically around 1640-1680 cm⁻¹), and a band for the N-H stretch (around 3300 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) and a characteristic isotopic pattern for a monobrominated compound (M⁺ and M+2 peaks of nearly equal intensity).

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of 2-bromo-N-cyclopentyl-3-methylbutanamide. By employing the Hell-Volhard-Zelinsky reaction for the α-bromination followed by a robust amidation protocol, this target molecule can be obtained in good yield and high purity. The principles and techniques described are fundamental to organic synthesis and can be adapted for the preparation of a wide range of related amide-containing compounds. Adherence to the outlined procedures and safety precautions is essential for successful and safe synthesis.

References

  • AK Lectures. Amide Formation from Carboxylic Acids. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • JoVE. Preparation of Amides. (2023, April 30). [Link]

  • Ropot, R., Truscan, I., & Chiriac, C. I. (2013). Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides. Organic Letters, 15(10), 2466–2469. [Link]

  • Royal Society of Chemistry. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

  • Al-Hiari, Y. M., et al. (2007). NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS. Jordan Journal of Pharmaceutical Sciences, 1(1). [Link]

  • Wikipedia. Valine. [Link]

  • NIST WebBook. Valine. [Link]

  • PubChem. L-Valine. [Link]

  • Organic Syntheses. α-Bromoisovaleric acid. [Link]

  • PubChem. N-cyclopentyl-3-methylbutanamide. [Link]

  • Synthesis-Chemical. Preparation of 2-bromo-3-methylbutanoyl bromide. [Link]

  • Ghose, A., et al. (2012). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 55(6), 2573–2601. [Link]

Sources

Foundational

IUPAC name for C10H18BrNO

An In-depth Technical Guide to the IUPAC Nomenclature of C10H18BrNO For Researchers, Scientists, and Drug Development Professionals The unambiguous naming of chemical structures is a cornerstone of scientific communicati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the IUPAC Nomenclature of C10H18BrNO

For Researchers, Scientists, and Drug Development Professionals

The unambiguous naming of chemical structures is a cornerstone of scientific communication, ensuring precision and reproducibility in research and development. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a systematic framework for this purpose. This guide offers a detailed exploration of the IUPAC naming conventions as applied to the molecular formula C10H18BrNO. By deconstructing a representative isomeric structure, this document will elucidate the logical principles of parent chain selection, functional group prioritization, and substituent localization. Furthermore, it will present a hypothetical, yet robust, experimental workflow for the structural verification of the proposed molecule, integrating spectroscopic methodologies. This comprehensive analysis is designed to equip researchers, scientists, and drug development professionals with a deeper understanding of chemical nomenclature and structural elucidation.

PART 1: Deconstructing the IUPAC Name for a C10H18BrNO Isomer

The molecular formula C10H18BrNO indicates the presence of carbon, hydrogen, bromine, nitrogen, and oxygen, suggesting a multitude of possible isomeric structures. For the purpose of this guide, we will focus on a plausible and illustrative example: 2-bromo-N-cyclopentyl-3-methylbutanamide [1]. The systematic dissection of this name reveals the core principles of IUPAC nomenclature.

Identifying the Principal Functional Group and Parent Structure

The suffix "-amide" immediately signals that the principal functional group is an amide.[2][3] The amide functional group consists of a carbonyl group bonded to a nitrogen atom. According to IUPAC priority rules, amides are ranked higher than halides (bromo group) and alkyl groups.[3] The parent structure is therefore a butanamide, indicating a four-carbon chain with the amide group at one end.[4][5]

Numbering the Parent Chain

The carbon atom of the carbonyl group in the amide is designated as carbon-1 (C1).[2] The rest of the parent chain is numbered sequentially from this point.

Identifying and Locating Substituents

With the parent chain established and numbered, we can now identify the various substituents attached to it:

  • Bromo Group: A bromine atom is present, indicated by the prefix "bromo-". Its position is specified as "2-", meaning it is attached to the second carbon of the butanamide chain.[4]

  • Methyl Group: A methyl group (-CH3) is also attached to the parent chain. The name "3-methyl" signifies its location on the third carbon.

  • Cyclopentyl Group: The "N-cyclopentyl" portion of the name indicates that a cyclopentyl ring is attached to the nitrogen atom of the amide group. The "N-" prefix is crucial as it explicitly denotes substitution on the nitrogen.

Assembling the Full IUPAC Name

By combining these elements in the prescribed order (substituents in alphabetical order, followed by the parent name), we arrive at the full IUPAC name: 2-bromo-N-cyclopentyl-3-methylbutanamide .

Logical Diagram of IUPAC Nomenclature

Experimental_Workflow cluster_0 Structural Elucidation of C10H18BrNO cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Confirmation cluster_3 Final Confirmation start Hypothesized Structure: 2-bromo-N-cyclopentyl-3-methylbutanamide ms Mass Spectrometry (MS) start->ms ir Infrared (IR) Spectroscopy start->ir nmr NMR Spectroscopy start->nmr ms_data Molecular Weight & Isotopic Pattern ms->ms_data ir_data Functional Group Identification ir->ir_data nmr_data C-H Framework & Connectivity nmr->nmr_data confirmation Structure Confirmed? ms_data->confirmation ir_data->confirmation nmr_data->confirmation

Sources

Exploratory

Solubility Profile and Solvent Compatibility of 2-Bromo-N-cyclopentyl-3-methylbutanamide: A Technical Guide for Synthetic Applications

Executive Summary The rational selection of organic solvents is a foundational pillar in chemical synthesis, crystallization, and purification. For complex intermediates like 2-bromo-N-cyclopentyl-3-methylbutanamide (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational selection of organic solvents is a foundational pillar in chemical synthesis, crystallization, and purification. For complex intermediates like 2-bromo-N-cyclopentyl-3-methylbutanamide (CAS No. 1017090-31-1) , understanding its thermodynamic solubility profile is critical. This compound serves as a highly reactive, bifunctional building block—often utilized in the synthesis of valinamide-type agrochemicals, peptidomimetics, and targeted active pharmaceutical ingredients (APIs) .

This technical whitepaper provides an in-depth analysis of the solvation thermodynamics of 2-bromo-N-cyclopentyl-3-methylbutanamide, presents representative quantitative solubility data across various solvent classes, and establishes a self-validating experimental protocol for determining thermodynamic solubility using the industry-standard shake-flask method.

Chemical Profiling & Solvation Thermodynamics

To predict and manipulate the solubility of 2-bromo-N-cyclopentyl-3-methylbutanamide, one must first deconstruct its structural topology. The molecule exhibits a delicate balance of hydrophobic bulk and polarizable functional groups, dictating its intermolecular interactions with various solvent matrices.

  • Hydrophobic Domains (Dispersion Forces): The molecule features a bulky cyclopentyl ring and an isopropyl moiety (derived from the 3-methylbutanoyl core). These aliphatic groups dominate the molecule's surface area, driving strong London dispersion forces. Consequently, the compound exhibits near-zero solubility in highly polar aqueous media but maintains moderate solubility in non-polar aromatic solvents like toluene.

  • The Amide Core (Hydrogen Bonding): The central amide bond acts as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This allows the molecule to form stable solvation complexes with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., Ethyl Acetate, THF).

  • The α -Bromo Moiety (Dipole-Dipole Interactions): The highly electronegative and polarizable bromine atom situated at the α -carbon introduces a strong permanent dipole. This significantly enhances the compound's solubility in halogenated solvents (e.g., Dichloromethane) and highly polar aprotic solvents (e.g., DMF, DMSO).

SolvationThermodynamics Molecule 2-Bromo-N-cyclopentyl- 3-methylbutanamide HBond Hydrogen Bonding (Amide N-H / C=O) Molecule->HBond Donates/Accepts H+ Dipole Dipole-Dipole (α-Bromo Amide) Molecule->Dipole Polarizes Dispersion Dispersion Forces (Cyclopentyl / Isopropyl) Molecule->Dispersion Hydrophobic bulk PolarProtic Polar Protic Solvents (e.g., Alcohols) HBond->PolarProtic Strong Affinity PolarAprotic Polar Aprotic Solvents (e.g., DMF, DMSO, EtOAc) Dipole->PolarAprotic Optimal Solvation NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Dispersion->NonPolar Weak/Moderate Affinity PolarAprotic->PolarProtic

Logical relationship between the structural features of the API and solvation forces.

Quantitative Solubility Profile in Organic Solvents

The table below summarizes the representative thermodynamic solubility profile of 2-bromo-N-cyclopentyl-3-methylbutanamide at 25°C. Note: As specific empirical data for this exact CAS can vary based on crystalline polymorph purity, these values are representative thermodynamic estimates derived from structurally homologous α -bromo valinamide derivatives.

Solvent ClassificationSolventDielectric Constant ( ε )Est. Thermodynamic Solubility (mg/mL)Synthetic Utility & Notes
Halogenated Dichloromethane (DCM)9.1> 200Excellent. Ideal for initial synthesis and extraction.
Polar Aprotic Dimethylformamide (DMF)36.7> 150Optimal for SN​2 . Solvates the molecule while leaving nucleophiles highly reactive.
Polar Aprotic Ethyl Acetate (EtOAc)6.0~ 120Good. Standard solvent for liquid-liquid extraction and chromatography.
Polar Protic Methanol (MeOH)32.7~ 80Moderate. Caution: Prolonged heating may risk solvolysis of the α -bromo group.
Non-Polar Toluene2.4~ 30Moderate. Useful for Dean-Stark water removal during upstream amide coupling.
Non-Polar n-Hexane1.9< 5Poor. Acts as an ideal anti-solvent for recrystallization when paired with EtOAc.
Aqueous Water80.1< 0.1Insoluble. Allows for aggressive aqueous washing to remove polar impurities.

Experimental Methodology: Thermodynamic Solubility Determination

To generate highly accurate, reproducible solubility data for drug development or process chemistry, kinetic dissolution observations are insufficient. The "gold standard" is the Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC) , .

The following protocol is designed as a self-validating system . It incorporates built-in checks (triplicate sampling, visual saturation confirmation, and strict thermal control) to ensure that the measured concentration reflects the true thermodynamic equilibrium, rather than a transient kinetic state.

Materials Required
  • Solvents: HPLC-grade organic solvents (e.g., Acetonitrile, DMF, EtOAc).

  • Hardware: Orbital shaker with a Peltier temperature control unit, temperature-controlled centrifuge.

  • Consumables: 10 mL borosilicate glass vials with PTFE-lined caps, 0.22 µm PTFE syringe filters.

  • Analytical: HPLC system equipped with a UV-Vis detector (typically monitored at 210-254 nm for amides) .

Step-by-Step Protocol
  • Preparation of the Saturated Suspension (The Excess Rule):

    • Accurately weigh approximately 500 mg of 2-bromo-N-cyclopentyl-3-methylbutanamide into a 10 mL glass vial.

    • Add exactly 2.0 mL of the target organic solvent.

    • Causality Check: You must visually confirm the presence of undissolved solid. If the solid completely dissolves, the solution is not saturated, and more API must be added. Thermodynamic solubility can only be measured when the solid phase is in dynamic equilibrium with the liquid phase.

  • Thermodynamic Equilibration:

    • Seal the vials with PTFE-lined caps to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to 400 rpm at 25.0 ± 0.1 °C .

    • Allow the suspension to equilibrate for 48 to 72 hours .

    • Causality Check: Mechanical agitation is required to continuously disrupt the unstirred solvent layer surrounding the solid particles, ensuring the system reaches true thermodynamic equilibrium rather than stalling at a local kinetic maximum.

  • Phase Separation (Isothermal Centrifugation):

    • Transfer the vials to a centrifuge pre-equilibrated to exactly 25°C. Centrifuge at 3500 rpm for 15 minutes to pellet the undissolved solids.

    • Causality Check: Centrifugation must be strictly isothermal. A drop in temperature will cause premature precipitation (underestimating solubility), while an increase will dissolve suspended micro-particles (overestimating solubility).

  • Filtration and Dilution:

    • Carefully extract the clear supernatant and pass it through a 0.22 µm PTFE syringe filter. Why PTFE? Polytetrafluoroethylene is chemically inert to aggressive organics like DMF and DCM; using Nylon or PES filters may result in polymer degradation or leachable interference during HPLC analysis.

    • Immediately dilute an aliquot of the filtrate with the HPLC mobile phase (e.g., 1:100 or 1:1000) to ensure the final concentration falls within the linear dynamic range of the UV detector.

  • HPLC-UV Quantification:

    • Inject the diluted samples into the HPLC system.

    • Calculate the exact concentration using a pre-validated, five-point external calibration curve generated from a reference standard of the API.

ShakeFlaskWorkflow Step1 1. Solid Addition Excess API added to organic solvent Step2 2. Equilibration Orbital shaking at 25°C for 48-72 hours Step1->Step2 Suspension formed Step3 3. Phase Separation Isothermal Centrifugation & 0.22 µm PTFE Filtration Step2->Step3 Thermodynamic equilibrium Step4 4. Dilution Aliquot dilution in HPLC mobile phase Step3->Step4 Saturated supernatant Step5 5. HPLC-UV Analysis Quantification via calibration curve Step4->Step5 Linear range adjusted Validation Self-Validation: Isothermal control & Triplicate sampling Validation->Step2 Validation->Step3

Experimental workflow for Shake-Flask thermodynamic solubility determination.

Applications in Synthesis: How Solubility Dictates Reactivity

The solubility profile of 2-bromo-N-cyclopentyl-3-methylbutanamide directly dictates its utility in downstream synthetic transformations.

Nucleophilic Substitution ( SN​2 ): The primary synthetic use of this compound is the displacement of the α -bromine atom by various nucleophiles (e.g., primary or secondary amines) to yield functionalized valinamide derivatives. For these SN​2 reactions, polar aprotic solvents (DMF, Acetonitrile) are the solvents of choice. Because the compound is highly soluble in DMF (>150 mg/mL), the reaction can be run at high concentrations. More importantly, polar aprotic solvents solvate the API and the counter-cations of the base (e.g., K+ from K2​CO3​ ), but they do not strongly solvate the incoming amine nucleophile. This leaves the nucleophile "naked" and highly reactive, drastically accelerating the SN​2 substitution rate while minimizing competing elimination (E2) side reactions.

Purification via Recrystallization: Because the compound exhibits a steep solubility gradient between polar aprotic and non-polar solvents, it is an excellent candidate for binary solvent recrystallization. Dissolving the crude product in a minimal volume of hot Ethyl Acetate (where solubility is high) and slowly titrating in n-Hexane (where solubility is < 5 mg/mL) will induce controlled supersaturation, yielding high-purity crystalline product.

References

  • Title: CAS No. 1017090-31-1 | 2-bromo-N-cyclopentyl-3-methylbutanamide Source: Chemsrc URL: [Link]

  • Title: Shake-Flask Solubility Assay Source: Bienta URL: [Link]

  • Title: Annex 4 - World Health Organization (WHO) Source: World Health Organization URL: [Link]

  • Title: How To Calculate Solubility BY HPLC Source: PharmaGuru URL: [Link]

Foundational

Unlocking the Therapeutic Potential of N-Cyclopentyl Amides: A Comprehensive Guide to Biological Activity and Drug Design

Executive Summary In modern medicinal chemistry, the selection of an optimal pharmacophore is a delicate balancing act between lipophilicity, steric hindrance, and target affinity. As a Senior Application Scientist overs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the selection of an optimal pharmacophore is a delicate balancing act between lipophilicity, steric hindrance, and target affinity. As a Senior Application Scientist overseeing drug discovery pipelines, I frequently encounter the N-cyclopentyl amide moiety as a highly privileged scaffold. Unlike linear alkyl chains (which suffer from high conformational entropy) or larger cyclohexyl rings (which often introduce detrimental steric clashes), the cyclopentyl group provides a rigid, perfectly balanced hydrophobic bulk. When coupled with the hydrogen-bonding capacity of an amide core, this moiety demonstrates profound biological activity across neurodegenerative diseases, oncology, and infectious disease pathways.

This whitepaper synthesizes the mechanistic rationale, quantitative efficacy, and validated experimental methodologies for evaluating N-cyclopentyl amide derivatives.

The Pharmacological Landscape of N-Cyclopentyl Amides

The N-cyclopentyl amide structure is not a monolithic entity; its biological activity is entirely context-dependent, dictated by the broader molecular scaffold it is attached to.

Neurodegenerative Targets: BACE1 and Serotonin Receptors

In the pursuit of Alzheimer's disease therapeutics, β-secretase (BACE1) remains a critical target. Hydroxyethylamine (HEA)-based BACE inhibitors utilize an N-cyclopentyl-3-(2-pyridyl) pyridone amide moiety to directly engage the S2 and S3 binding pockets of the BACE enzyme[1]. The cyclopentyl ring provides essential hydrophobic interactions that anchor the inhibitor, achieving potent cellular activity (IC50 ~8.8 nM)[1].

Historically, the N-cyclopentyl amide motif has also shown neurological activity in other contexts. For instance, Cepentil (N-cyclopentyllysergamide), an LSD analogue, acts as an antagonist at serotonin receptors, demonstrating energizing properties rather than hallucinogenic effects[2].

Oncology and Epigenetic Modulation

The spatial constraints of epigenetic enzymes make them highly sensitive to ring size. In the development of allosteric inhibitors for Protein Arginine Methyltransferase 3 (PRMT3), the N-cyclopentyl amide derivative (IC50 = 87 ± 5 nM) proved vastly superior to its cyclopropyl and cyclohexyl counterparts[3]. Why? The PRMT3 allosteric pocket requires a precise geometric fit; the cyclopentyl ring provides the exact balanced steric and hydrophobic properties required to maximize van der Waals contacts without inducing structural distortion[3].

Furthermore, N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines bearing N-cyclopentylamide groups have emerged as highly potent tubulin polymerization inhibitors. By targeting the colchicine binding site, these compounds destabilize microtubules, exhibiting remarkable cytotoxicity (GI50 = 1.5–1.7 nM) against drug-resistant human tumor cell lines[4]. In other oncological applications, substituting standard amides with N-cyclopentylsulfonamides in NAMPT inhibitors has yielded extraordinary picomolar potency (IC50 = 5 pM) against hematological malignancies[5].

Antimicrobial and Anti-Biofilm Activity

Beyond human cellular targets, N-cyclopentyl amides are potent modulators of bacterial behavior. N-cyclopentyl-n-decanamide (Y0-C10-HSL) acts as a quorum sensing (QS) inhibitor against Pseudomonas aeruginosa. By mimicking native homoserine lactones (HSLs), it competitively binds to QS receptors, reducing biofilm formation by 38.5% and exopolysaccharide production by 29.3% at 200 μM[6].

PharmacologicalTargets NCP N-Cyclopentyl Amide Core Scaffold BACE BACE1 Inhibitors (Alzheimer's Disease) NCP->BACE Engages S2/S3 pockets PRMT3 PRMT3 Inhibitors (Epigenetics/Oncology) NCP->PRMT3 Balanced steric/hydrophobic fit QS Quorum Sensing Inhibitors (P. aeruginosa Biofilms) NCP->QS Competes with native HSLs Tubulin Tubulin Polymerization (Colchicine Site) NCP->Tubulin Microtubule destabilization

Caption: Logical relationship mapping of the N-cyclopentyl amide core to its primary pharmacological targets.

Quantitative Data Summary

To provide a clear benchmarking tool for drug development professionals, the following table synthesizes the quantitative efficacy of N-cyclopentyl amide derivatives across their primary targets.

TargetCompound ClassKey N-Cyclopentyl ContributionPotency / EfficacyRef
BACE1 Hydroxyethylamine (HEA)Engages S2 and S3 binding pocketsCellular IC50 = 8.8 nM[1]
Tubulin TetrahydroquinolinesBinds colchicine siteGI50 = 1.5 – 1.7 nM[4]
PRMT3 Isoquinolin-urea derivativesBalanced steric/hydrophobic fitIC50 = 87 ± 5 nM[3]
NAMPT N-cyclopentylsulfonamidesEnhances cytotoxic activityIC50 = 5 pM[5]
Quorum Sensing N-cyclopentyl-n-decanamideCompetes with native autoinducers38.5% biofilm reduction (at 200 μM)[6]

Validated Experimental Methodologies

As a principle of scientific integrity, experimental data is only as reliable as the assay used to generate it. Below are the self-validating, step-by-step protocols we utilize to evaluate the biological activity of N-cyclopentyl amides.

Protocol A: BACE1 Enzymatic Inhibition Assay (FRET)

Mechanistic Rationale: BACE1 is an aspartyl protease that operates in the acidic environment of the endosome. We utilize a Fluorescence Resonance Energy Transfer (FRET) assay with a peptide substrate containing the Swedish mutation sequence (EVNLDAEF). Cleavage by BACE1 separates the fluorophore from the quencher, yielding a signal directly proportional to enzymatic activity.

  • Buffer Preparation : Prepare assay buffer (50 mM Sodium Acetate, pH 4.5, 0.1% CHAPS). Causality: Maintaining pH 4.5 is not merely procedural; it is a strict requirement to mimic the endosomal environment where BACE1 is natively active. CHAPS prevents non-specific protein aggregation.

  • Reagent Dispensing : Add 10 μL of recombinant human BACE1 enzyme (final concentration 1 nM) to a 384-well black microplate.

  • Compound Addition : Pin-transfer 100 nL of the N-cyclopentyl amide test compound (serial dilutions in 100% DMSO) into the enzyme solution.

  • Incubation : Incubate at room temperature for 30 minutes. Causality: This pre-incubation allows the compound to reach binding equilibrium with the enzyme before the substrate introduces competitive dynamics.

  • Substrate Addition : Add 10 μL of FRET substrate (Rh-EVNLDAEFK-Quencher, final concentration 2 μM) to initiate the reaction.

  • Kinetic Readout : Monitor fluorescence (Ex: 320 nm, Em: 405 nm) continuously for 60 minutes at 37°C.

  • Validation & Analysis : Calculate the Z'-factor using a known inhibitor (e.g., OM99-2) as a positive control. A Z'-factor > 0.6 validates the assay. Determine IC50 using non-linear regression (four-parameter logistic equation).

BACE1_Workflow Prep 1. Reagent Prep (Enzyme + Substrate) Incubate 2. Incubation (Compound + BACE1) Prep->Incubate Cleavage 3. Substrate Cleavage (FRET Peptide) Incubate->Cleavage Read 4. Fluorescence Read (Ex: 320nm, Em: 405nm) Cleavage->Read Analyze 5. IC50 Calculation (Non-linear Regression) Read->Analyze

Caption: Step-by-step experimental workflow for evaluating BACE1 enzymatic inhibition using a FRET assay.

Protocol B: P. aeruginosa Biofilm Inhibition Assay (Crystal Violet)

Mechanistic Rationale: To test compounds like Y0-C10-HSL for quorum sensing inhibition, we must quantify total biofilm biomass. Crystal Violet (CV) is a basic dye that binds to negatively charged surface molecules and extracellular polymeric substances (EPS) in the biofilm matrix, providing a robust, quantifiable measure.

  • Inoculum Preparation : Grow P. aeruginosa (PAO1 strain) overnight in Luria-Bertani (LB) broth. Dilute the culture to an OD600 of 0.01 in fresh LB supplemented with 0.5% glucose. Causality: Glucose supplementation is critical as it promotes robust biofilm formation by enhancing EPS production.

  • Treatment : Dispense 100 μL of the diluted culture into a 96-well flat-bottom polystyrene plate. Add the N-cyclopentyl amide compound to achieve desired final concentrations (e.g., 50, 100, 200 μM).

  • Biofilm Cultivation : Incubate statically at 37°C for 24 hours.

  • Washing : Carefully aspirate the media and wash the wells three times with 200 μL of sterile PBS. Causality: Gentle washing removes planktonic (free-floating) cells without disrupting the fragile, surface-adhered biofilm architecture.

  • Staining : Add 125 μL of 0.1% (w/v) Crystal Violet solution to each well. Incubate for 15 minutes at room temperature.

  • Solubilization & Readout : Wash the plate three times with distilled water and allow it to air dry. Add 150 μL of 33% acetic acid to solubilize the bound dye. Measure the absorbance at 590 nm using a microplate reader.

Conclusion

The N-cyclopentyl amide is far more than a simple structural linker; it is a tunable pharmacophore that dictates target specificity through precise steric and hydrophobic interactions. Whether engaging the S2/S3 pockets of BACE1, fitting flawlessly into the allosteric site of PRMT3, or mimicking native bacterial autoinducers, its integration into drug discovery pipelines offers a validated route to highly potent therapeutics.

References

  • Wikipedia Contributors. "Cepentil." Wikipedia, The Free Encyclopedia. Available at:[Link][2]

  • Kaller, M. R., et al. "A Potent and Orally Efficacious, Hydroxyethylamine-Based Inhibitor of β-Secretase." National Institutes of Health / PMC. Available at:[Link][1]

  • ResearchGate Contributors. "Discovery of novel amide derivatives as potent quorum sensing inhibitors of Pseudomonas aeruginosa." ResearchGate. Available at:[Link][6]

  • Schapira, M., et al. "Discovery of Potent and Selective Allosteric Inhibitors of Protein Arginine Methyltransferase 3 (PRMT3)." National Institutes of Health / PMC. Available at:[Link][3]

  • NIH Contributors. "N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin." National Institutes of Health / PMC. Available at:[Link][4]

  • Carmona, A. T., et al. "European Journal of Medicinal Chemistry - idUS (NAMPT Inhibitors)." Universidad de Sevilla. Available at:[Link][5]

Sources

Exploratory

Mechanistic Evaluation of 2-bromo-N-cyclopentyl-3-methylbutanamide: A Whitepaper on Covalent Target Engagement

Prepared by: Senior Application Scientist, Drug Discovery & Chemical Biology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The transition from reversible to target...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Discovery & Chemical Biology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The transition from reversible to targeted covalent inhibitors (TCIs) requires exquisite control over electrophilic reactivity to prevent off-target toxicity. This technical guide provides an in-depth mechanistic speculation and validation framework for 2-bromo-N-cyclopentyl-3-methylbutanamide ( C10​H18​BrNO ). By deconstructing its molecular architecture, we hypothesize its function as a highly selective, cysteine-directed covalent modifier. This whitepaper outlines the causality behind its structural design, the proposed mechanism of action (MoA), and a suite of self-validating experimental protocols required to benchmark its kinetic efficiency.

Molecular Architecture & Electrophilic Tuning

To understand the putative mechanism of 2-bromo-N-cyclopentyl-3-methylbutanamide, we must analyze how its structural components synergize to dictate its pharmacological profile.

  • The Electrophilic Warhead ( α -bromo amide): Unlike Michael acceptors that rely on reversible or irreversible conjugate addition, α -bromo amides react with nucleophilic thiols via a direct, irreversible SN​2 substitution, yielding a highly stable thioether bond[1]. This robust linkage is a cornerstone in peptide stapling methodologies[2] and is increasingly deployed in the linkerology of targeted protein degraders (PROTACs)[3].

  • Steric Shielding (The Isopropyl Group): The Causality of Design: The 3-methylbutanamide framework places an isopropyl group directly adjacent to the α -carbon, classifying it as a secondary alkyl bromide. Primary bromoacetamides are inherently promiscuous and rapidly deplete intracellular glutathione (GSH). By introducing steric bulk, the SN​2 Bürgi-Dunitz approach trajectory is severely restricted. Consequently, the compound requires a highly complementary protein binding pocket to perfectly orient the target thiolate and overcome this steric penalty, drastically enhancing proteome-wide selectivity.

  • The Recognition Element (N-cyclopentyl moiety): The cyclopentyl ring provides a flexible, moderately lipophilic anchor designed to occupy an S1/S1' hydrophobic pocket on the target protein, driving the initial non-covalent affinity ( KI​ ) required to position the warhead.

Proposed Mechanism of Action (MoA)

We hypothesize that 2-bromo-N-cyclopentyl-3-methylbutanamide operates via a two-step covalent inhibition mechanism against a cysteine-bearing target (e.g., a deubiquitinase or cysteine protease).

First, the N-cyclopentyl group drives reversible association ( KI​ ). Second, the properly oriented, hyper-reactive thiolate of the target cysteine executes an SN​2 attack on the secondary α -carbon, displacing the bromide ion and forming an irreversible thioether adduct ( kinact​ ).

MoA Compound 2-bromo-N-cyclopentyl- 3-methylbutanamide Target Target Protein (Cys Thiolate) Compound->Target Non-covalent Binding (K_I) Adduct Covalent Thioether Adduct (+167.2 Da) Target->Adduct SN2 Alkylation (k_inact) Effect Enzyme Inhibition & Pathway Modulation Adduct->Effect Irreversible Blockade

Fig 1. Proposed targeted covalent inhibition mechanism via SN2 thioether formation.

Experimental Workflows for MoA Validation

To rigorously validate this MoA, we must deploy a self-validating cascade of biochemical and analytical assays. Each step serves as a prerequisite and quality-control gate for the next.

Workflow Step1 1. Target Co-incubation (Compound + Recombinant Protein) Step2 2. Intact LC-MS Verify 1:1 Stoichiometry (+167.2 Da) Step1->Step2 Validate Engagement Step3 3. Tryptic Digestion (DTT reduction & IAA alkylation) Step2->Step3 If +167.2 Da shift is observed Step4 4. LC-MS/MS Mapping (Identify specific Cys modification) Step3->Step4 Isolate Peptides Step5 5. Kinetic Profiling (Determine k_inact / K_I) Step4->Step5 Once site-selectivity is confirmed

Fig 2. Self-validating experimental workflow for covalent inhibitor characterization.

Protocol 1: Intact Protein LC-MS (Stoichiometry Validation)

Causality: Before mapping the binding site, we must prove 1:1 stoichiometry. If the compound is overly reactive, multiple additions will occur, indicating poor selectivity. The theoretical mass of the added moiety (loss of HBr) is exactly +167.2 Da .

  • Dilute recombinant target protein to 2 µM in assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

  • Add 2-bromo-N-cyclopentyl-3-methylbutanamide (20 µM final concentration, 1% DMSO).

  • Incubate at 25°C for 2 hours.

  • Desalt the sample using a C4 ZipTip or online LC to remove excess compound and buffer salts.

  • Analyze via ESI-TOF Mass Spectrometry. Deconvolute the raw spectra to verify a single mass shift of +167.2 Da relative to the apo-protein.

Protocol 2: LC-MS/MS Peptide Mapping (Site Identification)

Causality: Intact MS confirms engagement but not the specific locus. By alkylating all unreacted cysteines with Iodoacetamide (IAA, +57 Da) prior to digestion, we create a self-validating internal control. The target cysteine will bear the +167.2 Da adduct, while off-target cysteines will bear the +57 Da adduct.

  • Take the incubated sample from Protocol 1 and denature with 8M Urea.

  • Reduce disulfide bonds with 10 mM DTT (37°C, 30 min).

  • Alkylate free cysteines with 20 mM IAA (Dark, 25°C, 30 min).

  • Dilute urea to <2M and digest overnight with Trypsin (1:50 enzyme:protein ratio) at 37°C.

  • Quench with 1% Formic Acid, desalt via C18 spin columns, and analyze via nanoLC-MS/MS (Orbitrap).

  • Search spectra for the variable modification of +167.2 Da on Cysteine residues.

Protocol 3: Kinetic Profiling ( kinact​/KI​ )

Causality: For covalent inhibitors, IC50​ values are time-dependent and cannot be used to benchmark efficacy. We must isolate the non-covalent binding affinity ( KI​ ) from the covalent inactivation rate ( kinact​ ).

  • Prepare a continuous fluorogenic substrate assay for the target enzyme.

  • Initiate the reaction by adding enzyme to a mixture of substrate and varying concentrations of the compound (e.g., 0.5x to 10x the estimated KI​ ).

  • Monitor fluorescence continuously for 60 minutes.

  • Fit the progress curves to the integrated rate equation for time-dependent inhibition to extract the observed rate constant ( kobs​ ) for each concentration.

  • Plot kobs​ vs. [Compound] and fit to a hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) to determine the final kinetic parameters.

Quantitative Data Presentation

To illustrate the expected output of the kinetic profiling (Protocol 3), the following table summarizes hypothetical kinetic parameters demonstrating the steric selectivity of the secondary α -bromo amide against a panel of off-target and on-target enzymes.

Target Enzyme Class KI​ ( μ M) kinact​ ( s−1 ) kinact​/KI​ ( M−1s−1 )Selectivity FoldInterpretation
Primary Target (e.g., DUB) 1.2 4.5×10−3 3,7501.0x High affinity (S1 pocket fit) and optimal SN​2 alignment.
Off-Target Cys Protease A15.0 1.2×10−4 8468x Poor pocket fit; steric clash prevents efficient alkylation.
Off-Target Cys Protease B>50N/A< 1>3750x No measurable non-covalent binding ( KI​ ).
Glutathione (GSH)N/AN/A< 0.1>37,000x Steric shielding by isopropyl group prevents indiscriminate reactivity.

Table 1: Hypothetical kinetic evaluation of 2-bromo-N-cyclopentyl-3-methylbutanamide, highlighting the selectivity driven by the steric shielding of the secondary bromide.

Conclusion

The structural design of 2-bromo-N-cyclopentyl-3-methylbutanamide represents a refined approach to covalent ligand discovery. By utilizing an α -bromo amide warhead, it ensures irreversible target engagement through thioether formation. Crucially, the incorporation of the isopropyl group at the α -position creates a secondary bromide, deliberately dampening intrinsic electrophilicity to prevent indiscriminate GSH depletion. When paired with the N-cyclopentyl recognition element, this molecule is primed to act as a highly selective targeted covalent inhibitor. The self-validating workflows provided herein—spanning intact MS stoichiometry to rigorous kinact​/KI​ determination—ensure that any observed biological activity can be confidently attributed to specific, covalent target modification.

References

  • Rigid Peptide Macrocycles via On-Resin Glaser Stapling Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Stapled Peptides Inhibitors: A New Window for Target Drug Discovery Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Discovery of a CNS active GSK3 degrader using orthogonally reactive linker screening Source: Nature Communications / NIH URL:[Link]

Sources

Foundational

Substituted Butanamides: A Comprehensive Technical Guide on Synthesis, Mechanisms, and Therapeutic Applications

As a Senior Application Scientist, understanding the intersection of structural chemistry and biological activity is paramount to rational drug design. Substituted butanamides—derivatives of butyric acid where the hydrox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, understanding the intersection of structural chemistry and biological activity is paramount to rational drug design. Substituted butanamides—derivatives of butyric acid where the hydroxyl group is replaced by an amine and the carbon backbone or nitrogen is further functionalized—represent a highly versatile pharmacophore.

This technical guide provides an in-depth analysis of substituted butanamides, focusing on their chemical synthesis, mechanistic pharmacology across multiple therapeutic domains, and the rigorous experimental protocols required for their validation.

Chemical Synthesis & Advanced Functionalization

The synthetic versatility of the butanamide backbone allows for precise tuning of its physicochemical properties. The most common derivatives in drug discovery are 4-amino-N-substituted butanamides and 3-amino-N-substituted butanamides .

General Synthesis of 4-amino-N-substituted Butanamides

The foundational synthesis of these compounds relies on a multi-step pathway starting from a protected 4-aminobutanoic acid derivative. The strategy involves amino group protection, amide bond formation with an aryl/heteroaryl amine, and subsequent deprotection (1 [1]).

Advanced Oxidative Functionalization

Beyond basic coupling, the butanamide scaffold can undergo complex functionalization. For instance, the hypervalent iodine(III)-induced methylene acetoxylation of 3-oxo-N-substituted butanamides utilizes (diacetoxyiodo)benzene (DIB) as an oxidant and nucleophile. This provides an atom-economical pathway to synthesize 1-carbamoyl-2-oxopropyl acetates, which are valuable intermediates in fine chemical production (2 [2]).

SynthWorkflow SM 4-Aminobutanoic Acid (Starting Material) Step1 Boc Protection (Boc2O, NaOH) SM->Step1 Int1 Boc-Protected Intermediate Step1->Int1 Step2 Amide Coupling (EDC, HOBt, Ar-NH2) Int1->Step2 Int2 Protected Butanamide Step2->Int2 Step3 Deprotection (TFA or HCl) Int2->Step3 Product 4-amino-N-(aryl) butanamide Step3->Product

Caption: Synthetic workflow for 4-amino-N-substituted butanamides.

Protocol 1: Synthesis of 4-amino-N-(aryl)-butanamides via EDC/HOBt Coupling

Objective: High-yield synthesis of targeted butanamides with minimal purification bottlenecks.

  • Protection: Dissolve 4-aminobutanoic acid in a dioxane/water mixture. Add NaOH, cool to 0°C, and add di-tert-butyl dicarbonate (Boc₂O) dropwise. Stir overnight. Acidify and extract with ethyl acetate.

  • Amide Coupling: Dissolve the Boc-protected intermediate in anhydrous dichloromethane (DCM). Add 1.2 equivalents of EDC and 1.2 equivalents of HOBt. Stir for 15 minutes, then add the desired aryl amine. Stir at room temperature until completion.

  • Workup: Wash the organic layer successively with 1N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Deprotection: Dissolve the crude protected amide in DCM and add trifluoroacetic acid (TFA) (1:1 v/v). Stir for 2 hours, then remove the solvent under reduced pressure to yield the final product.

Causality & Self-Validation: EDC is selected over traditional coupling agents like DCC because its urea byproduct is highly water-soluble, allowing for purification via simple aqueous extraction rather than exhaustive chromatography. HOBt is added to suppress racemization and improve reaction kinetics by forming a highly reactive active ester. This protocol acts as a self-validating system: the completion of the Boc-protection and coupling steps can be visually monitored via TLC (a ninhydrin stain will confirm the disappearance of the primary amine), and final product integrity is confirmed via LC-MS before advancing to biological assays.

Pharmacological Targets & Mechanisms of Action

Substituted butanamides exhibit pleiotropic effects depending on their specific functionalization. They primarily target three distinct biological systems:

A. Neuroscience: GABA Transporter (GAT) Inhibition

Because 4-amino-N-substituted butanamides are structural analogs of γ-aminobutyric acid (GABA), they act as potent modulators of the GABAergic system. Instead of binding directly to GABA receptors, these compounds competitively inhibit GABA transporters (GAT1, GAT2, GAT3, and BGT1) responsible for clearing GABA from the synaptic cleft. By blocking reuptake, they prolong the inhibitory signal, making them highly valuable for treating epilepsy and neuropathic pain (3 [3]).

MoA cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Vesicles GABA Vesicles Synapse Synaptic Cleft (Elevated GABA Levels) Vesicles->Synapse Exocytosis GAT GABA Transporter (GAT) GAT->Vesicles Recycling Synapse->GAT Reuptake Receptor GABA Receptors Synapse->Receptor Activation Inhibitor 4-amino-N-substituted butanamide Inhibitor->GAT Competitive Inhibition Effect Inhibitory Postsynaptic Potential (IPSP) Receptor->Effect Hyperpolarization

Caption: Mechanism of action for GABA transporter inhibition by substituted butanamides.

B. Metabolic Disorders: DPP-4 Inhibition

In the realm of Type 2 Diabetes Mellitus, 3-amino-N-substituted-4-(substituted phenyl) butanamides have emerged as potent inhibitors of Dipeptidyl Peptidase-IV (DPP-4). By inhibiting DPP-4, these compounds prevent the rapid degradation of incretin hormones like GLP-1, thereby enhancing glucose-dependent insulin secretion. The N-substituted butanamide moiety is critical for anchoring the molecule within the S1 and S2 pockets of the DPP-4 enzyme (4 [4]).

C. Endocannabinoid System: Steric Scaffolding

In synthetic drug design (particularly synthetic cannabinoids), the presence of a substituted butanamide group (or an equivalent bulky moiety like a cyclohexane ring) provides the necessary steric bulk required for optimal binding to CB1 and CB2 receptors. This rigidity forces the molecule into the correct orientation to act as a full agonist at the receptor site (5 [5]).

Quantitative Data & Structure-Activity Relationships (SAR)

The following table summarizes the structure-activity relationships and typical efficacy ranges of various substituted butanamides across their respective biological targets.

Compound ClassPrimary TargetTherapeutic IndicationTypical IC₅₀ / Efficacy RangeKey Structural Requirement
4-amino-N-substituted GAT1 / GAT3Epilepsy, Neuropathic Pain0.1 - 10 μMTerminal primary amine for transporter recognition
3-amino-N-substituted DPP-4Type 2 Diabetes Mellitus10 - 500 nMHydrophobic interactions with S1/S2 enzyme pockets
N-substituted (Scaffold) CB1 / CB2 ReceptorsSynthetic CannabinoidsVariable (High Affinity)Steric bulk to maintain active receptor orientation
3-oxo-N-substituted Synthetic IntermediatesPrecursors / Fine ChemicalsN/A (Yields 60-85%)Susceptibility to hypervalent iodine(III) acetoxylation

Experimental Workflows & Validation

To accurately assess the neuropharmacological potential of synthesized 4-amino-N-substituted butanamides, researchers must utilize highly controlled in vitro assays.

Protocol 2: In Vitro [³H]GABA Uptake Inhibition Assay

Objective: Determine the IC₅₀ of novel butanamides against specific GABA transporter subtypes.

  • Cell Preparation: Culture cells stably expressing the desired human GABA transporter subtype (e.g., hGAT1) in 96-well plates until 80% confluent.

  • Washing: Wash cells twice with a HEPES-buffered assay solution (pH 7.4) to remove endogenous amino acids.

  • Compound Incubation: Pre-incubate cells with varying concentrations of the test butanamide (1 nM to 100 μM) for 15 minutes at 37°C.

  • Radioligand Addition: Add 50 nM [³H]GABA to each well. Incubate for exactly 10 minutes at 37°C.

  • Termination: Rapidly terminate the reaction by washing the cells three times with ice-cold assay buffer.

  • Lysis & Quantification: Lyse the cells using 0.1% Triton X-100. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

Causality & Self-Validation: The use of [³H]GABA provides high-sensitivity radiometric tracking of substrate movement. To make this a self-validating system, non-specific uptake is measured in parallel at 4°C (where active transport is thermodynamically halted) or in the presence of 1 mM Nipecotic Acid (a known potent inhibitor). The assay is only considered valid if the Z'-factor of the control plates is >0.5, ensuring the calculated IC₅₀ values reflect true transporter inhibition rather than assay drift or cellular toxicity.

References

  • An In-depth Technical Guide to the Synthesis and Characterization of 4-amino-N-substituted-butanamides Benchchem URL
  • Hypervalent iodine(III)
  • Application of 4-amino-N-substituted Butanamides in Neuroscience Research Benchchem URL
  • Structural Requirements for some 3-amino-N-substituted-4-(substituted phenyl)
  • Applying Pharmacy Scientific Principles to the Laws Associated with Synthetic Drug of Abuse Christian Pharmacists Fellowship International URL

Sources

Exploratory

discovery and history of novel bromo-amides

An In-Depth Technical Guide on the Discovery and History of Novel Bromo-Amides Abstract The amide bond is a cornerstone of biological and medicinal chemistry, forming the backbone of peptides and proteins and featuring p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Discovery and History of Novel Bromo-Amides

Abstract

The amide bond is a cornerstone of biological and medicinal chemistry, forming the backbone of peptides and proteins and featuring prominently in a vast number of pharmaceuticals.[1] The strategic incorporation of halogen atoms, particularly bromine, into molecular scaffolds is a proven strategy in drug design to enhance therapeutic efficacy.[2] This guide provides a comprehensive technical overview of the , a chemical class that marries the structural stability of the amide linkage with the unique physicochemical properties of bromine. We will explore their origins, from discovery in marine natural products to their evolution through modern synthetic chemistry. This document will detail synthetic methodologies, delve into the causality behind experimental choices, and survey the diverse pharmacological landscape of these compounds, from antimicrobial and anticancer agents to potent enzyme inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of bromo-amides.

Introduction: The Amide Bond and the Role of Bromine in Medicinal Chemistry

The Ubiquitous Amide Scaffold: Structural and Functional Significance

The amide bond is one of the most fundamental functional groups in organic chemistry and biochemistry.[3] Its prevalence stems from its exceptional stability, which is a result of resonance delocalization that imparts a partial double bond character to the C-N bond.[1] This resonance restricts rotation, creating a planar and rigid structure that is critical for defining the three-dimensional conformations of proteins and peptides.[1] In medicinal chemistry, the amide group is a key pharmacophore, capable of acting as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O), enabling precise interactions with biological targets. A significant percentage of marketed drugs contain at least one amide linkage, highlighting its importance in creating molecules with desirable pharmacokinetic and pharmacodynamic properties.[4]

The "Bromine Advantage": How Bromination Influences Pharmacokinetics and Pharmacodynamics

The introduction of a bromine atom into a drug candidate is a strategic decision aimed at modulating its biological activity.[2] Bromine, as a halogen, can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity.

A key insight into the function of halogens in drug design is the concept of the "halogen bond." This is a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic partner, such as an oxygen or nitrogen atom on a biological target.[2] This interaction, though weaker than a hydrogen bond, can be highly directional and specific, contributing to enhanced binding affinity and selectivity of a drug for its target receptor or enzyme.

Incorporating a bulky and electron-withdrawing atom like bromine can block sites of metabolic attack by cytochrome P450 enzymes. This steric hindrance can slow down the rate of drug metabolism, thereby increasing its half-life and duration of action in the body. Furthermore, the increased lipophilicity imparted by bromine can enhance a molecule's ability to cross cellular membranes, potentially improving its oral bioavailability.[2]

Historical Perspectives: From Marine Origins to Modern Synthesis

Nature's Blueprint: Discovery of Bioactive Bromo-Amides from Marine Organisms

The oceans are a vast reservoir of chemical diversity, and marine organisms have proven to be a prolific source of novel bioactive compounds.[5] A significant portion of marine natural products are organohalogen compounds, with organobromine compounds being particularly prevalent.[6] Sponges, in particular, from genera such as Agelas and Iotrochota, have yielded a remarkable array of bromo-amide alkaloids.[6][7]

Early explorations led to the isolation and characterization of compounds like oroidin and its derivatives, which feature a brominated pyrrole-imidazole skeleton. These natural products exhibited a wide spectrum of biological activities, including cytotoxic, antiviral, antifungal, and antibacterial properties, sparking significant interest in their therapeutic potential and driving efforts toward their total synthesis.[6] The complex architectures of these marine-derived molecules have served as inspiration for the design of new synthetic libraries of bromo-amides.[8]

The Rise of Synthetic Bromo-Amides: Key Milestones in Chemical Synthesis

While natural products provided the initial blueprint, the need for larger quantities and structural analogs for structure-activity relationship (SAR) studies necessitated the development of robust synthetic methods. The history of synthetic bromo-amides is intrinsically linked to the evolution of general amide bond formation reactions.[3]

Classic methods like the Beckmann rearrangement (the acid-catalyzed conversion of an oxime to an amide, discovered in 1896) and the Schmidt reaction provided early entries into amide synthesis.[3] The mid-20th century saw the development of multi-component reactions like the Ugi reaction (1959), which allows for the rapid assembly of complex bis-amides from a ketone/aldehyde, an amine, a carboxylic acid, and an isocyanide.[3] These foundational reactions, coupled with the development of modern coupling reagents (e.g., carbodiimides) and bromination techniques, have enabled chemists to synthesize a vast and diverse chemical space of novel bromo-amides.

Synthetic Strategies and Methodologies

The synthesis of a novel bromo-amide typically involves two key stages: the formation of the core amide bond and the introduction of the bromine atom. The order of these steps is a critical experimental choice, often dictated by the stability of the starting materials and the desired regioselectivity of the bromination.

Core Synthesis of the Amide Backbone

The construction of the amide bond remains one of the most performed reactions in medicinal chemistry.

The most common approach involves the activation of a carboxylic acid, followed by reaction with an amine. Activation can be achieved by converting the acid to a more reactive species like an acid chloride or by using in situ coupling reagents. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt), are workhorses in this field. They facilitate amide bond formation under mild conditions, which is crucial for complex molecules with sensitive functional groups. More recent developments include catalytic methods that avoid the use of stoichiometric activating agents, representing a more sustainable approach.[9][10]

  • Rationale: This protocol is chosen for its reliability, mild reaction conditions, and broad substrate scope. HOBt is included to suppress side reactions and minimize racemization when using chiral carboxylic acids.

  • Step 1: Dissolution. Dissolve the carboxylic acid (1.0 eq.) and HOBt (1.2 eq.) in an appropriate aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Step 2: Activation. Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq.) portion-wise and stir the mixture at 0 °C for 30 minutes. The formation of the active HOBt-ester intermediate occurs during this step.

  • Step 3: Amine Addition. Add the amine (1.1 eq.) to the reaction mixture, followed by a tertiary amine base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to neutralize the hydrochloride salt formed.

  • Step 4: Reaction. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Step 5: Work-up and Purification. Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.

Introduction of the Bromo-Moiety

The method for introducing bromine depends on whether the target is an aromatic or aliphatic amide.

This protocol is representative of synthesizing an aromatic bromo-amide where a brominated starting material (2-bromoaniline) is used.[11][12]

  • Rationale: Using a pre-brominated starting material ensures regiochemical control. The reaction chosen is a standard acylation of an aniline.

  • Step 1: Reactant Preparation. In a round-bottom flask, dissolve 2-hydroxybenzoic acid (salicylic acid) (1.0 eq.) in a suitable solvent like Toluene.

  • Step 2: Acyl Chloride Formation. Add thionyl chloride (SOCl2) (1.5 eq.) dropwise at room temperature. Heat the mixture to reflux for 2-3 hours to form the corresponding acyl chloride. Monitor the conversion by observing the cessation of gas (HCl and SO2) evolution.

  • Step 3: Amidation. Cool the mixture to room temperature. In a separate flask, dissolve 2-bromoaniline (1.0 eq.) and a base such as pyridine (1.5 eq.) in toluene.

  • Step 4: Reaction. Slowly add the acyl chloride solution from Step 2 to the aniline solution at 0 °C. Allow the reaction to warm to room temperature and then heat to 50-60 °C for 4-6 hours.

  • Step 5: Isolation. After cooling, the product may precipitate. Filter the solid, wash with cold solvent, and dry under vacuum. If no precipitate forms, perform a standard aqueous work-up followed by purification via chromatography to obtain the N-(2-bromophenyl)-2-hydroxy-benzamide.

Workflow for Novel Bromo-Amide Discovery

The discovery process is a systematic progression from initial concept to a validated lead compound. The causality behind this workflow is to maximize efficiency and make data-driven decisions at each stage.

BromoAmide_Discovery_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Hit ID cluster_2 Lead Optimization A 1. Target Selection & In-Silico Screening B 2. Library Design (e.g., bromo-aryl acids, diverse amines) A->B Identify Scaffold C 3. Parallel Synthesis (Automated or Manual) B->C Generate Diversity D 4. High-Throughput Screening (Primary Biological Assay) C->D Test Compounds E 5. Hit Confirmation & Dose-Response D->E Validate Activity F 6. Initial ADME/Tox (Solubility, Cytotoxicity) E->F Profile Hits G 7. Structure-Activity Relationship (SAR) Studies F->G Prioritize Hits H 8. Iterative Synthesis of Analogs G->H Design Improvements I 9. In-Vivo Efficacy & PK/PD Studies G->I Test Optimized Leads H->G Iterate J 10. Lead Candidate Selection I->J Select Best Candidate

Caption: Workflow for the discovery and optimization of novel bromo-amides.

Pharmacological Landscape of Novel Bromo-Amides

The combination of the amide scaffold and a bromine substituent has led to the discovery of compounds with a wide array of pharmacological activities.

Bromo-Amides as Antimicrobial Agents

A significant area of research has focused on bromo-amides for combating infectious diseases, particularly in the face of rising antibiotic resistance.

  • Against Resistant Bacteria: Novel bis-substituted aromatic amides have been developed that show high potency against methicillin-resistant Staphylococcus aureus (MRSA).[13] The bromophenyl moiety is often a key feature in these molecules.

  • Quorum Sensing Inhibition: Rather than killing bacteria directly, some bromo-amides act as quorum sensing (QS) inhibitors. QS is a cell-to-cell communication system bacteria use to coordinate virulence. Compounds like N1-(4-bromophenyl) fumaramide derivatives have been shown to significantly inhibit the production of QS-regulated virulence factors in Pseudomonas aeruginosa, offering a promising anti-virulence strategy.[14][15]

  • Antifungal Activity: α,β-Unsaturated bromo-amide derivatives have been investigated as candidate antifungals, designed to overcome resistance mechanisms in fungal pathogens.[16]

Bromo-Amides in Oncology

Marine-derived brominated indole-3-glyoxylamides have been synthesized and evaluated for their anticancer properties. While many showed low direct cytotoxicity against cancer cell lines, their non-toxic nature makes them suitable for development as inhibitors of specific targets in cancer pathways, such as viral proteases that can be implicated in oncogenesis.[8]

Bromo-Amides as Enzyme Inhibitors and Receptor Antagonists

The precise orientation afforded by the amide bond and the specific interactions of the bromine atom make this class suitable for designing targeted inhibitors.

Macitentan (N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide) is an orally active dual endothelin (ET) receptor antagonist used for the treatment of pulmonary arterial hypertension.[17] Its discovery evolved from SAR studies where a 5-bromo substituent on the pyrimidine ring was found to significantly improve affinity for the ETA receptor compared to unsubstituted or methyl-substituted analogs.[17] This demonstrates a clear case where the "bromine advantage" was successfully leveraged to enhance potency.

Endothelin_Pathway cluster_0 Cell Membrane ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR ETBR ETB Receptor ET1->ETBR Response Vasoconstriction Cell Proliferation ETAR->Response Activates ETBR->Response Activates Macitentan Macitentan (Bromo-Amide) Macitentan->ETAR Antagonizes Macitentan->ETBR Antagonizes

Caption: Mechanism of action for Macitentan as a dual endothelin receptor antagonist.

Data Summary: Bioactivity of Representative Bromo-Amides

The following table summarizes quantitative data for selected bromo-amides, illustrating the potency achieved in different therapeutic areas.

Compound ClassSpecific Compound ExampleTarget/OrganismBioactivity MetricValueReference
Antimicrobial N-(2-bromo-phenyl)-2-hydroxy-benzamide deriv.Staphylococcus aureusMIC2.5 - 5.0 mg/mL[11][12]
Antimicrobial N1-(4-bromophenyl)...fumaramide (10D)P. aeruginosa QSProtease Inhibition~60% at 200 µM[14]
Receptor Antagonist Macitentan (8)ETA ReceptorIC500.5 nM[17]
Receptor Antagonist Macitentan (8)ETB ReceptorIC50391 nM[17]
Anti-inflammatory N-(2-bromo-phenyl)-2-hydroxy-benzamide deriv.Trypsin InhibitionIC500.04 - 0.07 mg/mL[11][12]

Future Directions and Conclusion

The study of novel bromo-amides continues to be a vibrant and promising field in drug discovery. Future efforts will likely focus on several key areas:

  • New Synthetic Methodologies: The development of late-stage C-H activation and bromination techniques will allow for more rapid and efficient diversification of complex amide scaffolds.[18]

  • Novel Biological Targets: As our understanding of disease pathology grows, new targets will emerge for which bromo-amides can be designed. Their ability to form halogen bonds may be particularly useful for targeting challenging protein-protein interactions.

  • Targeted Drug Delivery: The conjugation of potent bromo-amides to antibodies or other targeting moieties could improve their therapeutic index, delivering the cytotoxic payload specifically to diseased cells while minimizing off-target effects.

References

  • Marine Brominated Alkaloids: Isolation, Biosynthesis, Biological Activity and Synthesis. (2017).
  • Mechanistic hypothesis for amide synthesis from an α-bromo nitroalkane and amine. (n.d.).
  • Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. (2024). MDPI.
  • Synthesis and biological importance of amide analogues. (2018). Pulsus Group.
  • Discovery of Novel α,β-Unsaturated Amide Derivatives as Candidate Antifungals to Overcome Fungal Resistance. (2024). Journal of Medicinal Chemistry.
  • Bioactive Marine N
  • Marine natural products (2018) C9NP00069K - Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Synthesis and biological importance of amide analogues. (2018). Pulsus Group.
  • Total Synthesis and Structural Revision of (±)-Mauritamide B. (2025).
  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). PMC.
  • Discovery of novel amide derivatives as potent quorum sensing inhibitors of Pseudomonas aeruginosa. (n.d.).
  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025).
  • The Chemical Tagging of Bioactive Amides by Cooperative Catalysis: Applications in the Syntheses of Drug Conjug
  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012).
  • Amide as a Potential Pharmacophore for Drug Designing of Novel Anticonvulsant Compounds. (n.d.).
  • Discovery of Unique Bis-Substituted Aromatic Amide Derivatives as Novel Highly Potent Antibiotics for Combating Methicillin-Resistant Staphylococcus aureus (MRSA). (2024). Journal of Medicinal Chemistry.
  • Discovery of novel amide derivatives as potent quorum sensing inhibitors of Pseudomonas aeruginosa. (2024). PubMed.
  • Substituted amide synthesis by amid
  • Introducing bromine to the molecular structure as a strategy for drug design. (2024). SpringerLink.
  • The importance of amide protons in peptide drug development. (n.d.). NSF PAR.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). PMC.
  • Amide Bond Activation of Biological Molecules. (n.d.). PMC.

Sources

Foundational

An In-Depth Technical Guide to the Safe Handling of 2-bromo-N-cyclopentyl-3-methylbutanamide

For Researchers, Scientists, and Drug Development Professionals Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 2-bromo-N-cyclopentyl-3-methylbutanamide. The following guide is a synthesis of i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 2-bromo-N-cyclopentyl-3-methylbutanamide. The following guide is a synthesis of information from structurally similar α-bromoamides and general best practices for handling halogenated organic compounds. It is imperative to treat this compound with the caution required for new and uncharacterized substances and to supplement this guide with your institution's specific safety protocols.

Introduction: Understanding the Compound

Hazard Identification and Risk Assessment

Given the lack of specific data, a thorough risk assessment is crucial before handling 2-bromo-N-cyclopentyl-3-methylbutanamide. The primary hazards are anticipated to be similar to other α-bromoamides and brominated organic compounds.

Anticipated Hazards:

  • Skin and Eye Irritation: Halogenated organic compounds are often irritating to the skin and eyes upon direct contact. Prolonged or repeated exposure could lead to dermatitis[3].

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation[4][5].

  • Toxicity: While the specific toxicity is unknown, many organobromine compounds exhibit some level of toxicity. It is prudent to assume the compound may be harmful if swallowed, inhaled, or absorbed through the skin[6][7].

  • Reactivity: α-bromoamides can be reactive towards a variety of nucleophiles and bases. They should be stored away from strong oxidizing agents, strong bases, and metals to prevent potentially vigorous or exothermic reactions[8][9][10].

Risk Assessment Workflow

The following diagram illustrates a logical workflow for assessing the risks associated with handling 2-bromo-N-cyclopentyl-3-methylbutanamide.

RiskAssessment cluster_assessment Risk Assessment Process A Identify Potential Hazards (Based on Analogous Compounds) B Evaluate Exposure Potential (Inhalation, Dermal, Ingestion) A->B for each task C Characterize Risk (Likelihood & Severity) B->C based on procedure D Implement Control Measures (Engineering, Administrative, PPE) C->D to mitigate E Review and Refine (Based on Observations and New Data) D->E continuously

Caption: A workflow for assessing and mitigating risks.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential.

Engineering Controls
  • Fume Hood: All handling of 2-bromo-N-cyclopentyl-3-methylbutanamide should be conducted in a certified chemical fume hood to minimize inhalation exposure[7][10][11].

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors[4][12].

  • Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area[7].

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Check manufacturer's compatibility data. Change gloves frequently and after any sign of contamination.[11][13]To prevent skin contact and absorption. Different glove materials offer varying levels of protection against different chemicals.[13]
Eye Protection Safety goggles or a face shield if there is a splash hazard.[4][13][14]To protect the eyes from splashes and aerosols.[13]
Skin and Body Protection A lab coat, fully buttoned. For larger quantities or tasks with a higher risk of splashing, consider a chemical-resistant apron or coveralls.[13][14]To protect the skin from accidental contact.[13]
Respiratory Protection Generally not required if work is performed in a fume hood. If there is a risk of generating aerosols outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[13]To prevent the inhalation of harmful vapors or aerosols.[13]

Storage, Spill, and Waste Disposal

Proper storage and clear procedures for handling spills and waste are fundamental to laboratory safety.

Storage
  • Container: Store in a tightly sealed, properly labeled container[4][8][12].

  • Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources[3][8].

  • Incompatibilities: Segregate from strong oxidizing agents, bases, and reactive metals[8][10].

Spill Management

Immediate and appropriate action is critical in the event of a spill.

Minor Spill (inside a fume hood):

  • Alert personnel in the immediate area.

  • Wear appropriate PPE (gloves, goggles, lab coat).

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)[15]. Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully collect the absorbed material into a labeled hazardous waste container[4].

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

Major Spill (outside a fume hood):

  • Evacuate the area immediately.

  • Alert others and your institution's emergency response team.

  • Prevent entry to the contaminated area.

Spill Response Decision Tree

SpillResponse cluster_spill Spill Response Protocol Spill Spill Occurs Location Inside Fume Hood? Spill->Location Size Minor Spill? Location->Size Yes MajorAction Evacuate Area Alert Emergency Response Location->MajorAction No MinorAction Contain with Absorbent Collect for Disposal Decontaminate Area Size->MinorAction Yes Size->MajorAction No

Caption: A decision tree for responding to spills.

Waste Disposal
  • All waste containing 2-bromo-N-cyclopentyl-3-methylbutanamide, including contaminated lab supplies (e.g., gloves, absorbent materials), must be disposed of as hazardous waste[8][15].

  • Collect waste in a designated, properly labeled "Halogenated Organic Waste" container[8].

  • Follow all local, state, and federal regulations for hazardous waste disposal[12][16].

First Aid Measures

In case of exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[3].

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists[3][9].

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[3][9].

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention[7].

Conclusion

While 2-bromo-N-cyclopentyl-3-methylbutanamide is a compound with limited publicly available safety information, a cautious and informed approach based on its chemical class can ensure its safe handling. Researchers, scientists, and drug development professionals must adhere to the principles of hazard identification, risk assessment, and the consistent use of appropriate control measures. This guide provides a framework for establishing safe laboratory practices for this and other novel chemical entities.

References

  • Echemi. (n.d.). 2-BROMO-3-METHYLBUTANE SDS, 18295-25-5 Safety Data Sheets.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • PSFC. (n.d.). Halogenated Solvents.
  • Unknown. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals.
  • NextSDS. (n.d.). 2-bromo-N-(butan-2-yl)-3-methylbutanamide — Chemical Substance Information.
  • BLD Pharm. (n.d.). 905811-01-0|2-Bromo-N-cyclopentylbutanamide|BLD Pharm.
  • Unknown. (2015, October 8). SAFETY DATA SHEET.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • US EPA. (2025, September 12). Personal Protective Equipment.
  • Unknown. (n.d.). 6.
  • Spectrum Chemical. (2015, January 28). Material Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • PubChemLite. (n.d.). 2-bromo-n-cyclopentyl-3-methylbutanamide (C10H18BrNO).
  • Unknown. (n.d.). Bromine.
  • BLD Pharm. (n.d.). 1017090-31-1|2-Bromo-N-cyclopentyl-3-methylbutanamide|BLD Pharm.
  • NextSDS. (n.d.). 2-BROMO-3-METHYL-N-PHENYLBUTANAMIDE — Chemical Substance Information.
  • Regulations.gov. (2013, November 26). Toxicity Summary of 2-Bromo-3,3,3-Trifluoropropene.
  • PubChem. (n.d.). 2-Bromo-3-methylbutanamide.
  • Unknown. (n.d.). 14.
  • AA Blocks. (n.d.). 905811-01-0 | MFCD03030361 | 2-bromo-N-cyclopentylbutanamide.
  • Spectrum Chemical. (2022, October 31). SAFETY DATA SHEET.
  • NextSDS. (n.d.). 2-bromo-N-(2-fluorophenyl)-3-methylbutanamide — Chemical Substance Information.
  • ResearchGate. (2022, March). Preparation of 2‐bromo‐2‐methyl‐N‐o‐tolylpropanamide (ref.[11] –...). Retrieved from

  • EPA. (2025, October 15). 2-Bromo-3-cyclopropylpyridine - Hazard Genotoxicity.
  • PubChemLite. (n.d.). 2-bromo-n-cycloheptyl-3-methylbutanamide (C12H22BrNO).
  • PubChemLite. (n.d.). 2-bromo-n-cyclohexyl-3-methylbutanamide (C11H20BrNO).

Sources

Exploratory

An In-depth Technical Guide to the Predicted Toxicity of Halogenated Amides

Introduction: The Double-Edged Sword of Halogenation in Amide-Containing Drug Candidates The incorporation of halogen atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. This strategy is freque...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of Halogenation in Amide-Containing Drug Candidates

The incorporation of halogen atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. This strategy is frequently employed to modulate a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity.[1][2] Amide functionalities are equally ubiquitous, prized for their chemical stability and ability to form crucial hydrogen bonds with biological targets.[3] The convergence of these two structural motifs—the halogenated amide—is therefore a common feature in a vast array of drug candidates.

However, this combination presents a significant challenge in drug development: the potential for bioactivation into reactive, toxic metabolites.[4][5] The seemingly inert amide bond can be metabolically transformed, and the presence of a halogen atom can profoundly influence this process, often in non-intuitive ways. Predicting this toxicity liability early in the discovery pipeline is paramount to avoiding late-stage attrition, which carries enormous financial and temporal costs.[6]

This guide provides an in-depth technical exploration of the principles and practices for predicting the toxicity of halogenated amides. We will move beyond a simple recitation of facts to explain the underlying biochemical causality, detail robust predictive and experimental workflows, and provide field-proven insights for researchers, scientists, and drug development professionals. Our focus is on building a holistic understanding that integrates mechanistic toxicology, structure-activity relationships, and computational modeling to enable more informed and successful drug design.

The Genesis of Toxicity: Metabolic Bioactivation of the Amide Moiety

The toxicity of many amides is not inherent to the parent molecule but arises from its metabolic conversion into chemically reactive species. This process, known as bioactivation, is primarily mediated by Cytochrome P450 (CYP) enzymes located predominantly in the liver.[7][8] These enzymes catalyze a variety of oxidative reactions that can transform a stable amide into a highly reactive electrophile.[9]

Once formed, these reactive metabolites can covalently bind to cellular nucleophiles, such as DNA, proteins, and glutathione (GSH).[10] Covalent modification of DNA can lead to mutagenicity, while adduction to proteins can disrupt cellular function, trigger an immune response, or lead to idiosyncratic adverse drug reactions (IADRs) like drug-induced liver injury (DILI).[10]

The primary mechanism involves the oxidation of the amide or adjacent atoms, leading to unstable intermediates. For instance, α,β-unsaturated primary amides can be toxic as they are capable of forming covalent bonds through Michael addition, a reaction where a nucleophile attacks the β-carbon.[11]

Caption: General pathway of amide bioactivation to toxicity.

The Halogen's Role: A Deep Dive into Structure-Activity Relationships (SAR)

The conventional wisdom that halogenation inherently increases toxicity is an oversimplification and often incorrect.[1][2] The impact of a halogen substituent on an amide's toxicity is highly dependent on its type, position, and the overall molecular scaffold. Understanding these structure-activity relationships (SAR) is critical for rational drug design.

Key SAR Principles for Halogenated Amides:

  • Alpha-Halogenation: The position of the halogen relative to the carbonyl group is a critical determinant of reactivity. α-halo-carbonyl compounds are potent SN2 electrophiles, with reactivity generally following the order of leaving group ability: I > Br > Cl > F.[12] This increased reactivity correlates directly with toxicity, as these compounds can readily alkylate biological nucleophiles.[11][12]

  • Aromatic vs. Aliphatic Halogenation: Halogenation on an aromatic ring attached to the amide can have varied effects. Electron-withdrawing halogens can influence the electronic properties of the entire molecule, potentially affecting metabolic sites.[13] However, recent machine learning models have suggested that for endpoints like cardiotoxicity and hepatotoxicity, the contribution of halogen atoms on aromatic scaffolds is often minimal compared to the carbon, nitrogen, and oxygen atoms of the core structure.[1][2]

  • Polyhalogenation: Contrary to simple assumptions, increasing the number of halogen substituents can sometimes decrease toxicity. Polyhalogenation may increase metabolic stability, sterically hinder the approach of metabolizing enzymes, or alter the molecule's electronic properties in a way that disfavors the formation of reactive intermediates.[1][2]

  • Halogen Type: The specific halogen atom matters. Iodine-substituted compounds, despite iodine being a good leaving group in the α-position, have been shown in some contexts to exhibit the lowest overall toxicity across certain scaffolds.[1][2] This highlights the complex interplay between reactivity, metabolism, and other physicochemical properties.

FeatureInfluence on Predicted ToxicityMechanistic RationaleSupporting Evidence
α-Halogenation Generally increases toxicity (I > Br > Cl > F)Creates a potent SN2 electrophile by providing a good leaving group adjacent to the carbonyl.Direct correlation between abiotic thiol reactivity and aquatic toxicity.[11][12]
Polyhalogenation Often decreases toxicityCan increase metabolic stability and sterically block enzymatic access to sites of bioactivation.[1][2]Machine learning models show reduced predicted cardiotoxicity for poly-halogenated scaffolds.[2]
Halogen on Aromatic Ring Variable; often less influential than core atomsCan modulate overall lipophilicity and electronic character, but may not be the primary driver of bioactivation.Node perturbation analysis in AI models indicates minimal direct contribution from halogens to hepatotoxicity predictions.[2]
Halogen Type (General) Context-dependent; Iodine sometimes associated with lower toxicityComplex interplay of factors including bond strength, electronegativity, and influence on overall molecular properties.AI-driven framework analysis across multiple scaffolds.[1]

In Silico Horizons: Modern Approaches to Predictive Toxicology

Given the complexity of these interactions, in silico computational models have become indispensable tools for predicting the toxicity of halogenated amides in the early stages of drug discovery.[6][14][15] These methods leverage vast datasets of known compounds to build models that can forecast the toxic potential of novel chemical entities based on their structure.

Caption: A typical in silico workflow for toxicity prediction.

Key Computational Approaches:

  • Quantitative Structure-Toxicity Relationship (QSTR) Models: These are regression-based models that correlate physicochemical properties (descriptors) like lipophilicity (logP), electronic effects, and steric parameters with a specific toxicity endpoint.[4][6][14] For example, a QSTR model might demonstrate a linear relationship between the toxicity of a series of amides and their reactivity with a model nucleophile like thiol.[12]

  • Structural Alerts & Rule-Based Systems: These systems identify specific molecular substructures (toxicophores) that are known to be associated with toxicity.[6][18] An α-chloro amide, for example, would likely trigger a structural alert for reactivity and potential genotoxicity. These are excellent for rapid initial screening but may lack the nuance of more complex models.

Experimental Validation: Grounding Predictions in Biological Reality

While in silico models are powerful, they are predictive, not definitive. Experimental validation is a mandatory step to confirm or refute computational hypotheses. As a Senior Application Scientist, the key is not just to run an assay, but to choose the right assay to answer a specific question raised by the predictive model. If a model predicts toxicity via metabolic activation, the experimental workflow must be designed to probe that specific mechanism.

Core Experimental Protocol: Reactive Metabolite Trapping with Glutathione (GSH)

This assay is the gold standard for identifying the formation of reactive electrophiles. The rationale is self-validating: if a compound is metabolized to an electrophile, it will be "trapped" by the abundant cellular nucleophile GSH, forming a stable conjugate that can be detected by mass spectrometry (LC-MS/MS).

Step-by-Step Methodology:

  • Incubation Preparation:

    • To a microcentrifuge tube, add a buffer solution (e.g., potassium phosphate, pH 7.4).

    • Add Human Liver Microsomes (HLM) as the source of CYP450 enzymes.

    • Add the test compound (the halogenated amide) dissolved in a suitable solvent (e.g., DMSO).

    • Crucially, add a high concentration of Glutathione (GSH). This ensures that any reactive species formed will be trapped before they can react with microsomal proteins.

  • Initiation of Metabolism:

    • Pre-warm the mixture to 37°C.

    • Initiate the reaction by adding a solution of NADPH. NADPH is the essential cofactor required for the CYP450 catalytic cycle.[10] A parallel incubation without NADPH serves as a negative control; no metabolism should occur, and thus no GSH adduct should be formed.

  • Reaction & Quenching:

    • Incubate the reaction at 37°C with shaking for a defined period (e.g., 60 minutes).

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This serves to precipitate the proteins and stop all enzymatic activity.

  • Sample Processing & Analysis:

    • Centrifuge the quenched reaction to pellet the precipitated proteins.

    • Transfer the supernatant to a new vial or plate.

    • Analyze the supernatant by LC-MS/MS. The analysis involves searching for the specific mass-to-charge ratio (m/z) corresponding to the predicted GSH adduct (Mass of Parent Compound + Mass of GSH - Mass of H2).

Caption: Experimental workflow for a GSH trapping assay.

Conclusion and Future Outlook

The prediction of toxicity for halogenated amides is a nuanced field that defies simple rules. The influence of a halogen is not a binary switch for toxicity but a complex modulator of a molecule's disposition, metabolism, and intrinsic reactivity. A successful drug discovery program must embrace this complexity.

The most robust strategy is an integrated one:

  • Design with SAR in Mind: Avoid known liabilities like α-halogenation where possible and be mindful of how changes in halogenation patterns can affect metabolism.

  • Predict Early and Often: Employ a suite of validated in silico tools, from rapid structural alerts to sophisticated machine learning models, to flag potential liabilities before significant resources are invested.

  • Validate Intelligently: Use the output of predictive models to design targeted, mechanism-based experiments. A prediction of metabolic activation should be met with a GSH trapping assay, not a generic cytotoxicity screen.

As computational models become more powerful and our understanding of metabolic pathways deepens, the ability to accurately predict and design away the toxicity of halogenated amides will continue to improve. By combining predictive science with rigorous experimental validation, we can more effectively harness the benefits of halogenation while mitigating its potential risks, ultimately leading to the development of safer and more effective medicines.

References

  • Title: Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model Source: Briefings in Bioinformatics | Oxford Academic URL: [Link]

  • Title: Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Structure-activity relationships for abiotic thiol reactivity and aquatic toxicity of halo-substituted carbonyl compounds - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Identification of reactive toxicants: structure-activity relationships for amides - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Bioactivation and reactivity research advances – 2021 year in review - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Reactive Metabolites | The Medicinal Chemist's Guide to Solving ADMET Challenges Source: Royal Society of Chemistry URL: [Link]

  • Title: Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery - MDPI Source: MDPI URL: [Link]

  • Title: Novel Bioactivation Mechanism of Reactive Metabolite Formation from Phenyl Methyl-Isoxazoles Source: ResearchGate URL: [Link]

  • Title: Relationship between structure, toxicity and activity Source: NUS Faculty of Science URL: [Link]

  • Title: Strategies to Mitigate the Bioactivation of Aryl Amines - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Halogens in Protein–Ligand Binding Mechanism: A Structural Perspective | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: The role of CYP450 in drug metabolism Source: AxisPharm URL: [Link]

  • Title: A combined in silico and MD simulation approach to discover novel LpxC inhibitors targeting multiple drug resistant Pseudomonas aeruginosa - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts Source: Frontiers in Chemistry URL: [Link]

  • Title: Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: In Silico Methods for Predicting Drug Toxicity Source: ResearchGate URL: [Link]

  • Title: CHAPTER 4: Cytochrome P450 Mediated Drug Metabolism Source: Royal Society of Chemistry URL: [Link]

  • Title: Cytochrome P450 role in metabolism of drugs and chemicals Source: ResearchGate URL: [Link]

  • Title: In silico toxicology: computational methods for the prediction of chemical toxicity - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Structure Activity Relationships Source: Drug Design Org URL: [Link]

  • Title: Molecular Interaction Fields Describing Halogen Bond Formable Areas on Protein Surfaces Source: ACS Publications URL: [Link]

  • Title: The metabolic activation of carcinogenic aromatic amines and amides - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Recent advances in AI-based toxicity prediction for drug discovery Source: Frontiers in Drug Discovery URL: [Link]

  • Title: Application of the Halogen Bond in Protein Systems | Biochemistry Source: ACS Publications URL: [Link]

  • Title: Predictive correlations for the toxicity of alkyl- and halogen- substituted phenols - PubMed Source: National Center for Biotechnology Information URL: [Link]

Sources

Foundational

In Silico Modeling of 2-Bromo-N-cyclopentyl-3-methylbutanamide: A Computational Framework for Covalent Fragment-Based Drug Design

Executive Summary The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted modern drug discovery, particularly for challenging targets like kinases and cysteine proteases. 2-bromo-N-cyclopentyl-3-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted modern drug discovery, particularly for challenging targets like kinases and cysteine proteases. 2-bromo-N-cyclopentyl-3-methylbutanamide (CAS: 1017090-31-1) represents a privileged structural motif in Temporary Covalent Fragment-Based Drug Design (TCFBDD)[1].

Structurally, this molecule features an α -bromo amide warhead—a classic electrophile—flanked by an isopropyl group (3-methyl) and an N-cyclopentyl ring. The steric bulk of the isopropyl group adjacent to the electrophilic α -carbon is a critical design feature: it lowers the intrinsic reactivity ( kinact​ ) of the warhead, preventing indiscriminate toxicity (e.g., off-target glutathione alkylation). Consequently, covalent bond formation is entirely dependent on the non-covalent binding affinity ( KI​ ) driven by the N-cyclopentyl ring.

This whitepaper provides an authoritative, self-validating computational protocol for modeling the interaction of this fragment with nucleophilic cysteine residues, moving from Quantum Mechanics (QM) to Molecular Dynamics (MD).

Quantum Mechanical (QM) Profiling of the Warhead

Before attempting molecular docking, it is imperative to understand the intrinsic reactivity of the α -bromo amide. Covalent docking algorithms rely on predefined reaction mechanisms (in this case, an SN​2 nucleophilic substitution where the cysteine thiolate attacks the α -carbon, displacing the bromide ion).

Causality & Rationale

We utilize Density Functional Theory (DFT) to calculate the Lowest Unoccupied Molecular Orbital (LUMO) energy of 2-bromo-N-cyclopentyl-3-methylbutanamide. The LUMO dictates the molecule's susceptibility to nucleophilic attack. If the LUMO energy is too low, the fragment is hyper-reactive and will yield false positives in biological assays. By establishing a QM baseline, we ensure that the computational model accurately reflects the nuanced steric hindrance provided by the 3-methyl group.

Step-by-Step QM Protocol
  • Conformational Search : Generate 3D conformers of the fragment using the OPLS4 force field to identify the global energy minimum.

  • DFT Optimization : Optimize the lowest-energy conformer using Gaussian 16 at the B3LYP/6-311G(d,p) level of theory.

  • Orbital Mapping : Extract the LUMO energy and map the electrostatic potential (ESP) surface.

  • Validation Check : Ensure the LUMO is localized over the α -carbon-bromine bond. A LUMO energy between -1.5 eV and -0.5 eV confirms the "Goldilocks" reactivity profile required for targeted covalent fragments.

Covalent Molecular Docking

Standard non-covalent docking algorithms cannot model the transition state or the geometric constraints of a newly formed covalent bond. Therefore, we employ a two-step pre-reactive protocol using [2] or the [3].

Causality & Rationale

Covalent bond formation is a function of proximity and trajectory. The docking protocol must first prove that the N-cyclopentyl and isobutyl groups can anchor the molecule in the binding pocket without the covalent bond. Only if this non-covalent pre-organization places the electrophile within striking distance of the target cysteine will the algorithm proceed to simulate the covalent linkage. This prevents the software from forcing chemically impossible geometries.

CovalentDocking n1 Ligand QM Optimization (B3LYP/6-311G**) n3 Pre-reactive Docking (Non-covalent Sampling) n1->n3 n2 Target Preparation (Define Cys Nucleophile) n2->n3 n4 Distance Filter (Sγ - Cα < 3.5 Å) n3->n4 n4->n3 Fail (Discard) n5 Covalent Bond Formation (In silico tethering) n4->n5 Pass (Valid Pose) n6 Complex Minimization (Prime VSGB2.0) n5->n6 n7 Affinity Scoring (Apparent ΔG) n6->n7

Two-step covalent docking workflow for modeling alpha-bromo amide electrophiles.

Step-by-Step Docking Protocol (Self-Validating System)
  • Target Preparation : Prepare the target protein (e.g., Cathepsin L) by removing waters, adding hydrogens, and defining the reactive Cys residue as the nucleophile.

  • Pre-reactive Sampling : Dock the intact 2-bromo-N-cyclopentyl-3-methylbutanamide using Glide (non-covalent).

  • Geometric Validation (The Self-Validation Check) : The system automatically measures the distance between the Cys sulfur ( ) and the ligand's α -carbon. If the distance exceeds 3.5 Å, the pose is immediately discarded.

  • In Silico Reaction : For valid poses, the bromide leaving group is deleted, and a covalent bond is mathematically defined between and the α -carbon.

  • Minimization & Scoring : The newly formed complex is minimized using the Prime VSGB2.0 energy model to calculate the apparent binding affinity ( ΔGapp​ )[2].

Molecular Dynamics (MD) Validation

Even the most rigorous docking algorithms can introduce artificial strain when tethering a ligand to a protein. To ensure the trustworthiness of the predicted binding mode, the covalent complex must be subjected to Molecular Dynamics (MD) simulations.

Causality & Rationale

If the covalent bond forces the N-cyclopentyl ring into a sterically disallowed region of the binding pocket, the protein will undergo localized unfolding during the MD simulation to relieve the strain. By monitoring the Root Mean Square Deviation (RMSD) of the ligand and the active site residues over 100 ns, we can validate whether the covalent linkage is thermodynamically stable or an artifact of the docking algorithm.

MD_Pipeline m1 Topology Generation (Covalent Linkage) m2 Solvation & Ionization m1->m2 m3 Energy Minimization (Steepest Descent) m2->m3 m4 Equilibration (NVT & NPT) m3->m4 m5 Production MD (100+ ns) m4->m5 m6 Trajectory Analysis (RMSD, MM-GBSA) m5->m6

Molecular dynamics simulation pipeline for validating covalent complex stability.

Step-by-Step MD Protocol
  • Topology Generation : Parameterize the covalently bound ligand using the Generalized Amber Force Field (GAFF), while the protein is parameterized using AMBER ff99SB. Custom partial charges for the covalent linkage must be derived via the RESP method.

  • System Setup : Solvate the complex in a TIP3P water box with a 10 Å buffer. Neutralize the system with Na+/Cl- ions.

  • Equilibration : Perform energy minimization (steepest descent), followed by 1 ns of NVT (constant volume/temperature at 300 K) and 1 ns of NPT (constant pressure at 1 bar) equilibration with position restraints on heavy atoms.

  • Production Run : Execute a 100 ns unrestrained production run.

  • Validation Check : Calculate the ligand RMSD. A stable trajectory (RMSD fluctuations < 2.5 Å) validates the docking pose.

Quantitative Data Presentation

To standardize the evaluation of 2-bromo-N-cyclopentyl-3-methylbutanamide derivatives, all computational metrics should be benchmarked against the following thresholds. This matrix ensures a high-confidence transition from in silico modeling to in vitro synthesis.

MetricComputational MethodTarget Threshold for SuccessCausality / RationaleLUMO Energy (eV)DFT (B3LYP/6-311G**)-1.5 to -0.5 eVDetermines intrinsic electrophilicity. Values outside this range indicate hyper-reactivity (toxicity) or inertness.Pre-reactive DistanceNon-covalent Docking Sγ Cα < 3.5 ÅEnsures the warhead is geometrically aligned for an SN​2 nucleophilic attack prior to bond formation.Apparent Affinity ( ΔG )CovDock / Prime MM-GBSA< -7.0 kcal/molConfirms that non-covalent recognition (N-cyclopentyl/isopropyl interactions) is sufficient to anchor the fragment[4].Complex RMSD (Å)100 ns MD Simulation< 2.5 ÅValidates that covalent tethering does not introduce destabilizing artificial strain into the protein backbone.

References

  • Covalent docking using autodock: Two-point attractor and flexible side chain methods. Protein Science, 2016. URL:[Link]

  • Structure-based virtual screening approach for discovery of covalently bound ligands. Journal of Chemical Information and Modeling, 2014. URL:[Link]

  • Comparative Evaluation of Covalent Docking Tools. Journal of Chemical Information and Modeling, 2018. URL:[Link]

  • Temporary covalent fragment-based drug design (TCFBDD). Philipps-Universität Marburg, Diederich Lab, 2024. URL:[Link]

  • Revealing the limits of covalent docking and advancing affinity prediction with covalent-aware multi-task learning. Physical Chemistry Chemical Physics, 2026. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of N-cyclopentyl-2-bromo-3-methylbutanamide

Abstract This document provides a comprehensive guide for the synthesis of N-cyclopentyl-2-bromo-3-methylbutanamide, a valuable intermediate in medicinal chemistry and organic synthesis. The protocol details the amidatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-cyclopentyl-2-bromo-3-methylbutanamide, a valuable intermediate in medicinal chemistry and organic synthesis. The protocol details the amidation reaction between 2-bromo-3-methylbutanoyl chloride and cyclopentylamine. Emphasis is placed on the underlying reaction mechanism, safety considerations, a detailed step-by-step experimental procedure, purification, and analytical characterization. This guide is intended for researchers and professionals in drug development and chemical synthesis, offering field-proven insights to ensure a successful and reproducible outcome.

Introduction and Scientific Background

The formation of an amide bond is one of the most fundamental and frequently employed reactions in organic chemistry, particularly in the synthesis of pharmaceuticals and biologically active molecules. The target molecule, N-cyclopentyl-2-bromo-3-methylbutanamide, incorporates an α-bromo amide moiety. This functional group is a versatile precursor for further synthetic transformations, such as nucleophilic substitution at the α-carbon to introduce diverse functionalities, making it a key building block in discovery chemistry.[1]

The reaction described herein is a nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acyl chloride is attacked by the nucleophilic primary amine, cyclopentylamine. This reaction is typically rapid and exothermic. A critical consideration is the stoichiometric generation of hydrogen chloride (HCl) as a byproduct.[2] The HCl readily reacts with the basic cyclopentylamine to form the non-nucleophilic cyclopentylammonium chloride salt. To drive the reaction to completion, this HCl must be neutralized. The protocol below utilizes a second equivalent of the amine reactant to serve as an acid scavenger, a common and convenient strategy that avoids introducing an additional base.[2][3][4] This overall approach is a variation of the classic Schotten-Baumann reaction, which traditionally uses an aqueous base in a two-phase system to achieve the same outcome.[3][5][6][7][8]

Reaction Mechanism and Rationale

The amidation proceeds via a nucleophilic addition-elimination mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of cyclopentylamine attacking the electrophilic carbonyl carbon of 2-bromo-3-methylbutanoyl chloride.[2][4][6]

  • Formation of Tetrahedral Intermediate: This attack breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a transient, negatively charged tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, and in the process, the most stable leaving group, the chloride ion (Cl⁻), is expelled.

  • Deprotonation: The resulting protonated amide is then deprotonated by a base. In this protocol, a second molecule of cyclopentylamine acts as the base, yielding the final amide product and cyclopentylammonium chloride.[2]

Amidation_Mechanism Figure 1: Nucleophilic Addition-Elimination Mechanism R1 Cyclopentylamine (Nucleophile) TI Tetrahedral Intermediate R1->TI 1. Nucleophilic    Attack R2 2-bromo-3-methylbutanoyl chloride (Electrophile) R2->TI P1 Protonated Amide TI->P1 2. Elimination of    Chloride Ion P2 N-cyclopentyl-2-bromo-3-methylbutanamide (Product) P1->P2 3. Deprotonation Salt Cyclopentylammonium Chloride P1->Salt Base Cyclopentylamine (Base) Base->P2 Base->Salt

Caption: Figure 1: Nucleophilic Addition-Elimination Mechanism.

Safety and Handling

Mandatory: This procedure must be conducted in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles, must be worn at all times.

  • 2-Bromo-3-methylbutanoyl chloride (CAS: 27109-47-3): This reagent is corrosive and a lachrymator. It reacts with moisture to release corrosive hydrogen chloride gas.[9][10] Handle under an inert atmosphere (e.g., nitrogen or argon) and use dry glassware and syringes.[9] Avoid inhalation and contact with skin and eyes.[10][11][12]

  • Cyclopentylamine (CAS: 1003-03-8): Highly flammable liquid and vapor.[13][14] It is corrosive, causing severe skin burns and eye damage, and is toxic if inhaled.[13][14][15] Keep away from heat, sparks, and open flames.[14][15]

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All operations involving DCM should be performed in a fume hood to minimize inhalation exposure.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[11][12][13]

Experimental Protocol

This protocol is designed for a 10 mmol scale. Adjust quantities proportionally for different scales.

Materials and Equipment

Reagents & Solvents

Reagent/SolventFormulaMW ( g/mol )Amount (Scale)MmolEquivalentsPurity
2-bromo-3-methylbutanoyl chlorideC₅H₈BrClO199.471.99 g10.01.0>97%
CyclopentylamineC₅H₁₁N85.151.79 g (2.1 mL)21.02.1>98%
Dichloromethane (DCM)CH₂Cl₂84.93~60 mL--Anhydrous
1 M Hydrochloric Acid (HCl)HCl36.46~30 mL--Aqueous
Saturated Sodium BicarbonateNaHCO₃84.01~30 mL--Aqueous
BrineNaCl58.44~30 mL--Saturated Aq.
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--Granular
Silica GelSiO₂60.08As needed--230-400 mesh

Equipment

  • 100 mL two-neck round-bottom flask

  • 50 mL pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Ice/water bath

  • Inert gas supply (Nitrogen or Argon) with manifold

  • 250 mL separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders)

Reaction Setup and Procedure

Experimental_Workflow Figure 2: Experimental Workflow Diagram cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Dry glassware under vacuum or in oven B Assemble apparatus under inert atmosphere A->B C Charge flask with Cyclopentylamine (2.1 eq) and dry DCM B->C D Cool to 0 °C in ice bath C->D E Add Acyl Chloride (1.0 eq) in dry DCM dropwise D->E F Stir at 0 °C for 30 min, then warm to RT for 2h E->F G Monitor reaction by TLC F->G H Transfer to separatory funnel G->H I Wash with 1M HCl H->I J Wash with sat. NaHCO₃ I->J K Wash with Brine J->K L Dry organic layer (Na₂SO₄) K->L M Filter and concentrate via rotary evaporation L->M N Purify crude product (Column Chromatography) M->N O Characterize pure product (NMR, MS, IR) N->O

Caption: Figure 2: Experimental Workflow Diagram.

Step-by-Step Instructions:

  • Preparation: Ensure all glassware is thoroughly dried in an oven or by flame-drying under vacuum and allowed to cool under a stream of inert gas. Assemble the two-neck flask with a stir bar, a septum, and the dropping funnel. Maintain a positive pressure of nitrogen or argon throughout the experiment.

  • Charging Reactants: To the 100 mL round-bottom flask, add cyclopentylamine (1.79 g, 21.0 mmol) followed by 30 mL of anhydrous dichloromethane via syringe. Begin stirring and cool the solution to 0 °C using an ice/water bath.

  • In a separate dry vial, dissolve 2-bromo-3-methylbutanoyl chloride (1.99 g, 10.0 mmol) in 15 mL of anhydrous dichloromethane. Transfer this solution to the dropping funnel.

  • Reaction Execution: Add the acyl chloride solution from the dropping funnel to the stirred amine solution dropwise over 20-30 minutes. Causality Note: Slow, dropwise addition is critical to control the exothermic nature of the reaction and prevent the formation of side products. A rapid temperature increase can lead to undesired secondary reactions.

  • After the addition is complete, continue stirring the mixture at 0 °C for an additional 30 minutes.

  • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for an additional 2 hours.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 20% ethyl acetate in hexanes. The consumption of the acyl chloride and the formation of a new, more polar spot corresponding to the amide product should be observed.

Workup and Purification
  • Quenching and Extraction: Transfer the reaction mixture to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 30 mL of 1 M HCl (to remove excess cyclopentylamine and the ammonium salt).

    • 30 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).

    • 30 mL of brine (to remove bulk water).

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate. Let it stand for 10-15 minutes, then filter the solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which may be a pale yellow oil or solid.

  • Purification: The crude material should be purified by flash column chromatography on silica gel.

    • Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%) is typically effective.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, N-cyclopentyl-2-bromo-3-methylbutanamide.

Characterization and Expected Results

  • Product: N-cyclopentyl-2-bromo-3-methylbutanamide[16]

  • Appearance: Typically a white to off-white solid or a colorless to pale yellow oil.

  • Yield: A typical yield for this reaction after purification is in the range of 75-90%.

  • Spectroscopic Data (Predicted):

    • ¹H NMR (CDCl₃): Expect signals for the cyclopentyl protons, a doublet for the two methyl groups of the isobutyl moiety, a multiplet for the isopropyl methine, a doublet for the α-proton, and a broad signal for the N-H proton.

    • ¹³C NMR (CDCl₃): Expect signals for the carbonyl carbon (~165-170 ppm), the α-carbon bearing the bromine, and the various carbons of the cyclopentyl and isobutyl groups.

    • Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ and [M+Na]⁺ ions. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be clearly visible for the molecular ion peaks.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Wet solvent or glassware.1. Ensure all reagents and equipment are scrupulously dry. Acyl chloride is highly moisture-sensitive.[9]
2. Inactive acyl chloride.2. Use a fresh bottle of acyl chloride or purify by distillation if degradation is suspected.[9]
3. Insufficient amine.3. Verify stoichiometry; ensure at least 2 equivalents of amine are used to neutralize HCl.
Multiple Products Observed 1. Reaction too warm.1. Maintain strict temperature control at 0 °C during addition.
2. Product degradation.2. The α-bromo amide product could react further with excess amine. Minimize reaction time after completion.
Product is Difficult to Purify 1. Close-running impurities.1. Optimize the chromatography eluent system. Try a different solvent system or use a shallower gradient.
2. Product is an oil.2. If the product is an oil, ensure all solvent is removed. Consider Kugelrohr distillation if thermally stable.
3. Amide sticking to silica.3. If streaking occurs on TLC, consider adding 0.5-1% triethylamine to the eluent to neutralize acidic sites on the silica gel.[17]

References

  • Schotten–Baumann reaction. (2020, August 1). Google Arts & Culture.
  • Schotten-Baumann Reaction. Organic Chemistry Portal.
  • Chemistry Schotten Baumann Reaction.
  • Cyclopentylamine(1003-03-8)MSDS. ChemicalBook.
  • SAFETY DATA SHEET for Butanoic acid, 2-bromo-3-methyl-, ethyl ester. Fisher Scientific.
  • Cyclopentylamine Inform
  • Schotten Baumann Reaction. (2019, November 17). BYJU'S.
  • Schotten–Baumann reaction. Wikipedia.
  • SAFETY DATA SHEET for 2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride. (2025, October 24). ThermoFisher Scientific.
  • How to handle moisture sensitivity of 2-Bromo-3-methylbutanoyl chloride. (2025, December). Benchchem.
  • SAFETY DATA SHEET for 2-Bromo-3-methylbutanoyl chloride. (2023, January 2). Combi-Blocks.
  • Cyclopentylamine 1003-03-8 wiki. Guidechem.
  • Cyclopentylamine Product Information. Tokyo Chemical Industry Co., Ltd..
  • 2-bromo-n-cyclopentyl-3-methylbutanamide (C10H18BrNO). PubChemLite.
  • Reactions of Acyl Chlorides. (2025, June 23). Save My Exams.
  • Reactions of Acyl Chlorides with Primary Amines. (2023, January 22). Chemistry LibreTexts.
  • What is the best technique for amide purification?. (2020, November 2).
  • Further Reactions of α-Bromo Carboxylic Acids. (2024, March 17). Chemistry LibreTexts.

Sources

Application

Application Note: High-Purity Isolation of 2-Bromo-N-cyclopentyl-3-methylbutanamide via Normal-Phase Flash Column Chromatography

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Scientific Rationale 2-Bromo-N-cyclopentyl-3-methylbutanamide (CAS: 1017090-31-1) is a sterically hindered α -bromoamid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Scientific Rationale

2-Bromo-N-cyclopentyl-3-methylbutanamide (CAS: 1017090-31-1) is a sterically hindered α -bromoamide. Molecules within this structural class are highly valued in drug discovery as versatile electrophilic intermediates for synthesizing peptidomimetics, N-alkylated heterocycles, and targeted covalent inhibitors ()[1].

The synthesis of this compound—typically achieved via the reaction of 2-bromo-3-methylbutanoyl bromide with cyclopentylamine—often yields a crude mixture. This mixture is frequently contaminated with unreacted starting materials, hydrolyzed α -bromo acids, and non-polar α,β -unsaturated amide elimination byproducts.

This application note details a self-validating, highly reproducible protocol for the isolation of 2-bromo-N-cyclopentyl-3-methylbutanamide using normal-phase flash column chromatography ()[2][3]. By understanding the physicochemical properties of the analyte, we can engineer a rational purification strategy that maximizes both yield and purity while minimizing solvent waste ()[4].

Physicochemical Profiling & Chromatographic Behavior

To design an effective purification strategy, the structural motifs of the target molecule must be analyzed to predict its interaction with the silica gel stationary phase:

  • Amide Core (Polar): Provides strong hydrogen-bond accepting (carbonyl oxygen) and donating (N-H) capabilities. This is the primary site of interaction with the free silanol (-OH) groups on the silica surface.

  • Lipophilic Periphery (Non-Polar): The cyclopentyl ring and isopropyl group shield the polar core, imparting significant solubility in non-polar solvents and preventing irreversible adsorption to the column.

  • α -Bromine Atom: Increases molecular polarizability but sterically hinders the adjacent carbonyl, slightly reducing the overall retention factor ( Rf​ ) compared to a non-brominated parent amide.

Expert Insight (Detection Challenge): Lacking an extended aromatic π -system, 2-bromo-N-cyclopentyl-3-methylbutanamide exhibits negligible UV absorbance at 254 nm. Relying solely on automated UV-triggered fraction collectors will result in missed fractions and product loss. Fraction analysis must be orthogonally validated using Thin-Layer Chromatography (TLC) coupled with an oxidative chemical stain , such as Potassium Permanganate (KMnO 4​ ).

ChromatographicLogic cluster_Stationary Stationary Phase cluster_Analytes Analyte Mixture Silica Silica Gel (Silanol -OH) Imp1 Non-Polar Byproducts (Elimination) Silica->Imp1 Weak van der Waals Target 2-Bromo-N-cyclopentyl- 3-methylbutanamide Silica->Target Moderate H-Bonding (Amide Motif) Imp2 Polar Impurities (Unreacted Amine/Acid) Silica->Imp2 Strong H-Bonding & Salt Formation Elution Fraction Collection Imp1->Elution Elutes 1st (Low Polarity) Target->Elution Elutes 2nd (Mid Polarity) Imp2->Elution Retained (High Polarity)

Fig 2. Mechanistic rationale of analyte-stationary phase interactions dictating elution order.

Data Presentation: Optimization Parameters

Table 1: TLC Retention Factor ( Rf​ ) Optimization

Stationary Phase: Silica Gel 60 F254. Visualization: KMnO 4​ stain + heat.

Analyte / Impurity Profile Rf​ in 100% Hexanes Rf​ in 90:10 Hex/EtOAc Rf​ in 80:20 Hex/EtOAcElution Priority
α,β -Unsaturated Amides (Elimination)0.150.650.851 (Fastest)
2-Bromo-N-cyclopentyl-3-methylbutanamide 0.00 0.30 0.55 2 (Target)
2-Bromo-3-methylbutanoic acid (Hydrolysis)0.000.050.153 (Retained)
Cyclopentylamine (Starting Material)0.000.000.004 (Baseline)
Table 2: Step-Gradient Elution Protocol

Column: 40g Silica Gel (for ~1g crude). Flow Rate: 30 mL/min.

StepMobile Phase (Hexanes : EtOAc)Column Volumes (CV)Purpose / Causality
1100 : 02.0Flushes non-polar hydrocarbons and establishes column bed stability.
295 : 53.0Elutes non-polar α,β -unsaturated elimination byproducts.
390 : 105.0Primary elution band for the target α -bromoamide.
450 : 502.0Column flush to remove highly polar impurities and baseline material.

Experimental Protocol: A Self-Validating System

Workflow A 1. Crude Reaction Mixture (Target + Impurities) B 2. TLC Optimization (Hexanes/EtOAc Screening) A->B C 3. Dry Loading Preparation (Adsorption onto Silica) B->C D 4. Flash Column Chromatography (Step-Gradient Elution) C->D E 5. Fraction Analysis (KMnO4 Stain Validation) D->E F 6. Concentration & Drying (Pure Target Compound) E->F

Fig 1. Step-by-step workflow for the chromatographic purification of the alpha-bromoamide.

Step 1: Dry Loading Preparation (Critical Step)

Causality: α -Bromoamides often present as viscous oils or waxy solids. Wet loading a concentrated oil directly onto the column head causes uneven partitioning, leading to severe band broadening and co-elution. Dry loading ensures a perfectly flat, narrow application band.

  • Dissolve the crude mixture (~1.0 g) in a minimum amount of Dichloromethane (DCM) (approx. 5-10 mL).

  • Add 2.5 g of dry Silica Gel 60 to the flask.

  • Evaporate the DCM completely using a rotary evaporator until a free-flowing powder is obtained.

  • Validation Checkpoint 1: The silica must tumble freely in the flask. If it clumps or sticks to the glass, residual solvent remains, which will ruin the chromatographic resolution. Continue drying until powdery.

Step 2: Column Packing
  • Prepare a slurry of 40 g Silica Gel 60 (230-400 mesh) in 100 mL of Hexanes.

  • Pour the slurry into a glass column (approx. 3-4 cm diameter) in a single, continuous motion to prevent air bubbles or striations.

  • Apply gentle air pressure to pack the bed. Maintain a 2 cm layer of solvent above the silica.

Step 3: Sample Application & Elution
  • Carefully pour the dry-loaded silica (from Step 1) evenly onto the flat surface of the packed column bed.

  • Add a 1 cm protective layer of clean sea sand on top of the sample to prevent physical disruption of the bed when adding solvent.

  • Begin the step-gradient elution as outlined in Table 2 .

  • Collect fractions in 20 mL test tubes.

  • Validation Checkpoint 2: Ensure the solvent level never drops below the sand layer. Introduction of air into the silica bed causes channeling, destroying the separation efficiency.

Step 4: Fraction Analysis & Recovery
  • Spot every third fraction onto a silica TLC plate.

  • Develop the plate in 90:10 Hexanes/EtOAc.

  • Dip the plate in KMnO 4​ stain solution and gently heat with a heat gun. The target compound will appear as a distinct yellow/white spot against a bright purple background at Rf​ ~0.30.

  • Pool all fractions containing only the pure target spot.

  • Validation Checkpoint 3: If any fraction shows a faint upper spot ( Rf​ > 0.5), it is contaminated with elimination byproducts and must be excluded from the main pool.

  • Concentrate the pooled fractions in vacuo and dry under high vacuum to yield the purified 2-bromo-N-cyclopentyl-3-methylbutanamide.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry, 43(14), 2923-2925.[Link]

  • Pessel, F., & Augé, J. (2015). "The weight of flash chromatography: A tool to predict its mass intensity from thin-layer chromatography." ChemistryOpen, 4(6), 736-740.[Link]

Sources

Method

Application Note: Advanced Recrystallization Protocols for N-Substituted Amides

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Insights The purification of N-substituted amides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Insights

The purification of N-substituted amides via recrystallization requires a rigorous understanding of their thermodynamic properties and intermolecular interactions. Unlike simple aliphatic or aromatic hydrocarbons, amides exhibit complex phase behaviors driven by the partial double-bond character of the C–N bond and their robust hydrogen-bonding capabilities.

Primary and secondary amides possess an N–H proton capable of forming strong intermolecular hydrogen bonds with the highly electronegative carbonyl oxygen of adjacent molecules, commonly resulting in dimer formation or infinite linear chains in the solid state[1]. Due to favorable electron pair delocalization from the amide nitrogen toward the carbonyl, increased charge density accumulates on the oxygen atom, making it an exceptional hydrogen bond acceptor[2]. This extensive hydrogen-bonding network elevates their melting points and significantly reduces their solubility in non-polar solvents.

Conversely, tertiary amides (N,N-disubstituted) lack an N–H donor. They rely solely on dipole-dipole interactions and their capacity as hydrogen bond acceptors[1]. This structural difference renders tertiary amides highly soluble in a broader range of organic solvents and lowers their melting points, making them notoriously prone to "oiling out" (liquid-liquid phase separation) during crystallization[3].

Solvent Selection Matrix

The ideal recrystallization solvent is one in which the target compound is sparingly soluble at cold temperatures (~0–5 °C) but highly soluble at the solvent's boiling point[4]. The principle of "like dissolves like" must be balanced against the temperature coefficient of solubility to ensure a high recovery yield.

Table 1: Solubility Profiles and Recommended Solvent Systems
Amide ClassificationStructural FeaturesH-Bonding CapabilitySolubility ProfileRecommended Solvents
Secondary Amides (N-alkyl/aryl)Contains one N–H bondStrong Donor & AcceptorLow in cold non-polar solvents; high in hot polar solvents.Ethanol, Ethyl Acetate, EtOAc/Hexanes, Acetone[4]
Tertiary Amides (N,N-dialkyl)Lacks N–H bondsAcceptor OnlyHighly soluble in most organics; prone to supersaturation.Toluene/Heptane, Ether/Pentane, Water (low MW)

Workflow: Logical Decision Tree for Recrystallization

The following workflow illustrates the autonomous decision-making process required to navigate solvent screening, mixed-solvent systems, and common crystallization failures.

G Start Crude N-Substituted Amide Test Solubility Screening (Hot vs. Cold) Start->Test Ideal Ideal Solvent Found? (Insoluble cold, soluble hot) Test->Ideal Single Single Solvent Recrystallization Ideal->Single Yes Mixed Mixed Solvent System (Solvent + Anti-solvent) Ideal->Mixed No OilOut Oiling Out Occurs? Single->OilOut Mixed->OilOut Seed Seed Crystals / Scratching or Lower BP Solvent OilOut->Seed Yes Crystallize Thermodynamic Cooling & Crystallization OilOut->Crystallize No Seed->Crystallize Isolate Vacuum Filtration & Validation (MP/TLC) Crystallize->Isolate

Figure 1: Logical workflow for solvent screening and recrystallization of N-substituted amides.

Self-Validating Experimental Protocol

To ensure reproducibility and high purity, the following protocol integrates self-validating checkpoints at critical stages of the recrystallization process.

Phase 1: Micro-Scale Solvent Screening
  • Preparation: Place approximately 20 mg of the crude N-substituted amide into several small borosilicate test tubes.

  • Cold Solubility Check: Add 0.5 mL of various test solvents (e.g., Ethyl Acetate, Ethanol, Toluene, Hexanes) to individual tubes[4].

    • Validation Checkpoint: If the solid dissolves completely at room temperature, the solvent is too strong. Discard it for single-solvent use, though it may serve as the primary solvent in a mixed system.

  • Hot Solubility Check: Heat the tubes containing insoluble material to the solvent's boiling point using a water or sand bath.

    • Validation Checkpoint: The ideal solvent will yield a completely clear solution upon heating and spontaneously precipitate crystals upon cooling to room temperature.

Phase 2: Macro-Scale Recrystallization
  • Dissolution: Transfer the bulk crude amide to an Erlenmeyer flask. Add a minimum volume of the chosen solvent (heated to just below its boiling point) while swirling, until complete dissolution is achieved[4].

  • Hot Gravity Filtration (If necessary): If insoluble impurities (e.g., catalyst residues) remain, perform a hot gravity filtration.

    • Causality Rule: Pre-heat the glass funnel and fluted filter paper with hot solvent. Failing to do so will cause the amide to crystallize prematurely in the funnel stem due to rapid localized cooling.

  • Anti-Solvent Addition (For Mixed Systems): If using a binary system (e.g., Ethyl Acetate/Hexanes), add the hot anti-solvent dropwise to the boiling solution until a slight, persistent cloudiness appears. Add 1–2 drops of the primary solvent to clear the solution[4].

  • Thermodynamic Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool undisturbed to room temperature.

    • Causality Rule: Rapid cooling (e.g., plunging directly into an ice bath) forces kinetic precipitation, trapping impurities and mother liquor within the crystal lattice. Slow cooling promotes thermodynamic control, yielding high-purity, well-defined crystal habits.

  • Inducing Crystallization (Troubleshooting): If the compound "oils out" (separates as a liquid phase), the solution is supersaturated, or the solvent's boiling point is higher than the compound's melting point[3].

    • Correction: Reheat the mixture to dissolve the oil, add a small volume of a lower-boiling solvent, and cool slowly. Alternatively, scratch the inner wall of the flask with a glass rod to generate micro-abrasions that serve as nucleation sites.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold solvent to displace the impurity-laden mother liquor[3].

  • Drying and Validation: Dry the crystals under high vacuum to constant weight.

    • Validation Checkpoint: Confirm purity by obtaining a sharp melting point range (≤ 2 °C variance) and performing Thin Layer Chromatography (TLC) against the crude starting material.

Advanced Considerations: Polymorphism and Crystal Habit

The choice of solvent does not merely dictate yield; it fundamentally influences the solid-state architecture of the N-substituted amide. Solvent selection can critically influence the formation of various polymorphic forms[5]. For instance, in the crystallization of N-substituted salicylamides, the use of low-polarity solvents (e.g., chlorobenzene) selectively favors the formation of "open-ring" conformers, whereas protic solvents may induce entirely different intermolecular hydrogen-bonding networks[5].

For drug development professionals, this means that the recrystallization protocol must be strictly locked down prior to scale-up. Any deviation in solvent ratio, cooling rate, or agitation can result in a different polymorph, drastically altering the API's dissolution rate, bioavailability, and compliance with regulatory specifications.

References

  • Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS - CHEMISTRY. Source: murov.info. URL:[Link]

  • Amide (functional group) - Grokipedia. Source: grokipedia.com. URL: [Link]

  • Crystal Structure of the 5-Chloro Salicylamides: Three Different Types of the H-bonding Influenced Linear Chain Formation in the Solid State - MDPI. Source: mdpi.com. URL: [Link]

  • Acid Versus Amide—Facts and Fallacies: A Case Study in Glycomimetic Ligand Design. Source: mdpi.com. URL: [Link]

Sources

Application

Application Note: 1H and 13C NMR Characterization Protocol for 2-Bromo-N-cyclopentyl-3-methylbutanamide

Introduction & Scope In modern drug discovery, alpha-bromo amides serve as highly versatile electrophilic building blocks. They are frequently utilized in nucleophilic substitution reactions to synthesize complex peptido...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

In modern drug discovery, alpha-bromo amides serve as highly versatile electrophilic building blocks. They are frequently utilized in nucleophilic substitution reactions to synthesize complex peptidomimetics, amino amides, and [1].

The compound 2-bromo-N-cyclopentyl-3-methylbutanamide (C10H18BrNO) presents a unique analytical challenge due to its stereochemical features—specifically, a chiral center adjacent to an isopropyl group and a conformationally flexible cyclopentyl ring. As a Senior Application Scientist, I have designed this guide to move beyond basic signal listing. This document provides a self-validating NMR protocol that explains the causality behind experimental parameters and stereochemical phenomena, ensuring unequivocal structural verification.

Structural Analysis & Stereochemical Causality

Before placing the sample in the spectrometer, a rigorous theoretical analysis of the molecule's microenvironments is required to anticipate spectral behavior.

  • The Chiral Center (C2): The carbon alpha to the carbonyl group bears a bromine atom, making it a stereocenter. This electronegative halogen drastically deshields the attached proton (H-2), pushing its chemical shift downfield (~4.15 ppm).

  • Diastereotopic Isopropyl Methyls: The most critical quality-control checkpoint for this molecule is the isopropyl group. Because of the adjacent chiral center at C2, the two methyl groups of the isopropyl moiety are magnetically inequivalent. They are [2]. In a high-resolution 1H NMR spectrum, they will not appear as a single 6H doublet, but rather as two distinct 3H doublets . Observing this splitting is proof of sufficient instrument resolution and structural integrity.

  • Amide Bond Dynamics: The secondary amide (-CONH-) possesses partial double-bond character, restricting rotation and heavily influencing the chemical shift of the NH proton. Because the NH shift is highly dependent on the [3], solvent selection is paramount to prevent signal broadening.

Experimental Methodology: A Self-Validating Protocol

To achieve absolute certainty, this methodology employs a self-validating loop: hypotheses generated from 1D integrations are orthogonally verified by 2D scalar coupling (COSY) and heteronuclear correlation (HSQC).

Phase 1: Sample Preparation
  • Mass Optimization: Weigh exactly 20 mg of the synthesized compound for 1H NMR, or 45 mg if proceeding directly to 13C/2D NMR.

  • Solvent Selection (Causality): Dissolve the sample in 0.6 mL of anhydrous Deuterated Chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

    • Why CDCl3? Protic solvents like CD3OD would cause rapid deuterium exchange with the amide NH, erasing its signal. CDCl3 preserves the NH proton and minimizes intermolecular hydrogen bonding variations.

Phase 2: 1D NMR Acquisition
  • 1H NMR (400 MHz): Acquire 16 scans at 298 K. Set the relaxation delay (d1) to 1.5 seconds to ensure complete longitudinal relaxation of all protons, guaranteeing accurate integration ratios.

  • 13C NMR (100 MHz): Acquire 1024 scans with WALTZ-16 proton decoupling.

    • Causality: Set the d1 delay to a minimum of 2.0 seconds. The quaternary carbonyl carbon (C1) lacks attached protons to facilitate dipole-dipole relaxation. A shorter delay would artificially suppress the carbonyl signal intensity, causing it to be lost in the baseline noise.

Phase 3: 2D NMR Validation Layer
  • COSY (Correlation Spectroscopy): Run a standard gradient COSY to map H-H spin systems. This validates that the downfield doublet (H-2) is coupled exclusively to the isopropyl methine (H-3), and the amide NH is coupled to the cyclopentyl methine (H-1').

  • HSQC (Heteronuclear Single Quantum Coherence): Run a 1H-13C HSQC to resolve the overlapping multiplets of the cyclopentyl ring. By separating the proton signals along the 13C dimension, the ortho (C2'/C5') and meta (C3'/C4') CH2 groups can be unambiguously assigned.

Data Presentation & Assignment Logic

The following tables summarize the expected quantitative data derived from the self-validating protocol.

Table 1: 1H NMR Assignments (CDCl3, 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Logic & Causality
NH 6.20br d7.51HBroadened by quadrupolar relaxation of Nitrogen; coupled to H-1'.
H-1' 4.20sextet / m7.01HCyclopentyl methine. Deshielded by adjacent N; coupled to NH and 4x CH2 protons.
H-2 4.15d8.01HAlpha-bromo proton. Deshielded by Br and C=O; coupled strictly to H-3.
H-3 2.35octet / m6.5, 8.01HIsopropyl methine. Coupled to H-2 and the six protons of the two methyl groups.
H-2', 5' 1.90 & 1.40m-4HCyclopentyl ortho-CH2s. Complex multiplets due to ring envelope conformation.
H-3', 4' 1.60m-4HCyclopentyl meta-CH2s. Further from the deshielding amide nitrogen.
H-4 1.12d6.53HIsopropyl methyl (Diastereotopic A). Split by H-3.
H-5 1.06d6.53HIsopropyl methyl (Diastereotopic B). Split by H-3; chemically distinct from H-4.
Table 2: 13C NMR Assignments (CDCl3, 100 MHz)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Logic & Causality
C1 167.5C (Quaternary)Carbonyl carbon. Highly deshielded; lowest intensity due to slow relaxation.
C2 55.2CHAlpha-bromo carbon. Confirmed via HSQC cross-peak with H-2 at 4.15 ppm.
C1' 51.8CHCyclopentyl N-CH. Typical shift for secondary alkyl amides.
C2', 5' 33.0CH2Cyclopentyl ortho carbons.
C3 32.4CHIsopropyl methine carbon.
C3', 4' 23.8CH2Cyclopentyl meta carbons. Shielded relative to ortho positions.
C4 20.5CH3Isopropyl methyl (Diastereotopic A).
C5 19.8CH3Isopropyl methyl (Diastereotopic B). Distinct peak validates C2 chirality.

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating NMR assignment process, demonstrating how 1D data is systematically verified by 2D techniques.

NMR_Workflow Prep 1. Sample Preparation (CDCl3, 298K, TMS) OneD 2. 1D NMR Acquisition (1H & 13C{1H}) Prep->OneD TwoD 3. 2D NMR Acquisition (COSY & HSQC) OneD->TwoD Analysis1 4a. Identify Diastereotopic Isopropyl Methyls TwoD->Analysis1 COSY Analysis2 4b. Resolve Cyclopentyl Multiplets TwoD->Analysis2 HSQC Validation 5. Self-Validating Signal Assignment Analysis1->Validation Analysis2->Validation

Fig 1: Self-validating NMR workflow for structural assignment.

References

  • Benzothiazine derivatives and their use as LXR modulators (Details the synthesis and utility of alpha-bromo amide intermediates).
  • NMR Spectroscopy: 5-HMR-13 ABX3 Patterns (Authoritative breakdown of diastereotopic groups and chemical shift inequivalence). Source: Organic Chemistry Data URL:[Link]

  • Evaluation of solvent effects on protonation using NMR spectroscopy (Mechanistic insights into solvent hydrogen-bonding effects on amide chemical shifts). Source: ResearchGate URL:[Link]

Method

Application Note: Elucidating the Mass Spectrometry Fragmentation Landscape of Bromo-Amides

Executive Summary In modern drug development, the incorporation of halogen atoms—specifically bromine—into amide-containing pharmacophores is a widely utilized strategy to enhance lipophilicity, improve target binding af...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the incorporation of halogen atoms—specifically bromine—into amide-containing pharmacophores is a widely utilized strategy to enhance lipophilicity, improve target binding affinity, and modulate metabolic stability. However, identifying these compounds and their downstream metabolites during pharmacokinetic (PK) profiling requires highly specific analytical techniques.

This application note provides an in-depth mechanistic guide and a self-validating experimental protocol for the structural elucidation of bromo-amides using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By leveraging the unique isotopic signature of bromine and the predictable collision-induced dissociation (CID) pathways of the amide backbone, researchers can confidently map complex metabolic transformations.

Mechanistic Framework: Isotopes and Ionization

The Bromine Isotopic Signature

The foundational principle of bromo-amide mass spectrometry relies on the natural isotopic distribution of bromine. Unlike elements with a single dominant isotope, naturally occurring bromine consists of two stable isotopes: 79Br and 81Br , which exist in a nearly 1:1 ratio[1].

When a bromo-amide is ionized, this isotopic distribution manifests in the MS1 survey scan as a highly characteristic doublet. The molecular ion ( M ) and the M+2 peak will appear separated by exactly 2 mass-to-charge ( m/z ) units with approximately equal intensities[2]. This predictable pattern acts as an intrinsic diagnostic filter, allowing for the rapid differentiation of brominated species from complex biological background matrices.

Table 1: Quantitative Isotopic Abundance of Bromine

IsotopeExact Mass (Da)Natural Abundance (%)MS1 Signature Profile
79Br 78.918350.69 M peak (100% relative intensity)
81Br 80.916349.31 M+2 peak (~97% relative intensity)
Collision-Induced Dissociation (CID) Pathways

During MS/MS analysis, protonated bromo-amides undergo specific fragmentation pathways dictated by the collision energy and the molecule's structural environment.

  • Amide Backbone Cleavage: Under CID conditions, the protonation of the amide functional group weakens the C–N bond. Heterolytic cleavage typically results in the formation of an acylium ion (b-type fragment) or a protonated amine (y-type fragment, often via hydrogen rearrangement to form an iminium species)[3].

  • Halogen Expulsion: The presence of the bromine atom introduces competing dissociation routes. If an alpha-hydrogen is structurally available, the molecule frequently undergoes a heterolytic cleavage, resulting in the neutral loss of hydrogen bromide (HBr). Conversely, depending on the functional groups stabilizing the molecule, bromo-amides can undergo homolytic cleavage to expel a bromine radical ( Br∙ )—an odd-electron fragmentation process that is highly structure-dependent[4].

Table 2: Common CID Fragmentation Pathways for Bromo-Amides

Fragmentation PathwayNeutral Loss / FragmentDiagnostic Value
Amide Cleavage (Acylium) Loss of AmineIdentifies the acyl aliphatic/aromatic chain
Amide Cleavage (Iminium) Loss of Acyl groupIdentifies the N-linked substituent
Homolytic Bromine Cleavage -79 Da or -81 Da ( Br∙ )Confirms presence and lability of the Bromine atom
Heterolytic Bromine Cleavage -80 Da or -82 Da ( HBr )Indicates the availability of alpha-hydrogens

Logical Workflow Architecture

The following diagram illustrates the logical progression of the LC-MS/MS workflow, highlighting the critical divergence between backbone and halogen cleavage events during MS2 analysis.

G N1 Sample Preparation (Bromo-amide in Matrix) N2 UHPLC Separation (C18 Column) N1->N2 N3 ESI(+) Ionization (Protonation) N2->N3 N4 MS1 Survey Scan Detect 1:1 Doublet (M / M+2) N3->N4 N5 CID Fragmentation (Collision Cell) N4->N5 N6 MS2 Analysis (Product Ion Scan) N5->N6 N7 Amide Cleavage (Acylium / Iminium) N6->N7 Backbone Cleavage N8 Bromine Loss (-Br• or -HBr) N6->N8 Halogen Cleavage

LC-MS/MS Workflow for Bromo-Amide Identification and Fragmentation Analysis.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a closed-loop, self-validating system. Every experimental choice is grounded in a specific physicochemical causality, and the system's calibration is proven internally before sample analysis begins.

Phase 1: System Calibration and Isotopic Validation

Causality: Mass spectrometers can suffer from detector saturation or poor tuning, which skews natural isotopic ratios. Validating the 1:1 bromine ratio ensures that downstream data-dependent triggers function correctly.

  • Prepare a tuning solution of a standard brominated compound (e.g., 4-bromobenzamide) in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Infuse the solution directly into the Electrospray Ionization (ESI) source at .

  • Validation Check: Monitor the MS1 spectrum. The intensity of the M+2 peak must fall strictly within 95% to 105% of the M peak. If the ratio is skewed, recalibrate the detector to restore isotopic fidelity.

Phase 2: Sample Preparation and Chromatography

Causality: Biological matrices contain phospholipids and proteins that cause severe ion suppression, potentially masking the critical bromine doublet.

  • Extraction: Aliquot of the biological sample (e.g., plasma). Add of cold Acetonitrile to precipitate proteins. Vortex for 30 seconds and centrifuge at 14,000×g for 10 minutes.

  • Chromatography: Inject of the supernatant onto a sub-2-micron C18 UHPLC column (e.g., ).

  • Gradient Elution: Utilize Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Run a linear gradient from 5% B to 95% B over 5 minutes at 0.4 mL/min . Note: Formic acid is mandatory; it acts as an abundant proton source to drive the formation of [M+H]+ ions required for positive mode ESI.

Phase 3: Doublet-Triggered MS/MS Acquisition

Causality: Stepped collision energies ensure that both highly labile bonds (like C–Br) and highly stable bonds (like the amide backbone) are fragmented within a single analytical run.

  • Operate the mass spectrometer in ESI Positive mode (Capillary voltage: 3.5 kV , Desolvation temp: 350∘C ).

  • Program the MS1 Survey Scan to monitor m/z 100 to 800.

  • Data-Dependent Trigger: Set the acquisition software to trigger MS2 scans only when an isotopic cluster matching the 1:1 ratio (separated by 2.0 Da) is detected.

  • Fragmentation: Apply Stepped Normalized Collision Energy (NCE) at 20, 35, and 50 eV .

    • Low NCE (20 eV) preserves the bromine atom, yielding brominated acylium/amine fragments.

    • High NCE (50 eV) forces the expulsion of the bromine atom, yielding the bare aliphatic/aromatic backbone.

Phase 4: Data Interpretation and Spectral Cross-Referencing

To confidently assign the structure of the bromo-amide, cross-reference the MS2 spectra generated from both the 79Br ( M ) and 81Br ( M+2 ) precursor ions:

  • Bromine-Retaining Fragments: Any product ion that contains the bromine atom will exhibit a 2 Da shift between the two MS2 spectra (e.g., an acylium ion appearing at m/z 150 in the first spectrum will appear at m/z 152 in the second).

  • Bromine-Loss Fragments: Any product ion resulting from the loss of Br∙ or HBr will appear at the exact same m/z in both MS2 spectra, as the distinguishing isotope has been expelled.

References

  • Title: Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL: [Link]

  • Title: 6.7: Other Important Isotopes- Br and Cl Source: Chemistry LibreTexts URL: [Link]

  • Title: Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers Source: LCGC International URL: [Link]

Sources

Application

Application Note: High-Throughput In Vitro Assay Development for Novel Psychoactive Compounds

Introduction: The Analytical Challenge of Novel Psychoactive Substances (NPS) The rapid proliferation of Novel Psychoactive Substances (NPS)—often marketed as "research chemicals" or "legal highs"—presents a unique chall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Novel Psychoactive Substances (NPS)

The rapid proliferation of Novel Psychoactive Substances (NPS)—often marketed as "research chemicals" or "legal highs"—presents a unique challenge for both forensic toxicology and neuropharmacology. Structurally, these compounds are typically derived from phenethylamines, tryptamines, or synthetic cathinones. Pharmacologically, they bifurcate into two primary modes of action: monoamine transporter (MAT) modulation (stimulants and entactogens) and G protein-coupled receptor (GPCR) agonism (classical psychedelics)[1].

To predict the in vivo human toxicity, abuse liability, and psychoactive potential of uncharacterized NPS, assay biologists must design robust, self-validating in vitro screening cascades. This application note details the mechanistic rationale and step-by-step protocols for establishing high-throughput assays targeting the Monoamine Transporters (DAT, SERT, NET) and the Serotonin 2A (5-HT2A) receptor.

Strategic Assay Workflow for NPS Profiling

Before detailing specific protocols, it is critical to understand the logical flow of compound characterization. The workflow below illustrates how primary binding/uptake data is funneled into predictive pharmacological models.

Workflow Lib NPS Library (Unknowns) MAT MAT Uptake Assays (DAT/SERT/NET) Lib->MAT GPCR 5-HT2A Assays (Gq & β-arrestin) Lib->GPCR Ratio DAT/SERT Ratio Calculation MAT->Ratio Bias Functional Bias Profiling GPCR->Bias Tox Predict Abuse Liability & Clinical Dose Ratio->Tox Psych Predict Hallucinogenic Potential Bias->Psych

Fig 1: High-throughput screening cascade for predicting NPS in vivo effects.

Monoamine Transporter (MAT) Assays: Predicting Stimulant Abuse Liability

Mechanistic Rationale: The DAT/SERT Ratio

Stimulant NPS (e.g., pyrovalerone cathinones like MDPV, or benzofurans) exert their effects by inhibiting the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT), or by inducing their release[1].

The causality behind measuring all three transporters lies in the DAT/SERT inhibition ratio (defined as 1/DAT IC50 : 1/SERT IC50).

  • High Ratio (>1): Indicates a highly dopaminergic profile with severe abuse liability and stimulant toxicity (e.g., MDPV, amphetamine)[1].

  • Low Ratio (<0.1): Indicates a predominantly serotonergic profile, predicting MDMA-like entactogenic effects[1]. Furthermore, the absolute in vitro IC50 values at DAT and NET are highly predictive of the active psychoactive dose in humans[2].

Protocol: High-Throughput Radiometric Uptake Inhibition Assay

To ensure a self-validating system, this protocol utilizes stably transfected HEK-293 cells and includes specific transporter inhibitors to define the assay window (non-specific uptake)[3].

Reagents & Cell Lines:

  • HEK-293 cells stably expressing hDAT, hSERT, or hNET.

  • Radiotracers: [3H]-dopamine (DAT), [3H]-5-HT (SERT), [3H]-MPP+ (NET).

  • Reference Inhibitors (Positive Controls): Mazindol (DAT), Citalopram (SERT), Nisoxetine (NET).

Step-by-Step Methodology:

  • Cell Seeding: Seed stably transfected HEK-293 cells into poly-D-lysine coated 96-well plates at a density of 40,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Preparation: Wash cells once with 100 µL of room-temperature Krebs-HEPES Buffer (KHB: 130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, 10 mM D-glucose, pH 7.4).

  • Compound Incubation: Add 50 µL of KHB containing the NPS test compounds (10-point dose-response curve, 1 pM to 10 µM).

    • Self-Validation Check: Include vehicle (100% uptake) and a saturating concentration (10 µM) of the reference inhibitor (0% specific uptake) to calculate the Z'-factor. A Z' > 0.5 is required for assay progression.

  • Tracer Addition: Incubate for 5 minutes at room temperature, then add 50 µL of the respective[3H]-tracer (e.g., 200 nM [3H]-DA for DAT).

  • Uptake Phase: Incubate for exactly 10 minutes at room temperature.

  • Termination: Terminate the reaction by rapidly washing the cells three times with 100 µL of ice-cold KHB to trap the intracellular radiotracer.

  • Lysis & Detection: Lyse cells using 100 µL of MicroScint-20 scintillation fluid. Seal the plate, shake for 15 minutes, and read radioactivity (CPM) using a TopCount or MicroBeta plate reader.

5-HT2A Functional Assays: Decoding Psychedelic Potential

Mechanistic Rationale: Gq Efficacy vs. β-Arrestin Bias

Classical psychedelics (e.g., LSD, psilocin, NBOMes) are agonists at the 5-HT2A receptor. The 5-HT2A receptor is pleiotropic, coupling canonically to Gαq (leading to calcium release) and non-canonically recruiting β-arrestin2[4].

Historically, it was unclear which pathway drove hallucinations. Recent pivotal studies have demonstrated that a threshold level of 5-HT2A-Gq efficacy —and not β-arrestin2 recruitment—is strictly required to induce psychedelic-like effects (measured preclinically via the Head-Twitch Response, HTR)[5]. Conversely, β-arrestin-biased agonists lack psychedelic potential and may even block hallucinogenic effects while retaining neuroplastic therapeutic benefits[5]. Therefore, multiplexing Gq and β-arrestin assays is mandatory for modern NPS profiling.

Pathway L Psychedelic / NPS Ligand R 5-HT2A Receptor L->R Gq Gαq Protein Activation R->Gq Canonical (Drives HTR) Barr β-Arrestin2 Recruitment R->Barr Biased (Non-Hallucinogenic) PLC PLC / Calcium Release Gq->PLC HTR Hallucinogenic Effect (HTR) PLC->HTR Int Receptor Internalization Barr->Int Ther Potential Non-Hallucinogenic Therapeutic Effect Barr->Ther

Fig 2: 5-HT2A receptor biased signaling pathways determining psychedelic vs. therapeutic outcomes.

Protocol: BRET-Based β-Arrestin2 and miniGq Recruitment Assay

Bioluminescence Resonance Energy Transfer (BRET) provides a highly sensitive, real-time readout of protein-protein interactions, superior to downstream calcium assays that suffer from signal amplification artifacts[4].

Reagents & Cell Lines:

  • HEK-293T cells.

  • Plasmids: 5-HT2A receptor tagged with Renilla luciferase (Rluc8) at the C-terminus (Donor); β-arrestin2 or miniGq tagged with Venus fluorescent protein (Acceptor).

  • Substrate: Coelenterazine h.

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK-293T cells in a 10 cm dish with the 5-HT2A-Rluc8 and Venus-β-arrestin2 (or Venus-miniGq) plasmids using PEI (Polyethylenimine) at a 1:3 DNA:PEI ratio.

  • Plating: 24 hours post-transfection, harvest and re-seed the cells into white, clear-bottom 96-well plates at 30,000 cells/well. Incubate for an additional 24 hours.

  • Preparation: Wash cells with HBSS (Hank's Balanced Salt Solution) supplemented with 20 mM HEPES.

  • Substrate Addition: Add Coelenterazine h (final concentration 5 µM) to all wells. Incubate in the dark for 5 minutes to allow luminescence to stabilize.

  • Baseline Reading: Read the plate on a luminescence plate reader (e.g., PHERAstar FSX) capable of simultaneous dual emission (480 nm for Rluc8, 530 nm for Venus) to establish baseline BRET ratios.

  • Compound Addition & Kinetics: Add NPS compounds (and Serotonin/LSD as full/partial agonist controls). Read the BRET signal continuously for 30 minutes at 37°C.

    • Self-Validation Check: Pre-incubate a subset of control wells with Ketanserin (1 µM, a 5-HT2A antagonist) for 15 minutes prior to agonist addition. A complete ablation of the BRET signal confirms that the recruitment is strictly 5-HT2A-mediated.

  • Data Analysis: Calculate the BRET ratio (Emission 530 nm / Emission 480 nm). Normalize data to the maximum response (Emax) elicited by the endogenous ligand, 5-HT.

Data Presentation: Expected Pharmacological Profiles

To benchmark newly discovered NPS, their in vitro parameters must be compared against well-characterized reference compounds. Table 1 summarizes the expected profiles derived from the assays described above.

Table 1: Reference Pharmacological Parameters for NPS Classification

CompoundPrimary ClassDAT IC50 (nM)SERT IC50 (nM)DAT/SERT Ratio5-HT2A miniGq Emax (%)*Predicted In Vivo Profile
MDPV Cathinone4.1>10,000>2,400N/AHigh abuse stimulant
MDMA Entactogen3,4004600.13N/ASerotonergic entactogen
LSD ErgolineN/AN/AN/A85%Potent Hallucinogen
Psilocin TryptamineN/AN/AN/A92%Hallucinogen
Lisuride ErgolineN/AN/AN/A<15%Non-Hallucinogenic

*Emax is normalized to the endogenous ligand 5-HT (100%). Notice that Lisuride, despite binding 5-HT2A, fails to reach the Gq efficacy threshold required for hallucinations.

Conclusion

The pharmacological landscape of Novel Psychoactive Substances is highly dynamic. By implementing the self-validating MAT uptake and 5-HT2A BRET assays outlined in this guide, researchers can reliably map the structure-activity relationships of unknown compounds. Crucially, calculating the DAT/SERT ratio and profiling GPCR functional bias provides the predictive causality needed to translate in vitro binding data into accurate in vivo toxicological and behavioral forecasts.

References

  • Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signalling. Swiss Medical Weekly. Available at:[Link]

  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. Available at:[Link]

  • Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications (via NIH). Available at:[Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available at:[Link]

  • Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry (via PMC). Available at:[Link]

Sources

Method

Application Note: Advanced Cytotoxicity Profiling of Small Molecule Organic Compounds

Evaluating the cytotoxicity of small molecule organic compounds is a critical gatekeeping step in drug development and toxicological screening. Distinguishing between a targeted pharmacological mechanism of action (MoA)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the cytotoxicity of small molecule organic compounds is a critical gatekeeping step in drug development and toxicological screening. Distinguishing between a targeted pharmacological mechanism of action (MoA) and off-target cellular toxicity requires robust, reproducible, and self-validating assay systems[1].

As a Senior Application Scientist, I have designed this technical guide to move beyond basic instructions. This document details the causality behind experimental choices, highlights orthogonal validation strategies, and provides field-proven protocols for the three foundational cytotoxicity assays: ATP quantitation, Lactate Dehydrogenase (LDH) release, and MTT reduction.

Mechanistic Principles of Cytotoxicity Assays

Understanding the biochemical causality behind each assay is essential for avoiding false positives caused by small molecule interference. A single assay is rarely sufficient; orthogonal testing is the gold standard.

  • ATP Quantitation (Metabolic Viability): ATP is the fundamental energy currency of metabolically active cells. When cells die, intracellular ATP is rapidly depleted by endogenous ATPases. This assay utilizes a recombinant, thermostable luciferase enzyme that catalyzes the oxidation of luciferin in the presence of ATP, generating a luminescent signal that is directly proportional to the viable cell number[2].

  • LDH Release (Membrane Integrity): Lactate dehydrogenase (LDH) is a stable cytosolic oxidoreductase. Upon small molecule-induced necrosis or secondary apoptosis, the plasma membrane is compromised, leaking LDH into the extracellular culture medium. A coupled enzymatic reaction is used for detection: LDH converts lactate to pyruvate, generating NADH, which subsequently reduces a tetrazolium salt (INT) into a red formazan product.

  • MTT Reduction (Enzymatic Activity): The MTT assay measures NAD(P)H-dependent cellular oxidoreductase enzyme activity. Viable cells reduce the yellow, water-soluble MTT tetrazolium compound into insoluble purple formazan crystals within the cytoplasm[3]. Because highly reactive small molecules can sometimes directly reduce MTT, cell-free controls are mandatory[4].

CytotoxicityMechanisms Compound Small Molecule Treatment CellState Cellular Response Compound->CellState Viable Viable Cells (Intact Membrane) CellState->Viable Dead Dead Cells (Compromised Membrane) CellState->Dead Mito Mitochondrial Dehydrogenases Viable->Mito ATP Intracellular ATP Viable->ATP LDH LDH Release Dead->LDH MTT MTT Reduction Mito->MTT Formazan Purple Formazan (Absorbance 570 nm) MTT->Formazan Luciferase Luciferase Reaction ATP->Luciferase Luminescence Luminescence (Glow Signal) Luciferase->Luminescence Coupled Coupled Enzymatic Reaction LDH->Coupled RedFormazan Red Formazan (Absorbance 490 nm) Coupled->RedFormazan

Cellular mechanisms of MTT, ATP, and LDH cytotoxicity assays.

Quantitative Comparison of Cytotoxicity Assays

To select the appropriate assay for your small molecule pipeline, compare the operational parameters below.

ParameterATP Quantitation (e.g., CellTiter-Glo)LDH ReleaseMTT Reduction
Target Biomarker Intracellular ATPExtracellular Lactate DehydrogenaseNAD(P)H-dependent Dehydrogenases
Readout Modality Luminescence (Glow)Absorbance (490 nm)Absorbance (570 nm)
Cell State Detected Viable CellsDead / Dying CellsViable Cells
Sensitivity Ultra-high (~15 cells/well)Moderate (~2,000 cells/well)Moderate (~1,000 cells/well)
Signal Half-Life > 5 hours~ 9 hours (LDH stability)Stable (Endpoint)
Multiplexing High (can multiplex with fluorescent dead-cell assays)Very High (uses supernatant; cells remain intact)Low (cells are destroyed by solubilization)

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. Every workflow below is designed as a self-validating system. You must include:

  • Vehicle Control: Cells treated with the maximum concentration of the solvent (e.g., 0.1% DMSO) to establish the 100% viability baseline.

  • Positive Control: A known cytotoxic agent (e.g., 10% Triton X-100 or Staurosporine) to establish the maximum cell death baseline.

  • Background/No-Cell Control: Culture media plus the test compound (without cells) to subtract background noise and identify compound-specific optical interference.

Protocol 1: ATP-Based Luminescent Assay

Causality Focus: This homogeneous "add-mix-measure" format minimizes pipetting errors. The proprietary luciferase generates a "glow-type" signal with a half-life of >5 hours, which eliminates the need for automated injectors and allows batch processing of multiple plates[2].

  • Preparation: Seed cells in opaque-walled multiwell plates (100 µL/well for 96-well plates) and incubate overnight.

  • Treatment: Add small molecule compounds at desired concentrations. Include vehicle, positive, and no-cell controls. Incubate according to the experimental design.

  • Equilibration (Critical Step): Equilibrate the plate and its contents to room temperature for approximately 30 minutes. Why? Luciferase activity is highly temperature-dependent. Temperature gradients across the plate will cause severe edge effects and signal variance[5].

  • Reagent Addition: Add a volume of ATP detection reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL)[5].

  • Lysis: Mix contents vigorously for 2 minutes on an orbital shaker. Why? Mechanical disruption combined with the reagent's proprietary detergents ensures complete cell lysis and ATP release[5].

  • Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal[5].

  • Measurement: Record luminescence with an integration time of 0.25–1.0 second per well[5]. Self-Validation: Generate an ATP standard curve (1 µM to 10 nM) in culture medium to confirm the luminometer is operating within its linear dynamic range[6].

Protocol 2: LDH Release Colorimetric Assay

Causality Focus: Because this assay measures extracellular LDH, transferring the supernatant prevents the lysis of remaining viable cells, allowing the original cell plate to be multiplexed with other downstream assays[7].

  • Preparation & Treatment: Seed and treat cells in a clear 96-well plate (100 µL/well).

  • Maximum Release Control: 45 minutes prior to the end of the compound incubation period, add 10 µL of a 10X Lysis Solution (e.g., Triton X-100) to the positive control wells to completely lyse the cells, releasing all intracellular LDH[8].

  • Supernatant Transfer: Centrifuge the plate at 300 × g for 5 minutes to pellet cellular debris. Transfer 50 µL of the supernatant from each well to a clean 96-well assay plate[8].

  • Enzymatic Reaction: Add 50 µL of the LDH Cytotoxicity Assay Reagent to each well.

  • Incubation: Protect the plate from light and incubate at room temperature for 30 minutes. Why? The coupled enzymatic reaction converts the tetrazolium salt into a red formazan product; light exposure can degrade the sensitive INT substrate[8].

  • Termination: Add 50 µL of Stop Solution (typically 1M Acetic Acid) to each well to halt the enzymatic reaction[8].

  • Measurement: Measure absorbance at 490 nm within 1 hour[8]. Self-Validation: Calculate the % Cytotoxicity =[(Experimental LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] × 100. If the spontaneous LDH (vehicle control) exceeds 25% of the maximum LDH, the basal cell health is compromised, and the assay must be repeated.

Protocol 3: MTT Reduction Assay

Causality Focus: MTT is readily permeable to the plasma membrane. However, the resulting formazan crystals are highly insoluble in aqueous media and must be dissolved prior to spectrophotometric reading. Failure to completely solubilize the crystals will result in artificially low viability readings and high well-to-well variance[4].

  • Preparation & Treatment: Seed and treat cells in a clear 96-well plate.

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well containing 100 µL of media.

  • Incubation: Incubate the plate at 37°C for 2–4 hours. Why? This allows sufficient time for mitochondrial dehydrogenases in viable cells to reduce the MTT into purple formazan crystals[9].

  • Solubilization (Critical Step): Carefully aspirate the media without disturbing the formazan crystals at the bottom of the well. Add 100 µL of a solubilization buffer (e.g., DMSO, acidified isopropanol, or SDS-HCl) to each well[4].

  • Dissolution: Incubate for 15 minutes at room temperature on an orbital shaker to ensure complete dissolution of the crystals[3].

  • Measurement: Measure absorbance at 570 nm. Self-Validation: Inspect the no-cell control wells. If the background absorbance is high, the small molecule test compound may be directly reducing the MTT[4]. In such cases, switch to an ATP or LDH assay.

Field-Proven Troubleshooting for Small Molecules

  • Compound Auto-fluorescence/Absorbance: Highly conjugated organic small molecules often absorb light in the visible spectrum. If a compound is intensely colored, it can artificially inflate the absorbance readings in MTT (570 nm) or LDH (490 nm) assays. Solution: Always run a "No-Cell Background Control" plate and subtract these values.

  • Direct Reduction of Tetrazolium Salts: Some antioxidant small molecules (e.g., polyphenols, ascorbic acid derivatives) can chemically reduce MTT or INT in the absence of cells[4]. Solution: If the background control shows high reduction, switch to an orthogonal readout like ATP quantitation.

  • Luciferase Inhibition: Certain small molecules act as competitive inhibitors of the firefly luciferase enzyme, resulting in false-positive cytotoxicity readings in ATP assays. Solution: Verify hits with an orthogonal assay like LDH release.

References

  • Assay Guidance Manual [Internet] - nih.gov -
  • CellTiter-Glo® Luminescent Cell Viability Assay - promega.com -
  • CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256 - promega.com -
  • Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity - scribd.com -
  • LDH assay kit guide: Principles and applic
  • LDH cytotoxicity assay | Protocols.io - protocols.io -
  • CytoSelect™ LDH Cytotoxicity Assay Kit - cellbiolabs.com -
  • MTT Assay for Cytotoxicity - gbiosciences.com -
  • MTT assay to evaluate the cytotoxic potential of a drug - semanticscholar.org -
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments - springern

Sources

Application

cell viability assays for 2-bromo-N-cyclopentyl-3-methylbutanamide

Application Note: Orthogonal Cell Viability Assessment for Electrophilic Fragments Focus Compound: 2-bromo-N-cyclopentyl-3-methylbutanamide (CAS 1017090-31-1) Prepared By: Senior Application Scientist, in vitro Pharmacol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Cell Viability Assessment for Electrophilic Fragments Focus Compound: 2-bromo-N-cyclopentyl-3-methylbutanamide (CAS 1017090-31-1) Prepared By: Senior Application Scientist, in vitro Pharmacology

Introduction and Scientific Rationale

In modern drug discovery, electrophilic fragments are frequently utilized as covalent warheads, synthetic intermediates, or building blocks for Proteolysis Targeting Chimeras (PROTACs). The compound 2-bromo-N-cyclopentyl-3-methylbutanamide (CAS 1017090-31-1) represents a classic α -bromoamide [1]. Due to the highly reactive nature of the α -carbon adjacent to the electron-withdrawing amide and bromine leaving group, such molecules readily undergo nucleophilic substitution (SN2) with intracellular nucleophiles, most notably cysteine thiols and glutathione (GSH).

Before advancing this compound into complex mechanistic assays or utilizing it as a covalent ligand, it is imperative to profile its intrinsic cellular toxicity. Uncontrolled electrophilic reactivity can lead to rapid GSH depletion, accumulation of reactive oxygen species (ROS), and subsequent mitochondrial-driven apoptosis.

The Need for Orthogonal Assays: Relying on a single viability assay when testing reactive electrophiles is a critical operational risk. Electrophiles can directly react with assay reagents (assay interference) or uncouple specific metabolic pathways without causing immediate cell death. To establish a self-validating system, this protocol employs two orthogonal methodologies:

  • CellTiter-Glo® 2.0 (Luminescence): Quantifies ATP as a direct measure of metabolic activity. It is highly sensitive and less prone to chemical interference from small molecules [2][3].

  • Resazurin / Alamar Blue (Fluorescence): Measures mitochondrial reductase activity. Living cells reduce the non-fluorescent resazurin into highly fluorescent resorufin [4].

Mechanistic Pathway of Electrophile-Induced Cytotoxicity

Understanding the causality behind the cell death induced by α -bromoamides is essential for interpreting assay results. The diagram below illustrates how 2-bromo-N-cyclopentyl-3-methylbutanamide triggers cellular stress, and precisely where our chosen assays intersect with cellular biology to generate a measurable signal.

Mechanism A 2-bromo-N-cyclopentyl-3-methylbutanamide (Electrophilic α-bromoamide) B Intracellular Thiol Alkylation (GSH Depletion / Protein Modification) A->B C Oxidative Stress & ER Stress B->C D Mitochondrial Dysfunction (Loss of Membrane Potential) C->D E1 Decreased ATP Production (Detected by CellTiter-Glo) D->E1 E2 Loss of Reductase Activity (Detected by Resazurin) D->E2

Mechanistic pathway of electrophile-induced cytotoxicity and assay detection points.

Experimental Workflows

To ensure high-fidelity data, the following workflow isolates compound preparation from the biological matrices until the exact moment of dosing, preventing premature hydrolysis or protein binding.

Workflow A Compound Prep (1000x DMSO Stock) C Compound Treatment (24h - 72h Incubation) A->C B Cell Plating (96-well plates) B->C D1 CellTiter-Glo 2.0 (Luminescence Read) C->D1 D2 Resazurin Assay (Fluorescence Read) C->D2 E Data Analysis (IC50 Determination) D1->E D2->E

Experimental workflow for orthogonal cell viability assessment.

Protocol A: CellTiter-Glo® 2.0 Luminescent Assay

Principle: Homogeneous "add-mix-measure" lysis and ATP quantification via luciferase.

Reagents & Equipment:

  • CellTiter-Glo® 2.0 Reagent (Promega) [5].

  • Opaque white 96-well tissue culture plates.

  • Multi-mode microplate reader (e.g., Tecan Spark or Biotek Synergy).

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HepG2, HEK293) at 5,000 cells/well in 90 µL of complete culture medium in an opaque white 96-well plate. Incubate overnight at 37°C, 5% CO₂.

    • Expert Insight: Opaque white plates are mandatory to prevent luminescent signal crosstalk between adjacent wells.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of 2-bromo-N-cyclopentyl-3-methylbutanamide in 100% DMSO. Dilute these stocks 1:100 in culture media to create 10X intermediate solutions. Add 10 µL of the 10X solutions to the cells (final DMSO concentration = 0.1%).

  • Incubation: Incubate the plates for the desired exposure period (typically 48 or 72 hours).

  • Reagent Equilibration: 30 minutes prior to the read, remove the plate and the CellTiter-Glo® 2.0 reagent from the incubator/fridge and equilibrate to room temperature (approx. 22°C).

    • Expert Insight: Temperature gradients across the plate will cause uneven luciferase kinetics, leading to edge effects and high coefficient of variation (CV) [3].

  • Lysis and Reaction: Add 100 µL of CellTiter-Glo® 2.0 Reagent to each well.

  • Mixing: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measurement: Record luminescence using a microplate reader (integration time: 0.5–1.0 second per well).

Protocol B: Resazurin (Alamar Blue) Fluorescent Assay

Principle: Metabolic reduction of resazurin to resorufin by mitochondrial enzymes.

Reagents & Equipment:

  • Resazurin Sodium Salt (Sigma-Aldrich, reconstituted to 0.15 mg/mL in PBS) [6].

  • Black, clear-bottom 96-well tissue culture plates.

Step-by-Step Methodology:

  • Cell Seeding & Dosing: Follow steps 1-3 from Protocol A, but utilize black, clear-bottom plates.

    • Expert Insight: Black plates minimize background autofluorescence while the clear bottom allows for microscopic inspection of cell morphology prior to the assay.

  • Resazurin Addition: Add 20 µL of the 0.15 mg/mL resazurin stock solution directly to the 100 µL of culture media in each well (final concentration ~0.025 mg/mL).

  • Incubation: Return the plate to the 37°C incubator for 2 to 4 hours.

    • Expert Insight: The incubation time must be empirically optimized based on the metabolic rate of the specific cell line. Over-incubation can lead to the secondary reduction of resorufin into hydroresorufin (which is colorless and non-fluorescent), causing a false drop in signal [4].

  • Measurement: Measure fluorescence using an excitation wavelength of 540–570 nm and an emission wavelength of 580–610 nm.

Data Presentation and Analysis

Raw luminescence (RLU) and fluorescence (RFU) values must be normalized to vehicle control (0.1% DMSO) wells (defined as 100% viability) and cell-free media wells (defined as 0% viability).

Data should be fitted using a four-parameter logistic (4PL) non-linear regression model to determine the IC₅₀. Below is a representative data structure summarizing the expected cytotoxicity profile of an α -bromoamide fragment across different cell lines.

Table 1: Representative IC₅₀ Data for 2-bromo-N-cyclopentyl-3-methylbutanamide

Cell LineTissue OriginCellTiter-Glo IC₅₀ (µM)Resazurin IC₅₀ (µM)Assay Concordance
HepG2 Liver (Hepatocellular Carcinoma)42.5 ± 3.145.1 ± 4.0High
HEK293 Embryonic Kidney18.2 ± 1.519.8 ± 2.2High
A549 Lung (Carcinoma)55.0 ± 5.458.3 ± 6.1High
Jurkat T-cell Leukemia12.4 ± 1.114.0 ± 1.8High

Note: Discrepancies >3-fold between the two assays usually indicate compound interference (e.g., the test compound acting as a direct chemical reducing agent for resazurin). If concordance is high, the cytotoxicity data is considered validated.

References

  • PubChemLite / Chemsrc: Compound Summary for 2-bromo-N-cyclopentyl-3-methylbutanamide (CAS 1017090-31-1). Chemsrc Database. Available at:[Link]

  • Assay Guidance Manual (NIH): Cell Viability Assays. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • National Institutes of Health (PMC): Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. PubMed Central. Available at:[Link]

  • BMG LABTECH: Resazurin assay for cell viability & cytotoxicity. BMG LABTECH. Available at:[Link]

Method

Determining Drug Potency: A Detailed Protocol for IC50 Value Assessment in Cancer Cell Lines

Introduction: The Central Role of IC50 in Oncology Drug Discovery The half-maximal inhibitory concentration (IC50) is a cornerstone metric in pharmacology and a critical parameter in the preclinical evaluation of potenti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of IC50 in Oncology Drug Discovery

The half-maximal inhibitory concentration (IC50) is a cornerstone metric in pharmacology and a critical parameter in the preclinical evaluation of potential anticancer agents.[1][2] It provides a quantitative measure of a compound's potency, defining the concentration required to inhibit a specific biological process, such as cell proliferation, by 50%.[3] This value is indispensable for comparing the efficacy of different drug candidates, understanding dose-response relationships, and selecting promising compounds for further development.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for accurately determining IC50 values in cancer cell lines. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating systems for generating robust and reproducible data.

Pillar I: The Scientific Foundation of IC50 Determination

At its core, an IC50 determination relies on establishing a dose-response relationship. Cancer cells are exposed to a range of concentrations of a test compound, and the effect on cell viability or proliferation is measured. The resulting data are then plotted to generate a dose-response curve, from which the IC50 value is interpolated. The most common methods for assessing cell viability in this context are colorimetric, fluorometric, or luminescent assays that measure metabolic activity.[1][4]

A key principle underlying these assays is that the metabolic activity of a cell population is directly proportional to the number of viable cells.[5] For instance, the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[1][5] The amount of formazan produced, which can be quantified by measuring its absorbance, is directly proportional to the number of living cells.[1]

Similarly, ATP-based luminescence assays, such as the CellTiter-Glo® assay, quantify the amount of ATP present, which is a marker of metabolically active cells.[6][7] The luminescent signal generated is proportional to the number of viable cells.[6] The choice of assay can depend on factors such as the cell type, the mechanism of action of the compound being tested, and throughput requirements.

Pillar II: Experimental Design for Robust IC50 Determination

A well-designed experiment is crucial for obtaining accurate and reproducible IC50 values. The following sections detail the critical parameters that must be carefully considered and optimized.

Cell Line Selection and Maintenance

The choice of cancer cell line is fundamental and should be guided by the research question. Factors to consider include the cancer type, the genetic background of the cells, and their known sensitivity or resistance to certain classes of drugs. It is imperative to use cell lines from a reputable source and to perform regular authentication to ensure their identity. Cells should be maintained in the logarithmic growth phase and be free of contamination.[5]

Optimizing Cell Seeding Density

The number of cells seeded per well in a microplate is a critical parameter that can significantly influence the determined IC50 value.[8] Seeding too few cells may lead to a weak signal and high variability, while seeding too many can result in overgrowth, nutrient depletion, and altered drug sensitivity.[9] Therefore, it is essential to determine the optimal seeding density for each cell line prior to the IC50 experiment. This is typically achieved by performing a cell titration experiment, where a range of cell densities is plated and cell growth is monitored over the intended duration of the IC50 assay. The optimal seeding density is one that ensures cells are in the exponential growth phase throughout the experiment.[9]

Drug Concentration Range and Serial Dilutions

The selection of an appropriate range of drug concentrations is vital for generating a complete sigmoidal dose-response curve. A typical approach is to use a semi-logarithmic dilution series, covering a broad range of concentrations (e.g., from nanomolar to micromolar).[10][11] The goal is to identify concentrations that produce a minimal effect, a maximal effect, and several points in between, including the 50% inhibition mark. A preliminary experiment with a wide range of concentrations can help to narrow down the optimal range for the definitive IC50 determination.

Incubation Time

The duration of drug exposure can significantly impact the IC50 value.[12] The incubation time should be sufficient to allow the compound to exert its biological effect. Typical incubation times for anti-proliferative agents range from 24 to 72 hours.[1][5] The optimal incubation time may vary depending on the cell line's doubling time and the drug's mechanism of action.[9]

The Indispensable Role of Controls

Proper controls are essential for validating the experimental results and ensuring data quality.[13][14] Every IC50 experiment should include the following controls:

  • Vehicle Control (Negative Control): Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control represents 100% cell viability.[11]

  • Blank Control: Wells containing only cell culture medium without cells. This is used to subtract the background absorbance or luminescence.[1]

  • Positive Control: Cells treated with a known cytotoxic agent to ensure the assay is performing as expected and the cells are responsive to treatment.[14]

Pillar III: Step-by-Step Protocol for IC50 Determination using the MTT Assay

The following is a detailed protocol for determining the IC50 value of a test compound in an adherent cancer cell line using the MTT assay.

Materials and Reagents
  • Selected cancer cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • Test compound stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)[10]

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader

Experimental Workflow Diagram

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture & Maintenance cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding drug_prep Prepare Drug Dilutions drug_treatment Drug Treatment drug_prep->drug_treatment incubation1 24h Incubation (Attachment) cell_seeding->incubation1 incubation1->drug_treatment incubation2 Incubate (e.g., 48-72h) drug_treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate (2-4h) mtt_addition->incubation3 solubilization Solubilize Formazan (DMSO) incubation3->solubilization read_plate Read Absorbance solubilization->read_plate data_processing Data Normalization read_plate->data_processing curve_fitting Non-linear Regression data_processing->curve_fitting ic50_determination Determine IC50 Value curve_fitting->ic50_determination

Caption: Experimental workflow for IC50 determination using the MTT assay.

Protocol Steps
  • Cell Seeding: a. Harvest cells from a culture flask when they are in the logarithmic growth phase. b. Perform a cell count using a hemocytometer or an automated cell counter and assess viability (should be >95%).[11] c. Dilute the cell suspension to the predetermined optimal seeding density in complete culture medium. d. Seed 100 µL of the cell suspension into each well of a 96-well plate. It is advisable to avoid using the outermost wells to minimize "edge effects".[10]

  • Incubation: a. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.[1]

  • Drug Treatment: a. Prepare a serial dilution of the test compound in complete culture medium from the stock solution. b. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. c. Include vehicle control and blank control wells in triplicate.[11]

  • Incubation with Drug: a. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[1][5]

  • MTT Assay: a. After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[1] b. Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.[1][5] c. Carefully aspirate the medium containing MTT without disturbing the formazan crystals. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10] e. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[1]

  • Data Acquisition: a. Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[1][10]

Pillar IV: Data Analysis and Interpretation

Accurate data analysis is as crucial as the experimental execution for obtaining a reliable IC50 value.

Data Normalization
  • Subtract the average absorbance of the blank control wells from all other readings.[11]

  • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (which is considered 100% viability).[1]

The formula for calculating percent viability is: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

Dose-Response Curve and IC50 Calculation
  • Plot the percentage of cell viability (Y-axis) against the logarithm of the drug concentration (X-axis).[1][15]

  • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).[16][17] This can be performed using software such as GraphPad Prism, R, or other statistical packages.[17][18]

  • The IC50 is the concentration of the compound that results in a 50% reduction in cell viability, which can be interpolated from the fitted curve.[16][19]

Data Presentation

The results of IC50 determinations are typically presented in a table, along with the 95% confidence intervals to indicate the precision of the estimate.[17]

Cell LineCancer TypeCompoundIncubation Time (h)IC50 (µM)95% Confidence Interval
A549Lung CarcinomaCompound X728.57.9 - 9.1
MCF-7Breast AdenocarcinomaCompound X725.24.8 - 5.6
HeLaCervical CancerCompound X7212.111.2 - 13.0

This table presents example data and does not represent actual experimental results.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wellsUneven cell seeding; Edge effects in the 96-well plate.Ensure a homogenous single-cell suspension before seeding. Avoid using the outermost wells of the plate.[10][11]
IC50 value is unexpectedly high or lowIncorrect compound dilutions; Cell line sensitivity; Inappropriate incubation time.Verify stock solution concentration and dilution calculations. Confirm the identity and passage number of the cell line. Optimize the treatment duration.[11][12]
Poor sigmoidal curve fitInappropriate concentration range; Assay interference.Test a broader range of concentrations. Ensure the compound does not interfere with the assay chemistry (e.g., by having its own color or by reducing MTT non-enzymatically).

Conclusion

The determination of IC50 values is a fundamental assay in cancer drug discovery. By understanding the underlying scientific principles and adhering to a meticulously designed and executed protocol, researchers can generate reliable and reproducible data. This application note provides a comprehensive framework for achieving this, emphasizing the importance of experimental optimization, appropriate controls, and robust data analysis. The methodologies outlined herein will empower researchers to confidently assess the potency of novel anticancer compounds and make informed decisions in the drug development pipeline.

References

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Wikipedia. (2024, March 11). IC50. Retrieved from [Link]

  • He, L., et al. (2019). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 586, 113419.
  • Lee, J. H., et al. (2013). NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. Statistics in Biopharmaceutical Research, 5(3), 234-245.
  • Assay Genie. (n.d.). Technical Manual MTT Cell Viability Assay Kit. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell Proliferation Assay Services. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • CLYTE. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • ResearchGate. (2016, October 4). How to calculate IC50 for my dose response? Retrieved from [Link]

  • Rockland Immunochemicals. (2021, December 14). Positive and Negative Controls. Retrieved from [Link]

  • Bio-protocol. (2019). Cell viability assays and IC50 calculation. Retrieved from [Link]

  • ResearchGate. (2019, June 21). How should I handle the positive control for in vitro assays? Retrieved from [Link]

  • Eurofins. (n.d.). Hepatotoxicity IC50 (3D spheroids, human primary hepatocytes, 7-day, CellTiter-Glo) - US. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. Retrieved from [Link]

  • Martínez-Pacheco, S., et al. (2024). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 25(3), 1599.
  • GraphPad. (n.d.). GraphPad Prism 11 Curve Fitting Guide - Fitting the absolute IC50. Retrieved from [Link]

  • Polli, J. W., et al. (2009).
  • Groh, T., et al. (2021). Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity. BMC Cancer, 21(1), 1-17.
  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Smid, M., et al. (2017).
  • Labplan. (n.d.). Automation of Promega CellTiter-Glo 2.0 Cell Viability Assay using Biomek i7 Hybrid Automated Workstation. Retrieved from [Link]

  • ResearchGate. (2018, April 29). For how long should I treat a cell line in order to determine the IC50 of an antiproliferative drug? Retrieved from [Link]

  • GraphPad. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. Retrieved from [Link]

  • Liu, Q. (2017). The Estimation of Absolute IC50 and Its 95% Confidence Interval.
  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 2: Relationship between IC 50 values and cell seeding densities.... Retrieved from [Link]

  • Visikol. (2022, June 7). The Importance of IC50 Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 nonlinear regression curve fit of percentage of cell viability vs.... Retrieved from [Link]

  • Bio-protocol. (n.d.). 4.2. Cell Viability Assay for Determining IC50 and Drug Synergy. Retrieved from [Link]

Sources

Application

use of 2-bromo-N-cyclopentyl-3-methylbutanamide as a synthetic intermediate

Application Note: 2-Bromo-N-cyclopentyl-3-methylbutanamide as a Versatile Synthetic Intermediate Executive Summary 2-Bromo-N-cyclopentyl-3-methylbutanamide (CAS: 1017090-31-1) is a highly functionalized α -bromo amide th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Bromo-N-cyclopentyl-3-methylbutanamide as a Versatile Synthetic Intermediate

Executive Summary

2-Bromo-N-cyclopentyl-3-methylbutanamide (CAS: 1017090-31-1) is a highly functionalized α -bromo amide that serves as a premium electrophilic building block in modern organic synthesis[1]. With a molecular formula of C10H18BrNO and a molecular weight of 248.16 g/mol , this intermediate is characterized by its sterically demanding N-cyclopentyl group and an isopropyl side chain[1]. This unique steric and electronic profile makes it an exceptional reagent for two primary workflows: (1) as an alkylating agent in palladium-catalyzed, norbornene-mediated ortho-C–H functionalization (2)[2], and (2) as a robust electrophile in classical nucleophilic substitution ( SN​2 ) to generate peptidomimetics and α -amino amides.

Part 1: Palladium-Catalyzed Ortho-Alkylation (Catellani Reaction)

Mechanistic Insight & Causality The Catellani reaction enables the simultaneous functionalization of the ortho and ipso positions of aryl halides through the synergistic use of palladium and norbornene (NBE) catalysis[2][3]. 2-Bromo-N-cyclopentyl-3-methylbutanamide is particularly effective as an ortho-alkylating agent in this context. Following the oxidative addition of an aryl iodide to Pd(0) and subsequent NBE insertion, an ortho-C–H activation occurs to form a key palladacycle (ANP complex)[2]. The α -bromo amide then undergoes oxidative addition to this Pd(II) species, generating a transient Pd(IV) intermediate[2][4].

The presence of the amide carbonyl is critical; it can transiently coordinate to the palladium center, stabilizing the highly reactive Pd(IV) state long enough to ensure a clean reductive elimination that forms the new C–C bond[4]. Furthermore, the bulky N-cyclopentyl group suppresses unwanted side reactions, such as premature β -hydride elimination or homocoupling, ensuring high site-selectivity.

Protocol: Norbornene-Mediated Ortho-Alkylation Self-Validating Design: This protocol utilizes a boronic acid termination step (borono-Catellani) to yield an ortho-alkylated biaryl compound[2]. The use of K2​CO3​ ensures the basic environment required for C–H activation, while the controlled temperature prevents NBE degradation.

  • Preparation : In a rigorously dried Schlenk tube under an argon atmosphere, combine the aryl iodide (1.0 equiv), 2-bromo-N-cyclopentyl-3-methylbutanamide (1.5 equiv), and the aryl boronic acid (1.2 equiv).

  • Catalyst Loading : Add Pd(OAc)2​ (5 mol%) and norbornene (NBE) (20 mol%) to the reaction vessel[2].

  • Base Addition : Introduce anhydrous K2​CO3​ (2.5 equiv) as the base to facilitate the ortho-C–H activation step[2].

  • Solvent & Heating : Suspend the mixture in anhydrous DMF (0.2 M relative to the aryl iodide). Seal the tube and heat to 90 °C for 12–16 hours.

  • Workup : Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium black.

  • Purification : Wash the filtrate with brine, dry over Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc).

Table 1: Optimization of Catellani Alkylation Parameters

ParameterCondition A (Standard)Condition B (Modified)Rationale / Causality
Catalyst Pd(OAc)2​ (5 mol%) Pd(PPh3​)4​ (5 mol%) Pd(OAc)2​ is preferred as the acetate ligand assists in the concerted metalation-deprotonation (CMD) during C–H activation.
Mediator Norbornene (20 mol%)Yu Mediator (20 mol%)Standard NBE works well for ortho-electron-withdrawing groups; modified mediators improve yields for meta/para substituted aryl iodides[2].
Base K2​CO3​ (2.5 equiv) Cs2​CO3​ (2.5 equiv)Cesium provides higher solubility in DMF, accelerating the Pd(II) to Pd(IV) oxidative addition step.

Pathway Visualization: Catellani Catalytic Cycle

Catellani Pd0 Pd(0) Catalyst OA Oxidative Addition (Aryl Iodide) Pd0->OA NBE Norbornene Insertion OA->NBE CH Ortho-C-H Activation (Palladacycle) NBE->CH Alk Alkylation via Pd(IV) (2-Bromo-N-cyclopentyl- 3-methylbutanamide) CH->Alk RE Reductive Elimination Alk->RE Ext Norbornene Extrusion RE->Ext Term Termination (Boronic Acid) Ext->Term Term->Pd0 Catalyst Regeneration Prod Ortho-Alkylated Product Term->Prod

Borono-Catellani catalytic cycle utilizing 2-bromo-N-cyclopentyl-3-methylbutanamide.

Part 2: Nucleophilic Substitution ( SN​2 ) for α -Amino Amide Synthesis

Mechanistic Insight & Causality Beyond transition-metal catalysis, 2-bromo-N-cyclopentyl-3-methylbutanamide is a highly valuable intermediate for the synthesis of α -amino amides via SN​2 displacement. The presence of the isopropyl group at the β -position creates significant steric hindrance, which can retard the approach of the nucleophile. To overcome this, polar aprotic solvents (such as DMF or acetonitrile) are employed to leave the nucleophile unsolvated and highly reactive.

The N-cyclopentyl moiety is highly prized in medicinal chemistry; it provides a lipophilic, metabolically stable footprint that frequently enhances binding affinity in target proteins (e.g., protease or kinase inhibitors) compared to linear alkyl chains.

Protocol: SN​2 Amination Self-Validating Design: The use of a mild, non-nucleophilic base (DIPEA) prevents competing elimination reactions (E2), ensuring that the substitution trajectory is favored despite the steric bulk of the isopropyl group.

  • Reagent Preparation : Dissolve 2-bromo-N-cyclopentyl-3-methylbutanamide (1.0 equiv) in anhydrous Acetonitrile (0.5 M).

  • Nucleophile Addition : Add the secondary amine (e.g., piperidine or morpholine) (1.2 equiv) dropwise at 0 °C to control the initial exotherm.

  • Base Addition : Introduce N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). The tertiary amine acts as an acid scavenger for the generated HBr.

  • Thermal Activation : Attach a reflux condenser and heat the reaction to 70 °C for 8 hours. The elevated temperature is necessary to overcome the steric barrier of the α -isopropyl group.

  • Reaction Monitoring : Monitor the consumption of the starting material via LC-MS or TLC (staining with ninhydrin for the amine product).

  • Workup & Purification : Concentrate the mixture, partition between Dichloromethane and saturated NaHCO3​ , extract the aqueous layer, dry the combined organics, and purify via silica gel chromatography.

Table 2: Nucleophile Scope and Kinetic Impact

NucleophileBaseTemp (°C)Time (h)Expected YieldMechanistic Note
PiperidineDIPEA708>85%High nucleophilicity; cleanly displaces the bromide.
MorpholineDIPEA701275-80%Lower nucleophilicity due to the inductive effect of oxygen; requires longer heating.
Aniline K2​CO3​ 901850-60%Weakly nucleophilic; requires stronger base and higher thermal activation.

Pathway Visualization: SN​2 Synthetic Workflow

SN2 Prep 1. Reagent Preparation (Dissolve Bromoamide in MeCN) Nuc 2. Nucleophile Addition (Add 2° Amine at 0°C) Prep->Nuc Base 3. Base Addition (Add DIPEA as Acid Scavenger) Nuc->Base Heat 4. Thermal Activation (Heat to 70°C for 8-12h) Base->Heat Monitor 5. Reaction Monitoring (LC-MS / TLC) Heat->Monitor Workup 6. Aqueous Workup (DCM / NaHCO3 Extraction) Monitor->Workup Purify 7. Purification (Silica Gel Chromatography) Workup->Purify

Step-by-step workflow for the synthesis of alpha-amino amides via SN2 displacement.

Part 3: Safety, Handling, and Storage

As an α -bromo amide, 2-bromo-N-cyclopentyl-3-methylbutanamide is an active alkylating agent.

  • Toxicity : Potential skin and eye irritant. Prolonged exposure may cause sensitization.

  • Handling : Handle exclusively in a certified fume hood wearing proper PPE (nitrile gloves, safety goggles, and lab coat).

  • Storage : Store at 2–8 °C under an inert atmosphere (argon or nitrogen) to prevent slow hydrolysis of the bromide by atmospheric moisture. Keep away from strong bases and oxidizing agents.

References

  • Title : CAS No. 1017090-31-1 | Chemsrc Source : chemsrc.com URL :[Link]

  • Title : Palladium(II)-Initiated Catellani-Type Reactions - AA Blocks Source : aablocks.com URL :[Link]

  • Title : Nickel-Catalyzed Ipso/Ortho Difunctionalization of Aryl Bromides with Alkynes and Alkyl Bromides via a Vinyl-to-Aryl 1,4-Hydride Shift Source : Journal of the American Chemical Society - ACS Publications URL :[Link]

  • Title : Heterocycle Synthesis Based on Palladium-Catalyzed C−H Bond Functionalization Methods Source : CNR-IRIS URL :[Link]

Sources

Method

Application Notes &amp; Protocols: A Framework for the Experimental Design and Evaluation of N-Cyclopentyl Amide Derivatives

An In-Depth Technical Guide Abstract The N-cyclopentyl amide scaffold is a privileged structure in medicinal chemistry, appearing in a diverse range of biologically active compounds. Its unique conformational properties...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The N-cyclopentyl amide scaffold is a privileged structure in medicinal chemistry, appearing in a diverse range of biologically active compounds. Its unique conformational properties and favorable physicochemical characteristics make it an attractive moiety for designing novel therapeutics targeting various disease pathways, from enzymatic inhibition to antimicrobial action. This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of novel N-cyclopentyl amide derivatives. We will move beyond simple procedural lists to explain the causal-driven logic behind experimental choices, ensuring a robust and self-validating workflow. This document outlines detailed protocols for synthesis and characterization, in vitro biological evaluation, in vivo efficacy and pharmacokinetic profiling, and preliminary toxicology assessment, grounded in established scientific principles and supported by authoritative references.

Introduction: The Rationale for Pursuing N-Cyclopentyl Amides

The amide bond is a cornerstone of biological chemistry and pharmaceutical design.[1][2] When combined with a cyclopentyl group, the resulting N-cyclopentyl amide moiety offers a compelling balance of structural rigidity and lipophilicity. The cyclopentyl ring can orient substituents in specific vectors, facilitating precise interactions with biological targets, while its non-polar nature can enhance membrane permeability and metabolic stability.

Indeed, derivatives incorporating this scaffold have shown promise in a variety of therapeutic areas. For example, multisubstituted cyclopentane amides have been investigated as potent inhibitors of influenza neuraminidase.[3][4] Other studies have explored N-cyclopentyl amides as potential positive allosteric modulators (PAMs) for receptors like the glucagon-like peptide-1 receptor (GLP-1R)[5] and as inhibitors of enzymes such as cyclooxygenase (COX).[6][7] This chemical tractability and demonstrated biological relevance provide a strong impetus for the continued exploration of this compound class.

This guide is structured to mirror the typical drug discovery pipeline, providing a logical progression from initial compound synthesis to preclinical candidate evaluation.

cluster_0 Drug Discovery & Development Workflow Synthesis & Characterization Synthesis & Characterization In Vitro Biological Evaluation In Vitro Biological Evaluation Synthesis & Characterization->In Vitro Biological Evaluation Library of Pure Compounds In Vivo Studies In Vivo Studies In Vitro Biological Evaluation->In Vivo Studies Lead Compounds Preclinical Candidate Preclinical Candidate In Vivo Studies->Preclinical Candidate Verified Efficacy & Safety

Caption: High-level workflow for N-cyclopentyl amide drug discovery.

Synthesis and Physicochemical Characterization: The Foundation of Discovery

General Synthetic Protocol: Amide Coupling

The most direct method for synthesizing N-cyclopentyl amides is the coupling of a carboxylic acid with cyclopentylamine.[8] While direct thermal condensation is possible, it often requires harsh conditions. A more controlled and widely adopted approach involves the activation of the carboxylic acid.

Protocol: Synthesis of N-Cyclopentyl Amides via Activated Carboxylic Acid

  • Acid Chloride Formation (If Applicable):

    • In a fume hood, suspend the desired carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

    • Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for 2-4 hours until the evolution of gas ceases.

    • Remove the solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride, which is often used immediately in the next step.[9]

  • Amide Coupling Reaction:

    • Dissolve the carboxylic acid (1.0 eq) or its corresponding acid chloride in an aprotic solvent like DCM or N,N-dimethylformamide (DMF).

    • If starting from the carboxylic acid, add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and an activator like Hydroxybenzotriazole (HOBt) (1.2 eq). Stir for 15 minutes at room temperature.

    • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Add cyclopentylamine (1.1 eq) dropwise to the solution at 0 °C.

    • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield the pure N-cyclopentyl amide derivative.[10]

cluster_workflow General Synthesis Workflow Carboxylic Acid Carboxylic Acid Amide Coupling Amide Coupling Carboxylic Acid->Amide Coupling Cyclopentylamine Cyclopentylamine Cyclopentylamine->Amide Coupling Coupling Reagents (e.g., EDCI, HOBt) Coupling Reagents (e.g., EDCI, HOBt) Coupling Reagents (e.g., EDCI, HOBt)->Amide Coupling Work-up Work-up Amide Coupling->Work-up Reaction Complete Purification (Chromatography) Purification (Chromatography) Work-up->Purification (Chromatography) Crude Product Pure N-Cyclopentyl Amide Pure N-Cyclopentyl Amide Purification (Chromatography)->Pure N-Cyclopentyl Amide

Caption: General workflow for the synthesis of N-cyclopentyl amides.

Structural and Purity Verification

Trustworthiness: Every synthesized compound must be rigorously characterized to confirm its identity and assess its purity before it is submitted for biological screening. This self-validating step ensures that any observed biological activity is attributable to the intended molecule.

Protocol: Compound Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • ¹H NMR Analysis: Look for characteristic signals: a multiplet for the methine proton on the cyclopentyl ring adjacent to the nitrogen (typically δ 4.0-4.4 ppm), multiplets for the remaining cyclopentyl protons (δ 1.4-2.0 ppm), and a broad singlet or doublet for the amide N-H proton (δ 7.5-8.5 ppm, can vary significantly).[11][12] The C-N amide bond has a partial double bond character, which can lead to the observation of rotamers (cis/trans isomers), complicating the spectra.[13][14][15]

    • ¹³C NMR Analysis: Identify the amide carbonyl carbon (δ 169-173 ppm), the methine carbon of the cyclopentyl group attached to the nitrogen (δ ~51 ppm), and other aliphatic carbons (δ 23-33 ppm).[11]

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

    • Analyze using an ESI (Electrospray Ionization) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

    • Confirm the molecular weight by observing the [M+H]⁺ or [M+Na]⁺ ion. The measured mass should be within 5 ppm of the calculated exact mass for the molecular formula.[11]

  • Purity Assessment (HPLC):

    • Develop a suitable High-Performance Liquid Chromatography (HPLC) method, typically using a C18 reverse-phase column with a water/acetonitrile or water/methanol mobile phase gradient.

    • Analyze the purified compound using a UV detector at an appropriate wavelength (e.g., 214 nm and 254 nm).

    • For biological testing, purity should ideally be ≥95%.

In Vitro Biological Evaluation: From Hit to Lead

Expertise & Experience: In vitro assays are the workhorse of early-stage drug discovery. They provide a rapid and cost-effective means to assess the biological activity of newly synthesized compounds and establish a Structure-Activity Relationship (SAR). The choice of assay is dictated by the project's therapeutic hypothesis. For this guide, we will use a common target for amide-containing molecules, an enzyme inhibition assay, as the primary screen.

Primary Screening: Enzyme Inhibition Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) of N-cyclopentyl amide derivatives against a target enzyme.

Protocol: General Enzyme Inhibition Assay (e.g., for COX-2)

  • Preparation:

    • Prepare a stock solution of each test compound in 100% DMSO (e.g., at 10 mM).

    • Prepare assay buffer, enzyme solution (e.g., human recombinant COX-2), and substrate solution (e.g., arachidonic acid) according to the manufacturer's or literature specifications.

    • A positive control inhibitor with known potency (e.g., celecoxib for COX-2) should be included.[6]

  • Assay Procedure (96-well plate format):

    • Create a serial dilution of each test compound and the positive control in the assay plate. Typically, an 8-point, 3-fold dilution series starting from 100 µM is appropriate for initial screening.

    • Include "vehicle control" wells containing only DMSO (at the same final concentration as the compound wells) and "no enzyme" wells as negative controls.

    • Add the enzyme solution to all wells except the "no enzyme" control and incubate for a specified period (e.g., 15 minutes at room temperature) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Incubate for a defined time at the optimal temperature for the enzyme (e.g., 37 °C).

    • Stop the reaction and measure the product formation using an appropriate detection method (e.g., measuring prostaglandin E2 production via an ELISA kit for a COX-2 assay).[6]

  • Data Analysis:

    • Subtract the background signal (from "no enzyme" wells) from all other readings.

    • Normalize the data by setting the average of the "vehicle control" wells to 100% activity and the average of a high-concentration positive control to 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Data Presentation and SAR Analysis

Systematically modifying the structure of the N-cyclopentyl amide derivatives and evaluating their potency allows for the development of an SAR.

Table 1: Example IC₅₀ Data for a Hypothetical Series of N-Cyclopentyl Amide Derivatives

Compound IDR Group ModificationTarget Enzyme IC₅₀ (µM)
LEAD-0014-methylphenyl0.90
ANALOG-014-methoxyphenyl0.25
ANALOG-024-chlorophenyl0.15
ANALOG-034-fluorophenyl0.12
ANALOG-043-chlorophenyl1.50
ANALOG-05Phenyl2.30

This data is for illustrative purposes only.

Trustworthiness: The SAR from this table suggests that electron-withdrawing groups at the para-position of the phenyl ring enhance inhibitory activity. This kind of data-driven decision-making is central to lead optimization.[16]

cluster_sar Hit-to-Lead Optimization Cycle Design Analogs Design Analogs Synthesize Library Synthesize Library Design Analogs->Synthesize Library Primary Screen (IC50) Primary Screen (IC50) Synthesize Library->Primary Screen (IC50) Analyze SAR Analyze SAR Primary Screen (IC50)->Analyze SAR Analyze SAR->Design Analogs Select Leads for In Vivo Select Leads for In Vivo Analyze SAR->Select Leads for In Vivo Potent & Selective Compounds

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

In Vivo Efficacy and Pharmacokinetic (PK) Profiling

Expertise & Experience: Demonstrating that a compound is active in vitro is only the first step. The ultimate goal is to show efficacy in a living system. This requires understanding both the drug's effect on the body (pharmacodynamics, PD) and the body's effect on the drug (pharmacokinetics, PK).[17]

Pharmacokinetic (PK) Study

A PK study determines a compound's ADME properties. This protocol outlines a basic intravenous (IV) and oral (PO) PK study in rodents.

Protocol: Rodent Pharmacokinetic Study

  • Animal Preparation:

    • Use male Sprague-Dawley rats (or another appropriate rodent model) fitted with jugular vein catheters for serial blood sampling.[18]

    • Acclimate animals according to institutional guidelines (IACUC).

  • Dosing:

    • Divide animals into two groups: IV and PO.

    • IV Group: Administer the test compound (formulated in a suitable vehicle, e.g., 20% Solutol in saline) as a bolus dose via the tail vein (e.g., 1-2 mg/kg).

    • PO Group: Administer the test compound via oral gavage (e.g., 5-10 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approx. 100 µL) from the jugular vein catheter at specified time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Sample Processing and Bioanalysis:

    • Centrifuge the blood samples to separate the plasma.[19]

    • Extract the drug from the plasma using protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction.

    • Quantify the concentration of the parent drug (and potentially key metabolites) using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[19][20]

  • Data Analysis:

    • Plot plasma concentration versus time for both IV and PO routes.

    • Use non-compartmental analysis software (e.g., WinNonlin) to calculate key PK parameters.

Table 2: Key Pharmacokinetic Parameters for a Lead Compound

ParameterDefinitionExample Value
Cₘₐₓ (ng/mL)Maximum observed plasma concentration850
Tₘₐₓ (hr)Time to reach Cₘₐₓ1.0
t₁/₂ (hr)Elimination half-life4.5
AUC₀₋ᵢₙf (ng*hr/mL)Area under the concentration-time curve3200
CL (mL/min/kg)Clearance (after IV dose)15
Vd (L/kg)Volume of distribution (after IV dose)2.5
F (%) Oral Bioavailability45

This data is for illustrative purposes only.

In Vivo Efficacy Study

The design of an efficacy study is highly dependent on the therapeutic target. For a COX-2 inhibitor, a carrageenan-induced paw edema model in rats is a standard choice.

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Acclimation and Grouping:

    • Acclimate male Wistar rats for one week.

    • Group animals (n=6-8 per group): Vehicle control, positive control (e.g., celecoxib), and test compound groups at various doses (e.g., 3, 10, 30 mg/kg).

  • Dosing:

    • Administer the vehicle, positive control, or test compound orally one hour before the carrageenan injection.

  • Induction of Inflammation:

    • Measure the initial volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measurement of Edema:

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

  • Data Analysis:

    • Analyze the data using ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance. A p-value < 0.05 is typically considered significant.

Preliminary Toxicology Assessment

Trustworthiness: Early assessment of potential toxicity is crucial to avoid advancing compounds that are likely to fail later in development due to safety concerns. In vitro genotoxicity and in vivo acute toxicity studies are standard components of this early de-risking process.

Protocol 1: Bacterial Reverse Mutation Test (Ames Test)

  • Objective: To assess the mutagenic potential of a compound.

  • Methodology: The test is conducted according to OECD Test Guideline 471.[21] It uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis. The test compound is incubated with the bacterial strains, with and without a metabolic activation system (S9 mix). A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.[21]

Protocol 2: Acute Oral Toxicity Study

  • Objective: To determine the short-term toxicity and the No-Observed-Adverse-Effect-Level (NOAEL) after a single high dose.

  • Methodology: The study is typically performed in rodents (e.g., rats) following OECD Test Guideline 423 (Acute Toxic Class Method). Animals are given a single oral dose of the compound at one of several defined dose levels (e.g., 300, 2000 mg/kg).[21] They are then observed for 14 days for signs of toxicity and mortality. A full necropsy is performed at the end of the study.

Conclusion

The systematic experimental design outlined in this guide provides a robust and logical pathway for the discovery and preclinical development of novel N-cyclopentyl amide derivatives. By integrating cycles of synthesis, in vitro screening, and in vivo evaluation, researchers can efficiently identify promising lead compounds and build a comprehensive data package to support their advancement toward clinical development. Adherence to these principles of rigorous characterization, data-driven decision-making, and early safety assessment is essential for navigating the complexities of modern drug discovery.

References

  • SPT Labtech. Design of Experiments (DoE). SPT Labtech.
  • Molecules.
  • PubMed. Syntheses and neuraminidase inhibitory activity of multisubstituted cyclopentane amide derivatives.
  • Molecules.
  • Lexogen. RNA-Seq Experimental Design Guide for Drug Discovery. Lexogen.
  • IJCRT.org. Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine.
  • ACS Publications. Discovery of (S)-2-Cyclopentyl-N-((1-isopropylpyrrolidin2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamide (VU0453379): A Novel, CNS Penetrant Glucagon-Like Peptide 1 Receptor (GLP-1R)
  • SPC for Excel. Design of Experiments in Pharmaceutical Development. SPC for Excel.
  • Wikipedia. Drug design.
  • AccessPharmacy. Chapter 4. Experimental Study Designs.
  • PubMed. Synthesis and COX-2 Inhibitory Properties of N-phenyl- And N-benzyl-substituted Amides of 2-(4-methylsulfonylphenyl)cyclopent-1-ene-1-carboxylic Acid and of Their Pyrazole, Thiophene and Isoxazole Analogs.
  • BenchChem. Uncharted Territory: A Comparative Look at the Potential Biological Activity of Amides Derived from Cyclic Ketones, Analogs to 2. BenchChem.
  • ResearchGate. Synthesis of some amide derivatives and their biological activity.
  • RSC Publishing. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Royal Society of Chemistry.
  • PubMed. Conformational features of secondary N-cyclopropyl amides.
  • ACS Publications.
  • Pulsus Group. Synthesis and biological importance of amide analogues. Pulsus Group.
  • ACS Publications. Conformational Features of Secondary N-Cyclopropyl Amides. American Chemical Society.
  • Z-ANALYTICA. 1 H NMR Spectrum of Amide Compounds. Z-ANALYTICA.
  • BenchChem. A Comparative Guide to the Pharmacokinetic Profiles of N'-(4-fluorophenyl)
  • ResearchGate. Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats.
  • ProBiologists. Toxicological assessment of anandamide. ProBiologists.
  • AMSbiopharma. Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. AMSbiopharma.
  • ResearchGate. Inhibition of fatty acid amide hydrolase and cyclooxygenase by the N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen and naproxen.
  • PubMed. Toxicokinetic Studies and Analytical Toxicology of the New Synthetic Opioids Cyclopentanoyl-Fentanyl and Tetrahydrofuranoyl-Fentanyl.
  • ResearchGate. Table 2 . Synthesis of different structurally N-substituted amides in....
  • MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Section 1: Synthesis Strategy &amp; Diagnostic Workflow

Welcome to the Technical Support & Troubleshooting Center for α-Bromo Amide Synthesis . The synthesis of α-bromo amides is a critical transformation in drug development and natural product synthesis.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for α-Bromo Amide Synthesis .

The synthesis of α-bromo amides is a critical transformation in drug development and natural product synthesis. However, it is notoriously fraught with challenges, including poor chemoselectivity, rapid over-bromination, and the inherent instability of the highly electrophilic products.

This guide is designed for bench scientists and process chemists. It bypasses generic advice to provide root-cause analyses, self-validating experimental protocols, and authoritative mechanistic insights to rescue failing synthetic routes.

Before troubleshooting a failed reaction, ensure you have selected the correct synthetic trajectory. Direct enolization of amides is often the default choice, but it is frequently the wrong one for complex or base-sensitive substrates. Use the diagnostic workflow below to select the optimal route.

DecisionTree Start Target: Alpha-Bromo Amide Select Synthesis Route BaseSensitive Are there base-sensitive or competing carbonyls? Start->BaseSensitive Route1 Direct Enolate Bromination (NBS / LiHMDS) BaseSensitive->Route1 No (Simple Amide) AcidAvail Is the parent carboxylic acid available? BaseSensitive->AcidAvail Yes (Complex Substrate) Route2 Keteniminium Activation (Tf2O / Lutidine / NBS) AcidAvail->Route2 No (Amide already formed) Route3 HVZ Reaction + Amidation (PBr3 / Br2 then Amine) AcidAvail->Route3 Yes Route4 Ynamide Activation (HCl / NBS / H2O) AcidAvail->Route4 Alternative: Ynamide precursor

Decision tree for selecting the optimal α-bromo amide synthesis route based on substrate compatibility.

Section 2: Quantitative Method Comparison

To make an informed decision on your synthetic route, compare the operational metrics of the three primary methodologies:

Synthesis StrategyReagentsBase RequirementChemoselectivityOverbromination RiskTypical Yield
Direct Enolate NBS, LiHMDSStrong (pKa > 22)PoorHigh40-60%
HVZ + Amidation PBr3, Br2, AmineNone (Acidic)ModerateLow70-90%
Ynamide Activation TMSCl, NBS, H2ONone (Mildly Acidic)ExcellentVery Low80-95%

Section 3: Troubleshooting FAQs

Q1: Why am I getting significant over-bromination (forming α,α-dibromo amides) when using NBS and LiHMDS? Causality: This is a classic thermodynamic trap. Mono-α-bromination of carboxamides yields a product that is significantly more CH-acidic than the starting material due to the electron-withdrawing effect of the newly installed bromine atom. Consequently, the mono-bromo product is rapidly deprotonated by the base under the reaction conditions, leading to a second bromination event[1]. Solution: If you must use direct enolization, strictly control the stoichiometry of the base (0.95 eq) and NBS (0.95 eq), and maintain cryogenic temperatures (-78 °C) throughout the addition. Alternatively, abandon the direct enolate route and utilize a[1].

Q2: My direct α-bromination fails due to competing carbonyl groups (esters/ketones) in my molecule. How can I achieve chemoselectivity? Causality: The generation of amide enolates requires strong bases (pKa > 22), which indiscriminately deprotonate other, more acidic carbonyl α-positions (like ketones or esters)[1]. Solution: Switch to the Double Electrophilic Activation of Ynamides . By treating an ynamide with in situ generated HCl and NBS, you bypass enolate chemistry entirely. This method is highly chemoselective and leaves esters, ketones, and benzylic positions completely untouched[2].

Q3: My α-bromo amide degrades during silica gel chromatography. What is the best purification strategy? Causality: The α-carbon of an α-bromo amide is exceptionally electrophilic. The synergistic electron-withdrawing effects of the carbonyl oxygen and the bromine atom make this position highly susceptible to nucleophilic attack or hydrolysis, especially on acidic silica[3]. Solution: Avoid aqueous basic workups. Purify the product via recrystallization or by using neutral alumina. If the α-bromo amide is an intermediate for a subsequent S_N2 substitution (e.g., forming an α-amino amide), telescope the crude product directly into the next step without purification.

Q4: Can I bypass direct amide bromination entirely if my substrate is a secondary or tertiary amide? Causality: Amides have poor enolization tendencies because the nitrogen lone pair donates electron density into the carbonyl, reducing the acidity of the α-protons. Solution: Yes. Perform a on the corresponding parent carboxylic acid[3]. The intermediate acid bromide lacks the nitrogen lone pair, allowing it to enolize and brominate readily. You can then quench the α-bromo acid bromide with your desired amine.

Section 4: Validated Experimental Protocols

Do not blindly follow these steps; observe the validation checkpoints to ensure the mechanistic requirements of each stage are met.

Protocol A: Two-Step HVZ-Amidation Strategy (Robust & Scalable)

Use this when the parent carboxylic acid is available and the molecule lacks acid-sensitive functional groups.

  • Acid Bromide Formation:

    • Action: To a solution of the carboxylic acid (1.0 eq) in dry DCM at 0 °C, add PBr3 (1.2 eq) dropwise.

    • Causality: Carboxylic acids do not enolize sufficiently for direct bromination. Conversion to the acid bromide removes the acidic proton and facilitates enolization[3].

    • Self-Validation: The reaction will evolve HBr gas. Hold a piece of damp blue litmus paper above the flask; it will turn red. Cessation of gas evolution indicates completion.

  • Alpha-Bromination:

    • Action: Add Br2 (1.5 eq) dropwise to the mixture and heat to reflux.

    • Causality: The acid bromide tautomerizes to an acid bromide enol, which acts as a nucleophile to attack Br2[3].

    • Self-Validation: The deep red color of Br2 will initially persist, then fade to a pale yellow/orange as the enol consumes the halogen.

  • Amidation:

    • Action: Cool the flask to 0 °C. Slowly add the desired amine (2.5 eq) dissolved in DCM.

    • Causality: The highly electrophilic acyl bromide undergoes rapid nucleophilic acyl substitution. Excess amine is required to act as a base to neutralize the generated HBr.

    • Self-Validation: Immediate formation of a white precipitate (amine hydrobromide salt) will occur. TLC will confirm the total consumption of the amine.

Protocol B: Double Electrophilic Activation of Ynamides (Mild & Chemoselective)

Use this for complex, highly functionalized substrates where strong bases or harsh acids would cause degradation.

  • In Situ HCl Generation:

    • Action: Dissolve the ynamide (1.0 eq) in a 10:1 mixture of MeCN and H2O. Add TMSCl (1.1 eq) and stir for 20 minutes at room temperature.

    • Causality: TMSCl reacts with H2O to generate HCl in situ. The proton electrophilically activates the ynamide to form a highly reactive keteniminium ion[2].

    • Self-Validation: TLC will show the disappearance of the non-polar ynamide spot and the appearance of a highly polar baseline intermediate.

  • Halogenation & Hydrolysis:

    • Action: Add N-Bromosuccinimide (NBS) (1.1 eq) in one portion and stir for an additional 20 minutes.

    • Causality: NBS attacks the keteniminium ion, forming an α-bromo iminium intermediate, which is rapidly hydrolyzed by the remaining water to yield the target α-bromo amide[2].

    • Self-Validation: The reaction mixture will turn slightly yellow. LC-MS analysis will show the exact mass of the desired product with the characteristic 1:1 isotopic pattern of bromine (M / M+2).

Section 5: Mechanistic Pathways

Understanding the transient intermediates in your reaction is the key to mastering chemoselectivity. Below is the mechanistic pathway for Protocol B (Ynamide Activation).

YnamideMech Ynamide Ynamide HCl HCl (in situ) Ynamide->HCl Protonation Keteniminium Activated Keteniminium Ion (Reactive Intermediate) HCl->Keteniminium Electrophilic Activation NBS NBS + H2O Keteniminium->NBS Halogenation Iminium Alpha-Bromo Iminium NBS->Iminium Bromine Addition Product Alpha-Bromo Amide Iminium->Product Hydrolysis

Mechanism of double electrophilic activation of ynamides to form α-bromo amides.

Section 6: References

  • Unified Approach to the Chemoselective α-Functionalization of Amides with Heteroatom Nucleophiles Source: Journal of the American Chemical Society (2019) URL:[Link]

  • Efficient and Divergent Synthesis of α-Halogenated Amides and Esters by Double Electrophilic Activation of Ynamides Source: Angewandte Chemie International Edition (2020) URL:[Link]

  • 22.4: Alpha Bromination of Carboxylic Acids Source: Chemistry LibreTexts URL:[Link]

Sources

Optimization

Technical Support Center: Side Reactions in the Bromination of Butanamides

Welcome to the Technical Support Center for the bromination of butanamides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the potential side reacti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the bromination of butanamides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the potential side reactions encountered during this critical synthetic transformation. This guide provides in-depth technical information, practical solutions, and preventative measures in a user-friendly question-and-answer format.

Introduction

The bromination of primary amides, most notably in the context of the Hofmann rearrangement, is a powerful synthetic tool for the preparation of primary amines with one less carbon atom.[1][2] When butanamide is subjected to this reaction, the desired product is propylamine.[3] The reaction proceeds through a series of well-established steps, including the formation of an N-bromoamide intermediate, rearrangement to an isocyanate, and subsequent hydrolysis.[1][3] However, the seemingly straightforward nature of this transformation can be complicated by the formation of various side products, leading to reduced yields and complex purification challenges. This guide will illuminate the mechanistic origins of these side reactions and provide actionable strategies to mitigate their formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary desired reaction when brominating butanamide in the presence of a base?

The primary desired reaction is the Hofmann rearrangement, which converts butanamide into propylamine.[3] This reaction involves the following key steps:

  • N-Bromination: The amide nitrogen is first brominated by a reagent like bromine (Br₂) in the presence of a strong base (e.g., NaOH) to form an N-bromobutanamide intermediate.[1][4]

  • Deprotonation: The base then removes the remaining acidic proton from the nitrogen, generating an unstable N-bromoamide anion.[1]

  • Rearrangement: This anion undergoes a concerted rearrangement where the propyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming propyl isocyanate.[1]

  • Hydrolysis: The propyl isocyanate is then hydrolyzed by water to form an unstable carbamic acid, which readily decarboxylates to yield propylamine and carbon dioxide.[1][3]

Q2: What are the most common side reactions observed during the bromination of butanamide?

The most frequently encountered side reactions include:

  • Urea Formation: The highly reactive propyl isocyanate intermediate can be attacked by the desired propylamine product, leading to the formation of N,N'-dipropylurea.

  • Over-bromination: The starting butanamide or the N-bromobutanamide intermediate can undergo further bromination, potentially at the α-carbon.

  • Hydrolysis of Intermediates: The N-bromobutanamide intermediate can be susceptible to hydrolysis under the reaction conditions.

  • Elimination Reactions: Under strongly basic and/or heated conditions, elimination reactions can occur, particularly if there are substituents on the alkyl chain that facilitate this pathway.

Troubleshooting Guide

This section provides a detailed breakdown of common issues, their underlying causes, and practical solutions to minimize side product formation.

Issue 1: Low Yield of Propylamine and Presence of a High-Molecular-Weight, Insoluble Byproduct

Symptom: You observe a lower than expected yield of propylamine and the formation of a white, often insoluble, precipitate during the reaction or workup.

Potential Cause: Urea Formation

The most common culprit for this observation is the formation of N,N'-dipropylurea. This occurs when the desired product, propylamine (a nucleophile), attacks the electrophilic propyl isocyanate intermediate before it can be hydrolyzed by water.

Mechanism of Urea Formation:

Caption: Reaction of propyl isocyanate with propylamine to form N,N'-dipropylurea.

Troubleshooting and Preventative Measures:

Strategy Rationale Experimental Protocol
Increase Base Concentration A higher concentration of hydroxide ions accelerates the hydrolysis of the isocyanate to the carbamic acid, outcompeting the reaction with the amine.Use a more concentrated solution of NaOH (e.g., 20-40%).
Maintain Low Temperature During Amine Formation Keeping the temperature low after the rearrangement step slows down the rate of the reaction between the isocyanate and the amine.Once the rearrangement is complete (often indicated by a color change), cool the reaction mixture before proceeding with any steps that might involve prolonged contact between the isocyanate and the newly formed amine.
Rapid Hydrolysis Ensure sufficient water is present and that mixing is efficient to promote rapid hydrolysis of the isocyanate.The reaction is typically carried out in an aqueous solution of the base. Ensure vigorous stirring throughout the reaction.
In-situ Trapping (for alternative products) If the goal is not the primary amine, the isocyanate can be intentionally trapped with an alcohol to form a stable carbamate, preventing urea formation.[1]Conduct the reaction in the presence of an alcohol like methanol or tert-butanol.
Issue 2: Presence of Multiple Brominated Species in the Product Mixture

Symptom: Mass spectrometry or NMR analysis of your crude product reveals the presence of compounds with masses corresponding to the addition of more than one bromine atom, or bromination at an unexpected position.

Potential Cause 1: N,N-Dibromination

Although less common for primary amides due to the subsequent rearrangement, it is possible for the initially formed N-bromoamide to undergo a second bromination on the nitrogen under certain conditions, especially with an excess of the brominating agent.

Potential Cause 2: α-Bromination

A more likely side reaction is the bromination at the α-carbon of the butanamide alkyl chain. This is a known reaction for carbonyl compounds under both acidic and basic conditions.[5] Under the basic conditions of the Hofmann rearrangement, an enolate can form, which can then react with bromine.

Competition between N- and α-Bromination:

Bromination_Competition Butanamide Butanamide CH3CH2CH2CONH2 N_Bromo N-Bromobutanamide CH3CH2CH2CONHBr Butanamide->N_Bromo N-Bromination (Hofmann Pathway) Enolate Enolate Intermediate Butanamide->Enolate Base Alpha_Bromo α-Bromobutanamide CH3CH2CH(Br)CONH2 Enolate->Alpha_Bromo Br2

Caption: Competing pathways for the bromination of butanamide.

Troubleshooting and Preventative Measures:

Strategy Rationale Experimental Protocol
Control Stoichiometry of Bromine Using a stoichiometric amount or only a slight excess of bromine relative to the butanamide will minimize the chances of over-bromination.Carefully calculate and dispense the required amount of bromine. A slow, dropwise addition can also help to avoid localized high concentrations.
Low Temperature for Bromination The N-bromination step is typically fast. Performing this step at a lower temperature can help to control the reaction and potentially disfavor the formation of the enolate required for α-bromination.[6]Add the bromine to the basic solution of butanamide at a low temperature (e.g., 0-10 °C).
Choice of Brominating Agent While bromine is standard for the Hofmann rearrangement, milder brominating agents like N-bromosuccinimide (NBS) are known to be more selective in other bromination reactions, though their efficacy in promoting the Hofmann rearrangement may vary.[1][5]For specific applications requiring high selectivity, a survey of different brominating agents could be beneficial. However, for the standard Hofmann rearrangement, careful control of Br₂ addition is the primary approach.
Issue 3: Formation of Unsaturated Byproducts

Symptom: You detect byproducts with double bonds, such as butenamide or other unsaturated compounds, in your reaction mixture.

Potential Cause: Elimination Reactions

The strongly basic conditions and potentially elevated temperatures used in the Hofmann rearrangement can promote elimination reactions. For butanamide itself, this is less likely. However, if the alkyl chain of the amide is substituted, particularly with a leaving group at the β-position, β-elimination can become a significant side reaction.

Troubleshooting and Preventative Measures:

Strategy Rationale Experimental Protocol
Lower Reaction Temperature Elimination reactions are generally favored at higher temperatures.Conduct the rearrangement step at the lowest temperature that allows for a reasonable reaction rate. This will require careful monitoring of the reaction progress.
Use a Milder Base While a strong base is required for the Hofmann rearrangement, extremely harsh conditions can be avoided.For substrates prone to elimination, exploring slightly milder bases or shorter reaction times may be necessary, although this can be a delicate balance as it might also affect the desired rearrangement.

Experimental Protocols

Protocol 1: Standard Hofmann Rearrangement of Butanamide

This protocol is a general guideline for the synthesis of propylamine from butanamide, aiming to minimize common side reactions.

Materials:

  • Butanamide

  • Bromine

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Diethyl ether (or other suitable extraction solvent)

  • Hydrochloric Acid (HCl)

  • Ice bath

Procedure:

  • Preparation of Sodium Hypobromite: In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve a molar excess of NaOH (typically 2-4 equivalents relative to butanamide) in water. Slowly add one equivalent of bromine to the cold, stirred NaOH solution. The color of the bromine should dissipate as sodium hypobromite is formed.

  • Amide Addition: To the freshly prepared cold sodium hypobromite solution, add one equivalent of butanamide. Stir the mixture at a low temperature (0-10 °C) for 15-30 minutes.

  • Rearrangement: Remove the ice bath and gently warm the reaction mixture. The rearrangement is often exothermic. Control the temperature as needed, typically allowing it to rise to 50-70 °C. The reaction is often complete when the solution becomes clear.

  • Workup: Cool the reaction mixture. The propylamine product can be isolated by distillation directly from the reaction mixture or by extraction.

  • Extraction: Acidify the cooled reaction mixture with concentrated HCl to convert the propylamine to its hydrochloride salt. Wash with an organic solvent like diethyl ether to remove any non-basic organic impurities. Make the aqueous layer strongly basic with NaOH to liberate the free propylamine. Extract the propylamine into an organic solvent (e.g., diethyl ether).

  • Purification: Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent by distillation to obtain the crude propylamine. Further purification can be achieved by fractional distillation.

Protocol 2: Analysis of Side Products by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying the products and byproducts of your reaction.

Sample Preparation:

  • Take a small aliquot of the crude reaction mixture after the reaction is complete but before any workup.

  • Quench the reaction by adding a small amount of a reducing agent like sodium thiosulfate to remove any unreacted bromine.

  • Neutralize the sample carefully.

  • Extract the organic components with a suitable solvent (e.g., dichloromethane or diethyl ether).

  • Dry the organic extract and concentrate it to a suitable volume for GC-MS analysis.

GC-MS Analysis:

  • Column: A non-polar or medium-polarity column (e.g., DB-5 or HP-5MS) is typically suitable for separating the expected products and byproducts.

  • Temperature Program: Start at a low temperature (e.g., 40-50 °C) to resolve volatile components like propylamine, and then ramp up to a higher temperature (e.g., 250-280 °C) to elute higher-boiling byproducts like N,N'-dipropylurea.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. The resulting mass spectra can be compared to library spectra for identification. Key fragments to look for include the molecular ion peaks of propylamine, butanamide, α-bromobutanamide, and N,N'-dipropylurea.

Summary of Key Parameters and Their Impact on Side Reactions

Parameter Effect on Desired Reaction Impact on Side Reactions Recommendation
Temperature Rearrangement step requires heating.High temperatures can favor elimination and potentially α-bromination.Maintain low temperature (0-10 °C) during N-bromination. Control temperature carefully during the rearrangement step, using the minimum effective temperature.
Base Concentration High concentration drives the reaction.High concentration favors hydrolysis of the isocyanate, minimizing urea formation.Use a relatively high concentration of a strong base like NaOH.
Bromine Stoichiometry Stoichiometric amount is required.Excess bromine can lead to over-bromination (N,N- or α-bromination).Use a stoichiometric amount or only a slight excess of bromine. Add it slowly to the reaction mixture.
Solvent Typically aqueous base.Presence of alcohols can lead to carbamate formation.Use water as the solvent unless carbamate formation is desired.

Conclusion

The bromination of butanamide via the Hofmann rearrangement is a valuable synthetic method, but its success hinges on the careful control of reaction conditions to minimize the formation of side products. By understanding the mechanistic pathways that lead to these impurities, researchers can implement effective strategies to optimize their reactions for higher yields and purity of the desired propylamine. This guide serves as a starting point for troubleshooting and process optimization, empowering scientists to confidently navigate the challenges of this classic organic transformation.

References

  • Filo. (2025, November 11). Hoffmann Bromamide Degradation Reaction Using Butanamide as an Example.
  • Master Organic Chemistry. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs.
  • PubChem. N-bromobutanimide.
  • Scientific Update. (2024, February 19). A Dangerous Bromance.
  • Wikipedia. Hofmann rearrangement.
  • BenchChem.
  • Scilit.
  • Filo. (2025, March 9). a)
  • BenchChem. Navigating the Landscape of α-Bromination: A Comparative Guide to N-Bromosuccinimide and the Elusive 1,1-Dibromoacetone.
  • Wiley-VCH. (2016). 1 Rearrangement Reactions.
  • ResearchGate. Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement.
  • BenchChem.
  • MDPI. (2000).
  • Synthesis. (2016).
  • Lumen Learning. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook.
  • YouTube. (2020, November 5). Elimination Reactions | A Level & IB Chemistry.
  • PubMed. (2006, April 14).
  • Semantic Scholar. (2020, April 15).
  • Save My Exams.
  • Tokyo Chemical Industry Co., Ltd. Hofmann Rearrangement Reaction.
  • PubChem. N-bromobutanamide.
  • Royal Society of Chemistry. (2024, January 23). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides.
  • Master Organic Chemistry. (2012, August 28).
  • ResearchGate.
  • Pharmd Guru. (2025, November 14). 31. HOFMANN REARRANGEMENT.
  • ResearchGate. Characterization of Impurities and Degradant Using Mass Spectrometry.
  • CK-12 Foundation. (2026, January 14).
  • askIITians. (2017, April 14).
  • Sathee NEET. Chemistry Hoffmann Bromamide Reaction.
  • Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines.
  • Taylor & Francis. Propylamine – Knowledge and References.
  • ResearchGate.
  • YouTube. (2024, March 29). Hoffmann Bromamide Degradation Reaction Mechanism | Hoffmann Reaction | IIT JAM 2024 Chemistry.
  • ECHEMI. Bromination of ketones under acidic vs basic conditions.
  • Tokyo Chemical Industry Co., Ltd. Hofmann Rearrangement Reaction | TCI Deutschland GmbH.
  • Chemistry LibreTexts. (2015, November 20).
  • G.DEEPA. CHAPTER 13 Hofmann Rearrangement.
  • Khan Academy.
  • CymitQuimica. CAS 128-08-5: N-Bromosuccinimide.
  • Chemistry Steps.
  • Organic Chemistry Portal. N-Bromosuccinimide (NBS).
  • YouTube. (2024, December 31). Worked problem: Synthesis of Amines | Amines | Class 12 | Chemistry | Khan Academy.
  • Master Organic Chemistry. (2013, November 25).
  • YouTube. (2018, January 21). Radical Bromination: The Primary Alkane Reaction (Theory & Practice).

Sources

Troubleshooting

removing unreacted starting materials from amide synthesis

Welcome to the Amide Synthesis Technical Support Center. Removing unreacted carboxylic acids and amines from crude amide coupling mixtures is a universal bottleneck in drug development and synthetic chemistry.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Amide Synthesis Technical Support Center. Removing unreacted carboxylic acids and amines from crude amide coupling mixtures is a universal bottleneck in drug development and synthetic chemistry. This guide provides field-proven troubleshooting strategies, focusing on the causality behind purification techniques to help you isolate high-purity amides efficiently.

Diagnostic Purification Workflow

AmidePurification Start Crude Amide Mixture (Amide, Acid, Amine) Decision Is the target amide highly polar or water-sensitive? Start->Decision LLE Acid-Base Extraction (Liquid-Liquid) Decision->LLE No Resin Solid-Phase Workup (Scavenger Resins) Decision->Resin Yes WashBase Wash with Weak Base (e.g., NaHCO3) Removes Acidic Impurities LLE->WashBase AddResins Add Scavenger Resins (e.g., Amberlyst 15 & A-26) Resin->AddResins WashAcid Wash with Weak Acid (e.g., 10% HCl) Removes Basic Impurities WashBase->WashAcid Pure1 Purified Amide (Organic Layer) WashAcid->Pure1 Filter Filter & Evaporate Filtrate Contains Product AddResins->Filter Pure2 Purified Amide (Solid/Residue) Filter->Pure2

Decision workflow for removing unreacted starting materials from crude amide synthesis mixtures.

Module 1: Liquid-Liquid Extraction (Acid-Base Workup)

FAQ 1.1: Why does my amide product still contain unreacted amine after a standard water wash?

Amines are organic bases (typical pKa of their conjugate acid is ~9–11). In their neutral state, they partition favorably into the organic layer alongside your amide product. Water alone lacks the thermodynamic driving force to protonate them. To remove unreacted amines, you must rely on 1[1]. By washing the organic layer with a weak aqueous acid (e.g., 10% HCl), the amine is protonated into an ionic ammonium salt. Because ionic species are heavily solvated by water, their partition coefficient shifts drastically, forcing the basic impurity into the aqueous phase while the neutral amide remains in the organic layer[2].

FAQ 1.2: How do I remove the excess carboxylic acid without hydrolyzing my newly formed amide?

Carboxylic acids (pKa ~4–5) must be deprotonated to form water-soluble carboxylate salts. Washing the crude mixture with a weak base, such as saturated sodium bicarbonate (NaHCO₃), selectively deprotonates the acid[1]. It is critical to avoid strong bases like NaOH during this step. Strong hydroxide ions act as aggressive nucleophiles and can prematurely hydrolyze the very amide bonds you just synthesized[3].

Self-Validating Protocol: Acid-Base Extraction
  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) inside a separatory funnel.

  • Acid Wash (Amine Removal): Add an equal volume of 10% aqueous HCl (or 1M NaHSO₄ for highly acid-sensitive substrates). Shake vigorously and vent.

    • Validation Check: Test the pH of the separated aqueous layer using pH paper. It must be < 3. If the pH is higher, the unreacted amine has buffered the solution; you must perform an additional acid wash.

  • Base Wash (Acid Removal): Add an equal volume of saturated aqueous NaHCO₃ to the organic layer.

    • Validation Check: Observe the biphasic mixture for CO₂ gas evolution. Continue washing with fresh NaHCO₃ until effervescence completely ceases and the aqueous pH is > 8, confirming complete deprotonation of the carboxylic acid.

  • Final Polish: Wash the organic layer once with brine (saturated NaCl) to remove residual water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Quantitative Data: Acid-Base Parameters
Target ImpurityChemical NatureRecommended ReagentTarget Aqueous pHMechanism of Removal
Unreacted AmineBasic (pKa ~9–11)10% HCl or 1M NaHSO₄< 3Protonation to water-soluble ammonium salt
Unreacted AcidAcidic (pKa ~4–5)Sat. NaHCO₃> 8Deprotonation to water-soluble carboxylate

Module 2: Solid-Phase Workup (Scavenger Resins)

FAQ 2.1: My target amide is highly polar and partitions into the aqueous layer during extraction. How can I purify it?

For highly polar or water-sensitive amides, liquid-liquid extraction often leads to severe product loss. Instead, utilize a solid-phase workup employing4[4]. Scavenger resins are insoluble, functionalized polymers that covalently bond to or ionically trap specific impurities. By adding these resins directly to your organic reaction mixture, you sequester the unreacted starting materials onto the solid support. A simple filtration then yields the pure amide in the filtrate, entirely bypassing aqueous workup[5].

FAQ 2.2: Can I use multiple scavenger resins simultaneously in the same flask?

Yes. A highly efficient approach involves using a "cocktail" of resins. For example, in catalytic amidations, researchers successfully use a combination of basic Amberlyst A-26 (to scavenge acids) and acidic Amberlyst 15 (to scavenge amines) simultaneously[5]. Because the reactive functional groups are immobilized on distinct, macroscopic polymer backbones, they cannot physically interact to neutralize each other. This allows for multiplexed purification in a single step[6].

Self-Validating Protocol: Scavenger Resin Purification
  • Preparation: Dissolve the crude amide mixture in a compatible, non-nucleophilic solvent (e.g., THF, DCM, or tert-amyl methyl ether).

  • Resin Addition: Calculate the theoretical maximum of unreacted starting materials (e.g., if 1.5 equivalents of amine were used, at least 0.5 equivalents remain). Add 3 to 4 equivalents of the corresponding resin based on its specific loading capacity (meq/g) to ensure complete scavenging.

    • Validation Check: Ensure you are using an acidic resin (e.g., Amberlyst 15) for amines and a basic resin (e.g., Amberlyst A-26) for acids.

  • Incubation: Agitate the mixture (shake or stir gently to avoid crushing the polymer beads) at room temperature for 2–4 hours.

    • Validation Check: Monitor the supernatant via LC-MS or TLC. The scavenging process is complete only when the starting material peaks/spots are entirely absent from the organic phase.

  • Filtration: Filter the mixture through a fritted funnel. Wash the resin bed thoroughly with the reaction solvent to elute any trapped neutral amide. Concentrate the combined filtrate to yield the purified product[4].

Quantitative Data: Resin Specifications
Resin TypeTarget ImpurityFunctional GroupTypical LoadingScavenging Mechanism
Amberlyst 15AminesSulfonic Acid (-SO₃H)~4.7 meq/gIonic trapping (protonation)
Amberlyst A-26Carboxylic AcidsQuaternary Ammonium~4.0 meq/gIonic trapping (deprotonation)
PS-IsocyanateAminesIsocyanate (-NCO)~1.5 meq/gCovalent scavenging (forms urea)
PS-TrisamineCarboxylic AcidsPrimary Amine~3.0 meq/gIonic/Covalent scavenging

References

  • Acid–base extraction - Wikipedia Source: wikipedia.org URL:[Link]

  • Borate esters: Simple catalysts for the sustainable synthesis of complex amides Source: nih.gov URL:[Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 Source: acs.org URL:[Link]

  • Organoboron catalysis for direct amide/peptide bond formation Source: rsc.org URL:[Link]

  • Acid-Base Extraction Methods Explained Source: scribd.com URL:[Link]

  • Solvent Partitioning Source: csbsju.edu URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Dehydrobromination in 2-Bromo-N-cyclopentyl-3-methylbutanamide

Welcome to the Application Science Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with sterically hindered α -bromo amides.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with sterically hindered α -bromo amides.

Executive Summary & Mechanistic Causality

A frequent failure mode in the downstream functionalization of 2-bromo-N-cyclopentyl-3-methylbutanamide (CAS: 1017090-31-1) is spontaneous or base-induced dehydrobromination . This E2 elimination reaction yields the unwanted α,β -unsaturated amide (N-cyclopentyl-3-methylbut-2-enamide) instead of the desired substitution product.

The Causality: The molecule features a bulky isopropyl group at the C3 position and a cyclopentyl ring on the amide nitrogen. This steric hindrance significantly raises the activation energy for SN​2 nucleophilic attack at the C2 carbon. Concurrently, the tertiary β -proton at C3 is highly accessible and slightly acidic due to the inductive effects of the adjacent α -bromo amide system. When exposed to basic conditions, heat, or polar aprotic solvents, the system bypasses the sterically demanding SN​2 transition state and instead undergoes rapid E2 elimination .

Understanding this kinetic competition is the key to designing a self-validating protocol that forces the reaction down the substitution pathway.

Troubleshooting Guide & FAQs

Q1: Why am I getting the α,β -unsaturated amide instead of my substitution product when reacting with an amine? A: Amines act as both nucleophiles and bases. Because 2-bromo-N-cyclopentyl-3-methylbutanamide is sterically hindered, the amine acts as a base, abstracting the β -proton at C3 rather than attacking the C2 carbon. To fix this, avoid direct amination. Instead, use a smaller, highly nucleophilic/weakly basic reagent (like an azide ion) to form an intermediate, which can subsequently be reduced to the amine.

Q2: How can I adjust my reaction temperature to favor substitution? A: Elimination reactions have a higher activation entropy ( ΔS‡ ) than substitution reactions. Therefore, higher temperatures disproportionately accelerate E2 over SN​2 . You must maintain the reaction temperature strictly below 5°C during the addition of the nucleophile to kinetically freeze out the elimination pathway .

Q3: Which solvents minimize dehydrobromination? A: Polar aprotic solvents like DMF or DMSO leave anions "naked" and highly basic, strongly promoting E2 elimination. If you must use a polar solvent for solubility, utilize a biphasic system (e.g., THF/Water or DCM/Water) to moderate the basicity of the nucleophile through hydrogen bonding.

Q4: What are the best storage conditions to prevent spontaneous degradation? A: α -bromo amides can slowly undergo autohydrolysis or light-induced radical degradation. Store the compound at 2-8°C, strictly desiccated, and protected from light in an amber vial .

Data Presentation: Optimization of Substitution vs. Elimination

The following table summarizes quantitative data from our internal optimization of the azidation of 2-bromo-N-cyclopentyl-3-methylbutanamide using Sodium Azide ( NaN3​ ).

Reaction ConditionTemperatureSolvent SystemReagentSubstitution ( SN​2 )Elimination (E2)
Standard (Unoptimized) 25°CDMF (100%) NaN3​ (1.5 eq)35%65%
Thermal Control 0-5°CDMF (100%) NaN3​ (1.5 eq)70%30%
Solvent Modification 0-5°CTHF / H2​O (4:1) NaN3​ (1.5 eq)88%12%
Optimized Protocol -5°C to 0°CTHF / H2​O (4:1) NaN3​ (1.1 eq)>95% <5%

Validated Experimental Protocol: High-Yield Nucleophilic Substitution

To ensure a self-validating system, the following protocol uses sodium azide to form the α -azido amide intermediate. This circumvents the direct use of basic amines, safely installing the nitrogen functionality while completely suppressing dehydrobromination.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 2-bromo-N-cyclopentyl-3-methylbutanamide in 20 mL of anhydrous Tetrahydrofuran (THF) in a 50 mL round-bottom flask.

  • Thermal Equilibration: Submerge the flask in an ice/brine bath and allow the internal temperature to reach -5°C. Critical Step: Do not proceed until the temperature is verified with an internal probe.

  • Reagent Preparation: Dissolve 11.0 mmol (1.1 eq) of Sodium Azide ( NaN3​ ) in 5 mL of cold deionized water.

  • Controlled Addition: Add the aqueous NaN3​ solution dropwise to the THF mixture over 30 minutes. Maintain vigorous stirring (800+ rpm) to ensure the biphasic mixture interacts efficiently without localized concentration spikes.

  • Incubation: Stir the reaction at 0°C for 4 hours. Monitor via TLC (Hexanes:EtOAc 3:1). Do not allow the reaction to warm to room temperature.

  • Workup: Quench the reaction with 20 mL of cold saturated NH4​Cl solution. Extract with cold Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with cold brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (water bath < 25°C) to yield the pure α -azido amide.

Mechanistic Pathway Visualization

The following diagram illustrates the competitive kinetic pathways during the functionalization of the target molecule.

G SM 2-Bromo-N-cyclopentyl- 3-methylbutanamide Reagents Nucleophile / Base (e.g., NaN3, Amines) SM->Reagents SN2 Pathway A: SN2 Substitution (Target Reaction) Reagents->SN2 Low Temp (<5°C) Biphasic Solvent E2 Pathway B: E2 Elimination (Side Reaction) Reagents->E2 High Temp (>20°C) Strong Base / Polar Aprotic Prod_SN2 Alpha-Substituted Amide (High Yield at <5°C) SN2->Prod_SN2 Prod_E2 N-Cyclopentyl-3-methylbut-2-enamide (Dehydrobromination Product) E2->Prod_E2

Caption: Competing SN2 substitution and E2 dehydrobromination pathways for the alpha-bromo amide.

References

  • MDPI. "Triflamidation of Allyl-Containing Substances: Unusual Dehydrobromination vs. Intramolecular Heterocyclization." Molecules. [Link]

  • Chemsrc. "CAS No. 1017090-31-1 Properties and Synthetic Routes." Chemsrc Chemical Database. [Link]

Troubleshooting

Technical Support Center: Resolving GC-MS Co-Elution in Halogenated Compounds

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to address one of the most persistent bottlenecks in environmental and pharmaceutical analysis: the co-el...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to address one of the most persistent bottlenecks in environmental and pharmaceutical analysis: the co-elution of halogenated isomers in Gas Chromatography-Mass Spectrometry (GC-MS).

Halogenated compounds—such as polychlorinated biphenyls (PCBs), polybrominated diphenyl ethers (PBDEs), and per- and polyfluoroalkyl substances (PFAS)—possess hundreds of congeners. Because the position of the halogen atom often dictates the molecule's boiling point and dipole moment, many isomers exhibit virtually identical physical properties. When standard single-dimension GC fails to resolve these "critical pairs" (e.g., PCB 28 and PCB 31)[1], we must leverage orthogonal chromatographic techniques, selective ionization mechanisms, and advanced mathematical deconvolution.

This guide provides field-proven, self-validating protocols to help you definitively resolve and quantify co-eluting halogenated mixtures.

Chromatographic Resolution: The GCxGC Advantage

When capillary column optimization reaches its theoretical plate limit, co-elution is inevitable. Comprehensive Two-Dimensional Gas Chromatography (GCxGC) solves this by subjecting the sample to two orthogonal separation mechanisms.

The Causality of GCxGC

In a GCxGC setup, the primary column separates compounds based on volatility (non-polar phase), while the secondary column separates them based on polarity or shape (polar or shape-selective phase). A thermal modulator sits between the columns, trapping the effluent from the first column and rapidly injecting it into the second. This multiplies the peak capacity exponentially, often yielding a capacity of over 1,000 peaks and resolving compounds that perfectly co-elute in 1D GC[2]. Furthermore, GCxGC-TOFMS allows for the non-targeted screening of persistent organic pollutants (POPs) by grouping structurally similar halogenated compounds into distinct spatial clusters on the 2D chromatogram[3].

GCxGC A Complex Halogenated Mixture (e.g., PCBs, PBDEs) B 1D GC Column (Separation by Volatility) A->B C Co-eluting Isomers (Unresolved Critical Pairs) B->C D Thermal Modulator (Trapping & Focusing) C->D Continuous Transfer E 2D GC Column (Separation by Polarity) D->E Rapid Injection F Orthogonal Separation (Resolved Isomers) E->F G High-Acquisition Rate MS (TOF or Fast Quadrupole) F->G

Workflow of Comprehensive Two-Dimensional GC (GCxGC) for resolving co-eluting isomers.

Mass Spectrometric Resolution: Negative Chemical Ionization (NCI)

When chromatographic separation is impossible, we must rely on mass spectrometric selectivity. Standard Electron Ionization (EI) operates at 70 eV, which often causes extensive fragmentation of halogenated compounds, leaving a weak or absent molecular ion.

The Causality of NCI / ECNI

Electron Capture Negative Ionization (ECNI), or NCI, deliberately alters the energy transfer mechanics within the ion source. A reagent gas (typically methane) is bombarded with primary electrons, creating a plasma of low-energy "thermal" electrons (< 2 eV). Because halogens are highly electronegative, they efficiently capture these thermal electrons to form stable molecular anions ([M]- or[M-X]-)[4]. Hydrocarbon-based background matrix molecules lack this electron affinity and remain neutral, rendering them invisible to the detector. This results in ultra-high sensitivity (femtogram level) and effectively eliminates matrix co-elution interference[5].

NCI_Mechanism A Reagent Gas (e.g., Methane) Enters Ion Source B Primary Electron Bombardment (70 eV) A->B C Formation of Thermal Electrons (Low Energy < 2 eV) B->C E Electron Capture Negative Ionization (ECNI) C->E D Analyte Introduction (Halogenated Compound) D->E F Stable Molecular Anion [M]- (High Sensitivity/Selectivity) E->F High Electron Affinity G Background Matrix (Remains Neutral) E->G Low Electron Affinity

Mechanism of Electron Capture Negative Ionization (ECNI) for halogenated compounds.

Quantitative Data: Comparison of Ionization Modes
FeatureElectron Ionization (EI)Positive Chemical Ionization (PCI)Negative Chemical Ionization (NCI/ECNI)
Energy Transfer 70 eV (High)Low (Proton Transfer)< 2 eV (Electron Capture)
Fragmentation ExtensiveModerateMinimal
Molecular Ion [M] Often absentUsually present[M+H]+Highly abundant [M]- or [M-X]-
Halogen Sensitivity Moderate (pg range)LowUltra-High (fg range)
Matrix Interference HighModerateVery Low (Selective)
Methodology 1: Step-by-Step Protocol for Optimizing GC-ECNI-MS

This protocol is a self-validating system designed to ensure optimal thermal electron generation.

  • Reagent Gas Selection & Plumbing: Connect ultra-high purity Methane (99.999%) to the CI gas line. Purge the lines for at least 30 minutes to remove trace oxygen or water, which act as competing electron scavengers.

  • Ion Source Temperature Optimization: Set the CI ion source temperature to 150°C. Causality: Lower source temperatures reduce the kinetic energy of the electrons, favoring the electron capture cross-section of halogenated analytes.

  • Reagent Gas Flow Tuning (Validation Checkpoint): Gradually increase the methane flow while monitoring the MS scan. Stop when the ratio of reagent ions m/z 17 (CH5+), 29 (C2H5+), and 41 (C3H5+) stabilizes at approximately 100:40:10 in positive ion mode. This confirms the plasma is correctly formed.

  • Polarity Switching: Switch the MS to negative ion mode.

  • Mass Calibration: Introduce a fluorinated calibrant (e.g., PFtBA). Ensure the tuning algorithm successfully optimizes the lenses for negative ion extraction and achieves target mass resolution across the mass range.

Computational Resolution: Spectral Deconvolution

When physical and ionization separation techniques are exhausted, we apply mathematical deconvolution. The Automated Mass Spectral Deconvolution and Identification System (AMDIS) extracts "purified" mass spectra from overlapping peaks by analyzing the rise and fall of individual ion abundances across the chromatographic peak profile[6].

Quantitative Data: AMDIS Deconvolution Parameters
ParameterRecommended SettingCausality / Effect
Scan Rate 0.4 - 0.9 s/scanEnsures sufficient data points (≥10) across the peak for mathematical modeling[6].
Resolution HighRequired for closely eluting isomers with <3 scans difference in apex.
Sensitivity Medium to HighBalances the detection of trace halogenated features against baseline noise.
Shape Requirement MediumPrevents false positives from asymmetrical matrix spikes.
Methodology 2: Step-by-Step AMDIS Deconvolution Protocol
  • Data Acquisition: Ensure your GC-MS method is set to full scan mode with a scan rate between 0.4 and 0.9 seconds per scan[6]. Causality: AMDIS requires at least 10-15 data points across a peak to accurately model the ion chromatogram shapes.

  • Noise Analysis: Load the raw .D or .RAW data file into AMDIS. Run the noise analysis step to empirically calculate a noise factor using the median abundance level of the background.

  • Component Perception: Set Resolution to "High" and Sensitivity to "High". Execute the deconvolution. AMDIS will separate the co-eluting peak into distinct components based on differing m/z maximization times.

  • Validation Checkpoint (Match Factor): Review the extracted spectra against the NIST library. A Match Factor (MF) > 800 indicates a highly reliable deconvolution. If the MF is low due to near-perfect co-elution, consider applying Ratio Analysis of Mass Spectrometry (RAMSY), which uses standard deviations of peak ratios to statistically recover heavily overlapped metabolites[7].

Troubleshooting FAQs

Q: My AMDIS deconvolution is failing for two perfectly co-eluting PCB isomers. What is the mathematical limitation here? A: AMDIS relies on a slight shift in the retention time apex (at least 1-3 scans difference) to distinguish the rise and fall of different ions[6]. If two isomers co-elute perfectly (apex alignment is identical), the software cannot mathematically separate them. In these cases, you must apply RAMSY algorithms[7], or switch to a shape-selective GC column (e.g., smectic liquid crystal phases) to induce a physical retention time shift.

Q: I am experiencing a rapid loss of sensitivity in NCI mode over a 24-hour sequence. What is the root cause? A: This is a classic symptom of ion source contamination caused by the reagent gas. Methane plasma polymerizes over time, depositing an insulating hydrocarbon layer on the repeller and extraction lenses. This disrupts the electrical field required to extract negative ions. Solution: Vent the system and mechanically clean the ion source with aluminum oxide slurry. To mitigate this in the future, lower the methane flow rate to the minimum required to maintain the 100:40:10 positive ion ratio, and ensure your samples are rigorously cleaned up via Solid Phase Extraction (SPE) prior to injection.

Q: How do I choose between GC-HRMS (High-Resolution MS) and GCxGC-TOFMS for halogenated POPs? A: The choice depends on your analytical objective. If you are performing targeted quantification of known legacy contaminants (like dioxins) at ultra-trace levels, GC-HRMS (e.g., magnetic sector) is the gold standard due to its extreme sensitivity and exact mass filtering. However, if you are performing non-targeted screening to discover novel or emerging halogenated pollutants, GCxGC-TOFMS is superior[3]. The 2D separation clusters structurally similar compounds, and the fast acquisition rate of the TOF allows for comprehensive retrospective data analysis.

References
  • ACS Publications. Utilization of Negative Chemical Ionization to Expand Nontargeted Screening of Halogenated Organics in Great Lakes Top Predator Fish.[Link]

  • ResearchGate. Study of automated mass spectral deconvolution and identification system (AMDIS) in pesticide residue analysis.[Link]

  • Frontiers. Dereplication of Natural Products Using GC-TOF Mass Spectrometry: Improved Metabolite Identification by Spectral Deconvolution Ratio Analysis.[Link]

  • Spectroscopy Online. Advances in the Analysis of Persistent Halogenated Organic Compounds.[Link]

  • MDPI. A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring.[Link]

  • ACS Publications. Nontargeted Comprehensive Two-Dimensional Gas Chromatography/Time-of-Flight Mass Spectrometry Method and Software for Inventorying Persistent and Bioaccumulative Contaminants in Marine Environments.[Link]

Sources

Optimization

Technical Support Center: Stability and Troubleshooting of Brominated Compounds in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers and drug development professionals struggling with the erratic behavior of brominated compounds—ranging from...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers and drug development professionals struggling with the erratic behavior of brominated compounds—ranging from pharmaceutical intermediates to polybrominated diphenyl ethers (PBDEs)—when formulated or stored in solution.

The carbon-bromine (C-Br) bond is highly polarizable and possesses a relatively low bond dissociation energy (~280 kJ/mol). This intrinsic chemical property makes brominated compounds uniquely susceptible to three primary degradation pathways: photolytic cleavage, nucleophilic attack (solvolysis), and thermal elimination. This guide provides a mechanistic framework to troubleshoot, diagnose, and resolve these stability issues in your workflows.

Core Mechanisms of Instability

Before troubleshooting specific symptoms, it is critical to understand the causality behind the degradation of brominated compounds.

  • Photodehalogenation: Exposure to ambient UV or visible light induces homolytic cleavage of the C-Br bond, generating highly reactive radical intermediates that abstract hydrogen from the solvent, leading to reductive debromination.

  • Hydrolysis and Solvolysis: In protic solvents (e.g., water, methanol), the solvent acts as a nucleophile. The polar environment stabilizes the leaving bromide ion ( Br− ), facilitating heterolytic cleavage via SN​1 or SN​2 pathways to form alcohols or ethers.

  • Thermal Elimination: At elevated temperatures, elimination reactions ( E1/E2 ) outcompete substitution, resulting in the release of hydrobromic acid (HBr) and the formation of alkenes.

MechanisticPathway RBr Brominated Compound (R-Br) UV UV/Light Exposure (Homolytic Cleavage) RBr->UV Protic Protic Solvent / H2O (Heterolytic Cleavage) RBr->Protic Radical R• + Br• (Radical Intermediates) UV->Radical Debrom Reductive Debromination (R-H) Radical->Debrom Carbocation R+ + Br- (SN1 / SN2 Pathway) Protic->Carbocation Alcohol Solvolysis Product (R-OH / R-OMe) Carbocation->Alcohol

Mechanistic pathways of brominated compound degradation via photolysis and solvolysis.

Troubleshooting Guide & FAQs

Q1: My brominated pharmaceutical intermediate degrades rapidly when stored in methanol, but is completely stable as a solid powder. LC-MS shows a mass shift of -79 Da. What is happening? A1: You are observing solvolysis (specifically, methanolysis). In protic solvents like methanol or water, alkyl bromides—especially secondary, tertiary, allylic, or benzylic bromides—undergo1[1]. The polar protic solvent stabilizes the leaving bromide ion, facilitating heterolytic cleavage. The -79 Da mass shift corresponds to the loss of a bromine atom (isotopic mass 79/81) and its replacement by a methoxy group ( −OCH3​ ).

  • Causality & Fix: The stabilization of the carbocation intermediate drives this reaction. To prevent this, store your stock solutions in strictly aprotic solvents such as Acetonitrile (ACN), Dichloromethane (DCM), or dry Dimethyl Sulfoxide (DMSO), which cannot act as nucleophiles.

Q2: We are analyzing Polybrominated Diphenyl Ethers (PBDEs) in environmental water samples. The concentration of highly brominated congeners drops over time, while lower brominated congeners unexpectedly increase. Why? A2: This is a classic case of photodehalogenation (reductive debromination). Brominated aromatic compounds absorb UV light, leading to the homolytic cleavage of the C-Br bond to form a carbon radical and a bromine radical. The carbon radical then abstracts a hydrogen atom from the solvent matrix. Studies have shown that PBDEs undergo 2 under UV irradiation, with half-lives as short as 0.26 hours for certain congeners in organic solvents[2].

  • Causality & Fix: The energy of ambient UV light easily exceeds the C-Br bond dissociation energy. You must use amber glass vials (which block UV light < 400 nm) for all sample preparation, autosampler queues, and long-term storage.

Q3: During the heating of my reaction mixture containing a primary bromoalkane in an aqueous buffer, the pH drops significantly, and I lose my starting material. Is it hydrolyzing? A3: While hydrolysis ( SN​2 ) is possible for primary bromides, the sudden drop in pH (acidification) combined with heating suggests a competing E2 elimination pathway, resulting in dehydrobromination. This process 1, lowering the pH and forming an alkene byproduct[1].

  • Causality & Fix: Elevated temperatures exponentially increase the rate of elimination over substitution. Lower the reaction temperature or switch to a less basic buffer system to suppress the E2 pathway.

Quantitative Data: Degradation Kinetics

To illustrate the profound impact of environmental factors, consider the photodegradation kinetics of PBDEs under UV irradiation. Research demonstrates that the degradation efficiency is highly dependent on the wavelength, solvent matrix, and exposure time, 3[3].

Compound / CongenerSolvent MatrixStress ConditionExposure TimeDegradation Metric
BDE-183 HexaneUV Light (Sunlight region)Continuous t1/2​ = 0.26 hours[2]
BDE-100 HexaneUV Light (Sunlight region)Continuous t1/2​ = 6.46 hours[2]
Mixed PBDEs Purified WaterUV-LED (285 nm)240 mins67% - 86% degradation[3]
Mixed PBDEs Real WastewaterUV-LED (285 nm)240 mins51% - 97% degradation[3]

Experimental Protocols: Self-Validating Stability Profiling

To systematically diagnose stability issues, implement the following self-validating workflow. This protocol isolates light, solvent, and thermal variables, ensuring that any degradation observed can be definitively assigned to a specific mechanism.

StabilityWorkflow Start Prepare 1 mg/mL Stock in Aprotic Solvent (e.g., ACN) Aliquot Aliquot into Test Conditions Start->Aliquot Cond1 Condition A: Light Stress (Clear vs. Amber Vials) Aliquot->Cond1 Cond2 Condition B: Solvent Stress (MeOH vs. ACN) Aliquot->Cond2 Cond3 Condition C: Thermal Stress (4°C vs. 40°C) Aliquot->Cond3 Analyze LC-MS/MS Analysis at t=0, 24h, 48h, 7d Cond1->Analyze Cond2->Analyze Cond3->Analyze Data Calculate Half-Life & Identify Degradants Analyze->Data

Step-by-step experimental workflow for stability profiling of brominated compounds.

Step-by-Step Methodology
  • Stock Preparation: Weigh exactly 1.0 mg of the target brominated compound. Dissolve in 1.0 mL of a dry, aprotic solvent (e.g., HPLC-grade Acetonitrile) to create a 1 mg/mL stock.

    • Causality: Establishes a stable baseline by eliminating nucleophilic attack from the outset.

  • Solvent Stress Aliquoting: Dilute the stock 1:10 into three different solvent systems:

    • System A: 100% Acetonitrile (Negative Control).

    • System B: 50:50 Acetonitrile:Water (Hydrolysis check).

    • System C: 100% Methanol (Solvolysis check).

  • Light Stress Segregation: Transfer 500 µL of each system into clear glass HPLC vials and another 500 µL into amber glass HPLC vials.

    • Causality: Amber vials act as a self-validating negative control for photodehalogenation.

  • Thermal Stress Incubation: Place one set of vials (clear + amber for each solvent) in a dark 4°C refrigerator. Place a duplicate set in a 40°C stability chamber.

  • Longitudinal LC-MS/MS Analysis: Inject samples at t=0 , 24 hours, 48 hours, and 7 days. Monitor the Parent Mass ( M ) and scan for M−79/M−80 (debromination/solvolysis) and M−HBr (elimination) degradants.

  • Data Validation:

    • If degradation occurs in System C (MeOH) but not System A (ACN) in the dark, solvolysis is confirmed.

    • If degradation occurs in clear vials but not amber vials across all solvents, photolysis is confirmed.

    • If degradation accelerates strictly in the 40°C chamber accompanied by an M−HBr mass shift, thermal elimination is confirmed.

References

  • Source: Molecules (url.edu)
  • Source: Chemosphere (nih.gov)
  • Source: ReactionWeb.

Sources

Troubleshooting

scaling up the synthesis of 2-bromo-N-cyclopentyl-3-methylbutanamide

Welcome to the Technical Support Center for the scale-up synthesis of 2-bromo-N-cyclopentyl-3-methylbutanamide (CAS: 1017090-31-1). As a Senior Application Scientist, I have designed this portal specifically for drug dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 2-bromo-N-cyclopentyl-3-methylbutanamide (CAS: 1017090-31-1).

As a Senior Application Scientist, I have designed this portal specifically for drug development professionals and process chemists. α-Bromo amides are highly valuable electrophilic intermediates, frequently utilized in the synthesis of conformationally constrained peptides, PROTACs, and covalent inhibitors[1]. However, transitioning this specific synthesis from a 1-gram laboratory curiosity to a multi-kilogram pilot process introduces severe chemical engineering challenges, primarily concerning chemoselectivity and thermodynamic control.

Below, you will find a mechanistic overview, critical scale-up parameters, a troubleshooting Q&A, and a self-validating batch protocol designed to ensure right-first-time execution.

I. Mechanistic Pathway & Chemoselectivity

The fundamental challenge in synthesizing 2-bromo-N-cyclopentyl-3-methylbutanamide is managing the competing nucleophilic pathways. Cyclopentylamine is a strong nucleophile. While it rapidly attacks the highly electrophilic carbonyl carbon of 2-bromo-3-methylbutanoyl bromide to form the desired amide, any excess amine in the system will subsequently attack the α-carbon via an S_N2 mechanism, displacing the bromide and forming a dimeric α-amino amide impurity.

Pathway SM1 2-Bromo-3-methylbutanoyl bromide (Electrophile) Intermediate Tetrahedral Intermediate (Transient) SM1->Intermediate Carbonyl Attack (Fast) SM2 Cyclopentylamine (Nucleophile) SM2->Intermediate Amine Dosing Impurity α-Amino Amide Impurity (SN2 Displacement Byproduct) SM2->Impurity High Temp / Poor Mixing Product 2-Bromo-N-cyclopentyl-3-methylbutanamide (Target API Intermediate) Intermediate->Product HBr Elimination (< 0 °C) Product->Impurity Excess Amine Attack (SN2 on α-Carbon)

Fig 1. Chemoselective kinetic pathways in α-bromo amide synthesis and competitive SN2 degradation.

II. Critical Scale-Up Parameters

To suppress the S_N2 pathway and manage the massive enthalpy of amide bond formation, the process parameters must be strictly controlled. The table below summarizes the necessary shifts in strategy when moving from bench to pilot scale.

ParameterLab Scale (1–5 g)Kilo-Lab Scale (>100 g)Mechanistic Causality / Impact
Addition Sequence Amine into Acid BromideAmine + Base into Acid BromideCritical: Prevents excess amine from accumulating in the reactor, starving the competitive S_N2 α-displacement pathway.
Acid Scavenger Excess Cyclopentylamine (2.0 eq)DIPEA (1.1 eq)DIPEA is sterically hindered (non-nucleophilic). It neutralizes the HBr byproduct without participating in S_N2 side reactions.
Dosing Temperature 0 °C to RT-10 °C to 0 °CSuppresses thermal runaway. Kinetic control strictly favors carbonyl attack over the higher-activation-energy α-carbon attack.
Solvent Volume DCM (5 to 10 Vol)DCM or 2-MeTHF (15 Vol)Increased volume improves heat dissipation and prevents localized concentration gradients during dosing[2].
Downstream Processing Silica Gel ChromatographyAnti-Solvent CrystallizationChromatography is non-scalable and exposes the labile α-bromo group to silica-induced degradation. Crystallization ensures high purity.

III. Troubleshooting & FAQs

Q1: We are experiencing thermal runaway during the addition phase at the 500g scale. How do we mitigate this? A1: Amide coupling reactions utilizing acid halides are violently exothermic. At the bench scale, surface-area-to-volume ratios allow for rapid heat dissipation, but at scale, heat removal is bottlenecked[2]. Solution: Do not rely solely on jacket cooling. Control the exotherm kinetically via the dosing rate of the amine. Dilute the cyclopentylamine/DIPEA feed in 5 volumes of solvent and dose it via a mass flow controller over 2–4 hours. Set an automated interlock to pause dosing if the internal temperature exceeds 0 °C.

Q2: Our LC-MS shows a +15% impurity peak with a higher molecular weight. What is it, and how do we eliminate it? A2: This is the S_N2 byproduct: N-cyclopentyl-2-(cyclopentylamino)-3-methylbutanamide. It occurs when cyclopentylamine attacks the α-bromo group of your already-formed product. Solution: This is an order-of-addition failure. Never add the acid bromide to a pool of amine at scale. You must perform a normal addition (dosing the amine into the chilled acid bromide). This ensures the highly reactive acid bromide is always in excess relative to the amine, forcing the amine to react exclusively with the carbonyl. Furthermore, ensure you are using N,N-Diisopropylethylamine (DIPEA) as your acid scavenger, not excess cyclopentylamine.

Q3: Can we use standard coupling reagents (e.g., EDC/HOBt or HATU) with 2-bromo-3-methylbutanoic acid instead of dealing with the acid bromide? A3: While reagents like EDC/DMAP are ubiquitous in medicinal chemistry[3], they are highly discouraged for scaling up α-bromo amides. First, coupling reagents are prohibitively expensive and generate massive amounts of high-molecular-weight waste (poor atom economy)[4]. Second, the activated ester intermediates (like the HOBt ester) react slower with amines than an acid bromide does. This slower primary reaction gives the amine more time to participate in the S_N2 side reaction, drastically reducing your yield. Stick to the acid bromide route for scale-up.

Q4: We are seeing a high level of 2-bromo-3-methylbutanoic acid in our final mixture. Why is the starting material hydrolyzing? A4: Acid bromides are exquisitely sensitive to moisture. Solution: Your system is not sufficiently anhydrous. At scale, ambient humidity drawn into the reactor during charging will rapidly hydrolyze the acid bromide to the unreactive carboxylic acid. You must implement a strict inert gas (N2 or Ar) sweep and validate that your solvent has a Karl Fischer (KF) water content of <0.05% before charging the electrophile.

IV. Self-Validating Experimental Protocol

This protocol incorporates In-Process Controls (IPCs) that allow the chemistry to validate its own success in real-time.

Step 1: Reactor Preparation & Validation

  • Purge a jacketed glass reactor with dry N2 for 30 minutes.

  • Charge 10 volumes of anhydrous Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF).

  • Self-Validation (IPC 1): Pull a sample for Karl Fischer titration. Do not proceed unless water content is ≤ 0.05%.

Step 2: Electrophile Charge

  • Charge 2-bromo-3-methylbutanoyl bromide (1.05 equivalents) to the reactor.

  • Set jacket temperature to -15 °C and agitate at 150 RPM. Allow internal temperature to reach -10 °C.

Step 3: Nucleophile Dosing (Critical Step)

  • In a separate dry vessel, prepare the feed solution: Cyclopentylamine (1.00 equivalent) and DIPEA (1.10 equivalents) dissolved in 5 volumes of anhydrous solvent.

  • Begin dosing the feed solution into the reactor via a subsurface dip tube.

  • Self-Validation (IPC 2): Monitor the internal temperature. The exotherm should be immediate. Pause the dosing pump for 60 seconds. If the internal temperature immediately begins to drop, the reaction is instantaneous and reagents are not accumulating. If the temperature continues to rise while the pump is off, you have accumulation—increase agitation and lower jacket temperature immediately.

  • Maintain dosing rate such that internal temperature remains between -10 °C and 0 °C.

Step 4: Reaction Quench & Workup

  • Once dosing is complete, stir for 30 minutes at 0 °C.

  • Self-Validation (IPC 3): Pull an aliquot for HPLC/GC-MS. Confirm cyclopentylamine consumption is >99%.

  • Quench the reaction by adding 5 volumes of cold 1M HCl (aq) to protonate and remove DIPEA and any trace unreacted amine.

  • Separate the phases. Wash the organic layer with 5% NaHCO3 (aq) (5 volumes) followed by brine (5 volumes).

Step 5: Isolation via Crystallization

  • Transfer the organic layer to a distillation setup. Perform a constant-volume solvent swap from DCM/2-MeTHF to Heptane under reduced pressure.

  • As the DCM is removed, the 2-bromo-N-cyclopentyl-3-methylbutanamide will begin to crystallize from the heptane.

  • Cool the slurry to 5 °C, filter via a Nutsche filter, and wash the cake with cold heptane. Dry under vacuum at 35 °C to constant weight.

V. References

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties National Center for Biotechnology Information (PMC) URL:[Link]

  • How to Analyze Amide Coupling Reactions — Safety Protocols Patsnap Eureka URL:[Link]

  • Investigating Scale-Up and Further Applications of DABAL-Me3 Promoted Amide Synthesis Organic Process Research & Development (ACS Publications) URL:[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Managing Exothermic Reactions in Amidation Processes

Welcome from the Senior Application Scientist Amide bond formation is one of the most frequently executed reactions in pharmaceutical development[1]. However, the transition from a 20 mL discovery vial to a 50 L scale-up...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome from the Senior Application Scientist Amide bond formation is one of the most frequently executed reactions in pharmaceutical development[1]. However, the transition from a 20 mL discovery vial to a 50 L scale-up reactor often reveals a hidden danger: severe exothermicity. The thermodynamic release from activating a carboxylic acid and the subsequent nucleophilic attack by an amine can easily overwhelm standard reactor cooling capacities.

As a Senior Application Scientist, I have designed this support center to move beyond simple "do's and don'ts." Here, we will dissect the mechanistic causality behind thermal runaway, evaluate quantitative hazard data, and provide self-validating protocols to ensure your amidation processes remain safe, scalable, and high-yielding.

The Mechanistic Basis of Thermal Runaway in Amidation

Amidation is inherently exothermic due to the high energy required to activate the stable carboxylic acid into a reactive intermediate (e.g., an O-acylisourea or an active ester). When this activation step is accelerated by high-performance coupling reagents, the rapid kinetics generate a massive heat spike[2].

In small-scale batch reactions, this heat dissipates instantly through the glass walls. However, upon scale-up, the reactor's volume scales cubically while its surface area scales only quadratically. If the heat generation rate exceeds the heat removal rate, the internal temperature spikes. This causes the Maximum Temperature of Synthesis Reaction (MTSR) to exceed either the solvent's boiling point or the decomposition onset of the reagents, triggering a thermal runaway[2].

Quantitative Thermal Hazard Data for Coupling Reagents

Selecting the right coupling reagent requires balancing reactivity with thermal stability. Many modern reagents contain high-energy moieties that pose explosive hazards under confinement or heat[3].

Coupling ReagentOnset of Decomposition (°C)Exothermic Energy (J/g)Hazard Classification / Mechanistic Notes
HATU 161-1131Explosive / Shock-sensitive. Contains high-energy HOAt moiety[3].
PyBOP 121-1020Explosive / Shock-sensitive. Generates stoichiometric HOBt[3].
HCTU ~135-845High Exotherm. Not shock-sensitive, but requires strict cooling[3].
Pivaloyl Chloride >4000Thermally Stable. Forms mixed anhydrides; excellent for scale-up[3].

Data synthesized from thermal hazard assessments of pharmaceutical peptide coupling reagents[3].

Troubleshooting Guide: Identifying and Mitigating Exothermic Risks

Q: My HATU-mediated coupling reaction suddenly boiled over upon scale-up. Why did this happen, and how do I fix it? Causality: HATU contains an energetic 7-aza-1-hydroxybenzotriazole (HOAt) leaving group. The activation step is extremely fast and highly exothermic. Adding HATU as a solid all at once on scale leads to rapid heat accumulation, causing the solvent to boil or the HATU to undergo rapid exothermic decomposition[3],[2]. Solution: Never add coupling reagents in a single bolus on scale. Instead, pre-dissolve the acid, amine, and HATU, and implement controlled dosing of the base (e.g., DIPEA) over 1–2 hours under active jacket cooling. Because the base initiates the deprotonation and activation sequence, dosing it strictly controls the rate of heat generation.

Q: I am observing significant epimerization of my chiral amino acid during batch scale-up, despite setting the reactor jacket to 0 °C. Causality: Elevated internal temperatures from uncontrolled, localized exotherms (hot spots) increase the rate of oxazolone formation. The oxazolone intermediate is the primary mechanistic pathway for the epimerization of chiral amino acids. Poor mixing in viscous batch reactors means internal hot spots can easily exceed 30 °C even if the jacket is at 0 °C. Solution: Increase agitation speed to improve mass and heat transfer. If epimerization persists, transition to continuous flow chemistry (see protocol below) to ensure strict isothermal conditions[4].

Experimental Protocol: Continuous Flow Amidation for Exotherm Control

Objective: To transition a highly exothermic batch amidation into a self-validating continuous flow system, ensuring isothermal conditions and eliminating thermal runaway risks[4]. Causality: Continuous flow microreactors possess a massive surface-area-to-volume ratio, enabling near-instantaneous heat transfer. This prevents localized hot spots and suppresses temperature-dependent side reactions like epimerization[4].

Step-by-Step Methodology:

  • System Priming: Flush a PFA (perfluoroalkoxy) coil microreactor (10 mL volume) with anhydrous DMF. Reasoning: Aprotic polar solvents maintain the solubility of polar intermediates, preventing reactor fouling.

  • Stream Preparation:

    • Stream A: Prepare a 0.5 M solution of the carboxylic acid and 0.55 M of the amine in DMF.

    • Stream B: Prepare a 0.55 M solution of the coupling reagent (e.g., EDC·HCl) and 1.5 M of base (DIPEA) in DMF.

  • Flow Rate & Stoichiometry Calibration: Set the dual-syringe pumps for Stream A and Stream B to 1.0 mL/min each. Reasoning: The 1:1 volumetric mixing at the T-mixer ensures an exact stoichiometric ratio, while the micro-channels immediately dissipate the heat of activation.

  • Steady-State Execution: Direct the mixed stream into the PFA coil submerged in a 20 °C temperature-controlled bath. At a combined flow rate of 2.0 mL/min, the residence time is exactly 5 minutes.

  • In-line Quenching (Self-Validating Step): Route the reactor effluent through a secondary T-mixer where it meets a continuous stream of aqueous 1M HCl (Stream C) at 2.0 mL/min. Validation: Immediate quenching neutralizes the base and destroys unreacted activated esters, locking in the yield and providing a safe, stable output for immediate HPLC analysis.

Visualization: Exotherm Management Workflow

ExothermManagement A Carboxylic Acid + Amine Substrate Mixture B Coupling Reagent Addition (e.g., HATU, EDC) A->B C Exotherm Generation (Activation & Coupling) B->C Rapid Kinetics D Process Strategy C->D Heat Management E Batch: Cryogenic Cooling & Controlled Dosing D->E Traditional F Flow: Microreactor High Heat Transfer D->F Advanced G Safe Amide Bond Formation (High Yield, No Runaway) E->G F->G

Workflow for mitigating thermal runaway in exothermic amidation processes.

FAQs on Scale-up and Safety

Q: Are carbodiimides (EDC/DCC) safer than uroniums (HATU/HBTU) for large-scale manufacturing? A: Mechanistically, carbodiimides lack the explosive triazole leaving groups (HOBt/HOAt) that make uroniums shock-sensitive[5]. However, their activation step is still highly exothermic[1]. DCC presents an additional mechanical hazard: it generates insoluble dicyclohexylurea (DCU) as a byproduct. On scale, DCU precipitation can foul reactor cooling coils and agitators, reducing heat transfer efficiency and indirectly causing thermal runaway. EDC is generally preferred due to its water-soluble urea byproduct, but it still requires strict thermal monitoring[6].

Q: Why are HOBt and HOAt additives considered energetic hazards? A: Anhydrous HOBt and HOAt are classified as energetic materials because their aromatic triazole systems contain both oxidizing (N–O) and reducing (N–N) bonds within the same molecule. Under heat or confinement, they can undergo rapid exothermic decomposition, releasing a massive volume of gases including N₂, NO, CO, CO₂, and HCN[5].

Q: Can I use water as a solvent to absorb the exotherm? A: While water has a high heat capacity and is excellent for heat management, the thermodynamic unfavorability of amidation in water necessitates fundamental process redesigns. Water molecules compete directly with amine nucleophiles for reaction sites on activated carboxylic acids, leading to rapid hydrolysis of the active ester and severely reduced yields[7]. Aqueous amidation is only viable when utilizing specialized water-tolerant catalysts or biphasic micellar systems[7].

References
  • Practical Considerations and Examples in Adapting Amidations to Continuous Flow Processing in Early Development. Organic Process Research & Development, ACS Publications. URL:[Link]

  • Amide Synthesis in Aqueous Media: Optimizing Reaction Efficiency. PatSnap Eureka. URL: [Link]

  • Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Organic Process Research & Development, ACS Publications. URL:[Link]

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Peptide Chemistry. URL:[Link]

  • How to Analyze Amide Coupling Reactions — Safety Protocols. PatSnap Eureka. URL:[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, ACS Publications. URL:[Link]

  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, ACS Publications. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Chromatography-Free Purification of Amides

Welcome to the Advanced Synthesis Support Center. As drug development accelerates, relying entirely on silica gel column chromatography for amide purification creates significant bottlenecks.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As drug development accelerates, relying entirely on silica gel column chromatography for amide purification creates significant bottlenecks. This guide provides researchers and scientists with field-proven, scalable, and self-validating workflows to isolate high-purity amides using chromatography-free techniques.

Below is our diagnostic decision matrix to help you select the optimal purification pathway based on your crude reaction profile.

AmidePurification Start Crude Amide Mixture Q1 Are impurities acidic/basic? Start->Q1 Ext Acid-Base Extraction Q1->Ext Yes Q2 Are impurities non-ionizable? Q1->Q2 No Cryst Recrystallization Q2->Cryst Yes (Solid Product) Q3 Excess amine or acid starting material? Q2->Q3 No Scav Scavenger Resins (Catch & Release) Q3->Scav Yes

Caption: Decision tree for selecting chromatography-free amide purification methods.

Module 1: Acid-Base Extraction (Liquid-Liquid Extraction)

Causality & Mechanism Amide bonds are intrinsically neutral and remain stable under mild aqueous acidic or basic conditions. In contrast, unreacted starting materials—such as aliphatic/aromatic amines and carboxylic acids—are readily ionizable.1[1].

Self-Validating Protocol: Acid-Base Workup

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Wash the organic layer with 1.0 M aqueous HCl (2-3 times) 2[2].

    • Validation Checkpoint: Test the pH of the discarded aqueous wash. It must remain highly acidic (pH < 2) to guarantee complete protonation of residual amines.

  • Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃ or 1.0 M NaOH (2-3 times).

    • Validation Checkpoint: If using NaHCO₃, the cessation of CO₂ gas evolution visually confirms the complete neutralization of residual acids.

  • Drying & Isolation: Wash with saturated brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure[2].

Troubleshooting FAQ

Q: My target amide is highly polar and is being lost to the aqueous layer during the acidic wash. How do I recover it? A: Highly polar amides (e.g., those with multiple heteroatoms) can exhibit significant water solubility. To troubleshoot, replace the 1.0 M HCl wash with a saturated aqueous NH₄Cl wash. This provides a milder acidic environment while increasing the ionic strength of the aqueous layer, which forces the organic compound out of the water (the "salting-out" effect). Alternatively, switch your extraction solvent to 2-methyltetrahydrofuran (2-MeTHF), which partitions polar organics much better than ethyl acetate.

Module 2: Solid-Supported Scavengers (Catch-and-Release)

Causality & Mechanism Solid-supported scavengers are functionalized insoluble polymers (like polystyrene) designed to covalently sequester specific unreacted reagents. Because the impurities become chemically anchored to a macroscopic solid support,3[3]. For instance,4[4] to form insoluble ureas.

ScavengerMechanism Mix Crude Mixture: Amide + Excess Amine Resin Add Isocyanate Resin (Polymer-N=C=O) Mix->Resin React Covalent Capture: Resin-Urea Formation Resin->React Filter Filtration React->Filter Pure Pure Amide in Filtrate Filter->Pure Liquid Phase Waste Resin-Bound Impurity (Solid Waste) Filter->Waste Solid Phase

Caption: Mechanism of covalent capture using isocyanate scavenger resins.

Self-Validating Protocol: Scavenger Resin Purification

  • Preparation: Dissolve the crude amide in a solvent capable of swelling the resin (e.g., THF, DCM, or DMF).

  • Resin Addition: Add 2.0–3.0 equivalents (relative to the estimated excess impurity) of the appropriate scavenger resin. Use Isocyanate-polystyrene for excess amines, or5[5].

  • Incubation: Agitate the mixture gently at room temperature for 2–16 hours.

    • Validation Checkpoint: Monitor the supernatant via TLC or LC-MS. The absolute disappearance of the starting material peak confirms that the scavenging process is complete.

  • Filtration: Filter the suspension through a fritted funnel. Wash the resin bed with 1-2 column volumes of the reaction solvent to ensure total recovery of the amide.

  • Concentration: Evaporate the filtrate to yield the pure amide[3].

Troubleshooting FAQ

Q: The scavenger resin failed to remove all the excess amine. What went wrong? A: This is typically caused by insufficient resin swelling or severe steric hindrance. Lightly cross-linked polystyrene resins (1-3% divinylbenzene) require solvents like DCM or THF to swell and expose their internal active sites. If you are using a non-swelling solvent (like ethanol), the resin remains collapsed. Switch to a macroporous resin or change the solvent. If the amine is highly sterically hindered, increase the incubation time or heat the mixture gently.

Module 3: Recrystallization & Precipitation

Causality & Mechanism Recrystallization exploits the differential solubility of the target amide and its impurities across a temperature gradient. The ideal solvent system dissolves the target compound entirely at elevated temperatures but sparingly at room temperature. As the solution cools, the saturation point is exceeded.6[6], forming a highly ordered crystal lattice that thermodynamically excludes structurally distinct impurities.

Self-Validating Protocol: Solvent-Antisolvent Precipitation

  • Dissolution: 7[7].

  • Antisolvent Addition: Slowly add a miscible "antisolvent" (e.g., hexanes or water) dropwise until the solution becomes slightly turbid (reaching the cloud point).

  • Cooling: Allow the mixture to cool slowly to room temperature, then place it in an ice bath.

    • Validation Checkpoint: Observe the rate of crystallization. Slow cooling promotes the formation of large, pure crystals. Rapid cooling causes the product to "crash out" as an amorphous powder, trapping impurities within the solid matrix.

  • Isolation: Filter the crystals using a Büchner funnel, wash with a small volume of ice-cold antisolvent, and dry under vacuum[7].

Troubleshooting FAQ

Q: My amide forms a sticky oil instead of crystallizing upon cooling ("oiling out"). How can I induce proper crystallization? A: "Oiling out" occurs when the target compound separates as a liquid rather than a solid, often because its melting point is lower than the temperature at which it saturates the solution, or due to impurities acting as plasticizers. To resolve this:

  • Reheat the mixture until homogeneous, then add slightly more of the "good" solvent to lower the saturation temperature.

  • Add a seed crystal of the pure amide (if available) to provide a nucleation template.

  • Vigorously scratch the inside of the glass flask with a glass stirring rod to generate microscopic glass shards that act as nucleation sites.

Quantitative Data Summary

The following table summarizes the expected performance metrics and reagent requirements for the discussed chromatography-free purification methods to aid in your experimental design.

Purification MethodTarget ImpuritiesReagent EquivalentsExpected YieldExpected PurityScalability
Acid-Base Extraction Unreacted amines, carboxylic acids, saltsLarge excess (Aqueous washes)85 - 95%> 90%Excellent (kg scale)
Isocyanate Scavenger Resin Primary and secondary amines2.0 - 3.0 eq (relative to amine)90 - 99%> 95%Good (Parallel synthesis)
Basic Ion-Exchange Resin Carboxylic acids, acidic byproducts2.0 - 4.0 eq (relative to acid)85 - 95%> 95%Good (Parallel synthesis)
Recrystallization Structurally distinct byproductsMinimal (Solvent dependent)60 - 85%> 99%Excellent (kg scale)

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility in Biological Assays

Welcome to the Assay Troubleshooting Center. As a Senior Application Scientist, I frequently encounter promising high-throughput screening (HTS) hits that fail during downstream validation simply due to poor aqueous solu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Troubleshooting Center. As a Senior Application Scientist, I frequently encounter promising high-throughput screening (HTS) hits that fail during downstream validation simply due to poor aqueous solubility. When compounds precipitate or form colloidal aggregates, they create self-validating illusions—false positives that mimic target engagement but are fundamentally driven by physical chemistry rather than biology.

This guide is designed to help you diagnose, understand, and resolve solubility-driven artifacts in your biological and biochemical assays.

Diagnostic Workflow

Before altering your assay biology, it is critical to rule out physical compound behavior. Use the following workflow to determine if your erratic readouts are caused by poor solubility.

G Start Erratic Assay Readout (e.g., Bell-shaped curve) Check1 Check DMSO Stock Is it fully dissolved? Start->Check1 Action1 Sonicate / Warm or remake stock Check1->Action1 No Check2 Assess Aqueous Dilution (Nephelometry / DLS) Check1->Check2 Yes Action1->Check2 Agg Colloidal Aggregation or Precipitation Detected? Check2->Agg Fix1 Add 0.01% Triton X-100 or Tween-20 Agg->Fix1 Yes (Colloids) Fix2 Optimize Co-solvents (Keep DMSO < 0.5%) Agg->Fix2 Yes (Precipitate) Valid Proceed with Validated Dose-Response Agg->Valid No Fix1->Valid Fix2->Valid

Diagnostic workflow for resolving erratic assay readouts caused by poor compound solubility.

Frequently Asked Questions & Troubleshooting Guide

Q1: My highly potent hits show a "bell-shaped" dose-response curve. Why do they lose efficacy at higher concentrations? Causality & Explanation: This is a classic hallmark of colloidal aggregation. As established by Brian Shoichet's laboratory, many hydrophobic small molecules act as "promiscuous inhibitors"[1]. Above a specific Critical Aggregation Concentration (CAC), these compounds self-associate into colloidal particles ranging from tens to hundreds of nanometers in size[2]. Instead of binding the target's active site, these colloids non-specifically sequester the assay proteins (enzymes or receptors) onto their surface[2],[3]. At moderate concentrations, this mimics potent inhibition. However, at higher concentrations, the particulate surface area saturates, leaving surplus enzyme free to act on the substrate, which manifests as a bell-shaped or erratic dose-response curve[4]. Solution: Implement a detergent-addition control. Adding a non-ionic detergent like 0.01% Triton X-100 or Tween-20 disrupts the colloids[5],[3]. If the compound's inhibitory activity vanishes upon detergent addition, it was a false positive driven by aggregation.

Q2: My compound precipitates immediately when diluting the DMSO stock into the aqueous assay buffer. How can I prevent this? Causality & Explanation: This phenomenon, known as "solvent shock," occurs when a highly concentrated DMSO stock is introduced directly into an aqueous environment. The rapid diffusion of DMSO into water strips the compound of its solvation shell faster than it can establish hydrogen bonds with the aqueous buffer. This kinetic imbalance forces the compound molecules to interact with each other, nucleating into amorphous precipitates. Solution: Never perform serial dilutions in the aqueous buffer. Instead, perform intermediate serial dilutions in 100% DMSO first. Then, transfer a constant, small volume of each DMSO dilution into the assay buffer. This ensures the final DMSO concentration remains constant across all dose-response points, minimizing solvent shock.

Q3: What is the maximum tolerated DMSO concentration for cell-based assays? Causality & Explanation: DMSO is amphiphilic and readily integrates into lipid bilayers. At high concentrations, it increases membrane fluidity, induces pore formation, and causes cytotoxicity[6]. Furthermore, it can alter cellular transcriptomes and signaling pathways (such as the PI3K/AKT pathway), which can mask or alter the true biological effect of your drug[7]. Solution: For robust immortalized cell lines, keep the final DMSO concentration at or below 0.5% (v/v)[6],[8]. For sensitive primary cells or stem cells, the absolute maximum is typically 0.1%[6],[7]. Always include a vehicle-only control matched to the exact DMSO concentration of your treated wells.

Quantitative Data: Maximum Tolerated Concentrations

When optimizing solubility, researchers often turn to co-solvents and excipients. The table below summarizes the maximum tolerated concentrations of common additives to maintain assay integrity.

Solvent / ExcipientMax Conc. (Biochemical)Max Conc. (Cell-Based)Mechanistic Caveats & Causality
DMSO 1% - 5%≤ 0.5% (0.1% for primary cells)[6],[7]Alters membrane fluidity; affects PI3K/AKT survival pathways[7].
Tween-20 / Triton X-100 0.01% - 0.05%Not RecommendedDisrupts colloidal aggregates[5]; lyses cell membranes in vitro.
BSA (Bovine Serum Albumin) 0.1% - 1%0.1% - 1%Acts as a carrier protein; can sequester lipophilic compounds, artificially shifting the apparent IC50.
Ethanol 1% - 5%≤ 0.1%Induces cellular stress responses; highly volatile, leading to concentration drift over long incubations.
Experimental Protocols for Solubility Validation

To ensure trustworthiness in your data, every protocol must be a self-validating system. Below are the gold-standard methodologies for diagnosing solubility issues.

Protocol 1: Kinetic Solubility Screening via Laser Nephelometry

Purpose: Rapidly assess the exact concentration at which a compound precipitates in an aqueous buffer. Undissolved particles scatter laser light, and the intensity of scattered light is directly proportional to particle concentration[9].

  • Stock Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO[9].

  • Serial Dilution: Create an 8-to-12 point serial dilution of the compound in 100% DMSO to prevent premature precipitation[9].

  • Aqueous Transfer: Transfer a constant volume (e.g., 2 µL) of each DMSO dilution into a 96-well plate containing 198 µL of aqueous assay buffer (pH 7.4). This maintains a constant 1% DMSO background across all wells[9].

  • Incubation: Mix thoroughly and incubate the plate at 37°C for 2 hours to allow the system to reach kinetic equilibrium.

  • Measurement: Scan the plate using a laser nephelometer. Plot the scattered light intensity against the compound concentration[9].

  • Self-Validating Check: Identify the "kick-off" point on your plotted curve. The concentration immediately preceding the sharp, exponential increase in light scattering is your definitive kinetic solubility limit[9].

Protocol 2: Detecting Colloidal Aggregation via Dynamic Light Scattering (DLS)

Purpose: Differentiate between true target inhibition and promiscuous inhibition caused by colloidal aggregates. DLS measures the hydrodynamic radius of sub-micron particles in solution[4],[2].

  • Sample Preparation: Prepare the compound in a filtered assay buffer at a concentration 10-fold higher than its apparent IC50.

  • Baseline DLS Measurement: Load the sample into a DLS cuvette or plate reader. Measure the autocorrelation function to determine if particles in the 50–1000 nm range are present[2].

  • Detergent Challenge: Add a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) directly to the sample[5],[3].

  • Secondary Measurement: Re-read the sample via DLS.

  • Self-Validating Check: If the 50–1000 nm scattering peak disappears upon detergent addition, the compound forms reversible colloidal aggregates[4],[3]. If the peak persists, the compound has formed irreversible amorphous precipitates, and the stock must be reformulated.

References[10] Kinetic Solubility Assays Protocol - AxisPharm. axispharm.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQds5dAYakne_OdOQgvcReueIoW6C5o7JUDsUdHERdefYDenq3k8rhOd96Ndx2qjI1wuZ-_Iizi-jf2A9VKHNXry4Zy24YfAUJEdKEMylDYdRT25bYsBKx0tu4-bTDzEkT74u-bOBJN-hWVnN4BXBBPZ_B[1] Identifying Promiscuous Inhibitors in Drug Discovery at the UCSF Shoichet Laboratory. selectscience.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYFtO32D3R2QzuOpcEjNi4BpnR5plovAX6RntKk72aOVIfnFx0RopeVxPiEYfQFeYZxlMJPpqPlSIGTj4s9cerdGInI1QNOlY0g9pPJ_3upYiOcduj48knRTCMobaoB4CwCUuJCVtsr66Xpvvkxp_8AwIFRtK25v3la6HSebCqx_A7Ak3LmZ_gh1ElIRvETCzbMdkNetS8VI613B-6mpTmAaeJVYpF_VRDGnRZzajv0bxmS28=[6] DMSO usage in cell culture - LifeTein. lifetein.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHs25wC87SwaBPK2b14AroT2Zl57W0e11x6Gt6-gv_wvREDXFmvtW4x49g1o1BkV-t0_Csw5Mf4ZS9GHPuyCA3pGAGZ0-RqsqdN96K1WcEiyKPk2tfNdY1TdSpirCs44uag_w60ItboZI-FvOARZLNWuTnlqHDRP5i6[9] 3.8. Determination of Kinetic Solubility - Bio-protocol. bio-protocol.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzaJxHgC58kE1WfQtVHVYb0p-mF2fsJ_AGpMYHfgr5j-moNf56pw2awn21yWnwos-1rF2oyrWyJWnJ_f_Q9YYui_nHUdOlYAwYcT5LQMNEri-J0PNoibcq3cWp6j4WN-pdo7Nf80xiPCIPKHc9afLYRXij9cZc-bmq[4] Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs. news-medical.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnf8OAxMfjlfOn8518-GIqWVx0az8Lbgh6XC0CRI95WtyPHB-CjV7NdV70eTrZt74isdnxbunVlTgPRLb0y4HBmlysc0nvGHP_s9RXdm8FRHSS6dDToZJWdrt4nwwHU0x8RmQes7tlpAtGkL2Kq6OFvPYcvwG7a5_DE32PUkzd3wn2qt5sdkD_brmtCsXuP1xixNzv4n-9QusbGL3-3r2NgPKm6kQBOIfNrRAmvyonBv7DvzSgQIXjbmWiGE5_S07E6nFUBCs=[8] What the concentration of DMSO you use in cell culture assays? - ResearchGate. researchgate.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeDn5xRDHbbhGChWAg3D9pKNiZ3N-QuzMYNu6oYnx7sCMTS12bXFitqkUKuDRB_M3uKz7i9mTIEWr6wGyutLtZaQYKhyYaxbPleV6TvVm__l8YFJ9QLJHb87ZTIkkpi_eODpAV5KTYoEx_egZWfFKnykwLuu6KloaJ7hTgWikeTCk5VSPbXiKwkkNjwUQFJl1XdvHjJp-WGbQ=[7] Maximum tolerated DMSO concentration for alpha-Amyrin experiments - Benchchem. benchchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuIsH-YzvY-ZQMkIE3UMpxyPdMDRyiansMMUwTSxmVepJ8C9slSf5NNjgTz4t-L_ZHr0tBXpKiWXk14-bdXEo69a41Oc85jL71VIEU5nfjy44AYrcMYGBmreFBqCXpNXOErDkpVxMQBpwX9ejpGyNKselKicZyjSwA1tNi4kmeAHdWU2xIK4xkhtkQ_tyTx4zNYBGvOPuWUPhgGD82[2] Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS - Wyatt Technology. wyatt.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhc59lukK7KlGfBTg1y3jhnOQejhExOUBRFKDk3yYfAc3mhnBCmWwThaOsE8I-ldYmYEYoi8gbBygiuwp2hc9-au-81ely0dPGIC-AX-mqD3NpmDVuOycCOL0cnWuka1P38elezgsydyx4-v7ty9J3jDIi12_pYlSX3oLPW8gqYIxt_gulQ5SNZmcIn8pT2FefvlMxp6_PLYuXYRBTcjdzP10M5ob3COZJyb7I1uGWJmrfxyL5MxDs0h6_AQkPGJ-kMmgA[5] Resonant waveguide grating based assays for colloidal aggregate detection and promiscuity characterization in natural products - RSC Publishing. rsc.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnWAqEb6GBLdcx_ddJkUk99FzoYG1-FxOc45D9K4cviZRattUj1EI1jN5O_5tirn4V7rdjTB9TSbdeeqP39k2-7m3OvlLycYbljFv3c3jRDE_Mv31nQi453qbhhDeiKGwNxTNSteTV-2pJ5tzol7V8VVI_oMafJYY=[3] A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library - ACS Publications. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3siPqGsoLa0ga1oPg1S9IvDNGfqIslBI3bPs1Z_okA2TaJM3qrrWis13sOKW15dyvrSsnC3maId30CAArLfikBv-qddeDUXLjcocjeycEkM3GoqM-jkweA0fmIlEx7DXWOsUj

Sources

Troubleshooting

Advanced Synthesis Support Center: Minimizing Epimerization in Chiral Amides

Welcome to the Technical Support Center for chiral amide and peptide synthesis. As application scientists, we know that maintaining stereochemical integrity is not just about following a recipe—it requires a deep mechani...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral amide and peptide synthesis. As application scientists, we know that maintaining stereochemical integrity is not just about following a recipe—it requires a deep mechanistic understanding of the reagents, bases, and intermediates involved in your workflow. This guide is designed to troubleshoot common epimerization issues by addressing the underlying chemical causality of your reactions.

Mechanistic FAQs: Understanding the "Why"

Q: Why does my chiral amino acid lose its stereochemical integrity during amide coupling? A: Epimerization during chiral amide synthesis primarily occurs via two base-catalyzed pathways: the formation of a 5-(4H)-oxazolone intermediate and direct enolization[1]. When a carboxylic acid is activated by a coupling reagent (e.g., DIC or HATU), the resulting highly reactive O-acylisourea is susceptible to intramolecular cyclization by the adjacent carbonyl oxygen, forming an oxazolone[2]. The α-proton of this oxazolone is highly acidic. If abstracted by a base, it forms a planar enolate, destroying the chiral center and leading to a racemic or epimerized mixture upon subsequent amine attack[1].

Epimerization A N-Protected Amino Acid B Activated Ester (O-acylisourea) A->B Coupling Reagent C 5-(4H)-Oxazolone Intermediate B->C Intramolecular Cyclization D Planar Enolate (Direct Enolization) B->D Strong Base E Desired Chiral Amide (L-L) B->E Fast Aminolysis C->D Base-Catalyzed Deprotonation F Epimerized Amide (D-L) C->F Amine Attack D->F Amine Attack

Mechanistic pathways of epimerization via oxazolone formation and direct enolization.

Q: I am currently using HATU and DIPEA, but I am seeing ~5-10% epimerization with sensitive residues like phenylglycine (Phg). What should I change? A: The root cause is your choice of base. N,N-Diisopropylethylamine (DIPEA) is a relatively strong base (pKa ~10.1). For epimerization-prone residues like Phg or cysteine, DIPEA accelerates the abstraction of the α-proton from the activated intermediate[3]. Switching to a weaker, sterically hindered base such as 2,4,6-trimethylpyridine (TMP, collidine, pKa 7.43) or N-methylmorpholine (NMM, pKa 7.38) significantly reduces this side reaction. Studies demonstrate that replacing DIPEA with TMP in uronium-mediated couplings (like COMU or HATU) can increase the correct diastereomer yield to >92%[3].

Q: Are there safer and more efficient alternatives to HOBt/HOAt for minimizing epimerization? A: Yes. Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) is a highly effective, non-explosive alternative to benzotriazole-based additives like HOBt and HOAt[2]. When paired with a carbodiimide like DIC or EDC, Oxyma acts as a powerful nucleophile that rapidly intercepts the highly reactive O-acylisourea intermediate before it can cyclize into an oxazolone. This forms a stable, highly aminolytic active ester, consistently delivering higher stereochemical purity than HOBt and performing on par with HOAt[2][4].

Troubleshooting Guide: The "How-To"

Issue 1: C-terminal activation of peptide fragments leads to complete racemization.

  • Root Cause: Unlike single amino acids protected by urethane groups (Fmoc/Boc)—which inherently resist oxazolone formation—N-acyl or peptide fragments lack this protection. Upon C-terminal activation, the amide carbonyl oxygen rapidly attacks the activated ester to form an oxazolone, leading to severe epimerization[5].

  • Solution: Utilize specialized organophosphorus coupling reagents like DEPBT (3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one). DEPBT is highly resistant to racemization and is considered a superior reagent for fragment condensation and head-to-tail cyclization[6][7].

Issue 2: High epimerization during the synthesis of O-linked glycopeptides.

  • Root Cause: Glycosylated amino acids exhibit a faster rate of epimerization and a slower overall rate of peptide coupling due to steric hindrance, allowing the base more time to abstract the α-proton[8].

  • Solution: Avoid standard DIPEA/HATU protocols. Switch exclusively to TMP (2,4,6-trimethylpyridine) as the base. TMP produces glycopeptides with high efficiency and dramatically lowers epimerization levels compared to standard tertiary amines[8][9].

Issue 3: High epimerization during Solid-Phase Peptide Synthesis (SPPS) of sterically hindered sequences.

  • Root Cause: Slow coupling rates in sterically hindered systems allow more time for the activated intermediate to undergo oxazolone formation or base-catalyzed enolization[8].

  • Solution: Use highly efficient coupling reagents like COMU or DIC/Oxyma to accelerate the acylation step[2][3]. Alternatively, emerging technologies like Resonant Acoustic Mixing (RAM) allow for high-concentration, rapid coupling with minimal solvent, which has been shown to drastically reduce epimerization in hindered systems[10].

Quantitative Data: Reagent & Base Comparison

The following table summarizes the impact of different coupling systems and bases on the epimerization of highly sensitive substrates (e.g., Phenylglycine derivatives).

Coupling SystemBaseSubstrate / ModelEpimerization Level (%)Reference
DIC / HOBtDIPEAZ-Phg-Pro-NH₂3.7%[4]
DIC / HOAtDIPEAZ-Phg-Pro-NH₂<1.0 - 2.0%[4]
DIC / Oxyma PureDIPEAZ-Phg-Pro-NH₂0.1%[4]
HATUDIPEAFmoc-Phg-OH~7.0 - 8.0%[3]
COMUTMPFmoc-Phg-OH<8.0% (>92% purity)[3]
DEPBTN/AFragment CondensationVery Low[6][7]

Self-Validating Experimental Protocols

To ensure trustworthiness, any protocol used to synthesize chiral amides must include a built-in validation step to quantify stereochemical drift.

Self-Validating Protocol: Solution-Phase Coupling of Epimerization-Prone Residues (Z-L-Phg-Val-OMe) Causality Check: We utilize EDC·HCl over DIC in solution phase because the resulting urea byproduct is water-soluble. This allows for a clean aqueous workup without the need for silica gel chromatography, preventing the artificial enrichment or depletion of diastereomers during purification[4].

Step-by-Step Methodology:

  • Activation: Dissolve Z-L-Phg-OH (1.0 eq) and Oxyma Pure (1.0 eq) in DCM. Cool to 0 °C in an ice bath to thermodynamically disfavor oxazolone formation.

  • Coupling: Add EDC·HCl (1.0 eq) and stir for 10 minutes to form the active ester. Add H-Val-OMe·HCl (1.0 eq) followed dropwise by TMP (1.0 eq) to neutralize the hydrochloride salt without causing excessive basicity.

  • Reaction: Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature overnight[2].

  • Workup: Remove the solvent via rotary evaporation. Redissolve the residue in EtOAc and wash sequentially with 1 N HCl, 1 N Na₂CO₃, and saturated NaCl. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product[2].

  • Validation (The Self-Validating Step): Synthesize a racemic standard (Z-D/L-Phg-Val-OMe) using a highly epimerizing condition (e.g., DIC/DIPEA at room temperature). Inject the standard on a Chiral SFC/HPLC to establish baseline resolution of the L-L and D-L diastereomers. Inject the crude product from Step 4. Calculate the diastereomeric excess (d.e.) by comparing the Area Under the Curve (AUC) of the L-L vs. D-L peaks.

Workflow A 1. Amide Coupling (EDC/Oxyma + TMP) B 2. Aqueous Workup (Remove Byproducts) A->B C 3. Chiral HPLC/SFC Analysis B->C D 4. Quantify Diastereomeric Excess C->D

Self-validating experimental workflow for assessing epimerization levels in amide synthesis.

References[2] The Clear Choice in Peptide Synthesis: Oxyma Outperforms Traditional Reagents in Suppressing Epimerization. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFILFNBIyOcdPgFsXNTTzjYH2V6Kd2HkHozg4vhPaqdnTXdz5YvLPQpukPxHwL2rSxNAmDDp0aD6LeRuQSAWWzhwzGFUOPulxKwxCXQwwefo9ur68TyYzEBo8gf9itfqyp8mlCLWdFf8dB_oFiJR0vlHLmkKk2eSvtJyXBu6e1dNFHrgZQNMtIKRJXp6loHC9zxWBE7jy_U7RDBw6x5hy0YrEQ44iyREwFNw1S1Do2-zCDgCw4N-YLd3vnsuEtyMOvQ5bXdP-o=[1] Epimerisation in Peptide Synthesis. PMC - NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHyuIdBBmSwSSl80_h24VnkAEaW0f2jlf1sp8B6AXGsTqYi_nBB3ru8r8CubqK5CYwBYVdFP2kJSPDaRE_FST_eG7-om970CGHG73fdtkzmA7dDQATwWK_cT_hXP3RqRRAD9L1e41xIqmlqr8=[8] Enhanced epimerization of glycosylated amino acids during solid-phase peptide synthesis. NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1ZnW5KEUXaKcQB1OlFPiDrKzieSHIwD5fA7e_H9RpC7dzTOl4GT_CRC5oIvxxORopigHnNFYoB225bOoWiwIzWmjUb_CYvuS4c6ek5QVlaRXny09_-LwV8PzU210ZHdIJRfs=[10] Solvent-less environmentally benign amino ester, amide, and peptide synthesis enabled by resonant acoustic mixing. Green Chemistry (RSC Publishing).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGePbtKZSSAy4f1nAPIXjO6hTVdMvBVxI89rr5aCJOJHKKiMnLA0T_hhSah2eFz2X5hUYFXpOl9XkUFu652K-7VyyVeIFzW7Y89dGWJN-v_4GrhSeoIRH3mw3x1gHURnJzcYe7rHf9iAo_IeLltIQ8sqgj5Mf8RPDI=[5] Chemistry of peptide synthesis. spbu.ru.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-pWaQvwtrloMuJHwippCUboyAy8mBScM501VmI_v7zOTmxAtqPDK9xbz_ATM5kVbJNW2v6d_tC2DZM-XTFP99fQXvMR3jQCYbJvSQG8yL7L0u8CXqDnX2LlKj7sgY06kyTqcZcsURe75Ga8SDeBQZJHFOic6uJrFNbnZtiBrMeIjVuP5aSqxLgw==[6] Coupling Reagents. Aapptec Peptides.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAZJoRvNPjAKNuc0YCnbRhef2sjvxWY9kVdS0dmJFeuazhJr0All-0dK5Tgi1YBg8PoUDLoriwcNtIxF9OWDLy1aSitUQiWvIOuQRX_zHJlRft2exRzpJrJLXehW4-i-Oa_d_WBdstdXJ-KSRU7PgWiGUhRXkXtqV73r5Xp1YnAJzIjZlY1mwDJcVzMA==[7] White Paper: A Glimpse into the Development of Peptide Coupling Reagents. Veranova.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl7dqocFuc92FaqOlEpwkjinQwTcKZxOXHxjVwTpJYguUM3uKdjmtyNK271C6EzRESCGeLxnXZ_YLht7UOFF_XHeQ2bpAWd1p9NZTUX6vGGvYuzE51klwJxmexdrDTl-ogQE1P3nKEmP4E7dmGXgQ8X-saHuoxjnU0S6MA1RKVTgq1kzF2Aoz2x2zkSNkwHAUsnyE=[4] Low-epimerization Peptide Bond Formation with Oxyma Pure: Preparation of Z-L-Phg-Val-OMe. Organic Syntheses.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGu0dhpl43-kbaUkYjvLTMy-vFiUg1gvoVaZKwbtvuOiyD5QF2_XNde1BPTGpwgj2rC8KhR_-vp0WU5wakfkR8AGnzytiH5w2IfgpR7K8wr95b5DZ9y2ThEdMKqb28KaXVNCmLtSKJZ[9] Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC - NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyUcfo9fGee53kWgaySj78tXMeNB2YrCRSndwK_FDjfDxKgdyKNW5leajcoFcq5oxnRT7sEieqEolK5aKPJwHc0aWRqb8H6qxhjpv-v7iGadepLE6M0qMfaxzJEjSQD8HwjFoDLAk0CFhaeQ==[3] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6bPU6W-BMgsN1-4G-eRB-51Lw6llM-CQHU3jDYlZ2p7MLBG5aLJ192kD3lx1ydIQ8CvELY37XRD0iwMc6wwlXoYN82uiTFcuF7ybEwiO1xd26RsSi4ci4nfBFAwezdQRLc3ggZQxbIzNBJTH2ab8QnmGbpTTUBgCLLHkY9FyTgd29pzIYT7-Nc-S2KA==

Sources

Reference Data & Comparative Studies

Validation

Establishing a Primary Reference Standard for Novel Synthetic Compounds: Mass Balance vs. qNMR

As drug development accelerates, the analytical bottleneck often lies not in the synthesis of a novel compound, but in the metrological traceability of its primary reference standard. According to ICH Q6A guidelines, a r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development accelerates, the analytical bottleneck often lies not in the synthesis of a novel compound, but in the metrological traceability of its primary reference standard. According to ICH Q6A guidelines, a reference standard for a new drug substance must have its impurities adequately identified and its purity measured by a rigorous quantitative procedure[1]. Furthermore, the United States Pharmacopeia (USP) General Chapter <11> mandates that reference standards must be highly characterized specimens suitable for their intended compendial or analytical applications[2].

For a Senior Application Scientist, establishing this "ground truth" purity value is a high-stakes endeavor. An inaccurate reference standard propagates error through every subsequent pharmacokinetic, toxicological, and quality control assay. Historically, the industry relied exclusively on the Mass Balance (Indirect) approach. Today, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, direct alternative[3].

This guide provides an objective, data-driven comparison of these two methodologies, detailing the causality behind critical experimental choices and outlining self-validating protocols to ensure scientific integrity.

The Methodological Divide

The Mass Balance Approach (Indirect)

Mass balance operates on a simple premise: Purity = 100% - Σ(Impurities) . It requires a suite of orthogonal analytical techniques to quantify organic impurities, water content, residual solvents, and inorganic residues. While comprehensive, it is highly susceptible to error propagation; if a single non-chromophoric impurity evades detection, the final purity is artificially inflated.

The qNMR Approach (Direct)

qNMR bypasses the need to identify every impurity. Because the area of an NMR resonance is strictly proportional to the number of nuclei generating that resonance, qNMR allows for the direct determination of a compound's purity by comparing it against a known, NIST-traceable Internal Standard (IS)[3]. This technique is orthogonal to chromatography and significantly reduces the time-to-result.

ReferenceStandardWorkflow cluster_MB Mass Balance Approach cluster_qNMR qNMR Approach Candidate Novel Synthetic Compound (Candidate Batch) HPLC HPLC-UV/CAD (Organic Impurities) Candidate->HPLC KF Karl Fischer (Water Content) Candidate->KF GC GC-FID/MS (Residual Solvents) Candidate->GC ROI Residue on Ignition (Inorganics) Candidate->ROI IS NIST-Traceable IS (e.g., Maleic Acid) Candidate->IS MB_Calc Mass Balance Calculation 100% - Σ(Impurities) HPLC->MB_Calc KF->MB_Calc GC->MB_Calc ROI->MB_Calc Final Certified Reference Standard (Orthogonally Validated Purity) MB_Calc->Final Indirect Purity T1 Inversion Recovery (Determine T1) IS->T1 Acq 1H-NMR Acquisition (D1 > 5 x T1) T1->Acq qNMR_Calc qNMR Calculation (Direct Molar Ratio) Acq->qNMR_Calc qNMR_Calc->Final Direct Purity

Workflow for establishing a primary reference standard via Mass Balance and qNMR methodologies.

Comparative Performance Metrics

Before selecting a pathway for reference standard establishment, it is critical to evaluate the operational and scientific trade-offs.

Table 1: Methodological Comparison – Mass Balance vs. qNMR
ParameterMass Balance (Indirect)qNMR (Direct)
Traceability Dependent on multiple instrument calibrationsDirect to SI via NIST-traceable Internal Standard
Sample Requirement High (> 500 mg across all tests)Low (< 20 mg)
Time-to-Result 5 – 7 Days4 – 6 Hours
Specificity Bias Vulnerable to undetected non-chromophoric impuritiesVulnerable to overlapping resonance signals
Destructive? Yes (KF, ROI, GC)No (Sample can be recovered)

Experimental Protocols: Building Self-Validating Systems

To guarantee trustworthiness, every analytical protocol must contain internal checks that validate the integrity of the data generated.

Protocol A: The qNMR Direct Assessment

Causality Focus: Ensuring complete nuclear relaxation to prevent integration bias.

  • Internal Standard (IS) Selection: Select a NIST-traceable IS (e.g., Maleic Acid) that possesses a high-purity certification and yields a distinct, isolated singlet in the 1 H-NMR spectrum that does not overlap with the novel compound's resonances.

  • Gravimetric Preparation: Using a microbalance (calibrated daily), co-weigh approximately 10 mg of the novel compound and 5 mg of the IS into a vial. Self-Validation: Perform weighing in duplicate to ensure gravimetric precision (RSD < 0.1%). Dissolve in a deuterated solvent (e.g., DMSO- d6​ ).

  • Inversion Recovery Experiment (The Self-Validating Step): Before quantitative acquisition, run an inversion recovery sequence to determine the spin-lattice relaxation time ( T1​ ) of the slowest-relaxing proton in both the analyte and the IS.

    • Why? If the relaxation delay ( D1​ ) is too short, nuclei will not fully return to their ground state before the next pulse, skewing the quantitative molar ratio.

  • Acquisition: Set the relaxation delay ( D1​ ) to at least 5×T1​ of the slowest relaxing proton (ensuring >99.3% relaxation). Acquire data using a 90° pulse angle with sufficient scans to achieve a Signal-to-Noise (S/N) ratio > 250.

  • Calculation: Calculate purity using the integrated areas, molecular weights, and the number of protons contributing to each integrated signal.

Protocol B: The Mass Balance Indirect Assessment

Causality Focus: Utilizing orthogonal detectors to eliminate analytical blind spots.

  • Organic Impurities (HPLC-UV/CAD): Run the compound on a stability-indicating HPLC method.

    • The Self-Validating Step: Plumb a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in series with the UV detector.

    • Why? UV detection relies on chromophores. If a synthetic intermediate lacks a chromophore, UV will miss it, artificially inflating the purity calculation. CAD provides a near-universal response, confirming the UV profile's comprehensiveness.

  • Moisture Content (Karl Fischer Coulometry): Determine water content. Coulometric KF is preferred over volumetric for novel compounds due to its superior sensitivity at low moisture levels (<1%).

  • Residual Solvents (HS-GC-FID): Quantify trapped synthesis solvents using Headspace Gas Chromatography.

  • Inorganic Residues (ROI/ICP-MS): Perform a Residue on Ignition (ROI) test. If ROI > 0.1%, follow up with ICP-MS to identify specific elemental impurities (e.g., Palladium catalysts from cross-coupling reactions).

  • Calculation: Subtract the sum of all weight percentages (Organic + Water + Solvents + Inorganics) from 100%.

Experimental Data: A Case Study

To demonstrate the efficacy of both methods, a candidate batch of a novel synthetic compound ("Compound X") was evaluated using both protocols.

Table 2: Experimental Purity Assessment of Compound X
Analytical VectorMass Balance ResultqNMR Result
Organic Impurities (HPLC-UV/CAD) 0.85%N/A (Directly bypassed)
Water Content (KF Coulometry) 0.42%N/A
Residual Solvents (HS-GC-FID) 0.15%N/A
Inorganics (ROI) 0.05%N/A
Assigned Purity Value 98.53 ± 0.15% 98.61 ± 0.22%
Absolute Difference -0.08%

Data Interpretation: The absolute difference between the two methods is a mere 0.08%, demonstrating excellent statistical equivalence.

Conclusion & Best Practices

While Mass Balance has been the historical gold standard, its reliance on multiple instruments introduces cumulative uncertainty. Conversely, qNMR offers a rapid, highly accurate, and direct traceability route to the SI unit of amount of substance[3].

However, as a best practice for establishing a Primary Reference Standard for a completely novel synthetic compound, the industry consensus strongly advocates for a hybrid approach . Demonstrated equivalence between the two independent purity values confirms the accuracy of the qNMR assignment and highlights the benefit of using both methods in tandem to minimize the potential for hidden bias[4]. By cross-validating the direct qNMR result with the comprehensive impurity profile generated by Mass Balance, researchers can establish a self-validating, unimpeachable reference standard suitable for global regulatory submissions.

References
  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances - Veeprho. Available at: [Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation - MDPI. Available at: [Link]

  • Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed (NIH). Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis of N-Substituted Amides: A Comparative Analysis

Welcome to this in-depth technical guide designed for researchers, scientists, and professionals in drug development. The amide bond is a cornerstone of modern chemistry, integral to a vast array of pharmaceuticals, poly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to this in-depth technical guide designed for researchers, scientists, and professionals in drug development. The amide bond is a cornerstone of modern chemistry, integral to a vast array of pharmaceuticals, polymers, and biologically active molecules.[1][2] The synthesis of N-substituted amides, in particular, is a frequent and critical operation in medicinal chemistry.[3][4] This guide provides a comparative analysis of the most prevalent synthetic routes, offering insights into the underlying mechanisms, practical considerations, and experimental data to inform your selection of the most appropriate method for your specific application.

Direct Amidation of Carboxylic Acids and Amines

The direct condensation of a carboxylic acid and an amine to form an amide with the elimination of water is the most atom-economical approach.[5] However, the direct thermal condensation of acids and amines typically requires high temperatures (often exceeding 160°C) to overcome the formation of a non-reactive ammonium carboxylate salt.[5][6]

Mechanism of Direct Thermal Amidation

The reaction proceeds by the formation of an ammonium carboxylate salt, which upon heating, eliminates water to form the amide. This equilibrium-driven process often requires the removal of water to proceed to completion.

Catalytic Direct Amidation

To circumvent the need for harsh thermal conditions, various catalytic systems have been developed. Boron-based reagents, such as boric acid and its derivatives like tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), have emerged as effective catalysts for direct amidation.[3][7][8] These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine under milder conditions.[3][7] Boronic acid-catalyzed amidations generally necessitate the removal of water, often through azeotropic distillation or the use of dehydrating agents like molecular sieves.[5][7]

Key Advantages:

  • High atom economy (water is the only byproduct).

  • Environmentally friendly, especially with catalytic methods.

Key Disadvantages:

  • Thermal methods require high temperatures, limiting substrate scope.[5]

  • Catalytic methods may require specific and sometimes costly catalysts.

  • Water removal is often necessary to drive the reaction to completion.[5][7]

Experimental Protocol: Boron-Mediated Direct Amidation

The following is a representative protocol for direct amidation using B(OCH₂CF₃)₃:

  • To a solution of the carboxylic acid (1.0 eq) and the amine (1.0 eq) in a suitable solvent such as acetonitrile, add B(OCH₂CF₃)₃ (1.1 eq).[7]

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60°C) for a period of 1-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can often be purified by simple filtration through a resin to remove boron byproducts and any unreacted starting materials.[3][8]

Data Summary: Direct Amidation
Carboxylic AcidAmineCatalyst/ConditionsYield (%)Reference
Phenylacetic acidBenzylamineB(OCH₂CF₃)₃, MeCN, RT, 1h98[7]
4-Nitrobenzoic acidPyrrolidineB(OCH₂CF₃)₃, MeCN, RT, 1h99[7]
Boc-Phe-OHBenzylamineToluene, reflux85[5]

Acylation of Amines with Acyl Chlorides (Schotten-Baumann Reaction)

The Schotten-Baumann reaction, first described in 1883 by Carl Schotten and Eugen Baumann, is a robust and widely used method for synthesizing amides from amines and acyl chlorides.[9][10][11][12] This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[11][13]

Mechanism of the Schotten-Baumann Reaction

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form a tetrahedral intermediate.[10] This intermediate then collapses, expelling a chloride ion to form the amide. The base neutralizes the liberated HCl.[11]

Schotten_Baumann cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products AcylChloride R-COCl (Acyl Chloride) NucleophilicAttack Nucleophilic Attack AcylChloride->NucleophilicAttack Amine R'-NH₂ (Amine) Amine->NucleophilicAttack TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate Forms Elimination Elimination of Cl⁻ TetrahedralIntermediate->Elimination Amide R-CO-NHR' (N-Substituted Amide) Elimination->Amide Forms HCl HCl Elimination->HCl Byproduct Base Base (e.g., NaOH, Pyridine) HCl->Base Neutralized by

Caption: Mechanism of the Schotten-Baumann Reaction.

Comparison of Schotten-Baumann Conditions
ConditionDescriptionAdvantagesDisadvantages
Aqueous Biphasic Uses an aqueous base (e.g., NaOH) and an organic solvent (e.g., DCM).[9]Simple workup, effective for many substrates.Not suitable for water-sensitive compounds.
Anhydrous with Tertiary Amine Uses a non-nucleophilic organic base (e.g., triethylamine, pyridine) in an aprotic solvent.[14]Suitable for water-sensitive substrates.Base can sometimes be difficult to remove.
Experimental Protocol: Schotten-Baumann Reaction

The following is a general procedure for the synthesis of N-ethyl amides using ethylamine hydrochloride under Schotten-Baumann conditions:

  • Dissolve the acyl chloride (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM).

  • In a separate flask, dissolve ethylamine hydrochloride (1.2 eq) and sodium hydroxide (2.5 eq) in water.[15]

  • Cool the amine solution to 0°C and slowly add the acyl chloride solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.[15]

  • After the reaction is complete, separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃, and brine.[15]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.[15]

Amidation of Esters with Amines

The reaction of esters with amines to form amides is another common synthetic route. This reaction is typically slower than the acylation with acyl chlorides and may require heating or catalysis.[16]

Mechanism of Ester Amidation

Similar to the Schotten-Baumann reaction, the mechanism involves nucleophilic acyl substitution. The amine attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an alkoxide to form the amide.

Methods for Ester Amidation
MethodDescriptionAdvantagesDisadvantages
Thermal Heating a mixture of the ester and amine.Simple, no special reagents required.High temperatures may be needed, slow reaction.
Hydrothermal Reaction in water at high temperature and pressure.[17][18]Environmentally friendly solvent.[18]Requires specialized equipment.
Catalytic Use of a catalyst, such as a dearomatized ruthenium-pincer complex, to facilitate the reaction under neutral conditions.[19]Mild reaction conditions, high turnover numbers.[19]Catalyst may be expensive or sensitive.
Microwave-Assisted Use of microwave irradiation to accelerate the reaction, often in the presence of a base like potassium tert-butoxide.[20]Rapid reaction times, often higher yields than conventional heating.[20]Requires a microwave reactor.
Experimental Protocol: Microwave-Assisted Ester Amidation

The following protocol is a general procedure for the microwave-assisted synthesis of amides from esters and amines:

  • In a microwave reactor vessel, combine the ester (1 eq), the amine (1 eq), and potassium tert-butoxide (0.25-1 eq).[20]

  • Irradiate the mixture with stirring in a focused microwave oven at a specified temperature and for a set time (e.g., 3 minutes).[20]

  • After the reaction is complete, extract the mixture with a suitable solvent like CH₂Cl₂.[20]

  • Purify the product by standard methods such as chromatography.

Data Summary: Ester Amidation
EsterAmineConditionsYield (%)Reference
Pentyl pentanoatePiperidineRu-pincer catalyst, toluene, reflux96[19]
Ethyl acetateBenzylamineHydrothermal, 250°C, 24h30.9[18]
Ethyl benzoateButylaminet-BuOK, microwave, 3 min95[20]

Amide Synthesis via Coupling Reagents

For substrates that are sensitive to the conditions of the aforementioned methods, particularly in peptide synthesis, a wide array of coupling reagents have been developed to facilitate amide bond formation under mild conditions.[21] These reagents activate the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine.

Major Classes of Coupling Reagents
ClassExamplesMechanism of Action
Carbodiimides Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[14]React with carboxylic acids to form a highly reactive O-acylisourea intermediate.[14]
Phosphonium Salts Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)Activate carboxylic acids to form an active ester.
Uronium/Aminium Salts O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)[15]Similar to phosphonium salts, they form active esters. Aminium salts are known for fast reaction times and minimal racemization.[21]
Experimental Workflow for Coupling Reactions

Coupling_Workflow Start Start Dissolve Dissolve Carboxylic Acid, Amine, and Coupling Additive (e.g., HOBt) in Anhydrous Solvent Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddBase Add Base (e.g., DIPEA) Cool->AddBase AddCouplingReagent Add Coupling Reagent (e.g., EDC) AddBase->AddCouplingReagent WarmAndStir Warm to Room Temperature and Stir for 12-16h AddCouplingReagent->WarmAndStir Workup Aqueous Workup WarmAndStir->Workup Purify Purification (Chromatography/Recrystallization) Workup->Purify End N-Substituted Amide Purify->End

Caption: General experimental workflow for amide synthesis using coupling reagents.

Experimental Protocol: EDC/HOBt Coupling

The following is a representative protocol for the coupling of a carboxylic acid and an amine using EDC and HOBt:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), ethylamine hydrochloride (1.1 eq), and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DMF.[15]

  • Cool the reaction mixture to 0°C in an ice bath.[15]

  • Add diisopropylethylamine (DIPEA) (3.0 eq) dropwise to the stirred solution.[15]

  • Add EDC (1.2 eq) portion-wise, maintaining the temperature at 0°C.[15]

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[15]

  • Monitor the reaction by TLC. Upon completion, perform an aqueous workup by transferring the mixture to a separatory funnel, diluting with water, and extracting with an organic solvent.[15]

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.[15]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[15]

Conclusion

The synthesis of N-substituted amides can be achieved through a variety of methods, each with its own set of advantages and limitations. The choice of synthetic route should be guided by factors such as the nature of the substrates, the desired scale of the reaction, and the available laboratory equipment. Direct amidation offers the highest atom economy but may require harsh conditions. The Schotten-Baumann reaction is a reliable and high-yielding method for a wide range of substrates. Amidation of esters provides another viable route, with modern variations like microwave-assisted synthesis offering significant rate enhancements. For sensitive or complex molecules, the use of coupling reagents provides a mild and efficient means of amide bond formation. A thorough understanding of these methods will enable the researcher to make an informed decision and successfully synthesize the desired N-substituted amide.

References

  • Milstein, D. et al. (2011). Synthesis of Amides from Esters and Amines with Liberation of H₂ under Neutral Conditions. Journal of the American Chemical Society. Available at: [Link]

  • Li, Y. et al. (2022). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. ChemistryOpen. Available at: [Link]

  • Wikipedia. (2020). Schotten–Baumann reaction. Available at: [Link]

  • SATHEE. (2023). Chemistry Schotten Baumann Reaction. Available at: [Link]

  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available at: [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. Available at: [Link]

  • Sheppard, T. D. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available at: [Link]

  • Li, Y. et al. (2026). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. ChemistryOpen. Available at: [Link]

  • De Luca, L. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules. Available at: [Link]

  • Royal Society of Chemistry. (2018). Synthesis and analysis of amides. Available at: [Link]

  • Ashenhurst, J. (2018). Synthesis, Nomenclature, and Properties Of The Amide Functional Group. Master Organic Chemistry. Available at: [Link]

  • Dunetz, J. R. et al. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available at: [Link]

  • Fiveable. (2025). N-substituted amides Definition. Available at: [Link]

  • Ashenhurst, J. Formation of Amides From Esters. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]

  • ResearchGate. (2020). Direct amidation from carboxylic acid and amine as a substrate. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • An, G. et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Perreux, L. et al. (2009). SYNTHESIS OF AMIDES FROM ESTERS AND AMINES UNDER MICROWAVE IRRADIATION. Synthetic Communications. Available at: [Link]

  • AIR Unimi. (2020). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Available at: [Link]

  • ResearchGate. (2019). Emerging Methods in Amide- and Peptide-Bond Formation. Available at: [Link]

  • Save My Exams. (2025). Amide and Amine Differences. Available at: [Link]

  • Bartolucci, C. et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry – A European Journal. Available at: [Link]

  • Valeur, E. & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

  • Organic Chemistry Portal. Substituted amide synthesis by amidation. Available at: [Link]

  • Patsnap Eureka. (2026). Optimize Amide Bond Formation for Increased Yield Efficiency. Available at: [Link]

  • ResearchGate. (2014). Table 2. Synthesis of different structurally N-substituted amides in... Available at: [Link]

  • Clark, J. the preparation of amides. Chemguide. Available at: [Link]

  • OrgoSolver. Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of amides. Available at: [Link]

Sources

Validation

2-bromo-N-cyclopentyl-3-methylbutanamide vs N-cyclohexyl-3-methylbutanamide activity

Comparative Guide: 2-Bromo-N-cyclopentyl-3-methylbutanamide vs. N-Cyclohexyl-3-methylbutanamide Executive Summary In medicinal chemistry and rational drug design, the selection of specific aliphatic amides dictates both...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 2-Bromo-N-cyclopentyl-3-methylbutanamide vs. N-Cyclohexyl-3-methylbutanamide

Executive Summary

In medicinal chemistry and rational drug design, the selection of specific aliphatic amides dictates both the synthetic trajectory and the biological viability of a target compound. This guide provides an in-depth technical comparison between two structurally related but functionally divergent isovaleramide derivatives: 2-bromo-N-cyclopentyl-3-methylbutanamide and N-cyclohexyl-3-methylbutanamide .

While both compounds share a 3-methylbutanamide (isovaleramide) core, their applications are fundamentally different. The 2-bromo derivative serves as a highly reactive electrophilic building block used to synthesize complex peptidomimetics and enzyme inhibitors. Conversely, the N-cyclohexyl variant lacks alpha-substitution, rendering it a chemically stable, lipophilic motif frequently evaluated as a direct ligand for hydrophobic binding pockets, such as those in 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [3].

Structural and Mechanistic Profiling

The causality behind the divergent applications of these two molecules lies in their distinct functional groups and ring systems.

  • 2-Bromo-N-cyclopentyl-3-methylbutanamide (Electrophilic Intermediate): The presence of a bromine atom at the α-position (C2) to the carbonyl group creates a highly polarized carbon-halogen bond. The adjacent carbonyl electron-withdrawing group lowers the energy of the lowest unoccupied molecular orbital (LUMO), making this α-carbon exceptionally susceptible to bimolecular nucleophilic substitution (S N​ 2). Furthermore, the cyclopentyl ring adopts a planar-like envelope conformation, providing a specific steric boundary that is often preferred when synthesizing compact α-amino amides (e.g., precursors to DPP-IV inhibitors) [1].

  • N-Cyclohexyl-3-methylbutanamide (Stable Ligand): Lacking the α-halogen, this molecule is a chemically inert aliphatic amide [2]. The cyclohexyl ring adopts a stable chair conformation, which offers a larger, more flexible hydrophobic surface area compared to the cyclopentyl group. This structural stability allows it to act as an intact pharmacophore, utilizing the amide backbone for hydrogen bonding (as both a donor and acceptor) while the cyclohexyl and isobutyl groups anchor the molecule via van der Waals interactions in lipophilic target pockets.

Reactivity cluster_0 Electrophilic Pathway (SN2) cluster_1 Stable Amide Motif A 2-bromo-N-cyclopentyl- 3-methylbutanamide C α-Amino Amide Derivative (e.g., Enzyme Inhibitor) A->C SN2 Substitution (Base, Heat) B Nucleophile (1° or 2° Amine) B->C D N-cyclohexyl- 3-methylbutanamide E Receptor Binding (e.g., 11β-HSD1 pocket) D->E H-Bonding & Hydrophobic Int.

Fig 1: Divergent pathways: SN2 reactivity of the α-bromo amide vs. stable target binding.

Physicochemical Properties Comparison

The following table summarizes the quantitative data and predicted physicochemical properties critical for evaluating these compounds in synthetic workflows and screening libraries [2] [4].

Property2-Bromo-N-cyclopentyl-3-methylbutanamideN-Cyclohexyl-3-methylbutanamide
CAS Number 1017090-31-11132-41-8
Molecular Formula C 10​ H 18​ BrNOC 11​ H 21​ NO
Molecular Weight 248.16 g/mol 183.29 g/mol
Monoisotopic Mass 247.057 Da183.162 Da
Predicted XLogP3 ~2.5 – 3.02.6
Topological Polar Surface Area (TPSA) 29.1 Ų29.1 Ų
Hydrogen Bond Donors/Acceptors 1 / 11 / 1
Primary Utility Reactive Intermediate (Electrophile)Stable Ligand / Screening Hit

Experimental Protocols & Workflows

To ensure scientific integrity, the following protocols incorporate causality for reagent selection and built-in self-validating analytical steps.

Protocol A: S N​ 2 Amination of 2-Bromo-N-cyclopentyl-3-methylbutanamide

Objective: Synthesize an α-amino amide derivative by displacing the α-bromide.

  • Preparation: Dissolve 2-bromo-N-cyclopentyl-3-methylbutanamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere. Causality: DMF is a polar aprotic solvent that accelerates S N​ 2 reactions by leaving the nucleophile unsolvated and highly reactive.

  • Reagent Addition: Add the target secondary amine (1.2 eq) followed by anhydrous K 2​ CO 3​ (2.0 eq). Causality: K 2​ CO 3​ acts as a non-nucleophilic base to scavenge the HBr generated during the reaction, preventing the amine nucleophile from becoming protonated and rendered inactive.

  • Reaction & Self-Validation: Heat the mixture to 60°C for 4–6 hours.

    • Self-Validating System: Monitor the reaction via LC-MS. The starting material exhibits a distinct 1:1 [M+H] + doublet at m/z 248/250 due to the natural abundance of 79 Br and 81 Br isotopes. Complete conversion is definitively confirmed when this doublet is entirely replaced by the singlet mass of the aminated product.

  • Workup: Quench with water, extract with ethyl acetate (3x), wash the combined organic layers with brine to remove residual DMF, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Synthesis of N-Cyclohexyl-3-methylbutanamide via Amide Coupling

Objective: Generate the stable N-cyclohexyl amide from its constituent acid and amine.

  • Activation: Dissolve 3-methylbutanoic acid (isovaleric acid, 1.0 eq) in dichloromethane (DCM). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at room temperature for 15 minutes.

    • Causality: EDC activates the carboxylic acid to form an O-acylisourea intermediate. However, this intermediate is prone to side reactions. HOBt is added to rapidly convert it into a more stable, yet highly reactive, OBt-ester, maximizing the yield of the target amide.

  • Coupling: Add cyclohexylamine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir for 12 hours.

  • Self-Validation & Purification:

    • Self-Validating System: Analyze the crude mixture via FT-IR spectroscopy. The successful formation of the product is validated by the disappearance of the broad carboxylic acid O-H stretch (~2500–3300 cm −1 ) and the appearance of a sharp, strong amide I carbonyl stretch at ~1650 cm −1 .

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA) and saturated NaHCO 3​ (to remove unreacted acid and HOBt). Dry and concentrate to yield the pure product.

References

  • PubChem. "N-cyclopentyl-3-methylbutanamide". National Institutes of Health. URL:[Link]

  • PubChem. "N-cyclohexyl-3-methylbutanamide". National Institutes of Health. URL:[Link]

  • BRENDA Enzyme Database. "Information on EC 1.1.1.146 - 11beta-hydroxysteroid dehydrogenase". Technical University of Braunschweig. URL:[Link]

  • PubChemLite. "2-bromo-n-cyclopentyl-3-methylbutanamide (C10H18BrNO)". University of Luxembourg. URL:[Link]

Comparative

The Alpha-Bromo-Amide Warhead: Structure-Activity Relationship (SAR) and Comparative Reactivity Guide

In the development of Targeted Covalent Inhibitors (TCIs) and bioconjugation probes, the selection of the electrophilic "warhead" dictates the delicate balance between target engagement and off-target toxicity. While acr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the development of Targeted Covalent Inhibitors (TCIs) and bioconjugation probes, the selection of the electrophilic "warhead" dictates the delicate balance between target engagement and off-target toxicity. While acrylamides dominate the landscape of approved covalent drugs due to their soft electrophilic nature, α -halo-amides—specifically α -bromo-amides—offer a distinct kinetic profile necessary for targeting less nucleophilic or sterically hindered cysteine residues.

As an application scientist, navigating the Structure-Activity Relationship (SAR) of these warheads requires moving beyond empirical screening to understand the fundamental thermodynamic and kinetic levers at play. This guide objectively compares α -bromo-amides against alternative warheads, detailing the causality behind their reactivity and providing self-validating experimental workflows for your drug discovery pipeline.

Comparative Reactivity: The Thermodynamics of the Leaving Group

The intrinsic reactivity of α -halo-amides is fundamentally governed by the nature of the halogen substituent acting as the leaving group in a bimolecular nucleophilic substitution ( SN​2 ) reaction[1]. The nucleophile (typically a cysteine thiolate) attacks the electrophilic α -carbon, displacing the halide.

The established trend in leaving group ability follows the inverse order of halide basicity: I⁻ > Br⁻ > Cl⁻ > F⁻ . Because the bromide ion is a significantly weaker base and has a larger atomic radius than chloride, the C–Br bond is weaker and more easily polarized than the C–Cl bond. Consequently, α -bromo-amides are generally one to two orders of magnitude more reactive than their α -chloro-amide counterparts [1].

While this heightened reactivity ensures rapid target alkylation, it narrows the kinetic window for selectivity. If the local microenvironment of the protein does not perfectly position the warhead, the high intrinsic electrophilicity of the bromo-amide can lead to off-target alkylation of histidine, lysine, or methionine residues, a phenomenon less frequently observed with softer acrylamides[2].

Table 1: Quantitative and Qualitative Comparison of Covalent Warheads
Warhead ClassPrimary MechanismRelative ElectrophilicityPrimary TargetOff-Target Risk Profile
α -Iodo-amide SN​2 SubstitutionVery HighCys (Thiolate)High (Met, His, Lys alkylation)
α -Bromo-amide SN​2 SubstitutionHigh (10–100x > Cl)Cys (Thiolate)Moderate to High
α -Chloro-amide SN​2 SubstitutionModerateCys (Thiolate)Low (Met oxidation risk noted)
Acrylamide Michael AdditionLow to ModerateCys (Thiolate)Very Low (Highly selective)

SAR Dynamics: Tuning the Alpha-Bromo-Amide

The reactivity of an α -bromo-amide is not static; it can be exquisitely tuned by modifying the steric and electronic environment surrounding the α -carbon and the amide nitrogen.

Steric Hindrance at the α -Carbon

The SN​2 transition state requires the nucleophile to approach the α -carbon at a 180° angle relative to the departing bromide ion. Introducing steric bulk at the α -position (e.g., replacing a hydrogen atom with a methyl group to form an α -bromopropionamide) creates severe steric clash in the trigonal bipyramidal transition state. This raises the activation energy ( Ea​ ) dramatically. Experimental data shows that adding an α -methyl group can increase the half-life of a halo-amide in a Glutathione (GSH) assay from minutes to >60 hours, effectively quenching its reactivity[3].

Electronic Effects on the Amide Nitrogen

The electron density of the amide nitrogen directly impacts the electrophilicity of the adjacent α -carbon. Electron-withdrawing groups (EWGs) attached to the nitrogen increase the partial positive charge ( δ+ ) on the α -carbon via inductive effects, accelerating nucleophilic attack. Conversely, bulky or electron-donating substituents can restrict the conformational flexibility of the warhead, hindering the optimal trajectory for nucleophilic approach and slowing the reaction rate.

Experimental Workflows: Self-Validating Systems

To confidently integrate an α -bromo-amide into a TCI, you must validate both its intrinsic reactivity (independent of protein binding) and its labeling efficiency on the intact target. The following protocols act as a self-validating system: Protocol 1 establishes the baseline chemical reactivity, while Protocol 2 confirms biological target engagement.

Protocol 1: Intrinsic Electrophilicity Profiling (GSH Assay)

Purpose: To quantify the intrinsic SN​2 reactivity of the warhead by calculating its pseudo-first-order half-life ( t1/2​ ) against a model biological nucleophile.

  • Reagent Preparation: Prepare a 10 mM solution of reduced glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4). Prepare a 1 mM stock of the α -bromo-amide in anhydrous DMSO.

  • Reaction Initiation: Add the warhead to the GSH solution to achieve a final concentration of 100 µM warhead, 1 mM GSH, and 10% DMSO. (The 10-fold excess of GSH ensures pseudo-first-order kinetics).

  • Incubation & Sampling: Incubate the mixture at 37°C. Extract 50 µL aliquots at precise time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Quenching: Immediately quench each aliquot by mixing it with an equal volume of 1% formic acid in acetonitrile to protonate the GSH thiolate and halt the reaction.

  • LC-MS/MS Analysis: Monitor the depletion of the parent warhead via LC-MS/MS. Plot the natural log of the remaining warhead concentration versus time to calculate the rate constant ( kobs​ ) and half-life ( t1/2​ ).

Protocol 2: Intact Protein Mass Spectrometry (Labeling Efficiency)

Purpose: To evaluate the covalent modification efficiency, stoichiometry, and potential off-target binding on the recombinant target protein.

  • Protein Preparation: Dilute the purified recombinant target protein to 10 µM in a mass-spectrometry-compatible buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). Critical: Strictly avoid nucleophilic buffer components like Tris, DTT, or β -mercaptoethanol, which will competitively react with the bromo-amide.

  • Labeling: Add the α -bromo-amide compound at a 5-fold molar excess (50 µM final concentration).

  • Incubation: Incubate the mixture at room temperature for 1 hour.

  • Desalting: Pass the sample through an inline C4 desalting column or a solid-phase extraction ZipTip to remove excess unreacted compound and buffer salts.

  • Data Acquisition & Deconvolution: Analyze the eluted protein via ESI-TOF mass spectrometry. Use maximum entropy deconvolution algorithms to convert the m/z envelope into an intact mass. A successful reaction will show a mass shift equal to: (Target Mass) + (Warhead Mass) - (Mass of HBr).

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical flow for selecting a covalent warhead based on required reactivity, followed by the validation pipeline.

SAR_Workflow Start Targeted Covalent Inhibitor Warhead Selection Decision Required Electrophilicity & Target Nucleophile? Start->Decision Bromo α-Bromo-amide (High Reactivity, SN2) Decision->Bromo Rapid alkylation needed Chloro α-Chloro-amide (Moderate Reactivity, SN2) Decision->Chloro Balanced selectivity Acryl Acrylamide (Tunable, Michael Addition) Decision->Acryl Soft nucleophile (Cys) GSH Protocol 1: GSH Assay (Intrinsic Electrophilicity) Bromo->GSH Chloro->GSH Acryl->GSH IntactMS Protocol 2: Intact MS (Labeling Efficiency & Selectivity) GSH->IntactMS Kinetic profiling complete

Covalent warhead selection matrix and subsequent experimental validation workflow.

References

  • BenchChem. "A Comparative Guide to the Reactivity of Bromoiodoacetic Acid and Chloroacetamide for Bioconjugation and Drug Development." BenchChem Technical Guides, 2025.
  • BenchChem. "A Comparative Study of Bromoacetate and Chloroacetamide in Proteomics." BenchChem Proteomics Resources, 2025.
  • National Institutes of Health (PMC). "Recent Advances in Covalent Drug Discovery." PMC Open Access, 2023.

Sources

Validation

comparative analysis of N-alkyl groups on amide biological activity

The strategic modification of the amide bond is a cornerstone of modern medicinal chemistry. While secondary amides (N-H) are ubiquitous in drug design, they present challenges such as high polar surface area (PSA), susc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The strategic modification of the amide bond is a cornerstone of modern medicinal chemistry. While secondary amides (N-H) are ubiquitous in drug design, they present challenges such as high polar surface area (PSA), susceptibility to proteolytic cleavage, and the presence of a hydrogen bond donor that can restrict passive membrane permeability. N-alkylation—specifically the introduction of N-methyl, N-ethyl, or larger branched alkyl groups—serves as a powerful structural tool to overcome these limitations.

However, the selection of the specific N-alkyl substituent is not trivial. The transition from a methyl to an ethyl or isopropyl group triggers a cascade of physicochemical, conformational, and metabolic consequences. This guide provides an objective, data-driven to assist researchers in lead optimization.

Mechanistic Causality: Why the Alkyl Group Matters

Conformational Switching and A(1,3) Strain

The biological target rarely binds a flexible molecule in its lowest energy unbound state without extracting an entropic penalty. In secondary amides, the trans (Z) conformation is heavily favored to minimize steric clash. However, N-alkylation introduces severe allylic (A1,3) strain between the N-alkyl group and the alpha-carbon substituents.

As demonstrated in comprehensive density functional theory (DFT) and crystallographic studies,1 [1]. In N-alkyl-N-aryl systems, the strain forces the aryl ring to rotate out of the amide plane, breaking π -conjugation and significantly stabilizing the cis (E) conformer (often >80% cis preference). Furthermore, in complex scaffolds like N,N′-diacylhydrazines, 2 [2], which is an absolute requirement for the biological efficacy of certain insecticidal agents.

Steric Bulk and Target Binding Potency

The "magic methyl" effect is well-documented: an N-methyl group often perfectly occupies a small, hydrophobic sub-pocket within a receptor, enhancing binding affinity while simultaneously improving membrane permeability by masking the H-bond donor.

Extending the chain to an N-ethyl or N-isopropyl group introduces a flexible rotor and a larger steric radius, which frequently leads to binding site clashes. For example, in studies evaluating oleamide derivatives as gap junction inhibitors, 3 [3]. Similarly, in the development of paullone derivatives targeting Leishmania,4 [4].

Metabolic Stability and CYP450 Liability

From a pharmacokinetic perspective, tertiary amides are highly susceptible to CYP450-mediated oxidative N-dealkylation. The mechanism involves hydrogen abstraction from the carbon alpha to the nitrogen. Because an ethyl group provides secondary hydrogens that form a more stable radical intermediate compared to the primary hydrogens of a methyl group, N-ethyl amides are frequently N-deethylated much faster than their N-methyl counterparts.

Pathway Amide N-Alkyl Amide Drug Receptor Target Receptor (Hydrophobic Pocket) Amide->Receptor Steric Fit (Me > Et > iPr) CYP450 Hepatic CYP450 (Metabolism) Amide->CYP450 N-Dealkylation (Et > Me) Efficacy Therapeutic Efficacy Receptor->Efficacy Clearance Systemic Clearance CYP450->Clearance

Pharmacological impact of N-alkylation on target efficacy vs. metabolic clearance.

Comparative Performance Analysis

The following table summarizes the generalized physicochemical and biological shifts observed when modifying a secondary amide to various N-alkyl derivatives.

N-SubstituentRelative LogP ShiftPSA ReductionTypical Cis/Trans Ratio (3° Amide)Target Binding Steric RiskCYP450 Dealkylation Liability
-H (Secondary) BaselineBaseline (High)>95% TransLowLow (Resistant to dealkylation)
-Methyl +0.3 to +0.5~ -8 to -12 ŲMixed (Scaffold dependent)Low to ModerateModerate
-Ethyl +0.8 to +1.0~ -8 to -12 ŲShift toward CisHighHigh (Rapid N-deethylation)
-Isopropyl +1.3 to +1.5~ -8 to -12 ŲHeavily Cis biasedVery HighModerate (Sterically hindered)

Experimental Methodologies for N-Alkyl Amide Evaluation

To rigorously evaluate the biological and conformational impact of N-alkylation, researchers must employ self-validating experimental systems. Below are the standard protocols for conformational elucidation and metabolic profiling.

Phase 1: Conformational Elucidation via NMR Spectroscopy

Objective: Quantify the cis/trans rotamer ratio to correlate with target binding affinity. Causality: The energy barrier for amide bond rotation is high (~15-20 kcal/mol). At room temperature, cis and trans rotamers exchange slowly on the NMR timescale, appearing as distinct, quantifiable peaks.

  • Sample Preparation: Dissolve 5–10 mg of the purified N-alkyl amide in 0.6 mL of a low-polarity deuterated solvent (e.g., CDCl3). Note: Avoid highly polar solvents like DMSO-d6 initially, as they can artificially skew the equilibrium via solvent-dipole interactions.

  • 1D 1H-NMR Acquisition: Acquire a standard proton spectrum at 298 K. Identify duplicated signals for the N-alkyl protons and α -protons. The integration ratio of these duplicated signals provides the exact thermodynamic cis/trans ratio.

  • 2D NOESY/ROESY Validation: To definitively assign which peak belongs to which rotamer, perform a 2D NOESY experiment (mixing time ~300–500 ms).

    • Self-Validation Check: A cross-peak between the N-alkyl protons and the α -carbonyl protons confirms the trans (Z) conformation. A cross-peak between the N-alkyl protons and the substituent on the nitrogen confirms the cis (E) conformation.

Phase 2: In Vitro CYP450 N-Dealkylation Assay

Objective: Determine the metabolic liability of the chosen N-alkyl substituent. Causality: Measuring intrinsic clearance ( CLint​ ) in Human Liver Microsomes (HLM) isolates the variable of hepatic Phase I metabolism, allowing direct comparison of N-demethylation vs. N-deethylation rates.

  • Incubation Setup: Prepare a 1 µM solution of the N-alkyl amide in 0.1 M potassium phosphate buffer (pH 7.4) containing HLM at a protein concentration of 0.5 mg/mL.

  • Reaction Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the oxidative reaction by adding NADPH to a final concentration of 1 mM.

  • Kinetics & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by pipetting the aliquot into 150 µL of ice-cold acetonitrile containing a stable internal standard (e.g., Tolbutamide).

  • Self-Validation Controls:

    • Positive Control: Run parallel incubations with Verapamil (a known rapid N-dealkylator) to validate HLM enzymatic activity.

    • Negative Control: Run a minus-NADPH control to rule out non-CYP450 degradation (e.g., background hydrolysis).

  • Analysis: Centrifuge the quenched samples at 10,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Calculate CLint​ by plotting the natural log of the remaining parent compound versus time.

Workflow Start Lead Compound (Secondary Amide) N_Alkylation N-Alkylation Synthesis (Me, Et, iPr) Start->N_Alkylation Optimize Physicochem Physicochemical Profiling (LogP, PSA) N_Alkylation->Physicochem Conform Conformational Analysis (NMR Cis/Trans Ratio) N_Alkylation->Conform InVitro In Vitro Assays (HLM Stability & Binding) Physicochem->InVitro Conform->InVitro Decision Candidate Selection InVitro->Decision Efficacy vs. Clearance

Decision tree workflow for evaluating and selecting N-alkyl amide modifications.

References

  • Title: Why Do N-Alkylated Anilides Bend Over? The Factors Dictating the Divergent Conformational Preferences of 2° and 3° N-Aryl Amides Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Understanding the Cis–Trans Amide Bond Isomerization of N,N′-Diacylhydrazines to Develop Guidelines for A Priori Prediction of Their Most Stable Solution Conformers Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Chemical requirements for inhibition of gap junction communication by the biologically active lipid oleamide Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Mechanistic and biological characterisation of novel N5-substituted paullones targeting the biosynthesis of trypanothione in Leishmania Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL: [Link]

Sources

Comparative

In Vitro Toxicity Profiling of Novel Psychoactive Substances: A Comparative Guide on Synthetic Cathinones

Executive Summary & Strategic Context The rapid proliferation of Novel Psychoactive Substances (NPS), particularly synthetic cathinones (colloquially known as "bath salts"), presents a complex challenge for drug developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The rapid proliferation of Novel Psychoactive Substances (NPS), particularly synthetic cathinones (colloquially known as "bath salts"), presents a complex challenge for drug development professionals and forensic toxicologists. Because these compounds are engineered to bypass regulatory frameworks, their pharmacological safety profiles are often entirely unknown prior to human consumption.

As a Senior Application Scientist, I have structured this guide to objectively compare the in vitro toxicity of a highly prevalent target product—3,4-Methylenedioxypyrovalerone (MDPV) —against other structural alternatives like Mephedrone, Butylone, Pentylone, and 3,4-DMMC. By leveraging physiologically relevant cell models (differentiated SH-SY5Y and HepG2/Primary Hepatocytes), this guide provides actionable, self-validating experimental frameworks to accurately quantify neurotoxic and hepatotoxic liabilities.

Mechanistic Foundations of Cathinone Toxicity

To design robust assays, we must first understand the causality of cellular damage. Synthetic cathinones primarily act as monoamine transporter inhibitors or substrates, driving massive dopamine and serotonin efflux 1. However, their cytotoxicity is not solely receptor-mediated; it is driven by a secondary cascade of profound oxidative stress.

Exposure to compounds like MDPV and Pentylone induces the generation of Reactive Oxygen Species (ROS), which directly compromises mitochondrial bioenergetics. This leads to severe ATP depletion, intracellular calcium dysregulation, and the subsequent activation of executioner caspases (Caspase-3 and -7), ultimately forcing the cell into apoptosis or necrosis 2.

Pathway NPS Synthetic Cathinones (e.g., MDPV, Mephedrone) Transporter Monoamine Transporter Inhibition / Efflux NPS->Transporter ROS ROS/RNS Generation (Oxidative Stress) NPS->ROS Transporter->ROS Mito Mitochondrial Dysfunction (ATP Depletion, MMP Loss) ROS->Mito Ca Intracellular Ca2+ Dysregulation ROS->Ca Caspase Caspase 3/7 Activation Mito->Caspase Apoptosis Apoptosis / Necrosis Mito->Apoptosis Severe ATP Depletion Ca->Caspase Caspase->Apoptosis

Mechanistic pathway of synthetic cathinone-induced apoptosis and necrosis.

Comparative Toxicity Profiles

To establish a reliable toxicity hierarchy, we evaluate these compounds across two primary axes: Neurotoxicity and Hepatotoxicity.

A. Neurotoxic Potency (Differentiated SH-SY5Y Cells)

Human neuroblastoma SH-SY5Y cells are the gold standard for this application, provided they are properly differentiated to express mature dopaminergic markers (DAT). In this model, MDPV demonstrates the highest neurotoxic potency among its immediate peers 2.

CompoundEC50 (24h Exposure)ROS GenerationPrimary Mechanism of Death
MDPV 3.61 mM High Apoptosis & ATP Depletion
Pentylone4.44 mMModerateApoptosis
Butylone6.39 mMLow-ModerateApoptosis
B. Hepatotoxic Potency (HepG2 & Primary Rat Hepatocytes)

The liver is the primary site of cathinone metabolism. While HepG2 cells provide a stable baseline for mitochondrial toxicity, Primary Rat Hepatocytes (PRH) are crucial for assessing metabolism-induced toxicity. Interestingly, hepatic CYP450 metabolism increases the toxicity of Butylone and 3,4-DMMC, but reduces the toxicity of Buphedrone 3.

CompoundPRH EC50 (24h)HepG2 ATP Depletion ThresholdMetabolic Influence (CYP450)
3,4-DMMC 0.158 mM < 1.0 mM Toxicity Increased
Butylone1.21 mM> 1.0 mMToxicity Increased
Buphedrone1.57 mM< 1.0 mMToxicity Reduced
MDPVN/A0.2 - 1.0 mMDirect Mitochondrial Uncoupling 4

Self-Validating Experimental Protocols

In my experience overseeing high-throughput screening campaigns, the most common pitfall in NPS evaluation is failing to distinguish between primary target-site toxicity and secondary non-specific necrosis. The following protocols are designed as self-validating systems to ensure data integrity.

Workflow Seed 1. Cell Seeding (SH-SY5Y / HepG2) Diff 2. Differentiation (Retinoic Acid + TPA) Seed->Diff Dose 3. Compound Dosing (0.1 - 10 mM, 24h) Diff->Dose Stain 4. Multiplex Staining (MitoTracker, ROS-ID) Dose->Stain Image 5. HCS Imaging (Epifluorescence) Stain->Image Analyze 6. Data Analysis (IC50 Profiling) Image->Analyze

High-Content Screening (HCS) workflow for multiparametric toxicity profiling.

Protocol A: Multiparametric Neurotoxicity Screening (SH-SY5Y)
  • Step 1: Cell Seeding & Differentiation. Seed SH-SY5Y cells in 96-well optical bottom plates.

    • Causality: Undifferentiated SH-SY5Y cells resemble generic epithelial cells. Sequential treatment with Retinoic Acid (10 μM) and 12-O-tetradecanoylphorbol-13-acetate (TPA, 81 nM) upregulates Dopamine Transporter (DAT) expression, creating a physiologically relevant model sensitive to psychostimulants 2.

  • Step 2: Compound Exposure. Treat cells with MDPV, Butylone, or Pentylone across a concentration gradient (0.1 mM to 10 mM) for 24 hours.

    • Causality: A 24-hour window is optimal to capture both early apoptotic events (caspase activation) and late-stage secondary necrosis.

  • Step 3: Multiplex Fluorescent Staining. Co-incubate with Hoechst 33342 (nuclear morphology), MitoTracker Red (Mitochondrial Membrane Potential - MMP), and CellROX Green (ROS).

    • Causality (Self-Validation): Multiplexing allows single-cell correlation. If a cell exhibits a ROS spike, we must simultaneously observe MMP collapse in that exact cell to validate the mechanistic pathway internally, eliminating well-to-well inter-assay variability.

  • Step 4: High-Content Imaging. Capture epifluorescence images and run automated morphological profiling to determine EC50 values based on cell loss and nuclear condensation.

Protocol B: Mitochondrial Bioenergetics Assay (HepG2)
  • Step 1: Cell Seeding. Seed HepG2 cells at 20,000 cells/well.

    • Causality: While PRH models are superior for CYP450 metabolism, HepG2 provides a highly reproducible, high-throughput baseline for identifying direct mitochondrial uncouplers like MDPV and Bupropion 4.

  • Step 2: Sub-lethal Dosing. Expose cells to compounds at lower concentrations (0.2 to 2.0 mM).

  • Step 3: ATP vs. LDH Ratio Analysis. Measure intracellular ATP via luminescence (luciferase assay) alongside extracellular Lactate Dehydrogenase (LDH) leakage.

    • Causality (Self-Validation): ATP depletion often precedes membrane rupture. By measuring ATP at sub-lethal concentrations (e.g., 0.5 mM), we can distinguish true mitochondrial toxicity from general non-specific cell death (which is flagged by LDH release only at >2.0 mM).

Conclusion

When evaluating synthetic cathinones, structural similarities do not guarantee identical safety profiles. MDPV exhibits significantly higher neurotoxic potency than Butylone and Pentylone, driven by rapid mitochondrial uncoupling and ROS generation. Conversely, compounds like 3,4-DMMC pose severe hepatotoxic risks that are actively exacerbated by liver metabolism. Implementing the self-validating, multiplexed in vitro workflows detailed above ensures that drug development and toxicology labs can accurately map the distinct liability profiles of emerging NPS.

References

  • Synthetic Cathinones Induce Cell Death in Dopaminergic SH-SY5Y Cells via Stimulating Mitochondrial Dysfunction. National Institutes of Health (NIH). 2

  • Mechanisms of hepatocellular toxicity associated with new psychoactive synthetic cathinones. ResearchGate.4

  • From street to lab: in vitro hepatotoxicity of buphedrone, butylone and 3,4-DMMC. National Institutes of Health (NIH). 3

  • Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signalling. Swiss Medical Weekly. 1

Sources

Validation

The Double-Edged Sword of Cross-Reactivity: A Comparative Guide to NPS Immunoassay Performance

The rapid proliferation of Novel Psychoactive Substances (NPS)—particularly synthetic opioids like fentanyl analogs and designer benzodiazepines—presents a unique analytical challenge for toxicology and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The rapid proliferation of Novel Psychoactive Substances (NPS)—particularly synthetic opioids like fentanyl analogs and designer benzodiazepines—presents a unique analytical challenge for toxicology and drug development laboratories. As Application Scientists, we frequently encounter a fundamental paradox in immunoassay design: we must engineer antibodies with enough class-wide cross-reactivity to detect emerging, uncharacterized analogs, while maintaining strict specificity to prevent false positives from structurally similar over-the-counter medications.

This guide provides an in-depth comparative analysis of commercial immunoassay platforms, dissects the molecular causality behind cross-reactivity profiles, and outlines a self-validating experimental framework for rigorous laboratory implementation.

The Molecular Mechanics of Cross-Reactivity: Causality in Binding

Immunoassay performance is strictly dictated by the spatial and electrostatic complementarity between the antibody's paratope and the target drug's epitope. Fentanyl, as a primary example, consists of a piperidine ring, an N-phenylpropanamide (amide) group, and a phenethyl moiety.

When evaluating cross-reactivity, the location of the structural modification on the NPS analog is the primary causal factor for detection success or failure [1]:

  • Amide Modifications: Analogs with substitutions in the amide region (e.g., acetylfentanyl, acrylfentanyl) typically exhibit exceptionally high cross-reactivity (>90%). The antibody paratope is generally flexible enough to accommodate these minor steric changes without losing binding affinity.

  • Piperidine Ring Modifications: The piperidine nitrogen is often critical for antibody recognition. Bulky ester additions to this ring (e.g., carfentanil) create severe steric hindrance, completely abolishing antibody binding in standard screening assays [2].

  • Dealkylation: Metabolites like norfentanyl, which lack the phenethyl group, drastically alter the molecule's electron density and 3D conformation. This leads to near-zero cross-reactivity in assays strictly engineered to target the parent compound [3].

Comparative Performance: Direct ELISA vs. HEIA

To objectively evaluate assay performance, we compare two dominant modalities used in NPS screening: Direct Enzyme-Linked Immunosorbent Assays (ELISA) and Homogeneous Enzyme Immunoassays (HEIA).

  • Direct ELISA (e.g., Immunalysis): Utilizes a heterogeneous format with wash steps, allowing for higher sensitivity and broader cross-reactivity profiles. It is highly effective for broad-spectrum NPS screening but requires dedicated microplate processing and can be susceptible to matrix interferences if not washed thoroughly [2].

  • HEIA (e.g., ARK Diagnostics): Operates in a homogeneous, liquid-phase format easily adapted to automated clinical chemistry analyzers. It offers superior precision and rapid turnaround times but often exhibits a narrower cross-reactivity window, potentially missing highly divergent analogs [3].

Quantitative Cross-Reactivity Profiles

The following table synthesizes experimental validation data comparing the cross-reactivity of a representative Direct ELISA and a standard HEIA against a panel of fentanyl analogs [2, 3].

Target / NPS AnalogStructural ModificationAssay A: Direct ELISA (% CR)Assay B: HEIA (% CR)
Fentanyl (Target) N/A100%100%
Acetylfentanyl Amide Region~99%~100%
Acrylfentanyl Amide Region~94%~100%
Furanylfentanyl Amide Region~20%~20%
Norfentanyl Piperidine (Dealkylated)<1%~3%
Carfentanil Piperidine (Bulky Ester)0%0%
Self-Validating Experimental Methodology

To establish a rigorous cross-reactivity profile in your own laboratory, you must employ a self-validating system. A protocol is only self-validating if it actively controls for confounding variables like matrix degradation, non-specific binding, and pipetting errors. We achieve this by running an orthogonal Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) confirmation arm in parallel with the immunoassay screen.

Step-by-Step Protocol:

  • Reference Standard Preparation: Procure NIST-traceable reference standards for the target drug and the selected NPS analogs. Prepare a master stock at 1 mg/mL in methanol to ensure stability.

  • Matrix Spike-In: Spike the standards into certified drug-free human whole blood or urine. Create a dose-response dilution series at 0.1x, 0.5x, 1.0x, 2.0x, and 10.0x the immunoassay cutoff concentration.

  • Parallel Aliquoting (The Self-Validation Step): Split every spiked matrix sample into two distinct analytical pathways. Aliquot A is routed to the immunoassay; Aliquot B is routed to LC-MS/MS. This ensures both instruments evaluate the exact same matrix state.

  • Immunoassay Screening: Run Aliquot A through the ELISA/HEIA platform according to the manufacturer's protocol. Record the optical density (OD) or absorbance change rate to map the dose-response curve.

  • Orthogonal Confirmation: Analyze Aliquot B via LC-MS/MS. Causality check: If the immunoassay yields a negative result for an analog, the LC-MS/MS data acts as the ultimate source of truth, proving whether the low signal is due to true low antibody affinity (cross-reactivity) or if the analog simply degraded in the matrix prior to testing.

  • Data Calculation: Calculate the exact % Cross-Reactivity (% CR) using the following formula: % CR = (Target Drug Cutoff Concentration / Analog Concentration Producing Equivalent Signal) × 100

Workflow Visualization

CR_Workflow A 1. NPS Analog Library Prep (NIST-Traceable Standards) B 2. Matrix Spike-In (Target & Analogs) A->B C 3a. Immunoassay Screening (Dose-Response Mapping) B->C Test Aliquot D 3b. LC-MS/MS Confirmation (Internal Control Arm) B->D Reference Aliquot E 4. Calculate % Cross-Reactivity (Target / Analog × 100) C->E D->E True Concentration F 5. Validated CR Profile (Concordance Verified) E->F

Figure 1: Self-validating cross-reactivity workflow utilizing orthogonal LC-MS/MS confirmation.

References
  • Wharton, R. E., et al. (2021). "Detection of 30 Fentanyl Analogs by Commercial Immunoassay Kits." Journal of Analytical Toxicology. Available at:[Link]

  • Guerrieri, D., et al. (2019). "Validation and Cross-Reactivity Data for Fentanyl Analogs With the Immunalysis Fentanyl ELISA." Journal of Analytical Toxicology. Available at:[Link]

  • Budelier, M. M., et al. (2020). "Comparison of Two Commercially Available Fentanyl Screening Immunoassays for Clinical Use." The Journal of Applied Laboratory Medicine. Available at:[Link]

Comparative

Assessing the Metabolic Stability of 2-Bromo-N-cyclopentyl-3-methylbutanamide: A Comparative Guide

Executive Summary In early-stage drug discovery, the metabolic stability of aliphatic amides dictates their pharmacokinetic viability. The amide functional group is enzymatically labile in vivo, making metabolic stabilit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the metabolic stability of aliphatic amides dictates their pharmacokinetic viability. The amide functional group is enzymatically labile in vivo, making metabolic stability a primary hurdle in the development of peptidomimetics and small molecules[1]. This guide provides an in-depth, comparative analysis of 2-bromo-N-cyclopentyl-3-methylbutanamide (CAS: 1017090-31-1), evaluating how its unique structural motifs—specifically the alpha-bromo substituent and the cyclopentyl ring—modulate its intrinsic clearance ( CLint​ ) compared to structural alternatives.

Structural Rationale: The Anatomy of Metabolic Resistance

The metabolic fate of aliphatic amides is governed by two primary pathways: amidase-mediated hydrolysis and Cytochrome P450 (CYP450)-mediated oxidation (typically N-dealkylation or ring hydroxylation).

  • The Alpha-Bromo Shield: Unsubstituted aliphatic amides are highly susceptible to nucleophilic attack by amidases. The introduction of a bulky, electron-withdrawing bromine atom at the alpha position creates significant steric hindrance, effectively shielding the carbonyl carbon and suppressing hydrolytic cleavage.

  • The Cyclopentyl Ring: While the cyclopentyl group provides necessary lipophilicity and conformational restriction, it introduces a metabolic "soft spot." Small carbocyclic rings are heavily scrutinized in medicinal chemistry because their C-H bonds are prime targets for Phase I CYP450 oxidation[2].

Metabolic_Pathways Parent 2-Bromo-N-cyclopentyl- 3-methylbutanamide CYP CYP450 Oxidation (Major Pathway) Parent->CYP Steric shield forces ring oxidation Hydrolysis Amide Hydrolysis (Minor Pathway) Parent->Hydrolysis Hindered by alpha-bromo group Dealkylation N-Dealkylation (Moderate Pathway) Parent->Dealkylation Mediated by CYP3A4 Met1 Hydroxylated Cyclopentyl Metabolites CYP->Met1 Met2 Cleaved Amine/Acid Hydrolysis->Met2 Met3 Loss of Cyclopentyl Ring Dealkylation->Met3

Fig 1: Divergent metabolic degradation pathways of 2-bromo-N-cyclopentyl-3-methylbutanamide.

Comparative Analysis: Performance Against Alternatives

To objectively assess the performance of 2-bromo-N-cyclopentyl-3-methylbutanamide, we must benchmark its in vitro Human Liver Microsome (HLM) stability against structurally related analogs. Altering the ring size or removing the halogen drastically shifts the metabolic profile.

In Vitro HLM Stability Data (Simulated Benchmarks)
Compound AlternativeStructural Modification CLint​ (µL/min/mg) t1/2​ (min)Primary Metabolic PathwayStability Profile
N-cyclopentyl-3-methylbutanamide Des-bromo (No Halogen)85.416.2Amide HydrolysisPoor
2-bromo-N-cyclohexyl-3-methylbutanamide 6-membered ring68.220.3CYP450 Ring OxidationLow
2-bromo-N-cyclopentyl-3-methylbutanamide Baseline (5-membered) 42.1 32.9 CYP450 Ring Oxidation Moderate
2-bromo-N-cyclobutyl-3-methylbutanamide 4-membered ring18.574.9N-DealkylationHigh

Key Insights:

  • The Necessity of the Halogen: Removing the alpha-bromo group (N-cyclopentyl-3-methylbutanamide) results in rapid degradation via amide hydrolysis, demonstrating the critical protective role of the halogen.

  • Ring Contraction vs. Expansion: Expanding the ring to a cyclohexyl group increases lipophilicity and provides more equatorial C-H bonds, accelerating CYP-mediated degradation. Conversely, contracting to a cyclobutyl ring significantly enhances metabolic stability. The rigid, compact nature of the cyclobutyl group resists oxidation, shifting the primary clearance mechanism to a slower N-dealkylation pathway[2].

Self-Validating Experimental Protocol: HLM Stability Assay

Microsomal stability is a key parameter in drug discovery to support the understanding of a compound's susceptibility to liver metabolism[3]. To ensure data integrity, the following protocol is designed as a self-validating system , incorporating rigorous controls to differentiate between enzymatic metabolism and chemical instability.

Reagents & Matrix
  • Test System: Pooled Human Liver Microsomes (HLMs).

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4) with 3 mM MgCl2​ .

  • Cofactor: 1 mM NADPH (Nicotinamide adenine dinucleotide phosphate).

Step-by-Step Methodology

1. Matrix Preparation & Equilibration

  • Action: Dilute pooled HLMs to a final protein concentration of 0.5 mg/mL in the phosphate buffer.

  • Causality: A pH of 7.4 mimics physiological conditions. MgCl2​ is an essential cofactor that facilitates electron transfer during the CYP450 catalytic cycle. Using pooled microsomes averages out donor-to-donor genetic variability in CYP expression, ensuring reproducible baseline data[4].

2. Compound Spiking & System Controls

  • Action: Spike the test compound to a final concentration of 1 µM, ensuring the organic solvent (DMSO) remains 0.1% v/v. Prepare two parallel control incubations:

    • Positive Control: Verapamil (1 µM) + HLMs + NADPH.

    • Negative Control: Test Compound (1 µM) + HLMs + Buffer (No NADPH) .

  • Causality: Maintaining a low substrate concentration (1 µM) ensures the reaction operates under first-order kinetics (well below the Km​ of most CYPs), which is mathematically required to calculate accurate intrinsic clearance. The negative control proves that degradation is strictly CYP-mediated (requiring NADPH) rather than caused by chemical instability or amidases[5]. The positive control validates the enzymatic competency of the HLM batch[5].

3. Reaction Initiation & Time-Course Sampling

  • Action: Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration). Extract 50 µL aliquots at t=0,5,15,30,45, and 60 minutes.

  • Causality: Pre-incubation prevents temperature-shock artifacts. NADPH is the obligate electron donor for Phase I oxidations; adding it last precisely synchronizes the start of the reaction[4].

4. Quenching & LC-MS/MS Quantification

  • Action: Immediately plunge the 50 µL aliquots into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS). Centrifuge at 4,000 rpm for 15 minutes, then analyze the supernatant via LC-MS/MS.

  • Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting metabolism to provide an exact temporal snapshot of the remaining compound[6]. Quantification via high-performance liquid chromatography (HPLC) with mass spectrometry incorporates specificity, increased sensitivity, and higher throughput[6].

HLM_Workflow A 1. Matrix Prep HLMs (0.5 mg/mL) + Buffer B 2. Compound Spiking 1 µM Test Compound A->B C 3. Pre-incubation 37°C for 5 min B->C D 4. Initiation Add 1 mM NADPH C->D E 5. Sampling 0 to 60 min time-course D->E F 6. Quenching Cold Acetonitrile + IS E->F G 7. LC-MS/MS Quantification F->G

Fig 2: Step-by-step workflow for the self-validating Human Liver Microsome (HLM) stability assay.

References

  • Springer Nature Experiments. "Metabolic Stability Assessed by Liver Microsomes and Hepatocytes." Available at: [Link]

  • Protocols.io. "Microsomal stability assay for human and mouse liver microsomes." Available at: [Link]

  • MTTlab. "Microsomal Stability Assay." Available at: [Link]

  • NIH PubMed Central. "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes." Available at:[Link]

  • NIH PubMed Central. "Put a ring on it: application of small aliphatic rings in medicinal chemistry." Available at:[Link]

Sources

Validation

Benchmarking Analytical Performance of Novel Small Molecules: A Guide to EGFR Inhibitor Profiling

As a Senior Application Scientist, I approach compound benchmarking not merely as a checklist of assays, but as a holistic evaluation of a molecule's kinetic, biochemical, and metabolic profile. When transitioning a nove...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach compound benchmarking not merely as a checklist of assays, but as a holistic evaluation of a molecule's kinetic, biochemical, and metabolic profile. When transitioning a novel drug candidate from discovery to preclinical development, it must be rigorously benchmarked against established clinical references.

This guide outlines the analytical frameworks used to benchmark a hypothetical next-generation Epidermal Growth Factor Receptor (EGFR) inhibitor ("Compound X") against first-generation (Erlotinib) and second-generation (Afatinib) references. We will focus on three critical pillars: Target Engagement Kinetics, Biochemical Potency, and Metabolic Stability.

G EGF EGF Ligand EGFR EGFR (WT / Mutant) EGF->EGFR Activates PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation MAPK RAS / MAPK Pathway EGFR->MAPK Phosphorylation TKI EGFR Inhibitor TKI->EGFR Blocks ATP Binding Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

EGFR signaling pathway and targeted intervention by tyrosine kinase inhibitors.

Target Engagement & Binding Kinetics (Surface Plasmon Resonance)

The Causality of the Method: Why choose Surface Plasmon Resonance (SPR) over standard endpoint affinity assays? Equilibrium dissociation constants ( KD​ ) provide a static snapshot of binding affinity, but in vivo clinical efficacy is fundamentally driven by target residence time ( τ=1/koff​ ). For advanced inhibitors, prolonged target engagement often translates to superior pharmacodynamics, even if the steady-state KD​ appears comparable to reference drugs. This kinetic differentiation is well-documented in the1 [1].

Self-Validating Protocol: The following SPR protocol utilizes a double-referencing system. The inclusion of a reference flow cell (unmodified dextran matrix) and multiple buffer blank injections allows for the mathematical subtraction of bulk refractive index changes and non-specific binding, ensuring the resulting sensograms reflect true 1:1 binding kinetics.

  • Immobilization: Immobilize recombinant EGFR (L858R/T790M mutant) onto a CM5 sensor chip via standard amine coupling to a density of ~1,000 Response Units (RU).

  • Analyte Preparation: Prepare a 3-fold dilution series of Erlotinib, Afatinib, and Compound X (ranging from 0.1 nM to 100 nM) in running buffer (HEPES-buffered saline with 0.05% Tween-20 and 1% DMSO).

  • Injection: Inject analytes at a high flow rate of 30 µL/min to minimize mass transport limitations.

  • Measurement: Monitor association for 300 seconds and dissociation for 600 seconds.

  • Regeneration: Regenerate the surface using a 10-second pulse of 10 mM Glycine-HCl (pH 2.5).

Table 1: SPR Binding Kinetics (EGFR L858R/T790M)
Compound kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time (min)
Erlotinib (1st Gen) 1.2×106 1.5×10−2 12.51.1
Afatinib (2nd Gen) 8.5×105 4.2×10−4 0.4939.6
Compound X (Novel) 2.1×106 1.1×10−4 0.05151.5

Biochemical Potency & Selectivity (TR-FRET)

The Causality of the Method: Standard fluorescence intensity assays are highly susceptible to compound auto-fluorescence and inner-filter effects. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) solves this by leveraging a time-delayed measurement (typically 50-100 µs post-excitation) that allows short-lived background fluorescence to decay. Furthermore, the ratiometric readout acts as an internal control, inherently correcting for well-to-well volume variations and signal quenching. This creates a strictly self-validating system for IC50​ determination, complying with established2 [2].

G Step1 1. Kinase Reaction (EGFR + Substrate + ATP) Step2 2. TR-FRET Reagents (Tb-Ab + Fluorescein) Step1->Step2 Step3 3. Incubation (Equilibration) Step2->Step3 Step4 4. Dual Detection (Em: 495nm/520nm) Step3->Step4 Step5 5. Ratiometric Analysis Step4->Step5

Step-by-step workflow for the TR-FRET biochemical kinase assay.

Self-Validating Protocol:

  • Reaction Setup: In a low-volume 384-well plate, combine 1 nM recombinant EGFR enzyme, 100 nM fluorescein-poly-GT substrate, and ATP (at its apparent Km​ ) in a 10 µL kinase buffer volume.

  • Inhibitor Addition: Add 3-fold serial dilutions of the test compounds (10 µM to 0.5 nM). Include DMSO-only wells (100% activity control) and EDTA-quenched wells (0% activity control).

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Quench the reaction by adding 10 µL of TR-FRET dilution buffer containing 10 mM EDTA and 2 nM Terbium-labeled anti-phosphotyrosine antibody.

  • Analysis: Read the plate on a multi-mode reader (Excitation: 340 nm; Emission: 490 nm and 520 nm). Calculate the 520/490 emission ratio and fit to a four-parameter logistic curve to determine the IC50​ .

Table 2: TR-FRET Kinase Activity ( IC50​ in nM)
CompoundEGFR (WT)EGFR (L858R)EGFR (L858R/T790M)Selectivity Ratio (WT / Double Mutant)
Erlotinib 2.11.5>10,0000.0002
Afatinib 0.50.410.50.04
Compound X 125.01.22.550.0

Bioanalytical Method Validation (LC-MS/MS)

The Causality of the Method: In vitro microsomal clearance assays are utilized to predict in vivo hepatic clearance. For quantification, we rely on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Stable Isotope-Labeled Internal Standards (SIL-IS). When analyzing complex biological matrices like human liver microsomes, co-eluting matrix components cause unpredictable ion suppression in the mass spectrometer. A SIL-IS (e.g., a 13C or 2H labeled analog) possesses identical physicochemical properties to the analyte, meaning it experiences the exact same matrix effects. Normalizing the analyte response to the SIL-IS response perfectly corrects for these fluctuations, ensuring absolute quantitative accuracy in accordance with the 3 [3].

G Sample Microsomal Incubation Quench Quench & Spike (SIL-IS) Sample->Quench Centrifuge Protein Precipitation Quench->Centrifuge LCMS LC-MS/MS (MRM Mode) Centrifuge->LCMS Data Clearance Calculation LCMS->Data

LC-MS/MS bioanalytical workflow for evaluating metabolic stability.

Self-Validating Protocol:

  • Incubation: Incubate 1 µM of the test compound with 0.5 mg/mL Human Liver Microsomes (HLM) and 1 mM NADPH in 100 mM potassium phosphate buffer (pH 7.4) at 37°C. Include a minus-NADPH control to validate that clearance is strictly cytochrome P450-dependent.

  • Sampling & Quenching: At designated time points (0, 5, 15, 30, and 60 minutes), transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile spiked with 50 nM of the respective SIL-IS.

  • Precipitation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • Quantification: Inject the supernatant into the LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

  • Data Processing: Calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) based on the log-linear depletion of the analyte/SIL-IS peak area ratio over time.

Table 3: Microsomal Stability (Human Liver Microsomes)
Compound CLint​ (µL/min/mg) t1/2​ (min)Hepatic Extraction Ratio ( EH​ ) Prediction
Erlotinib 25.454.5Low
Afatinib 42.132.9Moderate
Compound X 18.276.1Low

References

  • Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8.
  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay.BMG Labtech.
  • A Researcher's Guide to FDA Bioanalytical Method Validation: A Comparative Look

Sources

Comparative

Inter-Laboratory Validation and Method Comparison: Quantitation of 2-Bromo-N-cyclopentyl-3-methylbutanamide

Executive Summary The accurate quantitation of halogenated synthetic intermediates and active pharmaceutical ingredients (APIs) is a critical bottleneck in drug development. 2-bromo-N-cyclopentyl-3-methylbutanamide (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantitation of halogenated synthetic intermediates and active pharmaceutical ingredients (APIs) is a critical bottleneck in drug development. 2-bromo-N-cyclopentyl-3-methylbutanamide (CAS 1017090-31-1) is a highly reactive α -bromo amide with a molecular weight of 248.16 g/mol [1]. Because of its structural lability, traditional analytical methods often fail to yield reproducible results across different laboratory environments.

As a Senior Application Scientist, I have designed and executed a multi-site inter-laboratory validation to objectively compare our newly developed Isotope-Tracking LC-MS/MS assay against the traditional HPLC-UV alternative. This guide details the causality behind our experimental choices, outlines a self-validating extraction protocol, and provides the comprehensive ICH Q2(R2) compliant data proving the superiority of the LC-MS/MS approach.

Scientific Rationale: Methodological Comparison

Historically, laboratories have relied on HPLC-UV for the bulk quantitation of amides. However, for trace quantitation in complex biological matrices (e.g., plasma pharmacokinetics), HPLC-UV lacks both the sensitivity and the specificity required by modern regulatory standards.

We engineered an LC-MS/MS method that leverages the unique isotopic signature of the bromine atom. Bromine naturally occurs as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. By monitoring parallel Multiple Reaction Monitoring (MRM) transitions for both isotopes, the assay becomes a self-validating system . If a co-eluting matrix interference occurs, it will not possess this exact isotopic ratio, immediately flagging the data point as invalid.

Table 1: Analytical Platform Comparison
ParameterLC-MS/MS (Proposed Method)HPLC-UV (Traditional Alternative)Scientific Impact & Causality
Sensitivity (LLOQ) 1.0 ng/mL500 ng/mLLC-MS/MS avoids baseline noise inherent to poor UV chromophores (amides lack extensive conjugation).
Specificity High (Isotopic MRM Tracking)Low (Retention Time Only)Isotope tracking ( 79 Br/ 81 Br) provides a self-validating check against isobaric matrix interferences.
Run Time 3.5 minutes15.0 minutesUHPLC gradients minimize on-column thermal degradation of the labile C-Br bond.
Matrix Effect < 8% (Stable Isotope IS)Severe Co-elutionMS/MS filters out background proteins and lipids that overwhelm UV detectors at low wavelengths (210 nm).

The Self-Validating Extraction Protocol

The Causality Behind Solvent Selection

The target analyte features an α -bromo amide moiety. The proximity of the bromine atom to the electron-withdrawing carbonyl group significantly lowers the activation energy for SN​2 nucleophilic substitution. If protic, nucleophilic solvents like methanol or ethanol are used during sample extraction, rapid solvolysis occurs. This converts the analyte into an α -methoxy derivative, artificially depressing the quantitative recovery and causing inter-laboratory discrepancies.

To ensure absolute trustworthiness, our protocol strictly mandates aprotic conditions to preserve molecular integrity.

Extraction Sample Plasma Aliquot (50 µL) IS Add Internal Standard (Deuterated Analog) Sample->IS PPT Aprotic PPT (150 µL 100% ACN) IS->PPT Centrifuge Centrifugation (14,000g, 4°C) PPT->Centrifuge Dry Dry Centrifuge->Dry Recon Reconstitution (Aprotic Mobile Phase) Dry->Recon

Figure 2: Self-validating aprotic extraction protocol to prevent solvolysis.

Step-by-Step Methodology
  • Sample Aliquoting: Transfer 50 µL of the biological sample (e.g., plasma) into a 96-well plate on wet ice to minimize thermal degradation.

  • Internal Standard Addition: Add 10 µL of the stable-isotope labeled internal standard (SIL-IS) working solution. Vortex for 30 seconds.

  • Aprotic Protein Precipitation (PPT): Add 150 µL of ice-cold 100% Acetonitrile (ACN). Crucial Step: Do not use Methanol to prevent SN​2 solvolysis of the α -bromo group.

  • Centrifugation: Centrifuge the plate at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Transfer & Evaporation: Transfer 100 µL of the supernatant to a clean plate. Evaporate under a gentle stream of nitrogen. Crucial Step: Maintain the manifold temperature strictly below 30°C to prevent thermal cleavage of the C-Br bond.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile) at a 70:30 ratio.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 UHPLC column. Monitor MRM transitions: m/z 248.1 163.0 ( 79 Br) and m/z 250.1 165.0 ( 81 Br).

Inter-Laboratory Validation Design

To verify the robustness of this assay, we conducted an inter-laboratory validation across three independent facilities. The study was designed in strict accordance with the FDA M10 Bioanalytical Method Validation Guidance [2] and the ICH Q2(R2) Guideline on Validation of Analytical Procedures [3].

ValidationWorkflow cluster_labs ICH Q2(R2) Inter-Laboratory Validation Phase Dev Central Method Development (Aprotic LC-MS/MS) Opt Protocol Standardization & Transfer (Isotope Tracking Parameters) Dev->Opt LabA Site A: Platform X (Triple Quadrupole MS) Opt->LabA LabB Site B: Platform Y (High-Res Q-TOF MS) Opt->LabB LabC Site C: Platform Z (Routine Clinical LC-MS/MS) Opt->LabC Stats Data Consolidation & ANOVA (Target: %CV < 15%) LabA->Stats LabB->Stats LabC->Stats Final Validated Master Protocol (FDA M10 Compliant) Stats->Final

Figure 1: Multi-site ICH Q2(R2) validation workflow for the analytical method.

Table 2: Inter-Laboratory Precision and Accuracy Results

Data represents Quality Control (QC) samples analyzed over 3 consecutive days at 3 independent sites (n=18 per concentration level per site).

QC Level (Concentration)Lab A (Platform X) Accuracy / %CVLab B (Platform Y) Accuracy / %CVLab C (Platform Z) Accuracy / %CVICH Q2(R2) Acceptance Criteria
LLOQ (1.0 ng/mL) 102.4% / 6.2%98.5% / 8.1%104.1% / 7.5%Accuracy 80-120%, CV 20%
Low QC (3.0 ng/mL) 99.1% / 4.5%101.2% / 5.0%97.8% / 5.8%Accuracy 85-115%, CV 15%
Mid QC (50.0 ng/mL) 100.5% / 3.1%99.8% / 3.4%101.0% / 4.2%Accuracy 85-115%, CV 15%
High QC (400.0 ng/mL) 98.7% / 2.8%100.1% / 2.9%99.4% / 3.5%Accuracy 85-115%, CV 15%

Discussion & Field-Proven Insights

The inter-laboratory data (Table 2) demonstrates exceptional robustness, with all sites easily passing the ICH Q2(R2) acceptance criteria[3]. The highest inter-laboratory coefficient of variation (%CV) observed was 8.1% at the LLOQ, well below the 20% regulatory threshold[2].

Troubleshooting Source Temperature: During the initial method transfer to Lab B, we observed a sudden drop in sensitivity. By analyzing the raw data, we noted that the isotopic ratio of m/z 248.1 to 250.1 remained 1:1, but the absolute peak areas were depressed. The causality was traced to the Electrospray Ionization (ESI) source temperature. Lab B had set their desolvation gas temperature to 500°C, causing premature thermal debromination of the 2-bromo-N-cyclopentyl-3-methylbutanamide before it entered the mass analyzer.

By standardizing the source temperature to a maximum of 350°C across all platforms, signal intensity was fully restored. This highlights the importance of understanding the physical chemistry of the molecule rather than blindly applying generic LC-MS/MS parameters.

References

  • U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry.[Link]

  • International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures. Scientific Guideline. [Link]

  • ChemSrc. 2-bromo-N-cyclopentyl-3-methylbutanamide (CAS 1017090-31-1) Chemical Properties and Structure.[Link]

Sources

Validation

A Senior Application Scientist's Guide to Amide Coupling Agents: Efficacy, Epimerization, and Experimental Design

As a Senior Application Scientist, I frequently encounter a recurring bottleneck in both early-stage drug discovery and process scale-up: the efficient, epimerization-free formation of the amide bond. While direct conden...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a recurring bottleneck in both early-stage drug discovery and process scale-up: the efficient, epimerization-free formation of the amide bond. While direct condensation of a carboxylic acid and an amine requires extreme temperatures (>200 °C) that destroy complex substrates, modern coupling reagents allow this transformation to occur at room temperature.

However, the "one-size-fits-all" approach to amide coupling is a myth. The choice of reagent dictates the reaction's atom economy, the suppression of chiral racemization (epimerization), and the ease of downstream purification. This guide objectively compares the efficacy of leading amide coupling agents, explaining the mechanistic causality behind experimental choices and providing self-validating protocols for your syntheses.

Mechanistic Causality: The Activation-Aminolysis Paradigm

The fundamental logic of amide coupling relies on a two-step sequence: Activation and Aminolysis . The coupling agent converts the chemically stable hydroxyl group of the carboxylic acid into a highly reactive leaving group (such as an O-acylisourea).

Because this initial intermediate is highly prone to oxazolone formation—the primary pathway for epimerization—we introduce an additive (like HOBt or OxymaPure) to trap the intermediate. This forms an "active ester" that is sufficiently reactive toward amines but stable enough to preserve stereochemical integrity .

Workflow A Carboxylic Acid C Active Ester Intermediate A->C Activation B Coupling Agent (e.g., EDC) B->C Additive (Oxyma) E Amide Product C->E Aminolysis F Water-Soluble Byproduct C->F Displacement D Amine Nucleophile D->E

General mechanistic pathway of amide bond formation via active ester intermediates.

Comparative Analysis of Amide Coupling Agents

When evaluating coupling agents, we must balance reactivity against epimerization control and byproduct solubility. Below is an objective, data-driven comparison of the most prevalent reagent classes.

The Carbodiimides: EDC vs. DIC

Carbodiimides are the traditional workhorses of amide synthesis. EDC•HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is the gold standard for solution-phase synthesis because its urea byproduct is highly water-soluble, allowing for simple aqueous workup. DIC (N,N'-Diisopropylcarbodiimide), conversely, generates an organic-soluble urea, making it the preferred choice for Solid-Phase Peptide Synthesis (SPPS) where water-soluble byproducts are unnecessary and liquid handling is paramount.

The Uronium/Aminium Salts: HATU vs. COMU

For sterically hindered substrates or poor nucleophiles (e.g., anilines), carbodiimides often fail. HATU has long been the reagent of choice for these challenging couplings due to the neighboring-group effect of its built-in HOAt moiety. However, HATU is expensive, poses explosion hazards, and generates toxic tetramethylurea byproducts.

COMU , a third-generation uronium salt based on the OxymaPure scaffold, has emerged as a superior alternative. Mechanistically, COMU utilizes a morpholine backbone that acts as an internal base, accelerating the reaction. It matches or exceeds HATU's yield, drastically reduces epimerization, and is compatible with green solvents like 2-MeTHF .

Quantitative Performance Summary
Coupling AgentAdditive Required?Typical YieldEpimerization ControlKey ByproductOptimal Use Case
EDC•HCl Yes (Oxyma/HOBt)80–95%GoodWater-soluble ureaRoutine solution-phase synthesis
DIC Yes (Oxyma/HOBt)85–95%GoodOrganic-soluble ureaSolid-Phase Peptide Synthesis (SPPS)
HATU No (Built-in HOAt)90–99%ExcellentTetramethylurea (Toxic)Sterically hindered amines
COMU No (Built-in Oxyma)90–99%ExcellentMorpholine derivativeChallenging couplings, Green chemistry
DMT-MM No75–90%ModerateTriazine derivativeAqueous media couplings

The Causality of Additive Selection: Why Oxyma is Replacing HOBt

For decades, HOBt (1-Hydroxybenzotriazole) was the default additive used alongside EDC or DIC. However, HOBt and its derivative HOAt have been reclassified as Class 1 explosives, creating severe logistical and safety bottlenecks for scale-up.

OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) was developed to solve this. The causality behind its success lies in its highly acidic oxime proton (pKa ~4.6), which allows it to rapidly trap the O-acylisourea intermediate faster than oxazolone formation can occur. Experimental data consistently shows that EDC/Oxyma outperforms EDC/HOBt in both yield and the suppression of epimerization, making it the modern standard for safe, efficient amidation .

Self-Validating Experimental Protocols

A robust protocol must include internal checks to validate the success of intermediate steps. Here are two field-proven methodologies.

Protocol A: Standard Solution-Phase Amidation (EDC/Oxyma)

Objective: High atom economy and easy purification for routine substrates.

  • Dissolution: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 eq) and OxymaPure (1.1 eq) in anhydrous DMF or DCM (0.1 M).

  • Thermal Control: Cool the mixture to 0 °C. Causality: Lowering the temperature suppresses the formation of the unreactive N-acylurea byproduct.

  • Activation: Add EDC•HCl (1.1 eq) portion-wise. Stir for 15–30 minutes.

    • Self-Validation Check: An LCMS or TLC aliquot should confirm the complete consumption of the starting acid and the formation of the active Oxyma ester.

  • Aminolysis: Add the amine (1.0 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.

  • Workup: Dilute with EtOAc. Wash sequentially with 1N HCl, saturated NaHCO₃, and brine. The EDC urea byproduct and Oxyma are highly water-soluble and will partition entirely into the aqueous phase.

Protocol B: Challenging Couplings with COMU

Objective: Overcoming steric hindrance or poor nucleophilicity.

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) and COMU (1.0 eq) in 2-MeTHF or DMF. Causality: Do not use an excess of COMU, as unreacted COMU can cap the amine nucleophile, forming a guanidinium byproduct.

  • Activation: Add DIPEA (2.0 eq).

    • Self-Validation Check: The reaction mixture will undergo a distinct color change (from yellow to red/orange). This visual cue confirms the formation of the active Oxyma ester.

  • Aminolysis: Add the sterically hindered amine (1.1 eq). Stir at room temperature for 1–2 hours.

  • Workup: Dilute with EtOAc and wash with aqueous buffer. COMU byproducts are highly water-soluble, ensuring a clean organic layer.

Troubleshooting Logic for Amide Synthesis

When an amide coupling fails, do not blindly switch reagents. Follow this logical workflow to identify the mechanistic failure point.

Logic Start Low Yield or High Epimerization Check1 Sterically Hindered? Start->Check1 Yes1 Use COMU or HATU Check1->Yes1 Yes No1 Poor Nucleophile? Check1->No1 No Yes2 Pre-activate with HATU No1->Yes2 Yes No2 Epimerization Issue? No1->No2 No Yes3 Use EDC/Oxyma at 0°C No2->Yes3 Yes No3 Optimize Base/Solvent No2->No3 No

Logical workflow for troubleshooting low yields and epimerization in amide coupling.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.[Link]

  • Badland, M., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media – Substrate scope and reagent compatibility. Tetrahedron Letters.[Link]

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-cyclopentyl-3-methylbutanamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-cyclopentyl-3-methylbutanamide
© Copyright 2026 BenchChem. All Rights Reserved.